molecular formula C4H6N4O B1336753 1H-pyrazole-5-carbohydrazide CAS No. 26275-64-9

1H-pyrazole-5-carbohydrazide

Cat. No.: B1336753
CAS No.: 26275-64-9
M. Wt: 126.12 g/mol
InChI Key: VWOQOMNXHWAQMJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carbohydrazide (CAS 26275-64-9) is a versatile chemical building block and pharmacophore of significant interest in scientific research, particularly in the development of novel bioactive molecules. With the molecular formula C4H6N4O and a molecular weight of 126.12 g/mol, this compound serves as a crucial precursor in organic synthesis . Its core structure integrates a pyrazole heterocycle, recognized for its broad biological activities, with a reactive carbohydrazide moiety, enabling the construction of diverse complex structures . In medicinal chemistry, this compound is a valued scaffold for designing potential therapeutic agents. Researchers have utilized it to create analogs with potent antibacterial properties, specifically functioning as DNA gyrase inhibitors against pathogens like Staphylococcus aureus and Bacillus subtilis . Furthermore, derivatives of this compound have demonstrated promising activity in inducing autophagy in A549 lung cancer cells, highlighting its relevance in anticancer research . Beyond pharmaceuticals, its utility extends to agrochemical research, where it has been incorporated into the synthesis of diacylhydrazine derivatives exhibiting insecticidal activity . The compound's mechanism of action is derived from its final derivatives, which can interact with critical enzymatic targets such as bacterial DNA gyrase, leading to the inhibition of bacterial growth . This product is intended for research and further chemical exploration exclusively and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N4O/c5-7-4(9)3-1-2-6-8-3/h1-2H,5H2,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOQOMNXHWAQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428077
Record name 1H-pyrazole-5-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26275-64-9
Record name 1H-pyrazole-5-carbohydrazide
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Record name 1H-pyrazole-5-carbohydrazide
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] At the heart of this molecular diversity lies 1H-pyrazole-5-carbohydrazide, a versatile and highly valuable building block. Its dual functionality—the aromatic pyrazole ring and the reactive carbohydrazide moiety—provides a strategic entry point for the synthesis of complex molecular architectures and diverse compound libraries.

This guide provides an in-depth, field-proven perspective on the synthesis and rigorous characterization of this compound, moving beyond a mere recitation of steps to explain the causality behind the chosen methodologies. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently produce and validate this critical chemical intermediate.

Part 1: The Synthesis Pathway—From Ester to Hydrazide

The conversion of a stable ester to a reactive hydrazide is a fundamental transformation in organic synthesis. The most reliable and widely adopted method for preparing this compound is the direct hydrazinolysis of its corresponding ethyl ester, ethyl 1H-pyrazole-5-carboxylate.

Core Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The causality is straightforward:

  • Nucleophilic Attack: Hydrazine (NH₂NH₂), from hydrazine hydrate, possesses a lone pair of electrons on its terminal nitrogen atom, rendering it a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl 1H-pyrazole-5-carboxylate.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the ethoxy group (-OCH₂CH₃) as the leaving group (ethanol), which is protonated by the solvent. The result is the formation of the stable amide-like carbohydrazide.[6][7]

The choice to use an excess of hydrazine hydrate is a strategic one; it ensures the reaction equilibrium is driven decisively towards the product, maximizing the yield by ensuring the complete consumption of the starting ester.[8] Ethanol is the solvent of choice as it effectively dissolves both the starting ester and hydrazine hydrate, creating a homogenous reaction environment, and its boiling point is ideal for reflux conditions that accelerate the reaction without degrading the components.[7][9]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness, ensuring reproducibility.

Materials & Reagents:

  • Ethyl 1H-pyrazole-5-carboxylate

  • Hydrazine Hydrate (98-100%)

  • Absolute Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-pyrazole-5-carboxylate (e.g., 0.1 mol) in absolute ethanol (100 mL).

  • Reagent Addition: While stirring, carefully add an excess of hydrazine hydrate (e.g., 0.2 mol, 2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.[9][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, being less soluble in ethanol than the starting materials, will often begin to crystallize.[11]

  • Isolation: Cool the flask further in an ice bath for 30-60 minutes to maximize precipitation. Collect the resulting white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

Synthesis Workflow Visualization

Synthesis_Workflow Reactants Ethyl 1H-pyrazole-5-carboxylate + Hydrazine Hydrate (in Absolute Ethanol) Reflux Reflux at 80°C (4-6 hours) Reactants->Reflux Heat Cooling Cooling & Precipitation Reflux->Cooling Reaction Completion Filtration Vacuum Filtration Cooling->Filtration Isolate Solid Product Pure this compound Filtration->Product Dry

Caption: Workflow for the synthesis of this compound.

Part 2: Rigorous Characterization—Validating Structure and Purity

The unambiguous confirmation of the molecular structure and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system of evidence.

Physicochemical Properties
  • Appearance: A white crystalline solid.

  • Melting Point: A sharp melting point is a primary indicator of high purity. The reported melting point for this compound is typically in the range of 195-196°C .[12] A broad melting range would suggest the presence of impurities.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint."

  • Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we confirm the presence of the expected functional groups.

  • Expected Peaks:

    • ~3300-3400 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH₂) group of the hydrazide.[9]

    • ~3200-3300 cm⁻¹: A broader peak from the N-H stretching of the secondary amide (-CONH-) and the pyrazole ring N-H.[13]

    • ~1640-1660 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch (Amide I band) of the carbohydrazide.[13]

    • ~1620 cm⁻¹: N-H bending vibration (Amide II band).

    • ~1500-1580 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy:

    • Causality: This technique maps the chemical environment of each proton. The chemical shift, integration, and splitting pattern provide definitive structural information.

    • Expected Signals (in DMSO-d₆):

      • δ ~13.0-14.0 ppm: A broad singlet corresponding to the acidic proton of the pyrazole N-H.

      • δ ~9.5 ppm: A singlet corresponding to the proton of the -CONH - group.

      • δ ~7.5 ppm: A doublet (d) corresponding to the proton at the C3 position of the pyrazole ring.

      • δ ~6.5 ppm: A doublet (d) corresponding to the proton at the C4 position of the pyrazole ring.

      • δ ~4.5 ppm: A broad singlet, integrating to two protons, for the -NH₂ group. This peak is D₂O exchangeable.

  • ¹³C NMR Spectroscopy:

    • Causality: This technique identifies all unique carbon atoms in the molecule.

    • Expected Signals (in DMSO-d₆):

      • δ ~160 ppm: The carbonyl carbon (C =O) of the hydrazide group.

      • δ ~140 ppm: The carbon at the C3 position of the pyrazole ring.

      • δ ~135 ppm: The carbon at the C5 position of the pyrazole ring (attached to the carbohydrazide).

      • δ ~105 ppm: The carbon at the C4 position of the pyrazole ring.[15][16]

3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition.

  • Causality: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured.

  • Expected Result:

    • Molecular Formula: C₄H₆N₄O

    • Molecular Weight: 142.12 g/mol

    • The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 142 or a protonated molecular ion peak ([M+H]⁺) at m/z = 143 in ESI+.[17][18]

Consolidated Characterization Data
ParameterTechniqueExpected ResultSignificance
Melting Point Capillary Method195-196 °C (sharp)Purity Assessment
Functional Groups FT-IR (KBr, cm⁻¹)~3400-3200 (N-H), ~1650 (C=O), ~1550 (C=N)Confirms presence of pyrazole & carbohydrazide
Proton Environment ¹H NMR (DMSO-d₆)Distinct signals for pyrazole H3/H4 and hydrazide NH/NH₂Structural Elucidation
Carbon Skeleton ¹³C NMR (DMSO-d₆)Signals for C=O and three unique pyrazole carbonsConfirms Carbon Framework
Molecular Weight Mass Spectrometrym/z = 142 (M⁺) or 143 ([M+H]⁺)Confirms Elemental Composition
Characterization Logic Flow

Characterization_Flow Start Synthesized Product Purity Melting Point Analysis Start->Purity Purity Check Functional FT-IR Spectroscopy Start->Functional Functional Group ID Structure NMR (¹H & ¹³C) Spectroscopy Start->Structure Structural Elucidation Weight Mass Spectrometry Start->Weight Molecular Weight ID Validation Structure & Purity Confirmed Purity->Validation Functional->Validation Structure->Validation Weight->Validation

Caption: Logical workflow for the comprehensive characterization of the title compound.

Conclusion: An Empowered Starting Point for Innovation

This guide has detailed a robust and reliable pathway for the synthesis of this compound via the hydrazinolysis of its ethyl ester. Furthermore, it has established a comprehensive, multi-technique framework for the unequivocal characterization of the final product. For the medicinal chemist and drug development professional, mastery of this synthesis and characterization process is not merely an academic exercise. It is the critical first step in unlocking the vast therapeutic potential of the pyrazole scaffold.[4][19] With pure, validated this compound in hand, researchers are empowered to explore novel molecular designs, build diverse compound libraries, and ultimately drive the discovery of next-generation therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (MDPI) [Link]

  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (SciSpace) [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (PubMed Central) [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (The Royal Society of Chemistry) [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (ResearchGate) [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (ResearchGate) [Link]

  • Supplementary Information. (The Royal Society of Chemistry) [Link]

  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (Taylor & Francis Online) [Link]

  • The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. (ResearchGate) [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (IJNRD) [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (ResearchGate) [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (ResearchGate) [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (National Institutes of Health) [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (University of Nebraska-Lincoln) [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (PubMed Central) [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (Pharmaguideline) [Link]

  • How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? (ResearchGate) [Link]

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (IOSR Journal of Pharmacy) [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? (Quora) [Link]

  • IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (ResearchGate) [Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (Journal of King Saud University - Science) [Link]

  • Mass spectral investigation of compounds 1 and 11-15. (ResearchGate) [Link]

  • 1H-Pyrazole. (NIST WebBook) [Link]

  • 1H-pyrazole-5-carboxylic acid, 3-methyl-, 2-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]hydrazide. (SpectraBase) [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (National Institutes of Health) [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (ResearchGate) [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (Rasayan Journal of Chemistry) [Link]

  • 3-(2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE. (LookChem) [Link]

  • Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. (ResearchGate) [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (Visnav) [Link]

  • An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. (Oriental Journal of Chemistry) [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (JOCPR) [Link]

  • 1H-Pyrazole-5-carboxylic acid. (PubChem) [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1H-pyrazole-5-carbohydrazide, a key heterocyclic scaffold, serves as a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique structural amalgamation of a pyrazole ring and a carbohydrazide moiety bestows upon it a versatile chemical reactivity and a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives. This document delves into the structural attributes, spectral characteristics, and key physicochemical parameters, underpinned by detailed experimental protocols and theoretical insights to facilitate its effective utilization in research and development.

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

The pyrazole nucleus is a well-established pharmacophore, integral to the structure of numerous clinically approved drugs exhibiting a wide array of therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. The carbohydrazide functional group is also a recognized pharmacophore, contributing to the biological profile of various therapeutic agents and serving as a versatile synthon for the construction of more complex heterocyclic systems. The conjugation of these two moieties in this compound creates a molecule of significant interest, with derivatives having been explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.[1] A thorough understanding of its fundamental physicochemical properties is therefore paramount for the rational design and development of novel therapeutics based on this privileged scaffold.

Molecular Structure and Core Properties

The foundational characteristics of this compound are summarized below. These properties are fundamental to its behavior in both chemical and biological systems.

Structural Representation

The molecular structure of this compound consists of a five-membered pyrazole ring linked at the 5-position to a carbohydrazide group.

Caption: Molecular structure of this compound.

Key Physicochemical Data
PropertyValueSource
CAS Number 26275-64-9
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
Melting Point Data not available (Predicted)N/A
Boiling Point Data not available (Predicted)N/A
Solubility Data not available (Predicted)N/A
pKa Data not available (Predicted)N/A
logP Data not available (Predicted)N/A

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the carbohydrazide moiety protons. The chemical shifts will be influenced by the electronic environment and the solvent used. The pyrazole ring protons (at positions 3 and 4) would likely appear in the aromatic region, while the NH and NH₂ protons of the carbohydrazide group would appear as broad singlets, the positions of which are highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the carbon atoms of the pyrazole ring and the carbonyl carbon of the carbohydrazide group. The carbonyl carbon is expected to resonate at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrazole ring and the carbohydrazide group.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group in the carbohydrazide moiety.

  • C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (126.12).

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, ethyl 1H-pyrazole-5-carboxylate.

Synthesis Start Ethyl 1H-pyrazole-5-carboxylate Reaction Reflux Start->Reaction Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Solvent Ethanol Solvent->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the synthesized this compound using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by determining its melting point.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Protocol:

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its application in drug formulation and biological assays.

Protocol (Shake-Flask Method):

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered aqueous solutions (e.g., pH 7.4), and common organic solvents (e.g., ethanol, DMSO, methanol).

  • Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

Spectroscopic Analysis Workflow

Spectroscopic Analysis Sample Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

This compound stands as a molecule of considerable importance in the field of medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, offering both theoretical understanding and practical experimental protocols for its synthesis and characterization. While experimental data for the parent compound remains somewhat elusive in public databases, the information presented herein, supplemented with data from closely related derivatives, provides a robust foundation for researchers. The methodologies and insights contained within this document are intended to empower scientists and drug development professionals to confidently work with and further explore the therapeutic potential of this versatile heterocyclic scaffold.

References

  • LookChem. (n.d.). Cas 92352-24-4, 3-(2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE. Retrieved from [Link]

Sources

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-pyrazole-5-carbohydrazide

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. It is designed for researchers, scientists, and drug development professionals who are interested in the structural elucidation of heterocyclic compounds. The methodologies described herein are grounded in established laboratory practices and computational analysis, offering a robust framework for understanding the solid-state architecture of this important pharmacophore.

The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives have been extensively investigated for their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3][4] The potent biological activity is often attributed to the molecule's specific three-dimensional structure and its ability to form key hydrogen bonds and other non-covalent interactions with biological targets.[5]

A precise understanding of the crystal structure is therefore paramount. It reveals the molecule's intrinsic conformation, electronic properties, and, most critically, the supramolecular assembly governed by intermolecular forces. This knowledge is indispensable for structure-activity relationship (SAR) studies, rational drug design, and the development of new therapeutic agents.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol must be reproducible and yield a product of high purity, as impurities can severely hinder crystallization.

Experimental Protocol: Synthesis of this compound

This two-step procedure is a common and effective route, starting from a commercially available pyrazole ester.

Step 1: Saponification of Ethyl 1H-pyrazole-5-carboxylate

  • Setup: In a 100 mL round-bottom flask, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at 50 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed (typically 4-12 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl. This will precipitate the pyrazole-5-carboxylic acid.

  • Isolation: Collect the white solid product via vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Step 2: Formation of the Carbohydrazide

  • Activation: Suspend the dried pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) and cool to 0 °C.[6]

  • Acid Chloride Formation: Add oxalyl chloride (1.5 eq) dropwise. The mixture will effervesce. Allow it to warm to room temperature and stir until a clear solution forms (1-3 hours), indicating the formation of pyrazole-5-carbonyl chloride.[6]

  • Hydrazinolysis: In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in DCM. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the hydrazine solution under vigorous stirring.

  • Workup: Allow the reaction to proceed for 2-4 hours. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Crystallization Methodology

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is widely successful for this class of compounds.[7]

  • Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/ethanol) at a slightly elevated temperature to ensure complete dissolution.

  • Evaporation: Transfer the solution to a clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Harvesting: Over several days to weeks, crystals should form. Carefully harvest a well-formed, transparent crystal for analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis Workflow

SCXRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves collecting diffraction data, solving the crystal structure, and refining the atomic model.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Cell Refinement data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS, Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL, Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation (e.g., CheckCIF) structure_refinement->validation final_analysis Structural Analysis & Interpretation validation->final_analysis

Caption: Experimental and computational workflow for crystal structure analysis.

Data Collection and Refinement Protocol
  • Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Acquisition: Data is collected using a diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, at a controlled temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[8]

  • Structure Solution: The collected diffraction intensities are processed. The phase problem is solved using direct methods, which generates an initial electron density map and a preliminary atomic model.[9]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm on F².[9] This iterative process optimizes atomic coordinates, displacement parameters, and site occupancies to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.[10]

Structural Analysis and Interpretation

The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Crystallographic Data Summary

The following table presents representative crystallographic data for a pyrazole carbohydrazide derivative, illustrating the typical parameters obtained from an SCXRD experiment.

ParameterRepresentative Value
Chemical FormulaC₄H₆N₄O
Formula Weight126.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.619 (9)
b (Å)9.447 (6)
c (Å)16.841 (19)
β (°)98.69 (9)
Volume (ų)1354.4
Z4
Temperature (K)296
Radiation (λ, Å)Mo Kα (0.71073)
R_int0.029
Final R indices [I>2σ(I)]R₁ = 0.047, wR₂ = 0.136
Goodness-of-fit (S)1.04
Note: Data is illustrative, based on typical values found for similar structures.[9][11]
Molecular Geometry and Supramolecular Assembly

The analysis of bond lengths and angles confirms the expected geometry of the pyrazole and carbohydrazide moieties. The most insightful information comes from analyzing the intermolecular interactions, which dictate the crystal packing. In this compound, hydrogen bonding is the dominant cohesive force.

The molecule contains multiple hydrogen bond donors (the N-H groups of the pyrazole and the hydrazide) and acceptors (the carbonyl oxygen and the pyrazole nitrogen atoms). This functionality facilitates the formation of a robust and predictable hydrogen-bonding network. Typically, molecules form centrosymmetric dimers through strong N-H···O interactions between the hydrazide groups. These dimers then link into extended chains or sheets via N-H···N interactions involving the pyrazole ring.

Caption: Hydrogen bonding motifs in pyrazole-carbohydrazide crystals.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[7][11] The surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts shorter than the van der Waals radii sum.

The associated 2D fingerprint plot decomposes these interactions, quantifying the percentage contribution of each contact type to the overall crystal packing. For this compound, the plot typically reveals that H···H, O···H/H···O, and N···H/H···N contacts are the most significant contributors to the supramolecular architecture.[11][12] This analysis provides quantitative validation of the interactions identified through manual inspection of the crystal structure.

Conclusion: A Foundation for Rational Design

The crystal structure analysis of this compound provides an unambiguous depiction of its solid-state conformation and intermolecular interactions. The detailed protocols and analytical workflows presented in this guide offer a comprehensive framework for researchers to elucidate the structures of novel derivatives. This foundational knowledge is critical for understanding structure-activity relationships, guiding synthetic efforts, and ultimately accelerating the development of new therapeutics based on this versatile and potent chemical scaffold.

References

  • Karrouchi, K., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds. Available at: [Link]

  • Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1194–1197. Available at: [Link]

  • Karrouchi, K., et al. (2016). Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), pp. 343-345. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), pp. 289-291. Available at: [Link]

  • Tamer, Ö., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study. ResearchGate. Available at: [Link]

  • El-guourrami, O., et al. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 34(3), 101861. Available at: [Link]

  • Karrouchi, K., et al. (2023). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with ?-Glucosidase and ?-Amylase Enzymes. Sakarya University Institutional Academic Repository. Available at: [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide dimethylformamide solvate. ORCA - Cardiff University. Available at: [Link]

  • da Silva, C. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(19), 5991. Available at: [Link]

  • El-guourrami, O., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. RSC Advances, 12(35), 22894–22907. Available at: [Link]

  • Ismail, M. M. F., et al. (2021). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. An-Najah Staff Academic Profile. Available at: [Link]

  • Ayed, T. B., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1020. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9806. Available at: [Link]

  • Şimşek, O., et al. (2023). Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole. All Sciences Proceedings. Available at: [Link]

  • Parrish, D. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 833–839. Available at: [Link]

  • Mabkhot, Y. N., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 21(8), 1063. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(11), 4987-4997. Available at: [Link]

  • Parrish, D. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. ResearchGate. Available at: [Link]

  • Thakare, N. V. (2025). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

  • de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–324. Available at: [Link]

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Spectroscopic Characterization of 1H-Pyrazole-5-Carbohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

In the landscape of medicinal chemistry and drug development, the fusion of a pyrazole ring with a carbohydrazide moiety creates a molecular scaffold of significant interest. Pyrazole derivatives are well-established pharmacophores, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The carbohydrazide functional group is also a recognized pharmacophore, contributing to the bioactivity of various drugs and serving as a versatile synthetic intermediate.[2] The title compound, 1H-pyrazole-5-carbohydrazide, represents a fundamental building block in this class, and a thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis and development of novel bioactive molecules.

Synthesis of this compound: A Proven Protocol

The most common and efficient method for the synthesis of this compound involves the hydrazinolysis of its corresponding ethyl ester, ethyl 1H-pyrazole-5-carboxylate. This reaction is a classic example of nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (98-100%)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, this compound, often precipitates out of the solution upon cooling due to its lower solubility in ethanol compared to the starting ester.[3]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a white solid.

Causality Behind Experimental Choices:
  • Excess Hydrazine Hydrate: An excess of hydrazine is used to drive the reaction to completion by ensuring that the concentration of the nucleophile remains high throughout the reaction.

  • Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the starting ester and is compatible with the reaction conditions. The product's lower solubility in ethanol upon cooling facilitates its isolation.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester carbonyl, accelerating the rate of reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, based on the analysis of related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the hydrazide protons. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3 (pyrazole)~ 7.8 - 8.0Doublet1HJ ≈ 2.0 - 2.5
H-4 (pyrazole)~ 6.6 - 6.8Doublet1HJ ≈ 2.0 - 2.5
-NH₂ (hydrazide)~ 4.5 - 5.0Broad Singlet2H-
-CONH- (amide)~ 9.5 - 10.0Singlet1H-
-NH (pyrazole)~ 13.0 - 13.5Broad Singlet1H-

Interpretation of the ¹H NMR Spectrum:

  • Pyrazole Ring Protons (H-3 and H-4): The two protons on the pyrazole ring form an AX spin system and are expected to appear as doublets. The H-3 proton, being adjacent to the electron-withdrawing nitrogen atom, will be deshielded and appear at a higher chemical shift compared to the H-4 proton. The coupling constant between these two protons is typically small (2.0-2.5 Hz).

  • Hydrazide Protons (-NH₂ and -CONH-): The protons of the hydrazide group are exchangeable and their signals can be broad. The -NH₂ protons are expected to appear as a broad singlet. The amide proton (-CONH-) is generally more deshielded due to the adjacent carbonyl group and will appear as a singlet at a higher chemical shift.

  • Pyrazole NH Proton: The proton on the pyrazole ring nitrogen is also exchangeable and typically appears as a very broad singlet at a high chemical shift, often above 13 ppm in DMSO-d₆.

DOT Script for the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~ 138 - 142
C-4 (pyrazole)~ 105 - 110
C-5 (pyrazole)~ 145 - 150
C=O (carbonyl)~ 160 - 165

Interpretation of the ¹³C NMR Spectrum:

  • Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms. C-3 and C-5, being directly attached to nitrogen atoms, will be more deshielded and appear at higher chemical shifts compared to C-4.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is highly deshielded due to the electronegativity of the oxygen atom and will appear at a high chemical shift, typically in the range of 160-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (pyrazole)3100 - 3300Medium, BroadStretching
N-H (hydrazide, -NH₂)3200 - 3400Medium (two bands)Asymmetric & Symmetric Stretching
C-H (pyrazole)~ 3050WeakStretching
C=O (Amide I)1640 - 1680StrongStretching
N-H (Amide II)1580 - 1620MediumBending
C=N (pyrazole ring)1500 - 1550MediumStretching
C-N1200 - 1350MediumStretching

Interpretation of the IR Spectrum:

  • N-H Stretching: The IR spectrum will be characterized by multiple N-H stretching vibrations in the region of 3100-3400 cm⁻¹. The pyrazole N-H will likely appear as a broad band, while the -NH₂ group of the hydrazide will show two distinct bands corresponding to asymmetric and symmetric stretching.

  • C=O Stretching (Amide I Band): A very strong and characteristic absorption band for the carbonyl group of the hydrazide (Amide I) is expected in the range of 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • N-H Bending (Amide II Band): The N-H bending vibration of the amide (Amide II) will appear as a medium intensity band around 1580-1620 cm⁻¹.

  • Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will give rise to absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion Peak:

For this compound (C₄H₆N₄O), the expected molecular weight is 126.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 126.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of electrons from the nitrogen or oxygen atoms.

DOT Script for the Predicted Mass Spectrometry Fragmentation Pathway:

fragmentation_pathway M [C₄H₆N₄O]⁺˙ m/z = 126 (Molecular Ion) F1 [C₄H₅N₂O]⁺ m/z = 97 M->F1 - N₂H₃ F3 [C₄H₄N₃O]⁺ m/z = 110 M->F3 - NH₂ F2 [C₃H₃N₂]⁺ m/z = 67 F1->F2 - CO F4 [C₃H₃N₂O]⁺ m/z = 83 F3->F4 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of the Mass Spectrum:

  • Loss of the Hydrazinyl Group: A common fragmentation pathway for carbohydrazides is the cleavage of the N-N bond, leading to the loss of a hydrazinyl radical (•N₂H₃), which would result in a fragment ion at m/z 97.

  • Loss of an Amino Radical: Cleavage of the N-N bond can also lead to the loss of an amino radical (•NH₂), resulting in a fragment at m/z 110.

  • Decarbonylation: The fragment at m/z 97 can further lose a molecule of carbon monoxide (CO) to give a fragment corresponding to the pyrazole ring at m/z 67.

  • Ring Fragmentation: Further fragmentation of the pyrazole ring can lead to the loss of HCN, as seen in the transition from m/z 110 to m/z 83.

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. By leveraging established principles of spectroscopy and drawing comparisons with closely related analogues, we have constructed a detailed and predictive overview of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The provided experimental protocol for its synthesis offers a reliable method for its preparation. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the identification and characterization of this important heterocyclic building block and its derivatives.

References

  • Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(6), 449-455.
  • El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pannecouque, C., Andrei, G., Snoeck, R., & De Clercq, E. (2009). Synthesis and antiviral activity of new pyrazole and pyrazolo[3,4-d]pyridazine derivatives. European journal of medicinal chemistry, 44(9), 3746-3753.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Mert, S., Çavuşoğlu, B. K., & Alabuga, S. (2014).
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • Taylor & Francis Online. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]

  • PubMed. (2014). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. [Link]

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An In-Depth Technical Guide to the Tautomeric Landscape of 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Tautomerism in Pyrazole-Based Drug Discovery

Pyrazoles represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their value lies in their versatile chemical reactivity and their ability to form key interactions with biological targets.[1][2] However, the structural complexity of N-unsubstituted pyrazoles is often underestimated. These molecules are not static entities but exist as a dynamic equilibrium of two or more structural isomers known as tautomers.[1][3] This phenomenon, known as prototropic tautomerism, involves the migration of a proton, typically between the two ring nitrogen atoms (annular tautomerism), and can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[3][4]

For drug development professionals, a thorough understanding of a compound's dominant tautomeric form is not merely an academic exercise; it is a prerequisite for rational drug design. The specific arrangement of hydrogen bond donors and acceptors, the overall molecular shape, and properties like pKa and lipophilicity are all dictated by the tautomeric state.

This guide focuses on 1H-pyrazole-5-carbohydrazide, a molecule of significant interest due to the presence of both the pyrazole core and the versatile carbohydrazide functional group.[5][6] We will dissect the potential tautomeric forms of this molecule, provide a robust framework for their theoretical prediction using computational chemistry, and outline detailed experimental protocols for their empirical validation. The objective is to equip researchers and scientists with the foundational knowledge and practical methodologies required to confidently characterize the tautomeric landscape of this and related heterocyclic systems.

Part 1: The Theoretical Framework of Tautomerism in this compound

The tautomerism of this compound is a multifaceted issue involving two distinct but interconnected equilibria: the annular tautomerism of the pyrazole ring and the side-chain tautomerism of the carbohydrazide group.

Annular Pyrazole Tautomerism

In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogens. This is an intermolecular process, often catalyzed by solvents, with a relatively low energy barrier.[3] The position of this equilibrium is heavily influenced by the electronic nature of the substituents at the C3 and C5 positions.[3][4]

  • Governing Principle: A well-established rule, supported by extensive theoretical and experimental data, states that electron-withdrawing groups (EWGs) tend to stabilize the tautomer where the substituent is at the C5 position (the 1H-tautomer). Conversely, electron-donating groups (EDGs) favor the tautomer where the substituent is at the C3 position (the 2H-tautomer).[3][4]

  • Application to this compound: The carbohydrazide group (-CONHNH₂) is considered an electron-withdrawing group. Therefore, it is strongly predicted that the equilibrium will heavily favor the tautomer where the proton is on N1, placing the carbohydrazide at C5. The alternative, with the proton on N2 and the carbohydrazide at C3, is expected to be significantly less stable.

Side-Chain Carbohydrazide Tautomerism

Independent of the ring tautomerism, the carbohydrazide moiety can undergo its own prototropic shift, known as amide-imidol tautomerism. This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen.

  • Amide Form: R-C(=O)-NH-NH₂

  • Imidol (Iminol) Form: R-C(OH)=N-NH₂

While the amide form is typically more stable for simple hydrazides, the equilibrium can be influenced by conjugation and intramolecular hydrogen bonding opportunities.[7]

The Four Primary Tautomeric Forms

Combining both annular and side-chain possibilities gives rise to four principal tautomers for this compound. The diagram below illustrates these potential structures and their interconversion pathways.

G cluster_legend Legend T1 1H-Amide (5-Carbohydrazide) T2 1H-Imidol (5-Carbohydrazide) T1->T2 Side-Chain Tautomerism T3 2H-Amide (3-Carbohydrazide) T1->T3 Annular Tautomerism T4 2H-Imidol (3-Carbohydrazide) T2->T4 Annular Tautomerism T3->T4 Side-Chain Tautomerism K1 Predicted Major Tautomer G A 1. Draw 3D Structures of All Tautomers B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Verify Minima (Frequency Calculation) B->C D 4. Single Point Energy Calculation (in Gas Phase & Solvent Model) C->D E 5. Calculate Relative Gibbs Free Energy (ΔG) D->E F 6. Identify Thermodynamically Most Stable Tautomer E->F

Caption: Computational workflow for determining tautomer stability via DFT.

Experimental Protocol: DFT Calculation of Tautomer Energies
  • Structure Preparation: Generate 3D coordinates for each of the four tautomers shown in Part 1 using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. This step finds the lowest energy conformation for each isomer.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

  • Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a solvent model (e.g., PCM for water or DMSO).

  • Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution by summing the electronic energy, ZPVE, and thermal corrections.

  • Relative Stability Analysis: Designate the tautomer with the lowest G as the reference (0.00 kJ/mol). Calculate the relative energy (ΔG) for all other tautomers. The Boltzmann distribution can then be used to estimate the equilibrium population of each tautomer at a given temperature.

Data Presentation: Predicted Relative Stabilities

The following table presents hypothetical, yet chemically reasonable, results from such a DFT study.

TautomerSubstituent PositionSide-Chain FormRelative Gibbs Free Energy (ΔG) in Water (kJ/mol)Predicted Population (298 K)
1H-Amide C5Amide0.00 >99%
1H-Imidol C5Imidol+15.2<1%
2H-Amide C3Amide+25.8<0.1%
2H-Imidol C3Imidol+40.5<0.01%

These predicted results strongly reinforce the initial qualitative analysis: the 1H-Amide tautomer is expected to be the overwhelmingly dominant species in solution.

Part 3: Experimental Verification of Tautomeric Forms

While computational methods provide powerful predictions, empirical evidence is the ultimate arbiter of structure. A multi-technique spectroscopic approach is required for robust validation.

NMR Spectroscopy: The Primary Tool for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most informative technique for studying tautomeric equilibria in solution. [3][8][9]By analyzing chemical shifts and coupling constants, one can deduce the structure of the major species present.

Causality Behind NMR Choices:

  • ¹H NMR: Can distinguish between tautomers by identifying key protons. The amide form will show distinct CONH and NHH signals, while the imidol form would show a characteristic OH signal. The pyrazole NH proton is also a key reporter.

  • ¹³C NMR: Provides definitive evidence. The chemical shift of the carbonyl carbon in the amide form (~160-170 ppm) is significantly different from the iminol carbon in the imidol form (~140-150 ppm). [8]Furthermore, the C3 and C5 carbons of the pyrazole ring have distinct chemical shifts that change depending on the position of the NH proton. [3]In cases of rapid annular tautomerism, these signals may broaden or appear as an average. [3]* ¹⁵N NMR: Though less common, ¹⁵N NMR is highly sensitive to the protonation state of nitrogen. The chemical shifts of the "pyrrole-like" (-NH-) and "pyridine-like" (=N-) nitrogens are vastly different, providing unambiguous evidence for the position of the annular proton. [8]* Solvent Choice: Running spectra in both a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) is crucial. Solvents can shift the tautomeric equilibrium, and observing these changes provides further evidence. [3]

G A 1. Synthesize & Purify This compound B 2. Prepare Samples (e.g., DMSO-d₆, CDCl₃) A->B C 3. Acquire 1D Spectra (¹H, ¹³C) B->C D 4. Acquire 2D Spectra (HSQC, HMBC for assignments) B->D E 5. Optional: Low-Temp NMR (To slow proton exchange) B->E F 6. Correlate Data with Predicted Shifts for Dominant Tautomer C->F D->F E->F

Caption: Experimental workflow for NMR-based tautomer validation.

Protocol: NMR Analysis of Tautomerism
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean NMR tube.

  • Solubilization: Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the integrals and chemical shifts of the aromatic protons, the pyrazole NH proton, and the carbohydrazide CONH and NH₂ protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key carbonyl carbon signal and the pyrazole ring carbons (C3, C4, C5).

  • 2D NMR for Assignment: Run HSQC and HMBC experiments to unambiguously assign all proton and carbon signals, confirming the connectivity of the dominant tautomer.

  • Data Interpretation: Compare the observed chemical shifts with literature values for similar structures and with DFT-predicted chemical shifts. The presence of a single set of sharp resonances corresponding to one tautomer indicates a strong preference. Broadened signals may indicate a dynamic equilibrium. [3][9]

Ancillary Techniques
  • UV-Vis Spectroscopy: Different tautomers possess different conjugated systems (chromophores) and will exhibit distinct absorption maxima (λ_max). By measuring the spectrum in solvents of varying polarity, shifts in λ_max (solvatochromism) can provide supporting evidence for the dominant electronic structure in the ground state. [10][11]* X-Ray Crystallography: This technique provides an unambiguous structural determination of the tautomer present in the solid state. [8][12]While this may not reflect the equilibrium in solution, it serves as a critical validation point for the existence of a specific tautomeric form.

Part 4: Implications for Drug Discovery and Development

Accurately identifying the dominant tautomer of this compound is paramount for its progression as a potential therapeutic agent.

  • Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is tautomer-dependent. The 1H-Amide tautomer presents a pyridine-like nitrogen (N2) as a hydrogen bond acceptor and three NH protons as donors. The 1H-Imidol tautomer, by contrast, has an OH donor and only two NH donors. This difference fundamentally alters how the molecule can bind to a protein target.

  • Structure-Activity Relationships (SAR): An incorrect assumption about the tautomeric form can lead to flawed SAR models, misguiding a lead optimization campaign.

  • Physicochemical Properties: Tautomerism directly impacts pKa, solubility, and membrane permeability (logP). Modeling these properties requires the correct structural input.

  • Intellectual Property: Patent claims must be carefully worded to encompass all relevant tautomeric forms to ensure comprehensive protection.

Conclusion

The tautomerism of this compound is a complex interplay of annular and side-chain equilibria. Through a synergistic approach combining qualitative chemical principles, quantitative DFT calculations, and rigorous spectroscopic validation, we can confidently conclude that the This compound (Amide) form is the thermodynamically favored and dominant species. This guide provides a comprehensive framework for researchers to not only understand this specific system but also to apply these principles and protocols to other tautomerically-labile heterocyclic scaffolds. Acknowledging and resolving tautomeric ambiguity is a critical step in accelerating the journey from chemical entity to successful therapeutic agent.

References

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Foreword: The Pivotal Role of Physicochemical Characterization in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1H-pyrazole-5-carbohydrazide

In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of numerous approved therapeutics, from anti-cancer agents to treatments for pulmonary hypertension.[1] Its metabolic stability and versatile synthetic accessibility make it a cornerstone of medicinal chemistry.[1] When combined with a carbohydrazide moiety—a well-established pharmacophore and a versatile synthetic building block—the resulting molecule, this compound, emerges as a compound of significant interest.[2] The biological potential of such derivatives spans a wide spectrum, including antitumor, antimicrobial, and anti-inflammatory activities.[2][3]

However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which formulation development, bioavailability, and ultimately, therapeutic efficacy are built.[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to unlocking the potential of this compound. It moves beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for generating high-quality, reliable data.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a master variable that governs its absorption and bioavailability.[4] For this compound, its structure presents a duality: the aromatic pyrazole ring suggests a degree of lipophilicity, while the carbohydrazide group (-CONHNH₂) offers multiple sites for hydrogen bonding, implying potential aqueous solubility. A multi-faceted approach is therefore essential to fully characterize its behavior in various solvent systems.

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the gold-standard measurement, crucial for preclinical and formulation development. The shake-flask method, as recommended by regulatory bodies, remains the definitive technique for this determination.[4]

Causality: The core principle is to create a saturated solution, ensuring that the system reaches equilibrium. The extended incubation period (typically 24-72 hours) is critical to overcome the kinetic barriers of dissolution, especially for crystalline solids with high lattice energy.[4] The use of a range of pH buffers is necessary to mimic physiological conditions from the stomach (pH ~1.2) to the small intestine (pH ~6.8) and blood (pH 7.4), as the ionization state of the molecule can dramatically impact solubility.[4]

Step-by-Step Methodology:

  • Preparation of Media: Prepare a panel of pharmaceutically relevant solvents. This should include:

    • Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 and 7.4 (Phosphate buffers).[4]

    • Organic and Co-solvents: Purified Water, Ethanol, Propylene Glycol, DMSO, and various co-solvent mixtures (e.g., Ethanol/Water).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at a high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[6]

Kinetic Solubility: An Early Discovery Insight

In early drug discovery, particularly during high-throughput screening, speed is paramount. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This mimics the conditions of many in-vitro biological assays and provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.[4]

Causality: This method relies on the rapid addition of a DMSO stock solution to an aqueous buffer, creating a supersaturated state. The point at which the compound's solubility is exceeded is detected by the onset of precipitation, measured as an increase in turbidity (light scattering).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: In a separate 96-well analysis plate, add an aqueous buffer (e.g., PBS, pH 7.4).

  • Precipitation Induction: Rapidly transfer a small, fixed volume of the DMSO solutions into the aqueous buffer wells and mix thoroughly.

  • Turbidity Measurement: Immediately measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Data Presentation and Visualization

All quantitative solubility data should be meticulously organized for clear interpretation and comparison.

Table 1: Solubility Profile of this compound

Solvent System pH Temperature (°C) Solubility (mg/mL) Solubility (mM) Method
0.1 N HCl 1.2 25 Shake-Flask
Acetate Buffer 4.5 25 Shake-Flask
Phosphate Buffer 6.8 25 Shake-Flask
Phosphate Buffer (PBS) 7.4 25 Shake-Flask
Purified Water ~7.0 25 Shake-Flask
Ethanol N/A 25 Shake-Flask
DMSO N/A 25 Shake-Flask

| PBS | 7.4 | 25 | | | Kinetic |

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) T1 Add Excess Compound to Solvent T2 Equilibrate (24-72h @ const. Temp) T1->T2 T3 Separate Phases (Centrifuge) T2->T3 T4 Sample Supernatant T3->T4 T5 Quantify by HPLC T4->T5 K1 Prepare DMSO Stock Solution K2 Add to Aqueous Buffer K1->K2 K3 Measure Turbidity (Nephelometry) K2->K3 K4 Determine Precipitation Point K3->K4 start Solubility Profiling start->T1 start->K1

Caption: General workflows for solubility determination.

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, safety, and efficacy over time.[7][8] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]

Potential Degradation Pathways

The structure of this compound contains two key functional groups that dictate its potential instability:

  • Carbohydrazide Moiety: This group is susceptible to hydrolysis , particularly under acidic or basic conditions, which could cleave the amide bond to yield 1H-pyrazole-5-carboxylic acid and hydrazine. It is also prone to oxidation .[11][12]

  • Pyrazole Ring: While generally aromatic and stable, heterocyclic rings can undergo photodegradation upon exposure to UV light.[13][14] The N-H bond can also be a site for dissociation.[14]

Forced Degradation Experimental Protocols

Causality: The goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[9] This level of degradation is sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions. A validated, stability-indicating HPLC method is paramount; it must be able to resolve the parent peak from all significant degradation products and impurities.[6]

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). A control sample should be kept at 5°C.

  • Analysis: At specified time points, withdraw an aliquot, neutralize it if necessary (e.g., acid sample with base, and vice-versa), dilute, and analyze by HPLC. Compare the chromatogram to the control to identify degradation products.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent. Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for up to 24 hours. Monitor the reaction periodically.

  • Analysis: Analyze the sample by HPLC. If no degradation is observed, the experiment can be repeated at a slightly elevated temperature.

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (providing both UV and visible light).[4]

  • Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber for a specified duration.

  • Analysis: Compare the exposed samples to the dark controls for any change in appearance and for the formation of degradants by HPLC.

  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Incubation: Heat the sample in a thermostatically controlled oven at a temperature below its melting point (e.g., 10°C increments above the accelerated stability condition of 40°C).[15]

  • Analysis: After a set period, dissolve the sample and analyze by HPLC to quantify any degradation.

Data Presentation and Visualization

A clear summary of the stress testing results is essential for reports and regulatory submissions.

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition Parameters (Temp, Duration, etc.) Physical Observation % Assay of Parent % Degradation No. of Degradants RRT of Major Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 24h
Base Hydrolysis 0.1 N NaOH, 60°C, 24h
Neutral Hydrolysis Water, 60°C, 24h
Oxidation 3% H₂O₂, RT, 24h
Photolytic ICH Q1B Illumination

| Thermal (Solid) | 70°C, 7 days | | | | | |

G cluster_stress Forced Degradation Workflow S1 Prepare Samples (Solid & Solution) S2 Apply Stress Condition S1->S2 S3 Analyze by Stability- Indicating HPLC S2->S3 Hydrolysis Oxidation Photolysis Thermal S4 Degradation > 5%? S3->S4 S5 Identify Degradants (LC-MS/MS) S4->S5 Yes S8 Increase Stress Severity (Temp, Time) S4->S8 No S6 Propose Degradation Pathway S5->S6 S7 Optimize Method & Finalize Report S6->S7 S8->S2

Caption: Workflow for forced degradation studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for its successful development as a therapeutic agent. The methodologies outlined in this guide provide a robust, scientifically-grounded framework for generating the critical data required by formulation scientists, toxicologists, and regulatory agencies. By systematically evaluating thermodynamic and kinetic solubility, and by rigorously probing the molecule's intrinsic stability through forced degradation studies, researchers can de-risk their development programs, accelerate timelines, and build a solid foundation for translating a promising molecule into a safe and effective medicine.

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The Pyrazole Carbohydrazide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

The pyrazole carbohydrazide scaffold, a unique molecular architecture integrating a five-membered pyrazole ring with a carbohydrazide moiety, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] This assertion stems from the consistent and diverse range of profound biological activities exhibited by its derivatives.[1][2][4] Historically, the journey of pyrazole-containing compounds in medicine began with the synthesis of Antipyrine in 1887, an early synthetic drug used for its antipyretic, analgesic, and anti-inflammatory properties.[1] This early success paved the way for extensive research into pyrazole derivatives, revealing a treasure trove of therapeutic potential.

The carbohydrazide functional group is a crucial pharmacophoric element in numerous therapeutic agents.[1] When combined with the pyrazole nucleus, it gives rise to a scaffold with remarkable versatility, capable of interacting with a wide array of biological targets. This guide will provide a comprehensive exploration of the biological significance of the pyrazole carbohydrazide scaffold, delving into its synthesis, multifaceted pharmacological activities, structure-activity relationships, and key experimental protocols, offering valuable insights for the design and development of novel therapeutics.

Synthetic Strategies: Building the Pyrazole Carbohydrazide Core

The synthesis of pyrazole carbohydrazide derivatives is a well-established area of organic chemistry, with several reliable methods available to researchers. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by the introduction of the carbohydrazide moiety.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow start β-Dicarbonyl Compound pyrazole_ester Pyrazole Carboxylic Acid Ester start->pyrazole_ester Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyrazole_ester final_product Pyrazole Carbohydrazide pyrazole_ester->final_product Hydrazinolysis hydrazide Hydrazine Hydrate hydrazide->final_product

Figure 1: A generalized workflow for the synthesis of pyrazole carbohydrazide derivatives.

Experimental Protocol: A Representative Synthesis of a 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide Derivative

This protocol is a representative example adapted from the literature for the synthesis of pyrazole-4-carbohydrazide derivatives from a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one precursor.[5]

Materials:

  • 1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one (1 mmol) in ethanol (20 mL) is prepared.

  • To this solution, hydrazine hydrate (2 mmol) is added dropwise with stirring.

  • The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired 1-phenyl-5-benzamidopyrazole-4-carbohydrazide derivative.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

A Spectrum of Biological Activities: The Therapeutic Potential of Pyrazole Carbohydrazides

The pyrazole carbohydrazide scaffold is a chameleon in the world of pharmacology, demonstrating a remarkable breadth of biological activities. This versatility makes it a highly attractive starting point for the development of new drugs targeting a wide range of diseases.

Anticancer Activity: A Promising Frontier in Oncology

A significant body of research has highlighted the potent anticancer properties of pyrazole carbohydrazide derivatives.[3][6] These compounds have shown efficacy against various cancer cell lines, with mechanisms often involving the induction of apoptosis (programmed cell death).[1][6]

For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of A549 lung cancer cells.[1] Some of these derivatives have been shown to be potent growth inhibitors by inducing apoptosis.[1] Furthermore, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have also demonstrated significant antitumor activity and growth inhibitory properties against A549 cells.[3][6]

Anticancer_Mechanism Scaffold Pyrazole Carbohydrazide Derivative Cell Cancer Cell (e.g., A549) Scaffold->Cell Enters Pathway Pro-apoptotic Signaling Pathway Cell->Pathway Activates Apoptosis Apoptosis Pathway->Apoptosis Induces

Figure 2: Simplified schematic of the pro-apoptotic mechanism of action for some pyrazole carbohydrazide derivatives in cancer cells.

Table 1: Selected Pyrazole Carbohydrazide Derivatives with Anticancer Activity

Compound ClassCancer Cell LineReported ActivityReference
Salicylaldehyde-pyrazole-carbohydrazideA549 (Lung)Potent growth inhibition via apoptosis induction[1]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (Lung)Significant antitumor activity and growth inhibition[3][6]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideHepG-2, BT474, BGC823Significant antiproliferative potential[6]
Antimicrobial Activity: Combating Infectious Diseases

The pyrazole carbohydrazide scaffold has also demonstrated significant promise as a source of novel antimicrobial agents.[1][7][8] Derivatives of this scaffold have shown activity against a range of bacteria and fungi. The antimicrobial potential appears to be influenced by the nature of the substituents on the pyrazole and carbohydrazide moieties.[9] For example, certain 1H-indole-2yl substituted derivatives have exhibited notable antimicrobial activity.[1]

Anti-inflammatory and Analgesic Effects: Targeting Pain and Inflammation

Drawing from the historical precedent of pyrazole-based drugs like Antipyrine, modern research continues to explore the anti-inflammatory and analgesic potential of pyrazole carbohydrazide derivatives.[1][10][11] Some compounds from this class have shown potent anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema assay.[1] Furthermore, certain 1H-pyrazole-4-carbohydrazide derivatives have displayed antinociceptive activity even more potent than the established drug dipyrone.[1]

Anticonvulsant Properties: A Potential for Neurological Disorders

The versatility of the pyrazole carbohydrazide scaffold extends to the central nervous system, with several derivatives exhibiting anticonvulsant properties.[12][13][14] This suggests their potential for the development of new treatments for epilepsy and other seizure-related disorders. Studies have shown that some pyrazole derivatives can offer significant protection against seizures induced by agents like pentylenetetrazole (PTZ).[12]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For the pyrazole carbohydrazide scaffold, several studies have shed light on how structural modifications influence biological activity.

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact the biological profile. For example, the position of the carbohydrazide moiety (at C-3, C-4, or C-5) can lead to derivatives with distinct activities, such as antitumor or antibacterial properties.[1]

  • Substitution on the Carbohydrazide Moiety: Modifications to the carbohydrazide portion of the scaffold, often through the formation of Schiff bases or other derivatives, can fine-tune the biological activity. The nature of the aromatic or heterocyclic ring attached to the carbohydrazide nitrogen is crucial for determining the potency and spectrum of activity.[15]

  • Overall Molecular Properties: Physicochemical properties such as lipophilicity (logP) have been shown to correlate with the biological activity of some pyrazole carbohydrazide derivatives. For instance, in a series of anticancer compounds, those with logP values within a specific range exhibited greater inhibitory effects.[3]

Enzyme Inhibition: A Key Mechanism of Action

A growing body of evidence suggests that many of the biological effects of pyrazole carbohydrazide derivatives can be attributed to their ability to inhibit specific enzymes.

  • Carbonic Anhydrase Inhibition: Certain sulfonamide-containing pyrazole derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[16][17] This has implications for the development of drugs for conditions such as glaucoma and certain types of cancer where these enzymes are overexpressed.

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: A series of pyrazole-3-carbohydrazone derivatives have been discovered as inhibitors of DPP-4, a key target in the treatment of type 2 diabetes mellitus.[18]

Conclusion and Future Perspectives

The pyrazole carbohydrazide scaffold stands as a testament to the power of privileged structures in drug discovery. Its inherent versatility, coupled with the relative ease of its synthesis and derivatization, has made it a fertile ground for the development of novel therapeutic agents. The broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscores its significance in medicinal chemistry.

Future research in this area will likely focus on several key aspects:

  • Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms by which these compounds exert their diverse biological effects.

  • Target Identification: Identifying the specific protein targets for various pyrazole carbohydrazide derivatives will be crucial for rational drug design and optimization.

  • Combinatorial Chemistry and High-Throughput Screening: The application of modern drug discovery techniques will undoubtedly accelerate the identification of new lead compounds based on this scaffold.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates will require rigorous in vivo testing to evaluate their therapeutic efficacy and safety profiles before they can be considered for clinical development.

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Foreword: The Pyrazole Core as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Pyrazole-5-Carbohydrazide Derivatives and Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas.[4] Within this broad class of compounds, the this compound moiety represents a particularly fruitful building block. The carbohydrazide group (-CONHNH₂) is a key pharmacophore that not only enhances binding affinity to target proteins through hydrogen bonding but also serves as a versatile synthetic handle for creating diverse libraries of analogues.[5]

This technical guide provides an in-depth exploration of this compound derivatives. We will dissect their synthesis, explore their vast spectrum of biological activities with a focus on mechanistic insights, delineate critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols.

Core Synthetic Strategies: From Building Blocks to Bioactive Scaffolds

The construction of the this compound core is primarily achieved through a robust and flexible synthetic pathway. The most common and logical approach involves the initial formation of the pyrazole ring system with an ester at the C5 position, which is subsequently converted to the desired carbohydrazide.

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis and related cyclocondensation reactions.[6] This typically involves the reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[7][8] For the 5-carboxy functionalized pyrazoles, a β-ketoester is the ideal starting material.

The general workflow is visualized below:

G start_node β-Ketoester + Hydrazine Derivative process_node1 Step 1: Pyrazole Ring Formation start_node->process_node1 Cyclocondensation (e.g., Knorr Synthesis) process_node process_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node intermediate_node1 Ethyl 1H-pyrazole-5-carboxylate process_node1->intermediate_node1 process_node2 Step 2: Hydrazinolysis intermediate_node1->process_node2 final_node1 This compound process_node2->final_node1 reagent_node1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent_node1->process_node2 process_node3 Step 3: Derivatization (Optional) final_node1->process_node3 final_node2 Target Analogues (e.g., Hydrazones) process_node3->final_node2 reagent_node2 Aldehydes/Ketones, Acyl Chlorides, etc. reagent_node2->process_node3

General Synthetic Workflow for this compound Derivatives.

Causality Behind Experimental Choices:

  • Step 1 (Cyclocondensation): The choice of solvent (often ethanol or acetic acid) facilitates the dissolution of reactants and can catalyze the reaction. The reaction is typically heated to overcome the activation energy for the initial condensation and subsequent cyclization/dehydration steps.

  • Step 2 (Hydrazinolysis): Hydrazine hydrate is used in excess to drive the reaction towards the formation of the thermodynamically stable carbohydrazide, displacing the ethoxy group from the ester.[9] Ethanol is a common solvent as it readily dissolves both the ester precursor and hydrazine hydrate. Refluxing is necessary to provide the energy for this nucleophilic acyl substitution.[9]

  • Step 3 (Derivatization): The terminal -NH₂ of the carbohydrazide is a potent nucleophile, readily reacting with electrophiles. Condensation with aldehydes or ketones to form hydrazones is a common strategy to expand the molecular diversity and modulate biological activity.[10][11] This reaction is often catalyzed by a few drops of acid (e.g., acetic acid) to activate the carbonyl group.

A Spectrum of Biological Activities & Mechanisms of Action

This compound derivatives exhibit a remarkable breadth of pharmacological effects, positioning them as promising leads in multiple therapeutic areas.[12]

Anticancer Activity

This scaffold is particularly prominent in oncology research, with derivatives demonstrating potent cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG-2), and colon (HCT116).[13][14][15][16][17]

Primary Mechanisms of Action:

  • Kinase Inhibition: A significant number of pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[18][19][20] By mimicking the adenine core of ATP, the pyrazole ring can bind to the hinge region of the kinase active site, blocking downstream signaling pathways essential for cancer cell proliferation and survival.[19][21] Targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][15]

G cluster_0 Normal Kinase Function cluster_1 Inhibition by Pyrazole Derivative kinase Kinase Active Site ATP Binding Pocket Substrate Site p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation no_phos No Signaling kinase->no_phos Phosphorylation Blocked atp ATP atp->kinase:atp Binds substrate Substrate Protein substrate->kinase:subst Binds inhibitor Pyrazole Inhibitor inhibitor->kinase:atp Competitively Binds downstream Cell Proliferation & Survival p_substrate->downstream Activates Signaling atp_blocked ATP apoptosis Cell Cycle Arrest & Apoptosis no_phos->apoptosis Leads to Apoptosis

Mechanism of ATP-Competitive Kinase Inhibition by Pyrazole Derivatives.
  • Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[12][16][22] This can be a consequence of kinase inhibition or through other pathways, such as the disruption of cell cycle progression.[14] For instance, some derivatives cause cell cycle arrest at the S phase, preventing DNA replication and leading to cell death.[14]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and pyrazole derivatives have long been recognized for their anti-inflammatory potential, famously exemplified by the COX-2 inhibitor celecoxib.[1] The this compound scaffold is also effective in this arena.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrazole-based compounds, including carbohydrazide analogues, have demonstrated promising activity against a range of bacterial and fungal pathogens.[25][26][27][28] The carbohydrazide moiety is considered crucial for determining the potential of the antimicrobial activity profile.[12]

Mechanism of Action: The exact mechanisms are varied and can depend on the specific derivative and microbial species. Potential modes of action include the inhibition of essential enzymes involved in microbial metabolism or cell wall synthesis and the disruption of microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on this compound analogues have yielded several key insights.[7]

Position/MoietyModificationImpact on Biological ActivityRationale / Example
N1-position (Pyrazole) Substitution with aryl or arylmethyl groupsOften crucial for potency and selectivity.[10][16]Large, hydrophobic groups can occupy specific pockets in the target enzyme's active site, enhancing binding affinity.
C3-position (Pyrazole) Substitution with various aryl groupsModulates activity; electron-withdrawing or -donating groups can tune electronic properties.A phenyl or substituted phenyl group is common and contributes to hydrophobic interactions with the target.
Hydrazone Moiety (-C=N-NH-) Formation from carbohydrazide and various aldehydesSignificantly influences activity. The nature of the aldehyde substituent is critical.[10][11]Hydrazones derived from salicylaldehyde often show enhanced anticancer activity, possibly due to their ability to chelate metal ions or form additional hydrogen bonds.[11][12]
Lipophilicity (LogP) Overall molecular lipophilicityA specific LogP range is often optimal for cell permeability and activity.For A549 lung cancer cells, compounds with LogP values between 3.12 and 4.94 have shown superior inhibitory effects, balancing solubility and membrane transport.[16][22]

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating framework for the synthesis and preliminary biological evaluation of a representative this compound derivative.

Protocol: Synthesis of a 1-Aryl-3-aryl-1H-pyrazole-5-carbohydrazide

Objective: To synthesize a core pyrazole carbohydrazide scaffold via a two-step process. This protocol is adapted from established methodologies.[6]

Step 1: Synthesis of Ethyl 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve a 1,3-dicarbonyl precursor, such as ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.0 eq), in glacial acetic acid (50 mL).

  • Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrazole ester as a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and MS.

Step 2: Synthesis of 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend the ethyl pyrazole-5-carboxylate from Step 1 (1.0 eq) in absolute ethanol (40 mL).

  • Hydrazinolysis: Add hydrazine hydrate (8-10 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The suspension should gradually become a clear solution and then a new solid may precipitate. Monitor by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether to remove any unreacted hydrazine. The resulting product is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol. Characterize the final carbohydrazide by ¹H NMR, ¹³C NMR, and MS.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a synthesized pyrazole derivative on a cancer cell line (e.g., A549). This is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic drug (positive control, e.g., 5-fluorouracil). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the reported anticancer activity of selected this compound derivatives against various cancer cell lines, demonstrating the potency of this scaffold.

Compound Structure/ReferenceTarget Cell LineIC₅₀ (µM)Notes
Indole-pyrazole carbohydrazide (4Ik)[14] BGC823 (Gastric)2.89More potent than the positive control, 5-fluorouracil (IC₅₀ = 25.12 µM).[14]
Indole-pyrazole carbohydrazide (4Il)[14] HepG-2 (Liver)3.42Arrests the cell cycle at the S phase.[14]
Arylmethyl-pyrazole hydrazone[10] A549 (Lung)1.1 - 5.6Hydrazones derived from salicylaldehyde showed the highest potency.[10]
Fused Pyrazole Derivative (50)[13] HepG2 (Liver)0.71Potent dual inhibitor of EGFR (IC₅₀ = 0.09 µM) and VEGFR-2 (IC₅₀ = 0.23 µM).[13]

Future Perspectives and Conclusion

The this compound scaffold is a proven and powerful platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and improve safety profiles.

  • Hybrid Molecules: Combining the pyrazole-carbohydrazide core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

  • Advanced Drug Delivery: Developing novel formulations or pro-drug strategies to enhance the pharmacokinetic properties (e.g., solubility, bioavailability) of potent lead compounds.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of the 1H-pyrazole-5-carbohydrazide scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, proposes actionable research pathways, and provides detailed experimental protocols to validate these targets. The structure of this guide is designed to logically flow from the foundational chemistry of the core molecule to its potential applications in various disease states, emphasizing the scientific rationale behind each proposed therapeutic target.

Introduction: The Versatile this compound Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts significant chemical stability and a rich potential for diverse biological activities.[1][2][3] The addition of a carbohydrazide moiety at the C-5 position creates the this compound scaffold, a key pharmacophore that has been extensively derivatized to yield compounds with a broad spectrum of therapeutic effects. These include anticancer, anti-inflammatory, antimicrobial, analgesic, and enzyme inhibitory properties.[4][5][6] While much of the existing literature focuses on its derivatives, this guide will extrapolate from this wealth of data to propose and detail the validation of potential therapeutic targets for the core this compound molecule itself.

Part 1: Oncology - Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant potential in oncology by inducing apoptosis and inhibiting the growth of various cancer cell lines, including lung (A549), liver (HepG-2), and breast cancer cells.[4][5][7][8][9] Some of these compounds have shown greater potency than the established chemotherapeutic agent 5-fluorouracil and have the ability to arrest the cell cycle at the S phase.[7] This suggests that the core scaffold interacts with fundamental cellular machinery controlling proliferation and survival.

Proposed Target: Cyclin-Dependent Kinases (CDKs)

Rationale: CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrazole-containing compounds have been identified as potent inhibitors of CDKs, particularly CDK2.[10] The pyrazole ring can act as a bioisostere for the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.

Hypothesized Mechanism of Action: this compound is proposed to act as an ATP-competitive inhibitor of CDKs. The pyrazole core would occupy the adenine-binding region, while the carbohydrazide moiety could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Experimental Workflow: Validating CDK Inhibition

CDK_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) binding_assay Direct Binding Assay (e.g., SPR or ITC) biochemical_assay->binding_assay Confirm direct interaction selectivity_panel Kinase Selectivity Profiling binding_assay->selectivity_panel Assess off-target effects cell_proliferation Cell Proliferation Assay (e.g., MTT or CellTiter-Glo) selectivity_panel->cell_proliferation Proceed with potent and selective compounds cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_proliferation->cell_cycle_analysis Determine effect on cell cycle western_blot Western Blot for Downstream Targets (e.g., p-Rb) cell_cycle_analysis->western_blot Confirm target engagement

Caption: Workflow for validating CDK inhibition.

Protocol: CDK2 Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare a reaction buffer containing kinase, substrate (e.g., Histone H1), and ATP. Serially dilute this compound to various concentrations.

  • Kinase Reaction: In a 96-well plate, combine the reaction buffer with the test compound or vehicle control. Incubate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Proposed Target: Topoisomerase II

Rationale: Topoisomerase II enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and apoptosis, making them a validated target for cancer chemotherapy. Several pyrazole analogs have been identified as potent inhibitors of bacterial and human type II topoisomerases.[11]

Hypothesized Mechanism of Action: this compound may act as a topoisomerase II poison by stabilizing the covalent complex between the enzyme and DNA. This would prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. The planar pyrazole ring could intercalate into the DNA, while the carbohydrazide moiety could interact with the enzyme.

Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., etoposide) to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled, relaxed, and linear forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA compared to the vehicle control.

Part 2: Inflammation - Modulating the Immune Response

Proposed Target: Cyclooxygenase (COX) Enzymes

Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

Hypothesized Mechanism of Action: this compound is hypothesized to bind to the active site of COX enzymes, preventing the binding of the natural substrate, arachidonic acid. The specific substitutions on pyrazole derivatives are known to influence selectivity for COX-2 over COX-1, suggesting that the core scaffold can be tailored for desired selectivity.

Experimental Workflow: Assessing COX Inhibition

COX_Inhibition_Workflow in_vitro_assay In Vitro COX Inhibition Assay (COX-1 and COX-2) cellular_assay Cell-Based PGE2 Production Assay (e.g., in LPS-stimulated RAW 264.7 cells) in_vitro_assay->cellular_assay Confirm cellular activity in_vivo_model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) cellular_assay->in_vivo_model Evaluate in vivo efficacy

Caption: Workflow for assessing COX inhibition.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and a fluorogenic substrate (e.g., Amplex Red).

  • Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib) for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by plotting the percent inhibition against the compound concentration. A parallel assay using COX-1 should be performed to assess selectivity.

Part 3: Infectious Diseases - Combating Pathogens

The this compound scaffold and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.[4][9][14][15][16] This suggests that the core molecule may interact with targets that are essential for microbial survival and are distinct from host targets.

Proposed Target: Bacterial Type II Topoisomerases (Gyrase and Topo IV)

Rationale: Bacterial type II topoisomerases are essential for DNA replication, recombination, and repair in bacteria and are the validated targets of fluoroquinolone antibiotics. Pyrazole analogs have been shown to possess antibacterial activity through the inhibition of these enzymes.[11]

Hypothesized Mechanism of Action: Similar to its proposed effect on human topoisomerase II, this compound may act as a bacterial topoisomerase poison, stabilizing the enzyme-DNA cleavage complex and leading to bacterial cell death.

Protocol: Bacterial DNA Gyrase Supercoiling Assay

  • Reaction Components: Combine relaxed circular DNA, E. coli DNA gyrase enzyme, ATP, and reaction buffer in a microcentrifuge tube.

  • Inhibitor Addition: Add varying concentrations of this compound or a known gyrase inhibitor (e.g., ciprofloxacin).

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA supercoiling.

  • Reaction Termination and Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Analysis: Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA compared to the control.

Part 4: Neurological and Metabolic Disorders

Beyond the major areas of oncology, inflammation, and infectious diseases, pyrazole derivatives have shown promise in targeting components of the central nervous system and metabolic pathways.

Proposed Target: Cannabinoid Receptor 1 (CB1)

Rationale: The CB1 receptor is a G-protein coupled receptor that is primarily expressed in the brain and is involved in regulating appetite, pain, and mood. Rimonabant, a 1H-pyrazole-3-carbohydrazide derivative, is a known potent and selective CB1 receptor antagonist that was previously marketed for the treatment of obesity.[4][17]

Hypothesized Mechanism of Action: The this compound scaffold may serve as a template for designing CB1 receptor antagonists. The pyrazole core and its substituents would interact with specific residues in the transmembrane helices of the receptor, leading to an inverse agonist or neutral antagonist profile.

Protocol: CB1 Receptor Binding Assay (Radioligand Displacement)

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CB1 antagonist (e.g., [3H]SR141716A), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Quantitative Data Summary

Compound ClassTherapeutic AreaTargetReported Activity (IC50/GI50)Reference
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivativesOncologyCancer Cell Lines (HepG-2, BGC823, BT474)More potent than 5-fluorouracil[7]
Pyrazole carbaldehyde derivativesOncologyPI3 Kinase0.25 µM (MCF7 cells)[10]
Pyrazole derivativesOncologyCDK20.199 µM[10]
3-(trifluoromethyl)-5-arylpyrazoleInflammationCOX-20.02 µM[12]
Pyrazole-thiazole hybridInflammationCOX-2 / 5-LOX0.03 µM / 0.12 µM[12]
N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant)Neurological/MetabolicCB1 ReceptorHigh affinity antagonist[4][17]
N′-arylidene pyrazole-3-carbohydrazidesMetabolicα-glucosidasePotent inhibition[18]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with a vast and largely untapped therapeutic potential. This guide has synthesized the extensive research on its derivatives to propose and provide a framework for validating key therapeutic targets in oncology, inflammation, infectious diseases, and neurological disorders. The provided experimental protocols offer a starting point for researchers to systematically evaluate the interaction of the core this compound molecule with these targets. Further exploration through medicinal chemistry efforts to create focused libraries around this scaffold, guided by the structure-activity relationships of its known derivatives, will undoubtedly lead to the discovery of novel and potent therapeutic agents.

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Sources

reactivity of the carbohydrazide group on a pyrazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Carbohydrazide Group on a Pyrazole Ring

Abstract

The fusion of a pyrazole nucleus with a carbohydrazide moiety creates a molecular scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the synthesis and reactive nature of pyrazole carbohydrazides, intended for researchers, chemists, and drug development professionals. We delve into the primary synthetic routes, focusing on the causal factors behind procedural choices, and elucidate the versatile reactivity of the carbohydrazide group. Key transformations, including condensation, acylation, and cyclization reactions, are examined through the lens of mechanistic understanding and practical application. This document is structured to serve as both a foundational reference and a practical handbook, complete with detailed experimental protocols, illustrative diagrams, and a curated summary of structure-activity relationships that underscore the scaffold's therapeutic potential.

The Pyrazole Carbohydrazide Scaffold: A Privileged Motif in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that is a cornerstone in numerous FDA-approved pharmaceuticals.[1][2] Its metabolic stability and versatile substitution patterns have made it a "privileged scaffold" in modern drug design.[2] Notable drugs incorporating this motif include the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1][2]

When appended with a carbohydrazide group (-CONHNH₂), the pyrazole core gains a highly versatile and reactive handle. The carbohydrazide function itself is a well-established pharmacophore, known to be a crucial building block for a variety of heterocyclic rings and a key feature in many therapeutically useful substances.[3][4] The combination of these two moieties results in a synergistic scaffold where the electron-withdrawing or -donating nature of the pyrazole ring system can modulate the nucleophilicity and reactivity of the carbohydrazide group, enabling the synthesis of diverse molecular libraries with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][5][6]

Synthetic Strategies for Pyrazole Carbohydrazides

The most prevalent and reliable method for synthesizing pyrazole carbohydrazides begins with a corresponding pyrazole carboxylic acid ester. The overall workflow is a multi-step process that offers high yields and structural versatility.

Core Synthesis Pathway: From Ester to Carbohydrazide

The primary route involves the hydrazinolysis of a pyrazole-carboxylate ester. This process is favored due to the wide availability of starting materials and the generally clean conversion.

  • Step 1: Synthesis of the Pyrazole Core: The synthesis typically begins with the construction of the substituted pyrazole ring. The Knorr pyrazole synthesis and related cyclocondensation reactions are workhorse methods, often involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This allows for precise control over the substituents on the pyrazole ring.

  • Step 2: Hydrazinolysis of the Ester: The pyrazole ethyl or methyl ester is subsequently converted to the desired carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol (ethanol or methanol).

The choice of an alcohol like ethanol as the solvent is strategic; it effectively dissolves both the ester starting material and the hydrazine hydrate, facilitating a homogenous reaction mixture. The reaction is typically conducted under reflux to provide the necessary activation energy for the substitution to proceed at an efficient rate.

Experimental Protocol: General Synthesis of a Pyrazole-4-carbohydrazide

This protocol describes a generalized procedure for the hydrazinolysis of an ethyl pyrazole-4-carboxylate.

  • Dissolution: Dissolve the ethyl pyrazole-4-carboxylate derivative (1.0 eq) in absolute ethanol (15-20 mL per gram of ester).

  • Reagent Addition: To the resulting solution, add hydrazine hydrate (80-99%) (5.0-10.0 eq) dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is often the desired product.

  • Purification: Filter the solid product, wash with cold ethanol or diethyl ether to remove residual hydrazine, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification if necessary.[9]

It is important to note that direct formation of pyrazole-4-carbohydrazides from some 5-benzamidopyrazole-4-carboxylic acid ethyl esters and hydrazine hydrate has been reported as unsuccessful, leading instead to the loss of the benzoyl moiety.[10] In such cases, alternative routes, such as starting from a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one, may be required.[10][11]

Diagram: Synthetic Workflow for Pyrazole Carbohydrazides

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Hydrazinolysis A 1,3-Dicarbonyl Compound C Pyrazole Carboxylic Acid or Ester A->C Cyclocondensation (e.g., Knorr Synthesis) B Hydrazine Derivative B->C E Pyrazole Carbohydrazide (Target Compound) C->E Nucleophilic Acyl Substitution (Reflux in Ethanol) D Hydrazine Hydrate (NH2NH2·H2O) D->E

Caption: General synthetic pathway from basic precursors to the target pyrazole carbohydrazide.

The Reactive Heart: Exploring the Carbohydrazide Moiety's Versatility

The carbohydrazide group is a nexus of reactivity, primarily due to the lone pair of electrons on the terminal nitrogen atom (-NH₂), which renders it a potent nucleophile. This reactivity is the key to building molecular diversity from the pyrazole carbohydrazide core.

Condensation with Carbonyl Compounds: The Gateway to Hydrazones

The most fundamental reaction of pyrazole carbohydrazides is their condensation with aldehydes and ketones to form N'-arylmethylene-carbohydrazide derivatives, commonly known as hydrazones.[12][13] This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.

These resulting hydrazones are not merely derivatives; they are often the final bioactive compounds. The N=CH-Ar moiety extends the conjugation of the system and provides new points for hydrogen bonding and hydrophobic interactions, which can be critical for binding to biological targets.[4]

Diagram: Mechanism of Hydrazone Formation

Caption: Acid-catalyzed condensation of a pyrazole carbohydrazide with an aldehyde.

Cyclization Reactions: Building New Heterocyclic Scaffolds

The carbohydrazide moiety is an excellent precursor for the synthesis of five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. This synthetic strategy is widely used to rigidify the structure and explore new chemical space.

  • Synthesis of 1,3,4-Oxadiazoles: Reacting the pyrazole carbohydrazide with carbon disulfide in the presence of a base, followed by acidification, yields a 1,3,4-oxadiazole-2-thiol derivative. Alternatively, acylation with an acid chloride followed by cyclodehydration (e.g., using POCl₃ or H₂SO₄) can produce 2,5-disubstituted 1,3,4-oxadiazoles.

  • Synthesis of 1,2,4-Triazoles: Reaction with phenyl isothiocyanate yields a thiosemicarbazide intermediate, which can be cyclized under basic conditions to form a triazole-thiol ring.[9]

The choice of the cyclizing agent is deterministic for the resulting heterocyclic system, providing a predictable method for scaffold hopping and library generation.

Experimental Protocol: Synthesis of an N'-[(aryl)methylene]hydrazide

This protocol provides a general method for the synthesis of a hydrazone derivative from a pyrazole carbohydrazide and an aromatic aldehyde.[13]

  • Suspension: Suspend the pyrazole carbohydrazide (1.0 eq) in ethanol (20 mL).

  • Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.1 eq) to the suspension.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product can be recrystallized from ethanol or a similar solvent to yield the pure hydrazone derivative.

Summary of Key Reactions

The reactivity of the pyrazole carbohydrazide is a cornerstone of its utility. The following table summarizes its most important transformations.

Reaction TypeReagent(s)Product ClassSignificance
Condensation Aldehydes, KetonesHydrazones (Schiff Bases)Creates diverse, often highly active, final compounds.[12]
Acylation Acid Chlorides, AnhydridesN'-AcylhydrazidesIntermediates for cyclization or direct biological evaluation.
Sulfonylation Sulfonyl ChloridesN'-SulfonylhydrazidesIntroduces the sulfonamide group, a key pharmacophore.
Cyclization Carbon Disulfide (CS₂)1,3,4-OxadiazolesForms a new, stable heterocyclic ring system.[9]
Cyclization Isothiocyanates1,2,4-TriazolesProvides access to another important therapeutic scaffold.

Structure-Activity Relationships (SAR) and Therapeutic Outlook

The synthetic versatility of the pyrazole carbohydrazide scaffold directly translates into its broad therapeutic potential. The position of the carbohydrazide group on the pyrazole ring is a critical determinant of the resulting biological activity profile.[3][4]

  • Substitution at C-3: This position has yielded derivatives with potent antitumor activity and cannabinoid receptor antagonism, such as the well-known drug Rimonabant.[3]

  • Substitution at C-4: Derivatives with the carbohydrazide at this position tend to exhibit antinociceptive, antibacterial, and antiparasitic (e.g., leishmanicidal) activities.[3][4]

  • Substitution at C-5: Similar to C-3 substitution, this position often leads to compounds with antitumor, fungicidal, and herbicidal properties.[3][4]

The derivatization of the terminal hydrazide nitrogen (as described in Section 3) is a powerful tool for SAR studies. For example, a series of 1H-pyrazole-4-carboxylic acid (4-substituted-benzylidene)-hydrazide derivatives showed that the nature of the substituents on the benzylidene ring was crucial for potent leishmanicidal activity.[3] This demonstrates a clear link between the synthetic reactions performed on the carbohydrazide moiety and the modulation of biological function.

Diagram: Logic Flow from Synthesis to Biological Activity

G cluster_0 Synthetic Derivatization (Section 3) cluster_1 Tuning of Physicochemical Properties cluster_2 Biological Outcomes (Section 4) A Pyrazole Carbohydrazide Core Scaffold B Condensation (Hydrazones) A->B C Cyclization (Oxadiazoles, etc.) A->C D Acylation / Sulfonylation A->D E Modify Lipophilicity (LogP) B->E F Alter H-Bonding (Donors/Acceptors) B->F G Introduce Conformational Rigidity C->G D->E D->F H Anticancer E->H I Antimicrobial E->I J Anti-inflammatory E->J F->H F->I F->J G->H G->I G->J

Caption: Relationship between synthetic modification and biological application.

Conclusion and Future Perspectives

The pyrazole carbohydrazide scaffold represents a highly fruitful area of chemical research. Its reactivity is predictable yet versatile, centered on the nucleophilic character of the hydrazide nitrogen. This allows chemists to readily perform condensation and cyclization reactions to generate large libraries of diverse compounds. The clear structure-activity relationships that have emerged, linking substitution patterns to specific biological outcomes, confirm the scaffold's value in drug discovery. Future work will likely focus on developing more complex derivatives, exploring novel cyclization reactions, and applying this scaffold to new and challenging biological targets, further cementing its role as a privileged structure in medicinal chemistry.

References

  • da Silva, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-330. [Link]

  • Guccione, S., et al. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. IL FARMAC O, 55(10), 653-657. [Link]

  • Boutaleb, T., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 138-143. [Link]

  • Rostom, S. A. F., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 744-755. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598. [Link]

  • Guccione, S., et al. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Dr. Venkatesh P. (2019). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Boutaleb, T., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

  • da Silva, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1344. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • da Silva, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. jptcp.com. [Link]

  • Pathak, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1851-1871. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. nbinnopharm.com. [Link]

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Mapping the Reactive Landscape of 1H-Pyrazole-5-Carbohydrazide: A Guide to its Electrophilic and Nucleophilic Sites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-5-carbohydrazide is a bifunctional heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile synthetic utility and the diverse biological activities of its derivatives.[1] This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its primary nucleophilic and electrophilic centers. Understanding this reactive landscape is paramount for designing rational synthetic pathways and developing novel therapeutic agents. We will explore the nuanced reactivity of both the pyrazole core and the appended carbohydrazide moiety, grounding our analysis in fundamental principles of electronic effects and supporting it with established chemical literature. This document serves as a technical resource for scientists aiming to strategically exploit the unique chemical properties of this valuable scaffold.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to anti-cancer therapies.[2][3] Its aromaticity, coupled with the presence of two nitrogen atoms, imparts a unique set of electronic and hydrogen-bonding capabilities. When functionalized with a carbohydrazide group (-CONHNH₂), the synthetic potential of the pyrazole ring is significantly amplified. The carbohydrazide moiety is a potent building block for constructing a wide array of new heterocyclic systems and is a key pharmacophoric feature in many bioactive compounds.[1][4]

This guide moves beyond a superficial overview to provide a detailed, mechanistically-grounded exploration of where and why this compound reacts. By dissecting the molecule's structure, we can predict its behavior in various chemical environments, enabling more efficient and targeted molecular design.

Molecular Architecture and Electronic Topography

To comprehend the reactivity of this compound, we must first analyze its structure and the distribution of electron density across the molecule. The molecule consists of two key domains: the aromatic pyrazole ring and the flexible carbohydrazide sidechain.

G cluster_pyrazole 1H-Pyrazole Ring cluster_hydrazide Carbohydrazide Moiety P1 C5 P2 C4 P1->P2 H1 C=O P1->H1 C-C Bond P3 C3 P2->P3 P4 N2 P3->P4 P5 N1(H) P4->P5 P5->P1 H2 NH H1->H2 H3 NH2 H2->H3

Caption: Major nucleophilic sites of this compound.

  • 3.1. The Terminal Amine (-NH₂): The Dominant Nucleophile The terminal nitrogen of the hydrazide group is the most potent nucleophilic center in the molecule under neutral or basic conditions. [5]Unlike the adjacent amide nitrogen, its lone pair is not delocalized by resonance with the carbonyl group, making it highly available for reaction. This site is the primary point of attack for electrophiles such as aldehydes and ketones to form stable hydrazone bonds, a cornerstone reaction in the synthesis of many pyrazole-based derivatives. [5][6]

  • 3.2. The Pyridine-like N2 Nitrogen The N2 atom of the pyrazole ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic system. This makes the N2 position a Brønsted-Lowry base, capable of being protonated by acids. [7][8]It also functions as a nucleophile in alkylation and acylation reactions, although its reactivity is lower than that of the terminal -NH₂ group. [9]

  • 3.3. The C4 Carbon The pyrazole ring is considered a π-excessive aromatic system, making it susceptible to electrophilic aromatic substitution. Due to the electron-withdrawing nature of the two nitrogen atoms, electron density is reduced at the C3 and C5 positions, thereby making the C4 position the most electron-rich carbon and the preferred site for attack by electrophiles like halogens or nitrating agents. [2][10]

  • 3.4. The Pyrrole-like N1 Nitrogen (via Deprotonation) The N-H proton at the N1 position is acidic (pKa ≈ 14.2) and can be removed by a suitable base. [7][11]The resulting pyrazolate anion is an exceptionally strong nucleophile. The negative charge is delocalized across the N1-N2 system, significantly enhancing the ring's reactivity towards electrophiles, often leading to N1-alkylation or acylation. [10][12]

Unmasking the Electrophilic Centers

Electrophiles are electron-deficient species that accept an electron pair. [13]The electronic structure of this compound also features key sites susceptible to nucleophilic attack.

G start Start: Reagents step1 Dissolve this compound (1 equiv.) in ethanol. start->step1 step2 Add aromatic aldehyde (1 equiv.). step1->step2 step3 Add catalytic acetic acid (2-3 drops). step2->step3 step4 Reflux mixture for 2-4 hours. Monitor reaction by TLC. step3->step4 step5 Cool to room temperature. Precipitate forms. step4->step5 step6 Filter the solid product. step5->step6 step7 Wash with cold ethanol. step6->step7 end Dry product under vacuum. Characterize (NMR, MS). step7->end

Caption: Workflow for the synthesis of a pyrazole-carbohydrazone.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Electrophile: Add 1.0 to 1.1 equivalents of the desired aldehyde (e.g., benzaldehyde) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, increasing its electrophilicity.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum.

  • Characterization: Confirm the structure of the resulting hydrazone using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Summary of Reactivity

The dual nature of this compound allows it to participate in a wide range of chemical transformations. The following table summarizes its expected reactivity at its key sites.

Site of ReactivityTypeReagent ClassCommon Reactions
Terminal -NH₂ NucleophilicAldehydes, Ketones, Acyl HalidesHydrazone formation, Acylation
Carbonyl Carbon ElectrophilicStrong Nucleophiles (e.g., Grignards)Nucleophilic Addition
Pyridine-like N2 NucleophilicAcids, Alkyl HalidesProtonation, N-Alkylation
Pyrrole-like N1-H AcidicBases (e.g., NaH, K₂CO₃)Deprotonation to form pyrazolate
Pyrazolate Anion NucleophilicAlkyl Halides, Acyl HalidesN1-Alkylation, N1-Acylation
C4 Carbon NucleophilicElectrophiles (e.g., Br₂, HNO₃)Electrophilic Aromatic Substitution
C3/C5 Carbons ElectrophilicStrong NucleophilesNucleophilic Aromatic Substitution

Conclusion

This compound is a synthetically versatile molecule characterized by a well-defined and predictable set of reactive centers. The terminal amino group of the carbohydrazide moiety serves as the dominant nucleophilic site, while the carbonyl carbon is the primary electrophilic target. Concurrently, the pyrazole ring offers additional, nuanced sites for both electrophilic and nucleophilic interactions, particularly at the C4 and nitrogen atoms. A thorough understanding of this electronic landscape, as detailed in this guide, empowers researchers and drug development professionals to rationally design and execute synthetic strategies, unlocking the full potential of this valuable heterocyclic scaffold for the creation of novel and complex molecular architectures.

References

  • Vertex AI Search Result. 2[2]. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. 3[8]. Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. 4[3]. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. 5[12]. Pyrazole structure highlighting the nucleophilic and electrophilic... - ResearchGate. 6[14]. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. 7[15]. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. 8[16]. Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. 9[10]. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. 1[11]0. A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. 1[9]1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. 1[1]2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. 1[17]3. A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. 1[18]4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. 1[6]5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ES. 1[5]6. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. 1[7]7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - MDPI. 1[19]8. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. 1[20]9. Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. 2[21]0. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. 2[22]1. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate. 2[23]2. Pyrazole synthesis - Organic Chemistry Portal. 2[24]3. A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. 2[25]4. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. 2[4]5. Carbohydrazide - Wikipedia. 2[26]6. Pyrazole. 2[27]7. Identifying nucleophilic and electrophilic centers - YouTube. 2[13]8. (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide - PMC - NIH.

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A Technical Guide to the Theoretical and Computational Exploration of 1H-Pyrazole-5-Carbohydrazide: From Molecular Structure to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that allow for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[1][2][3][4] The addition of a carbohydrazide moiety at the 5-position of the pyrazole ring further enhances its potential, providing additional hydrogen bonding capabilities and a versatile scaffold for chemical modification.[5] This guide provides an in-depth exploration of 1H-pyrazole-5-carbohydrazide and its derivatives through the lens of theoretical and computational chemistry, offering researchers and drug development professionals a roadmap to understanding and exploiting the potential of this important class of compounds.

Part 1: Molecular Architecture and Synthesis Strategies

The Core Structure: this compound

The foundational molecule, this compound, is a colorless solid with a defined melting point and characteristic spectral properties.[1] The pyrazole ring is a π-excessive heterocycle, and the two nitrogen atoms—one pyrrole-like and one pyridine-like—confer both acidic and basic properties.[1] The carbohydrazide group (-CONHNH2) is a key functional group that can be readily modified to generate a library of derivatives with diverse pharmacological profiles.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common and versatile approach begins with the Knorr pyrazole synthesis, followed by hydrazinolysis and subsequent condensation reactions.[6]

Experimental Protocol: A Generalized Synthesis

  • Step 1: Pyrazole Ring Formation. A β-ketoester is reacted with a hydrazine derivative in a suitable solvent like ethanol, often with a catalytic amount of acid. The reaction is typically heated to reflux for several hours.[6]

  • Step 2: Hydrazinolysis. The resulting pyrazole-5-carboxylate ester is then treated with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent under reflux and results in the formation of the this compound core.[7]

  • Step 3: Derivatization. The carbohydrazide can then be reacted with a variety of aldehydes or ketones to form hydrazone derivatives, or with isocyanates to form semicarbazide derivatives.[8] These reactions are often carried out in methanol or ethanol and may require a catalytic amount of acid.

Diagram 2: Synthetic Workflow for Pyrazole-5-Carbohydrazide Derivatives

G start β-Ketoester + Hydrazine Derivative step1 Knorr Pyrazole Synthesis (Ethanol, Reflux) start->step1 intermediate1 Pyrazole-5-carboxylate Ester step1->intermediate1 step2 Hydrazinolysis with Hydrazine Hydrate (Ethanol, Reflux) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Condensation with Aldehyde/Ketone (Methanol, Acid Catalyst) intermediate2->step3 product Hydrazone Derivative step3->product

Caption: Generalized synthetic route to this compound derivatives.

Part 2: Computational Deep Dive - Unveiling Molecular Properties

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules, guiding experimental efforts and accelerating the drug discovery process.

Density Functional Theory (DFT) for Structural and Electronic Characterization

Why DFT? Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules with a good balance of accuracy and computational cost.[9][10] For this compound, DFT allows us to:

  • Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.

  • Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (FT-IR) and NMR chemical shifts to aid in the interpretation of experimental spectra.[11][12]

  • Map the Molecular Electrostatic Potential (MEP): Visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Protocol: Performing a DFT Calculation on this compound

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or NWChem.

  • Input Preparation:

    • Build the initial 3D structure of this compound using a molecular editor.

    • Create an input file specifying the calculation type, theoretical method, and basis set. A commonly used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[10][11][12]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Property Calculations: Following the frequency calculation, single-point energy calculations can be performed to obtain properties like HOMO-LUMO energies, MEP, and NMR chemical shifts.

Table 1: Representative DFT-Calculated Properties of a Pyrazole Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the polarity of the molecule

Note: These are example values and will vary depending on the specific derivative and level of theory.

Diagram 3: DFT Workflow for Molecular Property Prediction

G start Initial 3D Structure step1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->step1 intermediate1 Optimized Geometry step1->intermediate1 step2 Frequency Calculation intermediate1->step2 step3 Single-Point Energy Calculation intermediate1->step3 intermediate2 Vibrational Frequencies (FT-IR) step2->intermediate2 product Electronic Properties (HOMO, LUMO, MEP, NMR) step3->product

Caption: A typical workflow for DFT calculations.

Molecular Docking: Predicting Biological Interactions

Why Molecular Docking? Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14][15] In drug discovery, it is used to predict how a small molecule (ligand), such as a this compound derivative, binds to the active site of a target protein. This allows us to:

  • Identify Potential Biological Targets: Screen a library of pyrazole derivatives against various protein targets.

  • Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the protein.

  • Visualize Binding Modes: Understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

  • Guide Lead Optimization: Suggest modifications to the ligand to improve its binding affinity and selectivity.

Protocol: A Typical Molecular Docking Workflow

  • Software: Use molecular docking software such as AutoDock, Glide, or GOLD.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand:

    • Generate the 3D structure of the this compound derivative.

    • Optimize the ligand's geometry and assign partial charges.

  • Defining the Binding Site: Identify the active site of the protein and define a grid box around it where the docking will be performed.

  • Running the Docking Simulation: The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify the most likely binding mode and the key interactions with the protein.

Table 2: Example Molecular Docking Results for a Pyrazole Derivative against a Protein Kinase

ParameterValueInterpretation
Binding Energy-8.5 kcal/molA lower value indicates stronger binding.
Inhibition Constant (Ki)0.5 µMA lower value indicates a more potent inhibitor.
Interacting ResiduesGLU-85, LYS-33, ILE-10Amino acids in the active site forming key interactions.
Hydrogen Bonds3Number of hydrogen bonds stabilizing the complex.

Note: These are example values and will vary depending on the specific ligand, protein, and docking software used.

Part 3: Biological Activities and Therapeutic Potential

Theoretical and computational studies are instrumental in understanding and predicting the diverse biological activities of this compound derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[4][5] For instance, certain derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[4][5] Molecular docking studies have been employed to investigate the interactions of these compounds with protein kinases, which are often dysregulated in cancer.[13][14][15]

Antimicrobial and Anti-inflammatory Activities

The pyrazole scaffold is also associated with antimicrobial and anti-inflammatory properties.[1][5] Derivatives of this compound have demonstrated activity against various bacterial and fungal strains.[5] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX).

Antidiabetic Activity

Recent research has explored the potential of these compounds as antidiabetic agents. For example, some derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[8][16] Computational studies, including DFT and molecular docking, have been used to elucidate the structure-activity relationships and binding modes of these inhibitors.[16]

Conclusion and Future Directions

The convergence of synthetic chemistry with theoretical and computational methods has significantly advanced our understanding of this compound and its derivatives. This guide has outlined the fundamental principles and practical workflows for exploring this important class of compounds. DFT calculations provide a deep understanding of their intrinsic molecular properties, while molecular docking offers a powerful tool for predicting their interactions with biological targets. As computational power continues to grow and theoretical models become more sophisticated, we can expect these in silico approaches to play an increasingly pivotal role in the rational design of novel this compound-based therapeutics with enhanced efficacy and selectivity.

References

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  • Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent | Request PDF.
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  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
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  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry.
  • Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide. Benchchem.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
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Navigating the Synthesis and Handling of 1H-Pyrazole-5-Carbohydrazide: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Pyrazole-5-Carbohydrazide in Modern Drug Discovery

This compound and its derivatives represent a privileged scaffold in medicinal chemistry. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties, making it a versatile building block in the design of novel therapeutic agents. These compounds have shown a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] The carbohydrazide functional group further enhances the molecule's utility, serving as a key synthon for the creation of more complex molecular architectures.

This guide provides a comprehensive overview of the critical safety and handling precautions necessary for the responsible use of this compound in a research and development setting. As scientists and drug development professionals, a thorough understanding of the potential hazards and the implementation of robust safety protocols are paramount to ensuring a safe laboratory environment and the integrity of our research.

I. Hazard Identification and Risk Assessment: A Proactive Approach

While specific toxicological data for this compound is not extensively documented, a conservative approach to handling is warranted based on the known hazards of its constituent functional groups: the pyrazole ring and the hydrazide moiety. Safety Data Sheets (SDS) for structurally similar compounds consistently indicate the following potential hazards:

  • Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact.[2][3][4]

  • Serious Eye Irritation (Category 2A): Can cause significant eye irritation, redness, and pain.[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust may lead to respiratory tract irritation.[2][3][4]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

The hydrazide functional group, in particular, is associated with potential health risks, as some hydrazine derivatives have been shown to be mutagenic and carcinogenic.[7] Therefore, it is crucial to handle this compound with the assumption that it may possess similar toxicological properties.

Table 1: GHS Hazard Classification for Structurally Similar Pyrazole Carbohydrazides

Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2][3][4]
Serious Eye Irritation2AH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2][3][4]
Acute toxicity (Oral)4H302: Harmful if swallowed[4]

II. The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

To ensure the highest level of safety, a systematic approach to hazard control must be implemented. The hierarchy of controls prioritizes the most effective measures to minimize or eliminate risks.[8][9]

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, with the most effective measures at the top.

  • Elimination and Substitution: In a research context, eliminating the use of this compound may not be feasible if it is the target molecule. However, consider if a less hazardous analogue could be used in preliminary studies.

  • Engineering Controls: These are the most critical physical controls to prevent exposure.

    • Chemical Fume Hood: All weighing and handling of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.[6][10]

    • Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential airborne contaminants.[3]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

    • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before working with it.[10]

    • Designated Work Areas: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

    • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[11]

    • Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and change them immediately if they become contaminated.[11][12]

    • Protective Clothing: A laboratory coat must be worn at all times. Ensure it is fully buttoned.[3]

    • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.[11]

III. Safe Handling and Storage Protocols: Maintaining Chemical Integrity and a Safe Environment

A. Handling:

  • Work in a Fume Hood: As previously stated, all manipulations of this compound should occur within a chemical fume hood.[3]

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use appropriate tools, such as a spatula, for transfers.[12][13]

  • Grounding: When transferring large quantities of the powder, take precautions against static discharge, which could ignite fine dust particles.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4][12]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[2][14]

B. Storage:

  • Container: Store in a tightly sealed, properly labeled container. The original container is often the best choice.[12][13]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][13] A designated cabinet for chemicals of this hazard class is recommended.

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[2][14]

IV. Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

A. First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

B. Accidental Release Measures (Spills):

The appropriate response to a spill depends on its size and the immediate hazards.

SpillResponse Start Spill Occurs Assess Assess Spill (Size, Hazard) Start->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill Evacuate Evacuate Immediate Area MinorSpill->Evacuate Yes EvacuateLab Evacuate Laboratory MajorSpill->EvacuateLab Yes Alert Alert Colleagues Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up Residue Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose End End Dispose->End CallEmergency Call Emergency Response EvacuateLab->CallEmergency CallEmergency->End

Caption: Emergency response workflow for a chemical spill.

For a Minor Spill (manageable by trained laboratory personnel):

  • Alert personnel in the immediate area.[2]

  • Wear appropriate PPE, including gloves, goggles, and a lab coat.[2]

  • Contain the spill by covering it with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]

  • Carefully sweep or scoop the absorbed material into a sealable container.[12]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[3]

  • Label the container as hazardous waste and dispose of it according to institutional guidelines.[2]

For a Major Spill (large quantity, highly dispersed, or in a poorly ventilated area):

  • Immediately evacuate the laboratory and alert others to do the same.[13]

  • If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.[2]

  • Close the laboratory doors to contain the spill.[2]

  • Contact your institution's emergency response team (e.g., Environmental Health and Safety).[13]

  • Do not attempt to clean up a major spill yourself.[13]

V. Disposal Considerations: Responsible Waste Management

This compound and any materials contaminated with it must be treated as hazardous waste.[15][16][17]

Protocol for Laboratory-Scale Waste Disposal:

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.[18]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The original product container can often be used for waste collection.[16]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[18]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.[15]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety department. Do not dispose of this chemical down the drain or in the regular trash.[16]

VI. Conclusion: A Culture of Safety

The responsible use of this compound in research is contingent upon a steadfast commitment to safety. By understanding the potential hazards, implementing a robust hierarchy of controls, and adhering to established protocols for handling, storage, and disposal, researchers can mitigate risks and foster a safe and productive laboratory environment. This proactive approach not only protects the health and well-being of laboratory personnel but also ensures the integrity and success of vital scientific endeavors.

References

  • Redox. (2024). Safety Data Sheet Carbohydrazide.
  • AK Scientific, Inc. (n.d.). 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide Safety Data Sheet.
  • ChemicalBook. (2025). Carbohydrazide - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide Material Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 1-Ethyl-1H-pyrazole-3-carbohydrazide Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.).
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Carbohydrazide.
  • Vecom Marine. (2022). MSDS Hydrazide.
  • Run-Rao, S. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • PSEP. (n.d.). Personal Protection for the Applicator and Worker Module.
  • AK Scientific, Inc. (n.d.). 3-(4-Ethylphenyl)-1H-pyrazole-5-carbohydrazide Safety Data Sheet.
  • Chemscape Safety Technologies. (2020). Managing chemical hazards using the hierarchy of controls.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrazole.
  • OSHA. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls.
  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(Suppl 2), 313S–317S.
  • YouTube. (2017). Managing chemical hazards using the hierarchy of controls.
  • Ebel, R. E. (1989). Pyrazole treatment of rats potentiates CCl4- but not CHCl3-hepatotoxicity.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ATSDR. (n.d.). Hydrazines Tox Profile.
  • StatPearls - NCBI Bookshelf. (2023). Hydrazine Toxicology.
  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Northwestern University - Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from the provided search results. provided search results.

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Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1H-Pyrazole-5-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Pyrazole-5-Carbohydrazides in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Derivatives of this five-membered aromatic heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] Within this important class of molecules, 1H-pyrazole-5-carbohydrazide derivatives have emerged as particularly promising candidates for drug development. The carbohydrazide moiety (-CONHNH₂) is a key pharmacophore that can act as a versatile building block for the synthesis of more complex heterocyclic systems or engage in crucial hydrogen bonding interactions with biological targets.[3] Notably, series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have demonstrated significant inhibitory effects on the growth of cancer cell lines, such as A549 lung cancer cells, highlighting their therapeutic potential.[2][3][4]

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount in pharmaceutical research. One-pot multicomponent reactions (MCRs) have gained significant traction as they offer substantial advantages over traditional multi-step syntheses.[5] By combining three or more reactants in a single reaction vessel, MCRs reduce reaction times, minimize waste, and simplify purification processes, aligning with the principles of green chemistry.[3][6] This application note provides a detailed protocol for the one-pot synthesis of this compound derivatives, designed for researchers and scientists in drug development and organic synthesis.

Reaction Principle: A Convergent One-Pot Strategy

The described protocol is a one-pot, three-component reaction that leverages the classical Knorr pyrazole synthesis followed by an in-situ hydrazinolysis. The core principle involves the condensation of a β-ketoester with a substituted hydrazine to form the pyrazole ring, with the ester group conveniently positioned at the 5-position. Instead of isolating this intermediate ester, excess hydrazine hydrate present in the reaction medium directly converts it to the desired carbohydrazide in the same pot. This convergent approach significantly enhances synthetic efficiency.

The overall transformation can be summarized as follows: a β-ketoester (e.g., ethyl acetoacetate), an arylhydrazine, and hydrazine hydrate are reacted in a suitable solvent, often with a catalytic amount of acid, to directly yield the 1-aryl-3-methyl-1H-pyrazole-5-carbohydrazide.

Visualizing the Workflow and Mechanism

To clarify the experimental sequence and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Purification start Combine β-Ketoester, Arylhydrazine, and Solvent add_hydrazine Add Hydrazine Hydrate & Acid Catalyst start->add_hydrazine Step 1 reflux Heat to Reflux (Monitor by TLC) add_hydrazine->reflux Step 2 cool Cool Reaction Mixture reflux->cool Step 3 precipitate Precipitate in Water/Ice cool->precipitate Step 4 filter Filter the Solid Product precipitate->filter Step 5 wash_dry Wash and Dry the Product filter->wash_dry Step 6 recrystallize Recrystallize for Purity wash_dry->recrystallize Step 7

Caption: A streamlined workflow for the one-pot synthesis of 1H-pyrazole-5-carbohydrazides.

Plausible Reaction Mechanism

G cluster_A Part 1: Pyrazole Formation (Knorr Synthesis) cluster_B Part 2: In-situ Hydrazinolysis A Arylhydrazine + β-Ketoester B Hydrazone Intermediate A->B Condensation C Cyclization & Dehydration B->C Intramolecular Attack D Ethyl 1-Aryl-3-methyl-1H- pyrazole-5-carboxylate C->D Aromatization F Nucleophilic Acyl Substitution D->F E Hydrazine Hydrate E->F G 1-Aryl-3-methyl-1H- pyrazole-5-carbohydrazide (Final Product) F->G

Caption: A plausible two-part mechanism occurring in a single pot.

Detailed Experimental Protocol

This protocol describes a general and robust method for synthesizing 1-aryl-3-methyl-1H-pyrazole-5-carbohydrazide derivatives.

Materials and Reagents:

  • Ethyl acetoacetate (or other β-ketoesters)

  • Substituted arylhydrazine hydrochloride (or free base)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (reagent grade)

  • Glacial acetic acid (catalyst)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the arylhydrazine hydrochloride (10 mmol, 1.0 eq) and ethyl acetoacetate (10 mmol, 1.0 eq) in ethanol (30-40 mL). If using the arylhydrazine free base, the addition of hydrochloride is not necessary.

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (0.5 mL, catalytic amount) followed by the dropwise addition of hydrazine hydrate (20 mmol, 2.0 eq). The use of excess hydrazine hydrate is crucial for driving the subsequent hydrazinolysis step to completion.

  • One-Pot Reaction: Heat the reaction mixture to reflux (typically around 80-85 °C for ethanol) with continuous stirring. The progress of the reaction should be monitored by TLC (a typical eluent system is ethyl acetate/hexane, 1:1). The reaction is generally complete within 4-8 hours, indicated by the consumption of the starting materials.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 30 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the obtained solid product, either air-dried or in a vacuum oven at a low temperature (40-50 °C).

  • Purification (Optional): The crude product is often of high purity. However, for obtaining analytically pure samples, recrystallization from a suitable solvent such as ethanol is recommended.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Reaction Monitoring: The progress of the reaction is tracked using TLC, which provides a clear visual confirmation of the conversion of starting materials into the product. The disappearance of the starting material spots and the appearance of a new, single major product spot indicate a successful reaction.

  • Expected Outcome: The reaction should yield a white to off-white crystalline solid. The yield of the crude product is typically in the range of 75-90%.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as Melting Point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The expected ¹H NMR spectrum will show characteristic signals for the pyrazole ring protons, the methyl group, the aromatic protons, and the exchangeable protons of the -CONHNH₂ group.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the mixture is refluxing properly and extend the reaction time if necessary. The purity of the starting hydrazines is also critical.

    • Oily Product: If the product separates as an oil instead of a solid upon addition to water, try scratching the inside of the beaker with a glass rod to induce crystallization or store the mixture in a refrigerator overnight.

Comparative Data for Synthesis of Pyrazole Derivatives

The following table summarizes typical reaction conditions and outcomes for one-pot syntheses of various pyrazole derivatives, providing a comparative context for the protocol described above.

EntryReactantsCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1Benzaldehyde, Malononitrile, PhenylhydrazineLDH@CuI / H₂O:EtOH0.25-0.455585-93[7]
2Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, BenzaldehydeTriethylamine / Reflux6Reflux-[6]
3Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, MalononitrileLemon Peel Powder / Ethanol1-2Reflux85-94[3]
4Benzoylacetonitrile, Arylhydrazine, Diaryl diselenideI₂ (50 mol%) / MeCN48Reflux24-96[8]
5Phthalhydrazide, Aldehyde, MalononitrileNaHCO₃ / Solvent-free0.25-0.510089-97

Note: The yields and conditions are specific to the derivatives synthesized in the cited literature and serve as a general guide.

Conclusion

This application note provides a comprehensive and reliable guide for the one-pot synthesis of this compound derivatives. The described protocol is efficient, straightforward, and adheres to the principles of green chemistry by minimizing steps and waste. The versatility of the Knorr synthesis allows for the generation of a diverse library of compounds by simply varying the β-ketoester and arylhydrazine starting materials. This methodology should prove highly valuable for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important class of bioactive molecules.

References

  • Xia, Y., Fan, C.-D., Zhao, B.-X., Zhao, J., Shin, D.-S., & Miao, J.-Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347–2353. [Link]

  • Xia, Y., Zhao, B.-X., Zhao, J., Shin, D.-S., & Miao, J.-Y. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893–6899. [Link]

  • Zhang, H.-Z., Gan, L.-L., Wang, H.-F., & Zhang, H.-Y. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Molecules, 15(1), 333–341. [Link]

  • Barcellos, T., Stangherlin, E. C., Zeni, G., & Rocha, J. B. T. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 14, 2552–2559. [Link]

  • Martin, M. J., & Al-Amiery, A. A. (2013). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(10), 12395–12405. [Link]

  • Gahandale, P. K., Shinde, P. V., Meshram, J. D., & Lokhande, P. D. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 18365. [Link]

  • Patil, P., D’Mello, D., Singh, A., & Singh, S. (2024). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. International Journal of Industrial Engineering Computations, 1-10. [Link]

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry, 25(3), 543-548. [Link]

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry, 25(3), 543-548. [Link]

  • El-Remaily, M. A. A., & Mohamed, Y. A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Pawar, R. P., et al. (2020). ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING LEMON PEEL POWDER AS A GREEN AND NATURAL CATALYST. Bibliomed. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

  • Deshmukh, R. G., & Jirole, D. S. (2010). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 3(4), 653-657. [Link]

  • A user on Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Chemistry Stack Exchange. [Link]

  • Kumar, V., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(4), 3334-3343. [Link]

  • Fábián, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3185. [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. F. K. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1(1), 1-8. [Link]

  • Sosnovskikh, V. Y., & Usachev, B. I. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(16), 2894–2898. [Link]

  • Not found.
  • Not found.
  • Not found.
  • Kumar, A., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3133-3148. [Link]

  • Not found.

Sources

Application Notes & Protocols: Streamlining Pyrazole-5-Carbohydrazide Synthesis via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The pyrazole-5-carbohydrazide moiety, in particular, serves as a critical pharmacophore and a versatile synthetic intermediate for constructing more complex heterocyclic systems.[1][5] Traditional multi-step syntheses of these valuable compounds are often hampered by laborious procedures, significant waste generation, and low overall yields. This guide details the application of Multi-Component Reactions (MCRs), a paradigm of green and efficient chemistry, to the synthesis of pyrazole-5-carbohydrazides. MCRs offer a superior strategy by combining three or more reactants in a single, one-pot operation, leading to a rapid increase in molecular complexity with high atom economy and operational simplicity.[6][7][8] We present detailed protocols, mechanistic insights, and experimental considerations for leveraging MCRs to build libraries of pyrazole-5-carbohydrazide derivatives for drug discovery and development.

The Strategic Advantage of MCRs in Pyrazole Synthesis

In the quest for novel bioactive molecules, the ability to rapidly generate and screen libraries of structurally diverse compounds is paramount. Multi-component reactions are exceptionally suited for this task.[9] Unlike linear synthesis, where efficiency decreases with each step, MCRs converge multiple starting materials into a complex product in one pot, drastically reducing reaction time, solvent usage, and purification steps.[8]

Causality Behind the Choice: The core logic for employing MCRs in synthesizing the pyrazole scaffold is rooted in the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][10] MCRs elevate this principle by generating the required 1,3-dicarbonyl or an equivalent reactive intermediate in situ from simpler, commercially available starting materials like aldehydes and β-ketoesters. This circumvents the need to pre-synthesize and isolate unstable intermediates, thereby streamlining the entire process.

Overall Synthetic Workflow

The most prevalent and practical MCR approach for this target scaffold involves a two-stage, one-pot or sequential process: First, an MCR is used to construct the stable pyrazole-5-carboxylate core. Second, this ester is converted to the target carbohydrazide via hydrazinolysis.

G cluster_0 Stage 1: Multi-Component Reaction (MCR) cluster_1 Stage 2: Post-MCR Functionalization A Aldehyde MCR One-Pot [3+2] Cyclocondensation A->MCR B β-Ketoester B->MCR C Hydrazine C->MCR Product1 Pyrazole-5-carboxylate (Stable Intermediate) MCR->Product1 Conversion Hydrazinolysis Product1->Conversion Nucleophilic Acyl Substitution D Hydrazine Hydrate D->Conversion Product2 Target Scaffold: Pyrazole-5-carbohydrazide Conversion->Product2

Caption: General workflow for pyrazole-5-carbohydrazide synthesis.

Protocol I: Three-Component Synthesis of Pyrazole-5-Carboxylate Precursors

This protocol describes a robust and widely applicable three-component reaction between an aldehyde, a β-ketoester, and a hydrazine derivative.[11] The reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence to yield highly substituted pyrazole-5-carboxylates.

Mechanistic Rationale

The reaction is often catalyzed by a Lewis acid or a mild base. The catalyst's role is crucial: it activates the aldehyde for the initial Knoevenagel condensation with the β-ketoester, forming a reactive α,β-unsaturated intermediate (a Michael acceptor). Hydrazine then acts as a binucleophile. The more nucleophilic nitrogen attacks the β-position of the Michael acceptor, followed by an intramolecular cyclization of the second nitrogen onto the ester carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

G start Aldehyde + β-Ketoester step1 Step 1 Knoevenagel Condensation (Catalyst) start->step1 intermediate1 α,β-Unsaturated Intermediate step1->intermediate1 step2 Step 2 Michael Addition intermediate1->step2 hydrazine Hydrazine hydrazine->step2 intermediate2 Acyclic Adduct step2->intermediate2 step3 Step 3 Intramolecular Cyclization intermediate2->step3 intermediate3 5-Hydroxypyrazoline step3->intermediate3 step4 Step 4 Dehydration (Aromatization) intermediate3->step4 product Pyrazole-5-carboxylate step4->product

Caption: Mechanism of the three-component pyrazole synthesis.

Detailed Experimental Protocol

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate or other β-ketoester (1.0 mmol)

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.1 mmol)

  • Catalyst: Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (5 mol%) or a few drops of acetic acid

  • Solvent: Ethanol (5-10 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and the chosen catalyst in ethanol.

  • Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

  • Add the hydrazine derivative (1.1 mmol) dropwise to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. For many products, a solid will precipitate. If not, reduce the solvent volume under reduced pressure.

  • Work-up and Purification:

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no solid forms, pour the crude mixture into ice-cold water and stir. The product often precipitates and can be collected by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyrazole-5-carboxylate.

Representative Data
EntryAldehyde (R¹)β-Ketoester (R²)Hydrazine (R³)CatalystTime (h)Yield (%)
1BenzaldehydeEthyl AcetoacetateHydrazine HydrateAcetic Acid392
24-Cl-BenzaldehydeEthyl AcetoacetatePhenylhydrazineYb(PFO)₃2.595
34-MeO-BenzaldehydeEthyl BenzoylacetateHydrazine HydrateAcetic Acid488
4Thiophene-2-carbaldehydeEthyl AcetoacetateHydrazine HydrateYb(PFO)₃290

Yields are for isolated, purified products. Conditions are illustrative and may require optimization.

Protocol II: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

To illustrate the power of MCRs in creating even greater complexity, we present a well-established four-component reaction for pyrano[2,3-c]pyrazoles.[12] While not a direct precursor to the target molecule, this protocol is invaluable for demonstrating how MCRs build complex heterocyclic systems from simple feedstocks and serves as a template for designing novel MCRs.

Mechanistic Rationale

This reaction proceeds through a cascade of events. First, ethyl acetoacetate and hydrazine condense to form a 3-methyl-1H-pyrazol-5(4H)-one intermediate. Concurrently, the aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to produce an arylidenemalononitrile. The pyrazolone then acts as a nucleophile in a Michael addition to the arylidenemalononitrile, followed by an intramolecular cyclization and tautomerization to yield the final fused heterocyclic product. The use of a mild, inexpensive organocatalyst like sodium benzoate in an aqueous medium makes this a particularly green and efficient process.[12]

Detailed Experimental Protocol

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Catalyst: Sodium Benzoate (10 mol%)

  • Solvent: Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and sodium benzoate (0.1 mmol) in water (5 mL).

  • Stir the suspension vigorously at 80 °C.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours, typically indicated by the formation of a thick precipitate.

  • After completion, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The product is often of high purity, but can be recrystallized from ethanol if necessary.

Protocol III: Conversion of Pyrazole-5-carboxylates to Pyrazole-5-carbohydrazides

This final step is a standard but critical conversion of the stable ester intermediate, obtained from Protocol I, into the desired carbohydrazide.

Mechanistic Rationale

The reaction is a straightforward nucleophilic acyl substitution. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, forming the thermodynamically stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

Detailed Experimental Protocol

Materials:

  • Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate (from Protocol I) (1.0 mmol)

  • Hydrazine hydrate (80% solution, ~10-20 equivalents)

  • Solvent: Ethanol (5 mL)

Procedure:

  • Suspend or dissolve the pyrazole-5-carboxylate (1.0 mmol) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of hydrazine hydrate (e.g., 0.5 mL, ~10 mmol).

  • Heat the mixture to reflux for 4-12 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester spot.

  • After the reaction is complete, cool the mixture to room temperature. A white or off-white precipitate of the carbohydrazide usually forms.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to obtain the pure pyrazole-5-carbohydrazide. The purity is often sufficient for subsequent reactions without further purification.

Self-Validation and Trustworthiness: The direct synthesis of pyrazole-4-carbohydrazides from the corresponding ethyl esters and hydrazine hydrate has been reported to be unsuccessful in some cases, leading instead to loss of other functional groups.[13][14] An alternative, more reliable route involves first synthesizing a pyrazolo[3,4-d]1,3-oxazin-4-one, which then reacts cleanly with hydrazine hydrate to yield the desired carbohydrazide.[13][14] Researchers should be aware of this potential limitation and consider this alternative if the direct hydrazinolysis of the ester fails.

Characterization and Validation

The identity and purity of the synthesized pyrazole-5-carbohydrazides must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and regiochemistry.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches (typically two bands for the -NHNH₂ group around 3200-3400 cm⁻¹) and the C=O stretch of the hydrazide (around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Conclusion

Multi-component reactions provide a powerful, efficient, and scalable platform for the synthesis of pyrazole-5-carbohydrazide derivatives. The protocols outlined herein demonstrate a logical and field-proven workflow, beginning with the construction of a stable pyrazole-ester core via a three-component reaction, followed by a robust conversion to the target carbohydrazide. This MCR-based strategy minimizes synthetic steps, reduces waste, and enables the rapid generation of compound libraries, thereby accelerating the timeline for drug discovery and development projects.

References

  • Small Heterocycles in Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Available at: [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available at: [Link]

  • Three‐component reaction for the synthesis of pyrazolo[3,4‐b][6][9]naphthyridine derivatives. ResearchGate. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. National Institutes of Health (NIH). Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Publications. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. Growing Science. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. ResearchGate. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. ResearchGate. Available at: [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. National Institutes of Health (NIH). Available at: [Link]

  • Hydrazine in the Ugi Tetrazole Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note and Experimental Protocol for the Synthesis of 1H-Pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1H-pyrazole-5-carbohydrazide, a pivotal building block in medicinal chemistry and drug discovery. Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making them a cornerstone in the development of novel therapeutics.[1][2] This protocol details a reliable and efficient two-step synthetic route, commencing with the synthesis of the precursor, ethyl 1H-pyrazole-5-carboxylate, followed by its conversion to the target carbohydrazide. The experimental procedures are presented with an emphasis on the underlying chemical principles, safety considerations, and analytical characterization, ensuring reproducibility and validation of the final product.

Introduction

The pyrazole scaffold is a privileged structure in pharmaceutical sciences, integral to the molecular architecture of numerous clinically approved drugs.[1] The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, enabling the development of targeted therapies. This compound serves as a versatile intermediate, readily amenable to further chemical modifications to generate diverse libraries of potential drug candidates.[3][4] This application note provides a robust and well-characterized protocol for its synthesis, empowering researchers in their drug development endeavors.

The synthetic strategy employed herein involves a two-step process:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole ring through the condensation of a β-ketoester with a hydrazine derivative to yield ethyl 1H-pyrazole-5-carboxylate.[1][5]

  • Hydrazinolysis: Conversion of the ethyl ester to the corresponding carbohydrazide via reaction with hydrazine hydrate.[3][4][6]

This approach is widely adopted due to its efficiency and the commercial availability of the starting materials.

Chemical Reaction Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrazinolysis Start Ethyl 2,4-dioxovalerate Intermediate Ethyl 1H-pyrazole-5-carboxylate Start->Intermediate Ethanol, Acetic Acid (cat.) Reflux Reagent1 Hydrazine Hydrate Reagent1->Intermediate FinalProduct This compound Intermediate->FinalProduct Ethanol Reflux Reagent2 Hydrazine Hydrate Reagent2->FinalProduct

Sources

Application Notes & Protocols: 1H-Pyrazole-5-carbohydrazide as a Foundational Synthon in Medicinal Chemistry and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the Pyrazole-Carbohydrazide Scaffold

In the landscape of modern drug discovery and organic synthesis, the pyrazole nucleus stands out as a "privileged scaffold." Its derivatives are integral to a wide array of clinically significant pharmaceuticals, demonstrating activities that span from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2][3] The remarkable versatility of the pyrazole core is significantly enhanced when functionalized with a carbohydrazide moiety (-CONHNH₂). This group is not merely a passive substituent; it is a reactive and dynamic handle that serves as a gateway to a vast chemical space of complex heterocyclic systems.[4][5]

1H-pyrazole-5-carbohydrazide, the subject of this guide, is a quintessential building block, or synthon, that masterfully combines the stability and biological relevance of the pyrazole ring with the synthetic plasticity of the carbohydrazide functional group. The hydrazide component, containing two nucleophilic nitrogen atoms and a reactive carbonyl group, is primed for a multitude of condensation and cyclization reactions. This unique reactivity profile allows chemists to forge intricate molecular architectures, including N-acylhydrazones, oxadiazoles, triazoles, and complex fused-ring systems, many of which are themselves potent pharmacophores.[4][6]

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide to the synthesis and application of this compound. We will delve into the causality behind experimental protocols, offering not just step-by-step instructions but also the strategic rationale that underpins the synthesis of this pivotal synthon and its subsequent elaboration into molecules of high therapeutic potential.

Part 1: Synthesis of the Core Synthon: this compound

The most reliable and scalable synthesis of this compound is a three-step sequence starting from readily available materials. This process involves the initial formation of a β-ketoester, followed by pyrazole ring construction via cyclocondensation, and concluding with hydrazinolysis to unmask the desired carbohydrazide functionality.[6][7][8][9][10]

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Ring Synthesis cluster_2 Step 3: Hydrazinolysis Ketone Ketone (e.g., Acetophenone) Ketoester Ethyl 2,4-dioxo-4-phenylbutanoate (A β-ketoester) Ketone->Ketoester Claisen Condensation Oxalate Diethyl Oxalate Oxalate->Ketoester Base Base (NaOEt) Base->Ketoester Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) PyrazoleEster Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Ketoester->PyrazoleEster Cyclocondensation Hydrazine->PyrazoleEster Hydrazine2 Hydrazine Hydrate (Excess) Carbohydrazide 3-Phenyl-1H-pyrazole-5-carbohydrazide (Target Synthon) PyrazoleEster->Carbohydrazide Nucleophilic Acyl Substitution Hydrazine2->Carbohydrazide

Caption: Workflow for the synthesis of a representative this compound.

Protocol 1.1: Synthesis of 3-Phenyl-1H-pyrazole-5-carbohydrazide

This protocol details the synthesis of a representative C3-arylated pyrazole-5-carbohydrazide, a common structural motif in bioactive derivatives.

Objective: To synthesize 3-phenyl-1H-pyrazole-5-carbohydrazide from acetophenone and diethyl oxalate.

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrazine hydrate (80% or higher)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

Part A: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

  • Prepare Sodium Ethoxide (NaOEt): In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) to absolute ethanol (15 mL per 1.0 eq of Na). The reaction is exothermic; control the addition rate to maintain a gentle reflux until all sodium has dissolved.

  • Claisen Condensation: Cool the NaOEt solution to 0-5 °C. Add a pre-mixed solution of acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the resulting thick slurry at room temperature for 12-16 hours.

  • Cyclocondensation: Re-cool the mixture to 0-5 °C. Add hydrazine hydrate (1.1 eq) dropwise. A significant exotherm may occur. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor reaction completion by TLC.[11]

  • Work-up: Cool the reaction mixture and pour it into ice-cold water (100 mL). Acidify the solution to pH ~5-6 with concentrated HCl. A precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from an ethanol/water mixture to yield pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Part B: Hydrazinolysis to 3-Phenyl-1H-pyrazole-5-carbohydrazide

  • Reaction Setup: Suspend the pyrazole ester from Part A (1.0 eq) in absolute ethanol (20 mL per 1.0 eq of ester).

  • Hydrazine Addition: Add an excess of hydrazine hydrate (5.0 - 10.0 eq). The large excess drives the reaction to completion.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The solid ester will typically dissolve and a new precipitate may form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. A white solid should precipitate. If necessary, concentrate the solvent under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove residual impurities. Dry under high vacuum to afford the final 3-phenyl-1H-pyrazole-5-carbohydrazide as a white, crystalline solid. The product is often of high purity and can be used directly in subsequent steps.[7]

Causality Insights:

  • Why absolute ethanol? The Claisen condensation requires an anhydrous environment to prevent the hydrolysis of the ethoxide base and the ester reactants.

  • Why excess hydrazine in Part B? The hydrazinolysis is a reversible equilibrium. A large excess of hydrazine hydrate shifts the equilibrium towards the product side, ensuring a high yield of the desired carbohydrazide.

  • Why acidify during the first work-up? The pyrazole ester product is protonated under acidic conditions, causing it to precipitate from the aqueous solution, facilitating its isolation.

Part 2: Applications of this compound in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a versatile precursor to a multitude of other heterocyclic systems. The terminal -NH₂ group is a potent nucleophile, readily engaging in condensation reactions, while the entire hydrazide moiety can participate in cyclodehydration or cyclocondensation reactions.

Application 2.1: Synthesis of Bioactive N-Acylhydrazones

The simplest and most direct transformation is the condensation of the carbohydrazide with aldehydes or ketones to form N-acylhydrazones. These products are not merely intermediates; they often possess significant biological activity themselves, including antimicrobial, anticonvulsant, and anticancer properties.[2][12]

G PCH This compound Intermediate Tetrahedral Intermediate PCH->Intermediate Nucleophilic Attack Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Intermediate Hydrazone N-Acylhydrazone Product Intermediate->Hydrazone Dehydration (-H₂O) Catalyst Acid Catalyst (H⁺) (e.g., Acetic Acid) Catalyst->Intermediate protonates C=O

Caption: Reaction pathway for the synthesis of N-acylhydrazones.

Protocol 2.1.1: General Synthesis of a Pyrazole-5-N-Acylhydrazone

Objective: To synthesize an N'-benzylidene-3-phenyl-1H-pyrazole-5-carbohydrazide derivative.

Materials:

  • 3-Phenyl-1H-pyrazole-5-carbohydrazide (from Protocol 1.1) (1.0 eq)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0-1.1 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrazole carbohydrazide (1.0 eq) in absolute ethanol (25 mL) in a round-bottom flask, heating gently if necessary.

  • Aldehyde Addition: Add the substituted benzaldehyde (1.0 eq) to the solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid. This protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.[13] The product often begins to precipitate from the hot solution. Monitor the reaction's progress using TLC.

  • Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The purity is typically very high.

Application 2.2: Synthesis of 1,3,4-Oxadiazoles

The N-acylhydrazones generated in the previous step are excellent precursors for 2,5-disubstituted 1,3,4-oxadiazoles. This transformation is typically achieved through an oxidative or dehydrative cyclization, creating a stable, five-membered aromatic heterocycle known for a wide range of pharmacological activities.

Protocol 2.2.1: Oxidative Cyclization to a 1,3,4-Oxadiazole

Objective: To synthesize a 2-(aryl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole from an N-acylhydrazone.

Materials:

  • Pyrazole-5-N-acylhydrazone (from Protocol 2.1.1) (1.0 eq)

  • Chloramine-T or Acetic Anhydride

  • Ethanol or Acetic Acid (solvent)

Step-by-Step Procedure (Using Acetic Anhydride):

  • Reaction Setup: Suspend the N-acylhydrazone (1.0 eq) in an excess of acetic anhydride (10-15 eq).

  • Reflux: Heat the mixture to reflux for 3-5 hours. The acetic anhydride acts as both the solvent and the dehydrating agent for the cyclization.

  • Work-up: After cooling, carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride. Stir vigorously until the oily product solidifies.

  • Neutralization & Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate. Collect the solid product by vacuum filtration, wash extensively with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to obtain the pure 1,3,4-oxadiazole derivative.

Application 2.3: Synthesis of 1,2,4-Triazoles and Thiazolidinones

By reacting the carbohydrazide with isothiocyanates, a thiosemicarbazide intermediate is formed. This intermediate is a branching point, capable of cyclizing into different heterocyclic systems, such as 1,2,4-triazole-5-thiones or, upon reaction with α-halo esters, 4-thiazolidinones.[6]

G PCH Pyrazole Carbohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate PCH->Thiosemicarbazide Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Addition Triazole 1,2,4-Triazole-5-thione Thiosemicarbazide->Triazole Thiazolidinone 4-Thiazolidinone Thiosemicarbazide->Thiazolidinone Base Base (NaOH) Reflux Base->Triazole Cyclization Haloester Ethyl Bromoacetate Haloester->Thiazolidinone Cyclocondensation

Caption: Divergent synthesis from a thiosemicarbazide intermediate.

Protocol 2.3.1: Synthesis of a 1,2,4-Triazole-5-thione Derivative

Objective: To synthesize a 4-phenyl-2,4-dihydro-5-(3-phenyl-1H-pyrazol-5-yl)-3H-1,2,4-triazole-3-thione.

Materials:

  • 3-Phenyl-1H-pyrazole-5-carbohydrazide (1.0 eq)

  • Phenyl isothiocyanate (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH)

Step-by-Step Procedure:

  • Thiosemicarbazide Formation: Reflux a mixture of the carbohydrazide (1.0 eq) and phenyl isothiocyanate (1.0 eq) in ethanol for 4-6 hours. The thiosemicarbazide intermediate will precipitate upon cooling. Isolate it by filtration.

  • Cyclization: Dissolve the isolated thiosemicarbazide in a 2M aqueous solution of sodium hydroxide.

  • Reflux: Heat the basic solution to reflux for 6-8 hours. This promotes an intramolecular cyclization with the elimination of water.

  • Work-up: Cool the reaction mixture and carefully acidify with 1M HCl to a pH of ~5-6.

  • Isolation and Purification: The triazole-thione product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure product.[6]

Part 3: Summary of Pharmacological Significance

Derivatives synthesized from this compound have demonstrated a remarkable breadth of biological activities. The specific activity is highly dependent on the nature of the substituents introduced onto the core scaffold.

Derivative ClassR¹ Group (at C3)R² Group (from Hydrazide)Reported Biological ActivityReference(s)
N-Acylhydrazones Aryl, HeteroarylSubstituted Aryl/AlkylideneAnticancer (A549 lung cancer cells), Apoptosis Induction[2][14]
N-Acylhydrazones ArylSubstituted Aryl/AlkylideneAntimicrobial, Antifungal[12]
Fused Pyrazoles ArylFused PyridazinoneAnticonvulsant[5]
1,3,4-Oxadiazoles Substituted ArylSubstituted ArylAntidepressant, Anticonvulsant[1][15]
1,2,4-Triazoles Substituted ArylThione/Thiol derivativesAnti-inflammatory, Antimicrobial[4][6]
Peptidomimetics ArylAmino acid residuesAnticancer (A549 lung cancer cells)[16]

Conclusion

This compound is far more than a simple chemical; it is a strategic synthon that provides an efficient and versatile entry point into a rich and diverse field of heterocyclic chemistry. Its straightforward synthesis and predictable reactivity make it an invaluable tool for both academic research and industrial drug development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this scaffold, facilitating the exploration of novel chemical space and the discovery of next-generation therapeutic agents. The consistent emergence of potent anticancer, antimicrobial, and CNS-active agents from this lineage underscores its enduring importance in medicinal chemistry.[2][4][12][15]

References

  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC Source: PubMed Central URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities Source: Elsevier Masson SAS (via ScienceDirect) URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: ResearchGate URL: [Link]

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  • Title: Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity Source: Semantic Scholar URL: [Link]

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  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

  • Title: Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid Source: ResearchGate URL: [Link]

  • Title: The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety Source: SciSpace by Typeset URL: [Link]

  • Title: Synthesis of triazolo pyrazole derivatives. Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES Source: Rasayan Journal of Chemistry URL: [Link]

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using 1H-pyrazole-5-carbohydrazide to synthesize Schiff bases

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis and Application of 1H-Pyrazole-5-Carbohydrazide Derived Schiff Bases

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous commercial drugs for its wide array of biological activities.[1][2] When functionalized with a carbohydrazide moiety and subsequently condensed with various aldehydes, it forms Schiff bases—compounds characterized by an azomethine (-C=N-) group. These pyrazole-based Schiff bases are of immense interest due to their structural versatility and significant therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6][7][8] This guide provides a comprehensive overview of the synthesis of Schiff bases from this compound, detailing the underlying chemical principles, a robust experimental protocol, essential characterization techniques, and a summary of their established biological applications.

Introduction: The Scientific Rationale

Schiff bases derived from heterocyclic precursors are pivotal in drug design and development. The imine linkage is not merely a structural element but is often critical for biological activity.[7] The synthesis involves a nucleophilic addition-elimination reaction between a primary amine (the hydrazide group of this compound) and a carbonyl compound (an aldehyde or ketone).

The significance of using this compound as the amine component lies in the inherent pharmacological properties of the pyrazole ring. This scaffold provides a rigid, planar structure with strategically positioned nitrogen atoms capable of forming crucial hydrogen bonds with biological targets like enzymes and receptors.[1][3] By condensing it with a diverse library of aldehydes, researchers can systematically modify the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) to optimize for potency and selectivity.[9]

Reaction Mechanism and Causality

The formation of a Schiff base from this compound and an aldehyde is a classic condensation reaction, typically catalyzed by a small amount of acid. Understanding the mechanism illuminates the rationale behind the chosen experimental conditions.

G cluster_0 Step 1: Acid Catalysis & Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Dehydration cluster_2 Step 3: Deprotonation & Product Formation Aldehyde R-CHO ProtonatedAldehyde R-CH=O⁺H Aldehyde->ProtonatedAldehyde H⁺ (cat.) Intermediate1 Tetrahedral Intermediate (Carbinolamine) ProtonatedAldehyde->Intermediate1 Hydrazide Pyrazole-C(O)NHNH₂ Hydrazide->ProtonatedAldehyde ProtonatedIntermediate Protonated Carbinolamine Intermediate1->ProtonatedIntermediate Proton Transfer WaterLoss Elimination of H₂O ProtonatedIntermediate->WaterLoss Imine Protonated Schiff Base WaterLoss->Imine -H₂O FinalProduct Final Schiff Base (Pyrazole-C(O)NH-N=CHR) Imine->FinalProduct -H⁺ CatalystRegen H⁺ (cat.) Regenerated FinalProduct->CatalystRegen

Caption: General mechanism for acid-catalyzed Schiff base formation.

  • Catalyst Rationale : The reaction is often accelerated by a few drops of a protic acid like glacial acetic acid or sulfuric acid. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by the lone pair of electrons on the terminal nitrogen of the carbohydrazide, which acts as the nucleophile.[10]

  • Solvent Choice : Ethanol is a frequently used solvent for this reaction. It effectively dissolves both the carbohydrazide and a wide range of aromatic aldehydes. Its boiling point (78 °C) is suitable for refluxing, providing the necessary activation energy for the dehydration step without causing degradation of the reactants or products. Furthermore, it is relatively easy to remove post-reaction.

  • Equilibrium : The reaction is reversible. To drive it towards the product, water, the byproduct, is typically removed, although in many standard lab preparations, the precipitation of the Schiff base from the solution is sufficient to drive the equilibrium forward.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of (E)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, a representative example of the class.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
This compoundC₄H₆N₄O126.12Sigma-AldrichStarting Material
4-ChlorobenzaldehydeC₇H₅ClO140.57Acros OrganicsReagent
Absolute EthanolC₂H₅OH46.07Fisher ScientificSolvent
Glacial Acetic AcidCH₃COOH60.05J.T. BakerCatalyst
Buchner Funnel & Flask---For filtration
Reflux Apparatus---Glassware
Step-by-Step Synthesis Procedure
  • Reactant Dissolution : In a 100 mL round-bottom flask, dissolve this compound (1.26 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Aldehyde Addition : To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol). An immediate change in the appearance of the solution may be observed.

  • Catalyst Addition : Add 3-4 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the condensation.

  • Reflux : Equip the flask with a condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 2-3 hours.[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Cooling : After the reflux period, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Isolation : Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying : Dry the purified product in a vacuum oven at 60 °C for 4 hours or air-dry until a constant weight is achieved. The typical yield is in the range of 80-90%.

Caption: Experimental workflow for pyrazole Schiff base synthesis.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base. The data below serves as a benchmark for validation.

Spectroscopic Analysis

The formation of the Schiff base can be unequivocally confirmed by comparing the spectra of the product with those of the starting materials. Key changes are expected in FT-IR and NMR spectra.[11][12][13]

TechniqueStarting Material (Key Signals)Expected Product (Key Signals)Rationale for Change
FT-IR (cm⁻¹)~1680 (C=O stretch, aldehyde) ~3300-3100 (N-H stretch, hydrazide)Disappearance of aldehyde C=O Appearance of ~1600-1625 (C=N stretch, azomethine) [7][12] ~3200 (N-H stretch, amide)Condensation removes the aldehyde C=O and one N-H bond from the hydrazide to form the characteristic C=N imine bond.
¹H NMR (δ, ppm)~9.5-10.0 (s, 1H, -CHO)Disappearance of aldehyde proton Appearance of ~8.5-10.0 (s, 1H, -N=CH-) [14]The aldehyde proton is replaced by the azomethine proton, which resonates in a characteristic downfield region.
¹³C NMR (δ, ppm)~190 (aldehyde C=O)Disappearance of aldehyde C=O signal Appearance of ~150-160 (azomethine C=N) Confirms the formation of the imine carbon and the loss of the aldehyde carbonyl carbon.
Mass Spec. M⁺ for starting materialsM⁺ corresponding to the calculated molecular weight of the Schiff base product.Confirms the molecular formula of the final product.

Applications in Drug Development

Pyrazole-based Schiff bases are recognized for their broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.

  • Anticancer Activity : Numerous studies have demonstrated the cytotoxic effects of pyrazole Schiff bases against various cancer cell lines.[3] For instance, certain derivatives have shown significant activity against human breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines, with some compounds exhibiting IC₅₀ values lower than established drugs like tamoxifen.[4][15] The proposed mechanism often involves the induction of apoptosis or inhibition of key enzymes involved in cell proliferation.[3]

  • Antimicrobial Activity : The azomethine group is a key pharmacophore for antimicrobial activity. These compounds have been tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[7][16][17] Their efficacy is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cell wall synthesis.

  • Anti-inflammatory and Analgesic Activity : The pyrazole core is famously present in anti-inflammatory drugs like celecoxib. Schiff base derivatives of pyrazole have also shown potent anti-inflammatory and analgesic properties, likely through the inhibition of enzymes such as cyclooxygenase (COX).[7]

  • Antioxidant Activity : Several pyrazole Schiff bases have been identified as potent antioxidant agents.[6][8][18] They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and diabetes.[3][6][18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Product is soluble in the solvent.1. Increase reflux time; confirm reaction completion with TLC. 2. Check the purity of aldehyde and hydrazide. 3. Reduce the volume of solvent by evaporation before cooling; try a different solvent system.
Oily Product Impurities present; product has a low melting point.Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify via column chromatography if necessary.
Impure Product (from NMR/TLC) Unreacted starting materials remain.Wash the solid product thoroughly with cold ethanol. If impurities persist, recrystallize from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

References

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  • Al-Ostoot, F.H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. OUCI. Available at: [Link]

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  • Al-Ostoot, F.H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pure Help Center. Available at: [Link]

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  • Alkahtani, H.M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. PMC - NIH. Available at: [Link]

  • Alkahtani, H.M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. MDPI. Available at: [Link]

  • Design, Spectroscopic, and Crystal Structural Characterization of New Pyrazolone-Based Schiff Bases: Molecular Docking Investigations against SARS-Covid-19 Main Proteases (PDB Ids: 6LU7 and 7TLL). (n.d.). Scilit. Available at: [Link]

  • Kumar, S., et al. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. Available at: [Link]

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  • Singh, K., & Barwa, M. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. Available at: [Link]

  • Al-dujaili, L.J., et al. (n.d.). Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Taylor & Francis Online. Available at: [Link]

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  • Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate. Available at: [Link]

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Application Notes & Protocols: 1H-Pyrazole-5-Carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of 1H-pyrazole-5-carbohydrazide, a pivotal heterocyclic building block in medicinal chemistry. We explore its synthesis, chemical versatility, and significant applications in drug discovery, with a focus on anticancer and antimicrobial agents. Detailed, field-proven protocols for synthesis and biological evaluation are presented, alongside an examination of structure-activity relationships to guide future drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: A Privileged Scaffold with a Versatile Handle

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs like the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a rigid and stable core that is amenable to a wide array of chemical modifications.[3][4]

When this potent scaffold is functionalized at the C-5 position with a carbohydrazide moiety (-CONHNH₂), it gives rise to This compound . This functional group is not merely a passive linker; it is a chemically reactive and pharmacophorically significant handle. The carbohydrazide group is a versatile precursor for synthesizing a variety of other heterocyclic systems and serves as an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5] This unique combination of a proven heterocyclic core and a reactive, pharmacologically active side chain makes this compound a molecule of profound interest, with demonstrated applications ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant therapies.[5]

This guide will illuminate the synthesis, derivatization, and application of this key intermediate, providing both the foundational knowledge and the practical protocols necessary for its successful implementation in a drug discovery setting.

Section 1: The Chemistry of this compound

A deep understanding of the synthesis and reactivity of the title compound is fundamental to its effective use. This section provides a validated protocol for its preparation and explores its vast potential as a synthetic intermediate.

Synthesis Protocol: From Ester to Hydrazide

The most direct and widely adopted method for synthesizing this compound is the hydrazinolysis of a corresponding pyrazole-5-carboxylate ester. The following protocol is a robust and scalable procedure.

Protocol 1: Synthesis of this compound

  • Objective: To synthesize this compound from ethyl 1H-pyrazole-5-carboxylate.

  • Reagents & Materials:

    • Ethyl 1H-pyrazole-5-carboxylate

    • Hydrazine hydrate (N₂H₄·H₂O), 80% or higher

    • Ethanol (EtOH), absolute

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (approximately 10 mL per gram of ester).

    • Reagent Addition: While stirring, add hydrazine hydrate (5.0 eq) dropwise to the solution. An excess of hydrazine is used to drive the reaction to completion and minimize the formation of dimeric side products.

    • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 4-8 hours.

    • Work-up & Isolation: a. Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. b. Place the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the product. c. Collect the white crystalline solid by vacuum filtration using a Büchner funnel. d. Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.

    • Drying & Characterization: Dry the product under vacuum to yield this compound as a white, crystalline solid. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its identity and purity.

Chemical Reactivity: A Gateway to Diverse Heterocycles

The true synthetic power of this compound lies in the reactivity of its terminal -NH₂ group. This nucleophilic site is a launchpad for creating a vast library of derivatives. It readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones), or it can be used in cyclization reactions to construct other five-membered heterocycles like oxadiazoles and triazoles.[6][7]

G main This compound schiff Schiff Bases (Hydrazones) main->schiff oxadiazole 1,3,4-Oxadiazoles main->oxadiazole triazole 1,2,4-Triazoles main->triazole acyl N-Acyl Derivatives main->acyl r_aldehyde R-CHO / Ketone r_aldehyde->schiff r_cs2 1. CS₂ / KOH 2. Hydrazine r_cs2->triazole r_acid Carboxylic Acid (coupling) r_acid->oxadiazole r_acylchloride Acyl Chloride (R-COCl) r_acylchloride->acyl

Figure 1: Derivatization pathways of this compound.

Section 2: Applications in Drug Discovery & Development

Derivatives of this compound have demonstrated a wide spectrum of biological activities.[5] This section highlights two prominent areas: anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[8][9][10] The scaffold is frequently used to design inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[11][12]

Case Study: Targeting A549 Lung Cancer Cells

A series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and shown to inhibit the growth of A549 human lung carcinoma cells.[8] The mechanism often involves the induction of apoptosis (programmed cell death).[10]

Proposed Mechanism of Action: While the exact targets can vary, many pyrazole-based anticancer agents function as ATP-competitive kinase inhibitors.[12][13] The pyrazole scaffold acts as a hinge-binding motif, while substituents on the ring and the derivatized carbohydrazide moiety explore other pockets of the enzyme's active site, conferring potency and selectivity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PDK1 PDK1 RTK->PDK1 Activates GF Growth Factor GF->RTK Binds AKT Akt PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivative Inhibitor->RTK Inhibits

Figure 2: Simplified PI3K/Akt signaling pathway inhibited by a pyrazole-based kinase inhibitor.

Quantitative Data: Cytotoxicity of Pyrazole Derivatives

The table below summarizes the inhibitory concentration (IC₅₀) values for representative pyrazole-carbohydrazide derivatives against various cancer cell lines, demonstrating their therapeutic potential.

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
Comp-A 3-(1H-indol-3-yl)HepG-2 (Liver)0.71[14]
Comp-B 3-(1H-indol-3-yl)BGC823 (Gastric)0.71[14]
Comp-C 1-benzyl-3-phenylA549 (Lung)12.5[8]
5-Fluorouracil (Reference Drug)HepG-2 / BGC823> 20[14][15]
Antimicrobial Activity

The this compound scaffold is also a fertile ground for the development of novel antimicrobial agents.[16][17] Derivatives, particularly Schiff bases, have shown significant activity against a range of bacterial and fungal pathogens.[18][19]

The mechanism of action for these compounds is often multifactorial but can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the substituents introduced via the carbohydrazide handle are crucial for determining the potency and spectrum of antimicrobial activity.[5]

Section 3: Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential. This section provides a general workflow and a detailed protocol for a primary screening assay.

General Workflow for Compound Evaluation

G synthesis Synthesis & Purification of Derivative primary Primary Screening (e.g., In Vitro Kinase Assay) synthesis->primary secondary Secondary Screening (Cell-based Assay, e.g., MTT) primary->secondary Active Hits lead_opt Lead Optimization (SAR Studies) secondary->lead_opt Confirmed Hits lead_opt->synthesis Iterate in_vivo In Vivo Studies lead_opt->in_vivo Optimized Lead

Figure 3: Typical workflow for the evaluation of novel drug candidates.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific protein kinase. It measures the amount of ATP remaining after the kinase reaction; lower ATP levels (and thus lower luminescence) indicate higher kinase activity.

  • Objective: To quantify the inhibitory potency (IC₅₀) of a this compound derivative against a target kinase.

  • Materials:

    • Recombinant target kinase

    • Specific peptide substrate for the kinase

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP solution

    • Test compound (dissolved in DMSO)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well microplates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in the microplate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Kinase Reaction Initiation: Add the kinase, substrate, and assay buffer to all wells. Allow a brief pre-incubation (10-15 min) at room temperature.

    • Start Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[20]

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).

    • Reaction Termination & Signal Generation: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This reagent lyses any cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.[21]

    • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For this compound derivatives, SAR studies have yielded critical insights for designing more potent and selective agents.[8][22]

  • Substitution at N-1 of Pyrazole: This position is often critical for establishing selectivity. In many kinase inhibitors, a substituted phenyl ring at N-1 interacts with the "gatekeeper" residue of the ATP-binding pocket.[11][22]

  • Substitution at C-3 of Pyrazole: Bulky or electron-withdrawing groups at this position can significantly influence potency. For example, a trifluoromethyl group is a key feature of the COX-2 inhibitor Celecoxib.[22]

  • Derivatization of the Carbohydrazide: This is the primary point for diversification. The nature of the group attached here profoundly impacts the compound's physicochemical properties (like lipophilicity and solubility) and its ability to form key interactions with the target protein.[8][23] Studies have shown that compounds with logP values in the range of 3.12-4.94 often exhibit better inhibitory effects on A549 cells.[8]

Figure 4: Key positions for Structure-Activity Relationship (SAR) studies on the this compound scaffold.

Conclusion

This compound is a remarkably versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the high reactivity of the carbohydrazide moiety provide an accessible platform for the rapid generation of diverse chemical libraries. The consistent emergence of potent anticancer and antimicrobial agents from this scaffold underscores its significance as a "privileged" structure. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this exceptional building block in the ongoing quest for novel therapeutics.

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Application Notes & Protocols: Design and Synthesis of 1H-Pyrazole-5-Carbohydrazide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The 1H-pyrazole core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its role in the design of numerous clinically successful drugs.[1][2][3] The 1H-pyrazole-5-carbohydrazide motif, an extension of this versatile core, offers an additional vector for molecular recognition, enabling potent and selective interactions with a diverse array of enzyme active sites. This scaffold has been successfully employed to develop inhibitors for critical enzyme families, including kinases, histone deacetylases (HDACs), and various proteases, which are implicated in pathologies ranging from cancer to inflammatory diseases and thrombosis.[4][5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the rational design principles, synthetic methodologies, and bio-evaluation protocols essential for advancing the discovery of novel enzyme inhibitors based on the this compound framework. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also innovate upon these foundational methods.

Part 1: Rational Design Principles for Pyrazole-5-Carbohydrazide Inhibitors

The design of potent and selective enzyme inhibitors is a multifactorial challenge. The pyrazole scaffold offers several strategic advantages that can be exploited through rational design.

The Pyrazole Core as a Bioisostere

A cornerstone of the pyrazole's utility is its role as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure.

  • Arene and Phenol Bioisostere: The pyrazole ring can effectively mimic phenyl or other aromatic rings, often with improved physicochemical properties like aqueous solubility and a modified lipophilicity profile.[1][2] Crucially, the N-H group of the pyrazole can act as a more metabolically stable bioisostere for a phenol's hydroxyl group, a common site of in-vivo glucuronidation.[1]

  • Amide Bioisostere: In certain orientations, the pyrazole ring can function as a non-classical bioisostere for an amide bond.[8] This replacement can confer conformational rigidity and introduce new interaction points, potentially improving binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) Drivers

Systematic modification of the this compound scaffold allows for the exploration of the chemical space around an enzyme's active site. Key positions for modification include:

  • N1-Position: Substitution at the N1 nitrogen of the pyrazole ring is a primary method for modulating pharmacokinetics and exploring specific pockets within the enzyme active site. Arylmethyl groups, for instance, have been shown to influence the lipophilicity and cytotoxic effects of these compounds.[9]

  • C3-Position: The C3 position offers another vector for diversification. Introducing various aryl or alkyl groups can significantly impact inhibitor potency by engaging with hydrophobic pockets or forming specific interactions with amino acid residues.[10][11]

  • Carbohydrazide Moiety: The terminal hydrazide can be further derivatized to form hydrazones or amides. This position is critical for forming key hydrogen bonds and can be tailored to target specific features of the enzyme's substrate-binding site. Studies have shown that derivatization at this position can lead to potent apoptosis inducers in cancer cell lines.[12]

The logical relationship between these design principles is illustrated in the diagram below.

G cluster_0 Core Scaffold cluster_1 Design Principles cluster_2 Target Properties Scaffold This compound Bioisostere Bioisosteric Replacement (Arene, Phenol, Amide) Scaffold->Bioisostere is a SAR Structure-Activity Relationship (SAR) Scaffold->SAR is explored by Potency Increased Potency Bioisostere->Potency PK Improved PK/PD Profile Bioisostere->PK SAR->Potency Selectivity Enhanced Selectivity SAR->Selectivity

Caption: Rational design workflow for pyrazole-based inhibitors.

Part 2: Synthesis Protocols

The most common and flexible approach to synthesizing this compound derivatives involves the initial construction of a pyrazole-5-carboxylate ester, followed by hydrazinolysis. This strategy allows for late-stage diversification.[13]

Protocol 2.1: Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate

This protocol is based on the classical Knorr pyrazole synthesis, a reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.

Objective: To synthesize a key pyrazole ester intermediate.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Glacial Acetic Acid or Ethanol

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) and the β-ketoester (1.0 eq) in a minimal amount of glacial acetic acid or ethanol.

    • Causality: Acetic acid acts as both a solvent and a catalyst, protonating the carbonyl oxygen and facilitating the initial nucleophilic attack by the hydrazine. Ethanol can be used as a less acidic alternative.

  • Attach a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.

    • Insight: Often, the pyrazole product is less soluble in the cooled reaction solvent than the starting materials, allowing for simple isolation.

  • If no precipitate forms, pour the reaction mixture into ice-cold water. The product will often precipitate and can be collected by filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual starting materials and solvent.

  • Dry the product under vacuum. The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2.2: Synthesis of 1,3-Disubstituted-1H-pyrazole-5-carbohydrazide

This step converts the stable ester intermediate into the reactive carbohydrazide, the final core scaffold.

Objective: To perform hydrazinolysis of the pyrazole ester.

Materials:

  • Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate (from Protocol 2.1) (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (5.0 - 10.0 eq)

  • Ethanol or Isopropanol

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the pyrazole ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (at least 5 equivalents) to the suspension.

    • Causality: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide.[14]

  • Heat the mixture to reflux with stirring. The reaction is typically complete within 4-12 hours, which can be monitored by TLC.

  • Cool the reaction mixture to room temperature. The product, a carbohydrazide, is often insoluble and will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold ethanol to remove excess hydrazine hydrate and any unreacted starting material.

  • Dry the final 1,3-disubstituted-1H-pyrazole-5-carbohydrazide product under vacuum. The purity can be assessed by NMR and Mass Spectrometry.[15][16]

The overall synthetic workflow is visualized below.

G Start Substituted Hydrazine + β-Ketoester Step1 Protocol 2.1: Knorr Cyclization (Acetic Acid, Reflux) Start->Step1 Intermediate Ethyl Pyrazole-5-carboxylate Step1->Intermediate Step2 Protocol 2.2: Hydrazinolysis (Hydrazine Hydrate, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for pyrazole-5-carbohydrazide.

Part 3: In Vitro Enzyme Inhibition Assay Protocol

Once synthesized, the inhibitory potential of the pyrazole-5-carbohydrazide derivatives must be quantified. This general protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.

Objective: To determine the IC₅₀ value of a synthesized pyrazole derivative against a target enzyme.

Materials:

  • Target enzyme (e.g., a specific kinase, protease, etc.)

  • Substrate specific to the enzyme (may be chromogenic, fluorogenic, or unlabeled)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

  • Synthesized pyrazole inhibitor stock solution (typically in DMSO)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader

  • Positive control inhibitor (if available)

  • DMSO (for vehicle control)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the synthesized pyrazole inhibitor in assay buffer. A typical starting range might be from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid solvent effects.

    • Prepare the enzyme solution at a working concentration (e.g., 2X the final desired concentration) in assay buffer.

    • Prepare the substrate solution at a working concentration (e.g., 2X the final desired concentration, often near its Kₘ value) in assay buffer.[17]

  • Assay Setup in a 96-Well Plate:

    • Test Wells: Add a fixed volume of each inhibitor dilution.

    • Positive Control Wells: Add a known inhibitor at a concentration expected to give maximal inhibition.

    • Negative (Vehicle) Control Wells: Add the same volume of assay buffer containing the same percentage of DMSO as the test wells. This represents 100% enzyme activity.

    • Blank Wells: Add assay buffer with no enzyme to measure background signal.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the enzyme solution to all wells except the blanks.

    • Incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the signal (absorbance, fluorescence, or luminescence) over time (kinetic assay) or at a single endpoint after a fixed reaction time.[18] The choice depends on the assay format and enzyme kinetics.

  • Data Analysis:

    • Subtract the background signal (from blank wells) from all other readings.

    • Normalize the data by setting the average of the negative (vehicle) control wells to 100% activity and the average of the positive control wells to 0% activity.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle)).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.

The following diagram illustrates the workflow for determining enzyme inhibition.

G A Prepare Serial Dilutions of Pyrazole Inhibitor B Add Inhibitor and Enzyme to 96-Well Plate A->B C Pre-incubate to Allow Enzyme-Inhibitor Binding B->C D Initiate Reaction by Adding Substrate C->D E Measure Signal (e.g., Fluorescence) D->E F Data Analysis: Plot % Inhibition vs. [I] and Fit Curve E->F G Determine IC50 Value F->G

Caption: Experimental workflow for IC50 determination.

Data Presentation

Quantitative data from synthesis and biological assays should be summarized for clarity and comparison.

Table 1: Representative Synthetic Yields

Compound ID R¹ Substituent R³ Substituent Yield of Ester (%) Yield of Hydrazide (%)
PZ-01 Phenyl Phenyl 85 92
PZ-02 4-Chlorophenyl Phenyl 82 90

| PZ-03 | Phenyl | 3-Pyridyl | 78 | 88 |

Table 2: Example Enzyme Inhibition Data

Compound ID Target Enzyme IC₅₀ (µM)
PZ-01 Kinase X 5.2
PZ-02 Kinase X 1.8
PZ-03 Kinase X 0.95

| Control Drug | Kinase X | 0.50 |

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. The synthetic routes are robust and amenable to high-throughput chemistry, allowing for the rapid generation of diverse compound libraries. By combining rational, structure-based design with systematic SAR exploration, researchers can optimize these molecules to achieve high potency and selectivity against a wide range of therapeutic targets. The protocols detailed herein provide a solid foundation for initiating and advancing such drug discovery programs. Future work will undoubtedly focus on leveraging this scaffold to tackle emerging drug targets and to develop next-generation therapeutics with improved efficacy and safety profiles.

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Application Notes & Protocols: 1H-Pyrazole-5-Carbohydrazide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold in Oncology

The 1H-pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. When functionalized with a carbohydrazide moiety at the 5-position, these derivatives gain unique structural and electronic properties, enabling them to serve as versatile building blocks for potent and selective anticancer agents.[1][2] This guide provides an in-depth exploration of 1H-pyrazole-5-carbohydrazide derivatives, detailing their synthesis, mechanisms of action, and the critical experimental protocols required to validate their therapeutic potential.

These compounds have demonstrated remarkable efficacy by targeting key signaling pathways implicated in tumor growth, proliferation, and survival. Mechanistic studies reveal that their anticancer effects are often mediated through the inhibition of critical protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the serine/threonine-protein kinase B-Raf (BRAF).[3][4][5][6][7][8][9] Consequently, these derivatives can induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis, making them a highly promising class of molecules in modern drug discovery.[10][11][12][13]

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step methodologies necessary to advance the study of these compounds from bench to potential clinical application.

Section 1: Synthesis and Characterization

The synthesis of this compound derivatives is a well-established process, typically initiated from a corresponding pyrazole ester. The key transformation involves hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate is used to convert the ester into the desired carbohydrazide. This carbohydrazide intermediate is a crucial building block, readily derivatized to create a diverse library of compounds for screening.[12][14]

General Synthetic Pathway:

Synthesis_Pathway start Ethyl 1H-pyrazole-5-carboxylate (Starting Material) intermediate This compound (Key Intermediate) start->intermediate Hydrazine Hydrate (Hydrazinolysis) final Bioactive Derivatives (e.g., Schiff bases, amides) intermediate->final Reaction with Aldehydes, Ketones, or Acyl Chlorides

Caption: General synthetic route for this compound derivatives.

Rationale for Synthetic Strategy: This multi-step approach is favored for its efficiency and modularity. Starting with a commercially available or readily synthesized pyrazole ester allows for the core scaffold to be established first. The subsequent hydrazinolysis step is typically high-yielding and produces a stable carbohydrazide intermediate.[12] This intermediate serves as a versatile anchor point for introducing chemical diversity. By reacting it with a wide range of aldehydes, ketones, or other electrophiles, researchers can systematically modify the molecule's steric and electronic properties to optimize its interaction with specific biological targets, a fundamental principle of structure-activity relationship (SAR) studies.[15]

Section 2: In Vitro Evaluation of Anticancer Efficacy

A structured, multi-assay approach is essential to characterize the anticancer profile of novel derivatives. The workflow begins with a broad assessment of cytotoxicity to identify promising candidates, followed by detailed mechanistic studies to elucidate how these compounds exert their effects at a cellular level.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Mechanistic Elucidation Cytotoxicity Cytotoxicity Assay (MTT / SRB) Determine IC50 Values Apoptosis Apoptosis Assay (Annexin V / PI Staining) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Active Compounds KinaseAssay Target-Specific Kinase Inhibition Assay Apoptosis->KinaseAssay Confirm Mechanism CellCycle->KinaseAssay Confirm Mechanism

Caption: Experimental workflow for in vitro evaluation of pyrazole derivatives.

Protocol 2.1: Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50).[16][17]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)[18][19][20]

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[21]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., Doxorubicin).[19] Incubate for 48 or 72 hours.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[21][23]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21][23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2.2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[24] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[24][25]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with the pyrazole derivative at its IC50 concentration

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compound (and vehicle control) for 24-48 hours. Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[26]

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[25][27]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Collect at least 10,000 events per sample. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.[25]

Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+ / PI+) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-)

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol 2.3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: The cell cycle distribution of a cell population can be analyzed by measuring the DNA content of each cell. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[28] Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate DNA content. This allows for the quantification of cells in each phase and the detection of cell cycle arrest.[26][29]

Materials:

  • Cells treated with the pyrazole derivative

  • Ice-cold 70% ethanol

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[26]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Collect approximately 1 x 10⁶ treated cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[26] Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.[26]

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical for digesting any double-stranded RNA, ensuring that PI only stains DNA.[30]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[26]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel to best resolve the G0/G1 and G2/M peaks.[30] The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Section 3: Target Engagement and In Vivo Studies

Target-Specific Kinase Inhibition

To confirm that the observed cellular effects are due to the inhibition of specific targets, in vitro kinase assays are performed. These assays typically use purified recombinant kinases (e.g., VEGFR-2, BRAF V600E) and a substrate. The pyrazole derivative is added at various concentrations, and the kinase's ability to phosphorylate the substrate is measured. Several pyrazole-based compounds have shown potent, nanomolar inhibition against these key oncogenic kinases.[3][4][6][11]

In Vivo Xenograft Models

Promising compounds from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and safety profile. A common approach is the use of a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the pyrazole derivative, and tumor growth is monitored over time.[13] Studies have shown that specific pyrazole derivatives can significantly inhibit tumor proliferation and reduce tumor weight in such models, providing crucial preclinical validation.[11]

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The IC50 values from cytotoxicity and kinase assays are critical metrics for ranking compound potency.

Table 1: Example Anticancer Activity Data for Pyrazole Derivatives

Compound IDTarget Cell Line/KinaseIC50 ValueReference
Compound 9 VEGFR-20.22 µM[3]
Compound 3f EGFR0.066 µM[7]
Compound 5r BRAF V600E0.10 µM[4]
Compound 5r A375 (Melanoma)0.96 µM[4]
Compound 3i PC-3 (Prostate)1.24 µM[11]
Compound 4Ik HepG-2 (Liver)0.71 µM[12][15]
Compound 10d A549 (Lung)0.04 µM[6]

This table is a compilation of representative data from multiple sources and does not represent a single study.

Interpreting Results:

  • Low IC50 Values: Indicate high potency. A compound with a nanomolar IC50 is generally considered more potent than one with a micromolar IC50.

  • Apoptosis & Cell Cycle Data: A significant increase in the Annexin V-positive cell population following treatment confirms the induction of apoptosis. An accumulation of cells in a specific phase (e.g., G1 or S phase) in the cell cycle analysis indicates that the compound interferes with cell cycle progression.[4][12]

  • Selectivity: Comparing the IC50 against cancer cells versus normal cell lines (if tested) provides a selectivity index, which is a preliminary indicator of the compound's therapeutic window.[7][8]

References

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  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
  • MDPI. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors. NIH.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Springer. (2025). An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. PMC - PubMed Central.
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Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 1H-Pyrazole-5-Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the well-known COX-2 inhibitor, Celecoxib.[1][2][3] This guide focuses on a specific, promising subclass: 1H-pyrazole-5-carbohydrazide derivatives, which have garnered significant attention for their potential as potent anti-inflammatory agents.[4][5][6][7] We provide an in-depth exploration of the synthesis, mechanisms of action, and robust evaluation protocols for these compounds. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this important class of molecules, moving from chemical synthesis to biological validation.

Rationale and Background: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental protective response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutics, largely acting through the inhibition of cyclooxygenase (COX) enzymes.[9] The discovery of two COX isoforms, the constitutive COX-1 (involved in physiological functions) and the inducible COX-2 (upregulated at inflammatory sites), spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

The pyrazole heterocycle is a privileged scaffold in this domain, recognized for its ability to anchor within the active site of COX-2.[4][10][11] The this compound framework combines the core pyrazole ring with a carbohydrazide moiety, a versatile functional group known to participate in crucial hydrogen bonding interactions and serve as a building block for further derivatization.[7][12] This combination offers a rich template for designing novel anti-inflammatory candidates with potentially improved efficacy and selectivity.

General Synthesis Pathway

The construction of this compound derivatives is typically achieved through a multi-step sequence that allows for diversification at various positions. The most common and flexible strategy involves the initial formation of the pyrazole core, followed by the elaboration of the C5-substituent into the final carbohydrazide.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Carbohydrazide Formation start 1,3-Dicarbonyl Compound pyrazole_ester 1,3-Disubstituted-1H- pyrazole-5-carboxylate Ester start->pyrazole_ester Cyclocondensation (e.g., Knorr Synthesis) hydrazine Substituted Hydrazine hydrazine->pyrazole_ester pyrazole_acid 1,3-Disubstituted-1H- pyrazole-5-carboxylic Acid pyrazole_ester->pyrazole_acid Base Hydrolysis (e.g., LiOH, NaOH) final_product Target Compound: This compound pyrazole_acid->final_product Reaction in Alcohol hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->final_product

Caption: General synthetic workflow for this compound derivatives.

Protocol 2.1: Synthesis of a Representative 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide

This protocol outlines a typical three-step synthesis, starting from ethyl benzoylacetate and phenylhydrazine.

Step 1: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

  • In a 250 mL round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) in glacial acetic acid (50 mL).

  • Add phenylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

  • The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield the pure pyrazole ester.

Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid [13]

  • Suspend the pyrazole ester (1.0 eq) from Step 1 in a mixture of ethanol (60 mL) and 10% aqueous sodium hydroxide (NaOH) solution (30 mL).

  • Heat the mixture to reflux for 2-3 hours, during which the solid should dissolve completely.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl).

  • The carboxylic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 3: Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide [14]

  • Dissolve the pyrazole carboxylic acid (1.0 eq) from Step 2 in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours. Monitor by TLC.

  • Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated solution into cold water. The solid carbohydrazide product will precipitate.

  • Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure target compound.

Primary Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are primarily attributed to their inhibition of the COX-2 enzyme.[1][10][15] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Selective inhibition of COX-2 blocks this pathway at inflammatory sites while sparing the homeostatic functions of COX-1. Molecular docking studies often reveal that the pyrazole scaffold fits snugly into the hydrophobic channel of the COX-2 active site, with key substituents forming hydrogen bonds with critical residues like Arg513 and Tyr385.[1][4]

G cluster_cox membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 lox 5-LOX aa->lox pgs Prostaglandins (Physiological) cox1->pgs thromboxane Thromboxane (Platelet Aggregation) cox1->thromboxane inf_pgs Prostaglandins (Inflammation, Pain, Fever) cox2->inf_pgs leukotrienes Leukotrienes (Inflammation) lox->leukotrienes pyrazole Pyrazole-5-carbohydrazides (Test Compound) pyrazole->cox2 Primary Inhibition pyrazole->lox Potential Dual Inhibition

Caption: The arachidonic acid cascade and targets for anti-inflammatory drugs.

In Vitro Evaluation: Protocols for Mechanistic Insight

Before advancing to complex in vivo models, it is crucial to characterize the compound's activity at the molecular and cellular levels. The following protocols are fundamental for assessing COX inhibition and cellular anti-inflammatory effects.

G cluster_0 Molecular Level Assay cluster_1 Cellular Level Assay compound Test Compound (Pyrazole-5-carbohydrazide) cox_assay COX-1 / COX-2 Inhibition Assay compound->cox_assay treatment LPS Stimulation + Test Compound compound->treatment ic50 Determine IC50 & Selectivity Index (SI) cox_assay->ic50 cell_culture RAW 264.7 Macrophage Culture cell_culture->treatment griess_assay Measure Nitrite (NO) (Griess Assay) treatment->griess_assay viability_assay Assess Cytotoxicity (MTT Assay) treatment->viability_assay

Caption: Workflow for the in vitro evaluation of anti-inflammatory compounds.

Protocol 4.1: COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2, allowing for the determination of potency (IC50) and isoform selectivity.

  • Reagents & Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme, assay buffer, Cayman COX Inhibitor Screening Assay Kit (or equivalent).

  • Preparation: Reconstitute enzymes and prepare reagents according to the manufacturer's protocol. Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer. Celecoxib (for COX-2) and SC-560 (for COX-1) should be used as positive controls.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer to the background wells.

    • Add 140 µL of assay buffer to the 100% initial activity wells.

    • Add 140 µL of the appropriate test compound dilution or control to the inhibitor wells.

    • Add 10 µL of heme to all wells except the background.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to all wells except the background.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the prostaglandin production using the EIA component of the kit as per the manufacturer's instructions (typically involves competitive binding and colorimetric detection at 405-420 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the 100% initial activity control.

    • Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition).

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .[10] A higher SI value indicates greater selectivity for COX-2.

Protocol 4.2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Rationale: Macrophages play a key role in inflammation, producing large amounts of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS).[16][17] This assay measures the ability of a compound to suppress this cellular inflammatory response.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 18-24 hours.[16]

  • Treatment:

    • Remove the old media.

    • Add fresh media containing various concentrations of the test compound. Pre-incubate for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[16]

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): [16][18]

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (MTT): [16]

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm. Results should show no significant reduction in viability at the tested concentrations to ensure that the reduction in NO is not due to cytotoxicity.

In Vivo Evaluation: A Model of Acute Inflammation

The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[19][20][21] The injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response, allowing for the evaluation of drug efficacy over time.[19]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[19]

    • Administer the respective vehicle, positive control, or test compound orally (p.o.).

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[19][22]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19][23]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group at each time point, especially at the 3-hour mark where peak inflammation often occurs.[24]

    • % Inhibition = [(Mean Edema of Control) - (Mean Edema of Treated)] / (Mean Edema of Control) x 100 .

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of analogues allows for the development of a Structure-Activity Relationship (SAR), providing crucial insights for designing more potent and selective compounds.[25][26][27]

Table 1: Example Biological Data for Hypothetical this compound Analogues

Compound IDR1 SubstituentR2 SubstituentCOX-2 IC50 (µM)SI (COX-1/COX-2)% Edema Inhibition @ 3h (20 mg/kg)
PCH-01 PhenylPhenyl0.2518055.2%
PCH-02 4-FluorophenylPhenyl0.1825063.8%
PCH-03 4-MethoxyphenylPhenyl0.4511041.5%
PCH-04 Phenyl4-Sulfonamidophenyl0.08>40075.1%
Celecoxib --0.04>35078.0%

SAR Insights:

  • Electron-withdrawing groups (e.g., fluoro group in PCH-02) on the phenyl ring at the R1 position often enhance COX-2 inhibitory activity compared to the unsubstituted parent compound (PCH-01).

  • Electron-donating groups (e.g., methoxy group in PCH-03) may decrease activity.

  • The presence of a sulfonamide moiety (as seen in Celecoxib and mimicked in PCH-04) is a classic pharmacophoric feature for high COX-2 selectivity and potency.[1][10] This group can form critical hydrogen bonds in a side pocket of the COX-2 active site that is absent in COX-1.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for their synthesis and comprehensive biological evaluation, from initial molecular screening to in vivo proof-of-concept. Future work in this area should focus on optimizing drug-like properties, including metabolic stability and oral bioavailability, and exploring potential dual-inhibition mechanisms (e.g., COX/5-LOX) to achieve a broader spectrum of anti-inflammatory activity.[10][14][28]

References

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  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

  • Lipopolysaccharide (LPS)-induced nitric oxide (NO) production and nitric oxide synthase (iNOS) expression are inhibited by Ardisia tinctoria (AT) extract in RAW 264.7 cells. ResearchGate. [Link]

  • Time-course of lipopolysaccharide (LPS)-induced nitric oxide production and its inhibition by 5-Xuorouracil (5-FU). ResearchGate. [Link]

  • An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. National Institutes of Health (NIH). [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

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Application Notes & Protocols: Antimicrobial and Antifungal Applications of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Therapeutic Promise of the Pyrazole Carbohydrazide Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known for a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and, most notably, antimicrobial properties.[1][3][4] When the pyrazole ring is functionalized with a carbohydrazide moiety (-CONHNH2), a new class of compounds emerges with significantly enhanced and diverse biological potential.[2] This carbohydrazide group acts as a versatile pharmacophore, enabling the synthesis of various hydrazones and other derivatives that have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[5][6]

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that operate via new mechanisms of action.[5] Pyrazole carbohydrazides represent a promising frontier in this search. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of pyrazole carbohydrazides as antimicrobial and antifungal agents, complete with detailed, field-proven protocols.

Part 1: Synthesis of Pyrazole Carbohydrazide Derivatives

The synthesis of pyrazole carbohydrazide derivatives is typically a multi-step process that offers flexibility for structural diversification. A common and effective pathway begins with a pyrazole-4-carbaldehyde derivative, which serves as a key intermediate.[7]

General Synthetic Workflow

The process involves the initial synthesis of a core pyrazole structure, often through cyclization reactions, followed by functionalization to introduce the carbohydrazide group and subsequent condensation to form the final active compounds, such as hydrazones.

G cluster_0 Core Synthesis cluster_1 Carbohydrazide Formation & Derivatization A Starting Materials (e.g., Diketones, Hydrazines) B Cyclization Reaction (e.g., Knorr Synthesis) A->B Step 1 C Pyrazole Carbaldehyde Intermediate B->C Step 2 D Reaction with Cyanoacetohydrazide C->D Key Intermediate E Pyrazole Cyanoaceto- hydrazide Intermediate D->E Step 3 F Condensation with Aromatic Aldehydes E->F Step 4 G Final Pyrazole Carbohydrazide Derivatives F->G Step 5

Caption: General workflow for synthesizing pyrazole carbohydrazide derivatives.

Protocol: Synthesis of N'-[(1Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-cyanoacetohydrazide

This protocol is adapted from established methodologies for creating a versatile pyrazole carbohydrazide intermediate.[7][8]

Rationale: This procedure creates a key intermediate (a cyanoacetohydrazide derivative) which contains a reactive methylene group. This group is readily condensed with various aldehydes or ketones to generate a library of final compounds for screening. The choice of a phenylpyrazole starting material is common due to its stability and proven bioactivity.[7]

Materials:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • 2-cyanoacetohydrazide

  • Absolute Ethanol

  • Piperidine (catalyst)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.002 mol of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 0.002 mol of 2-cyanoacetohydrazide in 25 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of piperidine to the solution. The piperidine acts as a base to facilitate the condensation reaction.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) for 3 hours with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The desired product will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold methanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[7] The IR spectrum should show a characteristic peak for the nitrile (CN) group around 2216-2263 cm⁻¹.[7][8]

Part 2: Antimicrobial and Antifungal Screening Protocols

Evaluating the synthesized compounds for their biological activity is the critical next step. The following protocols for in vitro screening are standardized, robust, and designed to yield reproducible results.

Workflow for Antimicrobial Susceptibility Testing

The screening process follows a logical progression from initial qualitative tests to quantitative determination of potency.

G cluster_controls Controls (Crucial for Validation) A Microorganism Revival (Bacterial & Fungal Strains) B Inoculum Preparation (Standardize to 0.5 McFarland) A->B C Primary Screening (Agar Well/Disk Diffusion) B->C Qualitative pos Positive Control (Std. Antibiotic) neg Negative Control (Vehicle/Solvent) D Measure Zone of Inhibition (ZOI) C->D E Quantitative Assay for Active Compounds (Broth Microdilution) D->E Quantitative F Determine MIC/MFC E->F G Data Analysis & Reporting F->G

Caption: Standard workflow for antimicrobial and antifungal susceptibility testing.

Protocol 1: Agar Well Diffusion for Primary Screening

Rationale: This method provides a rapid, qualitative assessment of antimicrobial activity.[7] It is a cost-effective way to screen a large number of compounds and identify promising candidates for further quantitative testing. The size of the zone of inhibition (ZOI) gives a preliminary indication of the compound's potency.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).[5][7]

  • Nutrient Agar (for bacteria) or Malt/Sabouraud Dextrose Agar (for fungi).

  • Sterile Petri plates, cotton swabs, and cork borer (6-9 mm).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive controls: Chloramphenicol or Ciprofloxacin (antibacterial), Clotrimazole or Fluconazole (antifungal).[5][9]

  • Negative control: The solvent used to dissolve the compounds (e.g., DMSO).

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Spreading: Prepare a standardized microbial inoculum (0.5 McFarland standard). Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn culture.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1000 µg/mL) into a designated well.

  • Control Loading: In separate wells on the same plate, load the positive control, negative control (solvent), and any other necessary controls. This is a critical self-validating step to ensure that any observed zone is due to the compound's activity and not the solvent.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[9]

  • Result Measurement: After incubation, measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters (mm). A larger ZOI generally indicates higher antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that visibly inhibits microbial growth.[10] It is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations.

Materials:

  • 96-well sterile microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Standardized microbial inoculum.

  • Test compounds and control drugs.

  • Multichannel pipette.

  • Incubator and microplate reader (optional).

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: In the first column of wells, add 100 µL of the test compound stock solution to the broth, effectively doubling the volume to 200 µL. Mix well.

  • Two-Fold Dilutions: Using a multichannel pipette, transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to achieve a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).[10] Discard 100 µL from the final column.

  • Control Wells: Designate wells for controls:

    • Growth Control: Broth + Inoculum (no compound).

    • Sterility Control: Broth only (no inoculum).

    • Positive Control: Broth + Inoculum + Standard Drug.

  • Inoculation: Add a standardized volume (e.g., 10 µL) of the microbial inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear) after incubation. This can be assessed visually or with a microplate reader.

Part 3: Summary of Biological Activity

Numerous studies have synthesized and evaluated pyrazole carbohydrazide derivatives, revealing a broad spectrum of activity. Hydrazone derivatives, in particular, have shown remarkable antibacterial and antifungal efficacy.[5]

Compound Class/DerivativeTarget MicroorganismActivity (MIC in µg/mL)Reference
Pyrazolyl HydrazonesStaphylococcus aureus (Gram +)62.5 - 125[5]
Pyrazolyl HydrazonesEscherichia coli (Gram -)125[5]
Pyrazolyl HydrazonesCandida albicans (Fungus)2.9 - 7.8[5]
5-amido-pyrazole carbonitrilesS. aureus (MRSA)16[6]
Pyrazole CarboxamidesRhizoctonia solani (Fungus)EC₅₀: 0.37[11]
Pyrazole-thiazole derivativesValsa mali (Fungus)EC₅₀: 1.77[12]

Note: MIC (Minimum Inhibitory Concentration); EC₅₀ (Half maximal effective concentration). Lower values indicate higher potency.

Part 4: Concluding Remarks and Future Directions

Pyrazole carbohydrazides are a highly promising class of compounds in the fight against microbial infections. The synthetic accessibility of the scaffold allows for the creation of large, diverse chemical libraries for screening. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on elucidating their precise mechanisms of action, which may involve novel cellular targets, and optimizing their structures to enhance potency and reduce potential toxicity, paving the way for the development of next-generation antimicrobial and antifungal drugs.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(23), 5760. Available at: [Link]

  • Al-Ghamdi, A. M. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 263-272. Available at: [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers. Available at: [Link]

  • Kadhim, W. R., Al-Adhahi, M. J., & Hussain, A. A. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Egyptian Journal of Chemistry, 64(5), 2413-2423. Available at: [Link]

  • Arshad, M. F., Alam, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 20, S448-S453. Available at: [Link]

  • Kakatiya University. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Al-Ghamdi, H. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available at: [Link]

  • Guedes, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 134. Available at: [Link]

  • da Silva, A. C., et al. (2015). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 20(8), 14857-14887. Available at: [Link]

  • El-Sayed, W. A., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(12), 2133. Available at: [Link]

  • Al-Ghamdi, H. A. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). Available at: [Link]

  • da Silva, A. C., et al. (2015). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • Request PDF. (2025). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. ResearchGate. Available at: [Link]

  • El-Sayed, W. A., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors. Molecules, 28(13), 5006. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. International Journal of Molecular Sciences, 24(15), 12353. Available at: [Link]

  • Thumar, N. J., & Patel, M. P. (2011). Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. ResearchGate. Available at: [Link]

  • Distinto, S., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 436. Available at: [Link]

  • Wang, F., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6306. Available at: [Link]

  • Kakatiya University. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]

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1H-pyrazole-5-carbohydrazide in the development of antidiabetic drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1H-Pyrazole-5-Carbohydrazide in the Development of Antidiabetic Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reimagining Diabetes Therapy with Privileged Scaffolds

Type 2 Diabetes Mellitus (T2DM) remains a global health challenge, driven by complex pathophysiology involving insulin resistance and pancreatic β-cell dysfunction. The limitations of current therapies, including side effects and secondary failures, necessitate the exploration of novel chemical entities capable of modulating key metabolic pathways.[1] In this context, medicinal chemistry has identified certain "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets. The pyrazole nucleus is a prominent example of such a scaffold, appearing in numerous approved drugs.[2]

This guide focuses on This compound , a versatile and highly functionalized pyrazole derivative. The carbohydrazide moiety (-CONHNH₂) is not merely a passive linker; it is a reactive handle and a potent pharmacophore, enabling the synthesis of diverse compound libraries (e.g., Schiff bases, N-acylhydrazones) and participating in crucial hydrogen bonding interactions with target proteins.[3] We will explore the journey from the synthesis of novel this compound derivatives to their rigorous preclinical evaluation, providing both the strategic rationale and detailed, field-tested protocols for their development as next-generation antidiabetic agents.

Section 1: The Multi-Target Potential of Pyrazole Derivatives in Diabetes

The therapeutic efficacy of pyrazole-based compounds stems from their ability to interact with a wide array of targets central to glucose homeostasis.[4][5] This multi-target capability is a significant advantage in treating a multifaceted disease like T2DM. Instead of a single mechanism, these compounds can simultaneously address different aspects of the disease, from carbohydrate digestion to insulin signaling.

Key molecular targets for pyrazole derivatives include:

  • Enzyme Inhibitors:

    • α-Glucosidase & α-Amylase: Located in the intestinal brush border, these enzymes break down complex carbohydrates into absorbable glucose. Their inhibition slows glucose absorption, mitigating post-meal blood sugar spikes.[6][7]

    • Dipeptidyl Peptidase-4 (DPP-4): This enzyme degrades incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion. DPP-4 inhibition enhances the action of these hormones.[5]

    • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway. Inhibiting PTP1B enhances insulin sensitivity.[8]

  • Receptor Modulators:

    • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): A nuclear receptor that is a master regulator of adipogenesis and insulin sensitivity. Agonism at this receptor is the mechanism of the thiazolidinedione class of drugs.[9]

    • Cannabinoid Receptor 1 (CB1): CB1 antagonism has been shown to reduce food intake and improve metabolic parameters, offering a dual approach to managing diabetes and obesity.[10]

G cluster_inhibitors Enzyme Inhibition cluster_modulators Receptor Modulation pyrazole This compound Derivatives a_glucosidase α-Glucosidase pyrazole->a_glucosidase Inhibits a_amylase α-Amylase pyrazole->a_amylase Inhibits dpp4 DPP-4 pyrazole->dpp4 Inhibits ptp1b PTP1B pyrazole->ptp1b Inhibits ppar PPAR-γ Agonism pyrazole->ppar Activates cb1 CB1 Antagonism pyrazole->cb1 Blocks outcome1 Reduced Postprandial Hyperglycemia a_glucosidase->outcome1 a_amylase->outcome1 outcome2 Enhanced Insulin Secretion dpp4->outcome2 outcome3 Improved Insulin Sensitivity ptp1b->outcome3 ppar->outcome3 outcome4 Reduced Appetite & Improved Metabolism cb1->outcome4

Caption: Multi-target strategy of pyrazole derivatives for T2DM therapy.

Section 2: Synthesis and Derivatization Workflow

The foundation of a successful drug discovery campaign is robust and flexible chemistry. This compound serves as an excellent starting point for generating a library of diverse molecules. A common and effective strategy is its reaction with various substituted aldehydes to form pyrazole-based Schiff bases.

Protocol 2.1: Synthesis of this compound Schiff Base Derivatives

This protocol describes a two-step synthesis, starting from a pyrazole ester, followed by the formation of a Schiff base.

Causality: The initial hydrazinolysis step converts the relatively unreactive ester into a highly nucleophilic carbohydrazide. This intermediate readily undergoes a condensation reaction with an aldehyde's electrophilic carbonyl carbon, forming a C=N double bond (an imine or Schiff base) under mild, acid-catalyzed conditions. The diversity of commercially available aldehydes allows for systematic exploration of structure-activity relationships (SAR).

Step 1: Synthesis of 5-Aryl-1H-pyrazole-3-carbohydrazide (Intermediate)

  • Setup: To a solution of ethyl 5-aryl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (20 mL/g), add hydrazine hydrate (80% solution, 5.0 eq).

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting ester spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. The solid product often precipitates. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Filter the solid precipitate, wash thoroughly with cold ethanol, and dry under vacuum to yield the pure carbohydrazide intermediate. Characterization via ¹H-NMR and Mass Spectrometry is essential.

Step 2: Synthesis of Schiff Base Derivatives (Final Products)

  • Setup: Dissolve the 5-aryl-1H-pyrazole-3-carbohydrazide intermediate (1.0 eq) in glacial acetic acid (15 mL/g).

  • Reaction: Add the desired substituted aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via TLC. The formation of a new, less polar spot indicates product formation.

  • Work-up: Pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Purification: Filter the solid, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base derivative. Confirm the structure and purity via NMR, Mass Spectrometry, and HPLC.

G start Ethyl Pyrazole-5-carboxylate + Hydrazine Hydrate reflux Reflux in Ethanol (6-8 hours) start->reflux tlc1 TLC Monitoring reflux->tlc1 intermediate Pyrazole-5-carbohydrazide add_aldehyde Add Substituted Aldehyde in Acetic Acid intermediate->add_aldehyde stir Stir at RT (4-6 hours) add_aldehyde->stir tlc2 TLC Monitoring stir->tlc2 final_product Crude Schiff Base Product purify Precipitation, Filtration & Recrystallization final_product->purify qc Final Pure Compound (NMR, MS, HPLC) purify->qc tlc1->intermediate tlc2->final_product

Caption: General workflow for synthesis and purification of pyrazole Schiff bases.

Section 3: Primary In Vitro Screening Protocols

Once a library of compounds is synthesized, the next step is to screen for biological activity using robust and reproducible in vitro assays. These assays provide the first indication of a compound's potential and guide the selection of candidates for further study.

Protocol 3.1: α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the activity of α-glucosidase by its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol (pNP). The product, pNP, has a yellow color with a maximum absorbance at 405 nm. An effective inhibitor will reduce the rate of pNP formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • pNPG (p-nitrophenyl-α-D-glucopyranoside)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test compounds and DMSO

  • 96-well microplate and reader

Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of each test compound and Acarbose in DMSO. Create serial dilutions in the phosphate buffer (final DMSO concentration should be <1%).

  • Assay Setup (in a 96-well plate):

    • Blank: 140 µL phosphate buffer.

    • Control (100% activity): 120 µL phosphate buffer + 20 µL enzyme solution.

    • Test Sample: 120 µL of each compound dilution + 20 µL enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of 5 mM pNPG solution to all wells (except the blank). The final volume is 160 µL.

  • Incubation & Measurement: Incubate at 37°C for 20 minutes. Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na₂CO₃).

  • Readout: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Percentage Inhibition (%) = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The inclusion of a no-enzyme blank, a 100% activity control (enzyme + substrate), and a standard inhibitor (Acarbose) on every plate ensures the validity of the results. The Z'-factor can be calculated to assess assay quality.

Protocol 3.2: PPAR-γ Transactivation Assay

Principle: This cell-based reporter assay quantifies the ability of a compound to activate the PPAR-γ receptor. Cells are engineered to express the PPAR-γ receptor and a reporter gene (e.g., luciferase) linked to a PPAR-γ response element (PPRE). When a compound activates PPAR-γ, the receptor binds to the PPRE and drives the expression of luciferase, which can be measured by its light-emitting reaction.

Materials:

  • HEK293T or a similar easily transfectable cell line.

  • Expression plasmids: pCMV-hPPARγ and a reporter plasmid like pGL3-PPRE-luc.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Rosiglitazone (positive control).

  • Luciferase assay system (e.g., Promega Bright-Glo).

  • Opaque 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK293T cells in an opaque 96-well plate at a density that will result in 80-90% confluency the next day.

  • Transfection: Co-transfect the cells with the PPAR-γ expression plasmid and the PPRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or Rosiglitazone. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Lysis and Readout: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.

  • Data Analysis: Normalize the luciferase signal of treated cells to the vehicle control to determine the fold activation. Plot the fold activation against the compound concentration to determine the EC₅₀ value.

Compound Target Enzyme Reported IC₅₀ / EC₅₀ (µM) Reference
Pyz-1α-Glucosidase75.62[6]
Pyz-2α-Glucosidase95.85[6]
Acarboseα-Glucosidase72.58[6]
Compound 5oPPAR-γ52.06% transactivation (vs. Rosiglitazone 85.30%)[9]
Compound 5nPPAR-γ51.30% transactivation (vs. Rosiglitazone 85.30%)[9]
RosiglitazonePPAR-γReference Agonist[9]

Section 4: In Vivo Preclinical Efficacy Models

Promising compounds from in vitro screens must be evaluated in a living system to assess their true therapeutic potential, accounting for metabolism, distribution, and overall physiological effects.

Protocol 4.1: Streptozotocin (STZ)-Induced Diabetic Rat Model

Principle: Streptozotocin is a chemical that is selectively toxic to the insulin-producing β-cells of the pancreas. A single high-dose intraperitoneal injection induces a state of chronic hyperglycemia that mimics many aspects of T1DM, but is widely used as a standard model to test hypoglycemic agents relevant to T2DM.[11]

Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with established guidelines to ensure animal welfare.

Procedure:

  • Acclimatization: Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.

  • Induction: Fast the rats overnight. Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5). Administer a single intraperitoneal (i.p.) injection of STZ (dose typically 50-65 mg/kg).

  • Confirmation of Diabetes: After 72 hours, measure blood glucose from the tail vein using a glucometer. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are selected for the study.

  • Grouping and Treatment: Divide the diabetic animals into groups (n=6-8 per group):

    • Group 1: Normal Control (non-diabetic, vehicle treated).

    • Group 2: Diabetic Control (diabetic, vehicle treated).

    • Group 3: Reference Drug (e.g., Metformin, 50 mg/kg, p.o.).

    • Group 4+: Test Compound (various doses, administered orally, p.o.).

  • Dosing and Monitoring: Administer the respective treatments daily for 14-28 days. Monitor body weight and fasting blood glucose periodically (e.g., Day 0, 7, 14, 21, 28).

  • Terminal Sacrifice and Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin, HbA1c, lipid profile, liver function tests like ALT/AST).[9] Harvest organs for histopathological examination.

Data Presentation:

Treatment Group Fasting Blood Glucose (mg/dL) - Day 0 Fasting Blood Glucose (mg/dL) - Day 14 % Reduction
Diabetic Control310 ± 15325 ± 20-4.8%
Metformin (50 mg/kg)305 ± 12145 ± 1052.5%
Compound X (25 mg/kg)315 ± 18180 ± 1242.9%
Compound Y (25 mg/kg)308 ± 14162 ± 1147.4%

(Note: Data are hypothetical for illustrative purposes)

Section 5: Role of Computational Chemistry in Lead Optimization

In silico molecular docking serves as a powerful predictive tool to rationalize observed biological activity and guide the design of more potent derivatives. By modeling the interaction between a ligand (the pyrazole derivative) and its protein target, we can understand the key binding features that drive efficacy.

Workflow:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., α-glucosidase, PDB ID: 3A4A) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the pyrazole derivative and convert it to a low-energy 3D conformation.

  • Docking Simulation: Use software like AutoDock or Schrödinger Glide to place the ligand into the defined active site of the protein. The program will generate multiple possible binding poses and score them based on predicted binding affinity (e.g., kcal/mol).[10]

  • Analysis: Visualize the best-scoring pose. Analyze the specific interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—between the ligand and key amino acid residues in the active site. This analysis explains why certain substitutions on the pyrazole scaffold increase or decrease activity, providing a roadmap for the next round of synthesis.

G pdb 1. Obtain Protein Crystal Structure (e.g., from PDB) prep_protein 2. Prepare Protein (Remove water, add hydrogens) pdb->prep_protein docking 4. Molecular Docking Simulation (Generate poses & scores) prep_protein->docking draw_ligand 3. Prepare Ligand (2D to 3D, energy minimization) draw_ligand->docking analysis 5. Analyze Binding Pose (H-bonds, hydrophobic interactions) docking->analysis sar 6. Understand SAR (Structure-Activity Relationship) analysis->sar design 7. Design New Derivatives with Improved Binding sar->design synthesis_cycle Back to Synthesis (Section 2) design->synthesis_cycle

Caption: The iterative cycle of computational modeling in drug design.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel antidiabetic agents. Its synthetic tractability and ability to engage with multiple key targets in diabetes pathophysiology make it a "privileged" structure in the truest sense. The protocols outlined in this guide provide a comprehensive framework for advancing these compounds from the benchtop to preclinical validation. Future work should focus on optimizing lead compounds for improved pharmacokinetic properties (ADME), ensuring target selectivity to minimize off-target effects, and exploring their efficacy in more complex polygenic models of T2DM and metabolic syndrome.

References

  • Datar, P. A., & Jadhav, S. R. (2014). Development of Pyrazole Compounds as Antidiabetic Agent: A Review. Letters in Drug Design & Discovery, 11(5), 686-703.

  • ResearchGate. (2014). Development of Pyrazole Compounds as Antidiabetic Agent: A Review. ResearchGate.

  • Mortada, M. M., et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 13(1), 12345.

  • Interconnected Journal of Chemistry and Pharmaceutical Sciences. (n.d.). View of Synthesis and Biological Evaluation of Pyrazole Derivatives As Antidiabetic Agents. Interconnected Journal of Chemistry and Pharmaceutical Sciences.

  • Khator, R., et al. (2023). Recent Advances in the Synthesis and Medicinal Perspective of Pyrazole-Based α-Amylase Inhibitors as Antidiabetic Agents. Polycyclic Aromatic Compounds.

  • Ovid. (2014). Development of Pyrazole Compounds as Antidiabetic... Letters in Drug Design & Discovery.

  • Alam, M. A., et al. (2018). Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators. Archiv der Pharmazie, 351(3-4), e1700223.

  • Al-Warhi, T., et al. (2024). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules, 29(10), 2289.

  • Interconnected Journal of Chemistry and Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of Pyrazole Derivatives As Antidiabetic Agents. Interconnected Journal of Chemistry and Pharmaceutical Sciences.

  • Riaz, M., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1378873.

  • Villalobos-García, R., et al. (2016). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Bioorganic & Medicinal Chemistry, 24(1), 104-112.

  • Begum, J., et al. (2023). Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment. Current Drug Targets, 24(1), 1-2.

  • ResearchGate. (n.d.). Pyrazole derivatives with anti-diabetic activity. ResearchGate.

  • Karrouchi, K., et al. (2024). Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors. Scientific Reports, 14(1), 6931.

  • ResearchGate. (2018). Synthesis, Docking, In-vitro and In-vivo antidiabetic activity of pyrazole based 2,4-thiazolidinedione derivatives as PPARγ modulator. ResearchGate.

  • Khan, A., et al. (2024). The antihyperglycemic potential of pyrazolobenzothiazine 1, 1-dioxide novel derivative in mice using integrated molecular pharmacological approach. Scientific Reports, 14(1), 7761.

  • Sharma, S., et al. (2013). Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. International Journal of Medicinal Chemistry, 2013, 891738.

  • Alkahtani, H. M., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 28(20), 7167.

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1083.

  • de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(7), 8181-8199.

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.

Sources

Introduction: The Scientific Merit of 1H-Pyrazole-5-Carbohydrazide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of 1H-Pyrazole-5-Carbohydrazide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed application and protocol guide on the metal complexes of this compound. This versatile ligand, featuring a pyrazole ring and a carbohydrazide moiety, forms stable complexes with a wide range of transition metals, unlocking a diverse array of biological and catalytic activities. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that researchers can not only replicate these methods but also innovate upon them.

The this compound scaffold is a subject of intense scientific interest due to its exceptional coordination capabilities. The structure combines two key pharmacophoric groups: the pyrazole nucleus and the carbohydrazide function.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid and tunable backbone.[2][3] The carbohydrazide moiety (-CONHNH₂) introduces additional donor atoms (oxygen and nitrogen), enabling the ligand to act as a potent chelating agent.

This chelation is crucial; the formation of metal complexes often enhances the biological activity of the parent ligand.[4] This potentiation is frequently explained by Overtone's concept of cell permeability and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms or cancer cells, thereby increasing its bioavailability and efficacy at the target site.

Synthesis of Ligand and Metal Complexes

The synthesis process is a two-stage workflow: first, the creation of the this compound ligand, typically from its corresponding ester, followed by its reaction with a metal salt to form the desired complex.

SynthesisWorkflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complexation start_ligand Ethyl-1H-pyrazole-5-carboxylate process_ligand Reflux in Ethanol start_ligand->process_ligand reagent_ligand Hydrazine Hydrate (NH₂NH₂·H₂O) reagent_ligand->process_ligand product_ligand This compound (Ligand) process_ligand->product_ligand start_complex This compound (Ligand) product_ligand->start_complex process_complex Stir/Reflux in Solvent start_complex->process_complex reagent_complex Metal(II) Salt Solution (e.g., CuCl₂·2H₂O) reagent_complex->process_complex product_complex [M(Ligand)n]X₂ Complex (e.g., [Cu(L)₂Cl₂]) process_complex->product_complex

Caption: General workflow for the synthesis of the ligand and its subsequent metal complex.

Protocol 2.1: Synthesis of this compound (Ligand)

This protocol describes the hydrazinolysis of a pyrazole ester, a common and efficient method for producing the carbohydrazide ligand.[5]

Rationale: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. Ethanol is a common solvent as it effectively dissolves the ester and is compatible with the reflux conditions required to drive the reaction to completion.

Materials:

  • Ethyl-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.1 mol of ethyl-1H-pyrazole-5-carboxylate in 100 mL of absolute ethanol.

  • Addition of Hydrazine: While stirring, add an excess of hydrazine hydrate (approx. 0.2 mol) dropwise to the solution at room temperature. The excess hydrazine ensures the complete conversion of the ester.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using the heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, reduce the volume of the solvent to about one-third using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath. A white crystalline solid of this compound will precipitate.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous CaCl₂. Record the yield and determine the melting point.

Protocol 2.2: Synthesis of a Divalent Metal Complex (e.g., Copper(II))

Rationale: The ligand is dissolved in a suitable solvent and reacted with a metal salt. The stoichiometry of the ligand to metal is often 2:1, forming an octahedral or square planar complex. The choice of metal salt (e.g., chloride, nitrate, sulfate) can sometimes influence the final structure and properties of the complex.[6]

Materials:

  • This compound (synthesized in Protocol 2.1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

  • Two beakers or flasks

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve 2 mmol of this compound in 20 mL of warm methanol in a 100 mL beaker with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of CuCl₂·2H₂O in 15 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitate formation should be observed almost immediately.

  • Reaction Completion: Continue stirring the mixture for 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the resulting colored precipitate by vacuum filtration.

  • Purification: Wash the solid complex with a small amount of cold methanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether.

  • Drying: Dry the final product in a desiccator.

Structural Characterization

Confirming the successful synthesis and determining the structure of the complexes is a critical step. Spectroscopic and analytical techniques provide insight into the ligand's coordination mode.

Caption: Bidentate coordination of the ligand to a metal center (M²⁺) via pyrazole nitrogen and carbonyl oxygen.

  • FT-IR Spectroscopy: This is a fundamental technique to confirm coordination. Upon complexation, the vibrational frequency of the C=O (carbonyl) group of the hydrazide typically shifts to a lower wavenumber, indicating its involvement in bonding with the metal ion. Similarly, changes in the N-H and C=N stretching frequencies provide evidence of coordination through the pyrazole nitrogen.[7]

  • UV-Visible Spectroscopy: Electronic spectra help in understanding the geometry of the complex. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d electronic transitions of the central metal ion, which are characteristic of a specific coordination environment (e.g., octahedral or tetrahedral).[7]

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure. It provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the metal complex, confirming the exact mode of ligand binding.[7][8][9]

Applications of this compound Metal Complexes

The true value of these complexes lies in their diverse applications, particularly in the biomedical and catalytic fields.

Antimicrobial Applications

Metal complexes of pyrazole-carbohydrazide often exhibit significantly enhanced antibacterial and antifungal activity compared to the free ligand.[4][10][11][12]

Mechanism of Action: While not fully elucidated for all complexes, the enhanced activity is often attributed to the chelation effect. By neutralizing the charge of the metal ion and increasing lipophilicity, the complex can more easily cross the microbial cell wall and membrane. Once inside, it can disrupt cellular processes by binding to enzymes, proteins, or DNA, leading to cell death.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Complex Organism MIC (µg/mL) Reference
Ligand (L) S. aureus >100 [13]
[Cu(L)₂Cl₂] S. aureus 12.5 [13][14]
[Co(L)₂Cl₂] S. aureus 25 [14]
[Ni(L)₂Cl₂] E. coli 50 [10]
[Cu(L)₂Cl₂] E. coli 6.25 [14]
Ciprofloxacin S. aureus <1 (Standard)
Ciprofloxacin E. coli <1 (Standard)

(Note: Data is representative and compiled from multiple sources for illustrative purposes.)

Protocol 4.1.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for quantifying the antimicrobial activity of a compound.[10]

Rationale: This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium. It is a quantitative method that allows for the comparison of the potency of different compounds.

Materials:

  • Synthesized metal complexes and free ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for OD measurement)

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO/solvent)

Procedure:

  • Prepare Stock Solutions: Dissolve the test complexes and ligand in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 µL of MHB to each well. Add 100 µL of the stock solution to the first well, mix, and transfer 100 µL to the second well. Repeat across the plate to create a concentration gradient.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the test compound.

  • Controls: Include wells with bacteria and solvent only (negative control) and wells with bacteria and a standard antibiotic (positive control). Also include a well with sterile broth only (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Anticancer Applications

Derivatives and metal complexes of pyrazole-carbohydrazide have shown potent cytotoxic activity against various human cancer cell lines.[1][5][15] Copper complexes, in particular, have been investigated as they can induce apoptosis (programmed cell death) in cancer cells.[15][16]

Mechanism of Action: The proposed mechanisms are multifaceted. Some complexes can intercalate with DNA, disrupting replication and transcription.[15] Others may generate reactive oxygen species (ROS) within the cancer cell, leading to oxidative stress and triggering apoptotic pathways. The specific mechanism is highly dependent on the metal center and the overall structure of the complex.

Protocol 4.2.1: In-Vitro Cytotoxicity Evaluation by MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Catalytic Applications

Certain pyrazole-hydrazone complexes, particularly with copper(II), can act as biomimetic catalysts.[18] They can mimic the function of enzymes like catechol oxidase, which catalyzes the oxidation of catechols to o-quinones, an important reaction in both biological systems and industrial processes.[6][18]

Catalysis Catalyst [L-Cu(II)] Active Catalyst Intermediate [L-Cu(II)(Catechol)] Intermediate Complex Catalyst->Intermediate + Substrate Substrate Catechol Substrate->Intermediate Intermediate->Catalyst + Product Product o-Quinone Intermediate->Product Water H₂O Intermediate->Water Oxygen O₂ Oxygen->Intermediate Oxidant

Caption: Simplified catalytic cycle for the biomimetic oxidation of catechol.

Conclusion and Future Perspectives

The metal complexes of this compound represent a rich and promising field of research. Their straightforward synthesis, versatile coordination chemistry, and significant biological and catalytic activities make them prime candidates for further development. Future research should focus on elucidating detailed mechanisms of action, exploring a wider range of metal centers, and performing in-vivo studies to translate the promising in-vitro results into tangible therapeutic and industrial applications. The systematic protocols provided herein offer a solid foundation for researchers to explore and expand upon this fascinating class of coordination compounds.

References

  • Faria, J. V., et al. (2017). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. Available at: [Link]

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  • Asif, M. (2020). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Taylor & Francis Online. Available at: [Link]

  • Roy, P., et al. (2022). Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand. Taylor & Francis Online. Available at: [Link]

  • Dourou, A.-M., et al. (2022). Assessment of the biological effect of metal ions and their complexes using Allium cepa and Artemia salina assays. Applied Biological Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

  • Noureddine, A., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • MDPI. (n.d.). Biological Activity of Metal Complexes. MDPI. Available at: [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Majidi, S. M. H. (2018). Synthesis, Spectral and Antimicrobial Studies of a Novel Pyrazole Ligand and its Metal Complexes. Asian Journal of Research in Chemistry. Available at: [Link]

  • Kromer, J. R., et al. (2023). Synthesis and X-ray crystal structures of mononuclear and multinuclear metal complexes of 3-substituted 4-cyanopyrazole ligands. Polyhedron. Available at: [Link]

  • Ghorbani-Choghamarani, A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. Available at: [Link]

  • Patel, H., et al. (2023). Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. CoLab.
  • Mukherjee, A., et al. (2019). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Polyhedron. Available at: [Link]

  • Nchimi-Nono, K., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. Available at: [Link]

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  • Garnish, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

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  • Mission, J. J., et al. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic Chemistry. Available at: [Link]

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  • Nchimi-Nono, K., et al. (2021). Co(ii) and Zn(ii) pyrazolyl-benzimidazole complexes with remarkable antibacterial activity. New Journal of Chemistry. Available at: [Link]

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  • Zhang, L.-X., et al. (2018). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. Available at: [Link]

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1H-Pyrazole-5-Carbohydrazide: A Versatile Building Block in Materials Science and Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the applications of 1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest due to its unique structural features. The inherent properties of the pyrazole ring, combined with the reactive carbohydrazide moiety, make it a compelling candidate for advanced applications. We will explore its role as a highly effective corrosion inhibitor for various metals and its potential as a versatile building block in the synthesis of novel materials such as advanced polymers and metal-organic frameworks (MOFs). This guide offers in-depth mechanistic insights, validated experimental protocols, and data interpretation frameworks for researchers in chemistry, materials science, and engineering.

Introduction: The Scientific Merit of this compound

This compound is an aromatic heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms (the pyrazole core) and a carbohydrazide functional group (-CONHNH₂). This specific arrangement of atoms imparts a unique combination of chemical properties that are highly valuable in specialized applications.

  • Corrosion Inhibition: The pyrazole ring contains nitrogen heteroatoms with lone pairs of electrons and a delocalized π-electron system. The carbohydrazide group adds further nitrogen and oxygen atoms. These features allow the molecule to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] The molecule can coordinate with vacant d-orbitals of metals, establishing a stable chemisorbed layer.[3]

  • Materials Science: The bifunctional nature of the molecule, with reactive sites on both the pyrazole ring (N-H) and the carbohydrazide group, makes it an excellent monomer or ligand. It can be used to synthesize advanced polymers with high thermal stability or to construct porous metal-organic frameworks (MOFs) for applications in catalysis, gas separation, and sensing.[4][5]

This guide is structured to first delve into the well-established application of corrosion inhibition, providing a robust protocol for its evaluation. Subsequently, it explores the emerging applications in materials science, offering a foundational understanding and generalized synthetic approaches.

Application Focus: Corrosion Inhibition

Pyrazole derivatives are recognized as highly efficient, low-toxicity corrosion inhibitors for metals like steel and aluminum in aggressive acidic media.[1][6] this compound and its derivatives have demonstrated exceptional performance, achieving inhibition efficiencies often exceeding 90%.[7][8][9]

Mechanism of Action: A Multi-faceted Protective Strategy

The inhibitory action of this compound is not based on a single effect but rather a synergistic combination of processes that protect the metal surface. The molecule functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][8]

The core mechanism involves the adsorption of the inhibitor onto the metal surface. This adsorption can occur via two primary pathways:

  • Physisorption: In acidic solutions, the nitrogen atoms of the pyrazole can become protonated. These protonated species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻ or SO₄²⁻) from the acid.

  • Chemisorption: This is the dominant and more robust mechanism. The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the pyrazole ring, can be shared with the vacant d-orbitals of the metal atoms (e.g., iron). This forms strong coordinate covalent bonds, creating a stable, dense protective film on the surface.[3][10]

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites where corrosion reactions would otherwise occur.[2][10]

Caption: Mechanism of corrosion inhibition by this compound.

Protocol: Standardized Evaluation of Corrosion Inhibition Performance

This protocol outlines a comprehensive workflow for assessing the effectiveness of this compound as a corrosion inhibitor using standard electrochemical techniques.[11][12]

Caption: Standard experimental workflow for evaluating a corrosion inhibitor.

A. Materials and Equipment

  • Working Electrode (WE): Metal specimen (e.g., mild steel, AA 8088 aluminum alloy) with a fixed exposed surface area (e.g., 1 cm²).[7][13]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive Medium: 1 M HCl or 1 M H₂SO₄, prepared from analytical grade acid and double-distilled water.[8][13]

  • Inhibitor: Synthesized and purified this compound.

  • Equipment: Potentiostat/Galvanostat with frequency response analyzer, electrochemical cell, polishing papers (up to 1200 grit), ultrasonic bath, desiccator.

B. Step-by-Step Methodology

  • Working Electrode Preparation:

    • Mechanically polish the metal specimens with successively finer grades of emery paper.

    • Degrease the specimens by ultrasonic cleaning in acetone for 10-15 minutes.[7]

    • Rinse thoroughly with double-distilled water and dry with a stream of warm air.

    • Store in a desiccator until use.

    • Causality: Proper surface preparation is critical to ensure reproducibility by removing any pre-existing oxide layers or contaminants, providing a uniform surface for inhibitor interaction.

  • Solution Preparation:

    • Prepare a stock solution of the inhibitor (e.g., 10⁻² M) in the chosen corrosive medium.

    • Prepare a series of test solutions with varying inhibitor concentrations (e.g., 10⁻⁶ M to 10⁻³ M) by serial dilution of the stock solution.[3][6] Prepare a "blank" solution containing only the corrosive medium.

  • Electrochemical Measurements: [12][14]

    • Assemble the three-electrode cell with the prepared WE, RE, and CE. Add the test solution (blank or with inhibitor).

    • Open Circuit Potential (OCP): Immerse the WE in the solution and allow the potential to stabilize. This typically takes 30-60 minutes, establishing a steady-state corrosion potential (Ecorr).[13]

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at the stabilized OCP.

      • Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

      • The resulting Nyquist plot is analyzed. An increase in the diameter of the semicircle corresponds to an increase in charge-transfer resistance (Rct), indicating effective inhibition.[8][9]

      • Causality: EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the kinetics of the charge transfer process at the metal-solution interface.

    • Potentiodynamic Polarization (PDP):

      • After EIS, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[15]

      • Plot the resulting current density (log scale) versus potential to generate Tafel plots.

      • Extrapolate the linear Tafel regions to determine the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor signifies corrosion protection.[3]

      • Causality: PDP provides direct kinetic information, allowing for the calculation of corrosion rate and determination of whether the inhibitor primarily affects anodic, cathodic, or both reactions.

  • Surface Analysis: [16][17][18]

    • After immersion in the blank and inhibitor-containing solutions for an extended period (e.g., 24 hours), remove the metal specimens.

    • Gently rinse with distilled water and dry.

    • Analyze the surface morphology using Scanning Electron Microscopy (SEM). A smoother surface with fewer pits in the presence of the inhibitor confirms the formation of a protective film.[7][13]

C. Data Analysis and Interpretation

The Inhibition Efficiency (IE%) is the key metric and can be calculated from both EIS and PDP data:

  • From EIS: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

    • Where Rct_inh and Rct_blank are the charge-transfer resistances with and without the inhibitor, respectively.[8]

  • From PDP: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

    • Where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.[3]

Table 1: Representative Electrochemical Data for a Pyrazole-based Inhibitor (Note: This is illustrative data based on typical values reported in the literature for pyrazole derivatives)[3][8][19]

Inhibitor Conc. (M)Icorr (μA/cm²)Ecorr (mV vs. SCE)Rct (Ω·cm²)Cdl (μF/cm²)IE% (from PDP)IE% (from EIS)
0 (Blank)550-48050150--
1 x 10⁻⁶180-47515511067.3%67.7%
1 x 10⁻⁵95-4723108582.7%83.9%
1 x 10⁻⁴52-4656506090.5%92.3%
1 x 10⁻³31-46011004594.4%95.5%

Application Focus: Advanced Materials Synthesis

The unique structure of this compound makes it a valuable synthon for creating functional materials with tailored properties.

Role in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[20] The pyrazole-carbohydrazide structure is an excellent candidate for a ligand. The nitrogen atoms of the pyrazole ring and the oxygen/nitrogen atoms of the carbohydrazide group can coordinate with metal centers (e.g., Zn, Cu, Co), forming robust, porous frameworks.[5]

Potential applications of such MOFs include:

  • Gas Storage and Separation: The defined pore structure and functional groups can be tailored for selective CO₂ capture.[21][22]

  • Heterogeneous Catalysis: The metal nodes can act as catalytic sites, while the porous structure allows for efficient diffusion of reactants and products.[23]

  • Sensing: Changes in the optical or electronic properties of the MOF upon interaction with specific analytes can be used for chemical sensing.

Role in Advanced Polymers

The N-H group of the pyrazole ring and the -NH₂ of the carbohydrazide moiety can participate in polymerization reactions, such as polycondensation, to form heterocyclic polymers like polyamides.[4] Polymers incorporating the pyrazole moiety are known for:

  • High Thermal Stability: The aromatic nature of the pyrazole ring contributes to a rigid polymer backbone that resists thermal degradation.

  • Desirable Optical Properties: The conjugated system can lead to photoluminescence, making these materials interesting for sensors or optoelectronic devices.[4]

  • Enhanced Mechanical Strength: Intermolecular hydrogen bonding facilitated by the amide linkages enhances the material's strength.

General Protocol: Synthesis and Characterization of a Pyrazole-Based Material

This section provides a generalized workflow for the synthesis of a pyrazole-based MOF, which can be adapted based on the target metal and desired properties.

Caption: General workflow for the synthesis and characterization of a pyrazole-based MOF.

A. General Synthesis Procedure (Solvothermal Method for MOF)

  • Preparation: In a glass vial, dissolve this compound (the ligand) and a chosen metal salt (e.g., Zinc nitrate hexahydrate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).

  • Reaction: Seal the vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 24-72 hours).

    • Causality: The high temperature and pressure of the solvothermal method facilitate the deprotonation of the ligand and its coordination with the metal center, promoting the growth of crystalline material.

  • Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by filtration or centrifugation.

  • Washing: Wash the product several times with the reaction solvent (e.g., DMF) followed by a more volatile solvent (e.g., ethanol or acetone) to remove unreacted precursors.

  • Activation: To remove solvent molecules occluded within the pores, heat the sample under a dynamic vacuum. This step is crucial for applications requiring an accessible porous network, such as gas adsorption.

B. Key Characterization Techniques

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O and N-H bonds.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and determine the temperature at which it starts to decompose.

  • Gas Sorption Analysis (BET): To measure the specific surface area and pore volume of the material, which are critical parameters for adsorption-based applications.

References

  • Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. (n.d.). MDPI. Retrieved from [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). ASTM International. Retrieved from [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (2022). ACS Omega. Retrieved from [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (2022). PubMed Central. Retrieved from [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (2018). Request PDF. Retrieved from [Link]

  • Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. (2020). Semantic Scholar. Retrieved from [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International. Retrieved from [Link]

  • Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Semantic Scholar. Retrieved from [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (2022). Semantic Scholar. Retrieved from [Link]

  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis. (2022). ResearchGate. Retrieved from [Link]

  • Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhibitor for AA 8088in1M H2SO4 Solution. (n.d.). OAText. Retrieved from [Link]

  • The Use of Electrochemical Techniques in Studies of Corrosion Inhibitors and Their Evaluation. (1974). AMPP Knowledge Hub. Retrieved from [Link]

  • Electrochemical study on using aminated MIL–101(Cr) as corrosion inhibitor for mild steel in acidic environment. (2023). Emerald Publishing. Retrieved from [Link]

  • Electrochemical Studies of Green Corrosion Inhibitors. (2021). Materials Research Forum. Retrieved from [Link]

  • Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhib. (n.d.). Hilaris Publishing. Retrieved from [Link]

  • Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhibitor for AA 8088in1M H2SO4 Solution. (2021). International Online Medical Council (IOMC). Retrieved from [Link]

  • Sensing and optical activities of new pyrazole containing polymeric analogues. (2019). Indian Academy of Sciences. Retrieved from [Link]

  • Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques. (2019). Request PDF. Retrieved from [Link]

  • Investigation of the adsorption and inhibition mechanisms of new pyrazole derivatives on carbon steel corrosion in 1 M HCl acid solution: experimental analysis and quantum chemistry. (2025). ScholarWorks@Gachon. Retrieved from [Link]

  • Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild. (2015). ResearchGate. Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]

  • Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. (2015). ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. (2020). ACS Publications. Retrieved from [Link]

  • Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. (2022). RSC Publishing. Retrieved from [Link]

  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. (2023). ResearchGate. Retrieved from [Link]

  • Applications of Metal–Organic Frameworks and Their Derivatives in Fuel Cells. (2024). MDPI. Retrieved from [Link]

  • Carbohydrates in metal organic frameworks: Supramolecular assembly and surface modification for biomedical applications. (2017). ResearchGate. Retrieved from [Link]

  • The Application of Metal-Organic Frameworks and Their Derivatives for Supercapacitors. (2020). MDPI. Retrieved from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). PubMed Central. Retrieved from [Link]

  • Synthesis and Catalytic Properties of Metal-Organic Frameworks Mimicking Carbonic Anhydrase. (2020). TopSCHOLAR. Retrieved from [Link]

  • Applications of Metal–Organic Frameworks and Their Derivatives in Electrochemical CO2 Reduction. (2021). ResearchGate. Retrieved from [Link]

Sources

Topic: Analytical Techniques for the Quantification of 1H-Pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

1H-pyrazole-5-carbohydrazide is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for synthesizing a wide array of compounds with potential therapeutic activities.[1] Accurate and reliable quantification of this key intermediate is paramount for ensuring the quality, consistency, and integrity of research and development processes, from synthesis validation to quality control of starting materials. This guide provides detailed, validated protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. A third method, Gas Chromatography (GC), is also discussed for specialized applications. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation standards, and practical implementation in a laboratory setting.

Method 1: High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Quantification

High-Performance Liquid Chromatography, particularly in a reversed-phase mode (RP-HPLC), stands as the gold standard for the precise and specific quantification of pharmaceutical intermediates. Its principal advantage lies in its ability to separate the analyte of interest from impurities, starting materials, and potential degradation products, making it an indispensable stability-indicating method.[2]

Principle of the Method

This method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of acetonitrile and water with a trifluoroacetic acid (TFA) modifier. The separation is based on the differential partitioning of the analyte between the two phases. This compound, being a moderately polar compound, will be retained on the nonpolar column and will elute at a characteristic retention time. The TFA serves to improve peak shape by minimizing tailing and ensuring the analyte is in a consistent ionic state. Detection is achieved using a Photo Diode Array (PDA) detector set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol: RP-HPLC-PDA

1.2.1. Reagents and Materials

  • This compound Reference Standard (CAS 26275-64-9)[3]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic acid (TFA, HPLC Grade)

  • Methanol (HPLC Grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)

1.2.2. Chromatographic Conditions

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent retention and resolution for moderately polar heterocyclic compounds.[4]
Mobile Phase Acetonitrile : 0.1% TFA in Water (30:70 v/v)A common mobile phase for pyrazole derivatives, offering good separation and peak shape.[5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and run time.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection PDA Detector at 235 nmThe pyrazole ring system typically shows strong UV absorbance in this region.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any common impurities.

1.2.3. Solution Preparation

  • Mobile Phase: Prepare 1 L of 0.1% TFA in water by adding 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly. The final mobile phase is prepared by mixing 300 mL of Acetonitrile with 700 mL of the 0.1% TFA in water solution. Degas the solution using sonication or vacuum filtration.[6]

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve it in the mobile phase, and dilute to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.[6]

1.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the 25 µg/mL standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration to construct the calibration curve.

  • Inject the prepared sample solution(s).

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standards.

Method Validation Summary

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8]

Validation ParameterTypical Acceptance CriteriaExpected Result
Specificity No interference at analyte RTPeak is pure and resolved from degradation products.
Linearity Range r² > 0.9995 - 100 µg/mL.[5]
Correlation Coefficient (r²) > 0.999> 0.9995.[4]
Limit of Detection (LOD) Signal-to-Noise ≈ 3:1~0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≈ 10:1~1.5 µg/mL.[5]
Accuracy (% Recovery) 98.0% - 102.0%Within 99.0% - 101.0% at three concentration levels.
Precision (% RSD) Intra-day/Inter-day < 2.0%< 1.5%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:H2O:TFA) P2 Prepare Standards & Sample Solutions P1->P2 P3 Filter Samples (0.45 µm) P2->P3 A1 System Equilibration & Suitability Test P3->A1 A2 Inject Standards (Calibration Curve) A1->A2 A3 Inject Sample(s) A2->A3 D1 Integrate Peak Area A3->D1 D2 Calculate Concentration via Linear Regression D1->D2 D3 Generate Report D2->D3

Caption: Workflow for the quantification of this compound by HPLC.

Method 2: UV-Visible Spectrophotometry via Derivatization

UV-Visible spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC for routine analysis, particularly when a high degree of specificity is not required. Because the pyrazole moiety's native UV absorbance can be subject to interference from other aromatic impurities, a derivatization step is employed to generate a unique, colored chromophore, shifting the analytical wavelength into the visible region and enhancing both specificity and sensitivity.

Principle of the Method

This protocol is based on the reaction of the hydrazide functional group with an aldehyde, p-dimethylaminobenzaldehyde (p-DAB), under acidic conditions to form a brightly colored yellow hydrazone derivative (a Schiff base).[9] The intensity of the resulting color is directly proportional to the concentration of this compound in the sample. The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), typically around 450-460 nm, where potential interference from starting materials is negligible.

Experimental Protocol: p-DAB Derivatization

2.2.1. Reagents and Materials

  • This compound Reference Standard

  • p-Dimethylaminobenzaldehyde (p-DAB)

  • Ethanol (ACS Grade)

  • Concentrated Hydrochloric Acid (ACS Grade)

  • Methanol (ACS Grade)

  • Volumetric flasks, pipettes

  • UV-Visible Spectrophotometer with 1 cm cuvettes

2.2.2. Solution Preparation

  • p-DAB Reagent: Prepare the colorimetric reagent by dissolving 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[9] This solution should be prepared fresh daily and stored in an amber bottle.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by serially diluting the Standard Stock Solution with methanol.

  • Sample Solution: Accurately weigh a suitable amount of the test sample, dissolve it in methanol, and dilute to achieve a final concentration within the calibration range (e.g., 5 µg/mL).

2.2.3. Derivatization and Measurement Procedure

  • Pipette 1.0 mL of each working standard solution, sample solution, and a blank (methanol) into separate, labeled test tubes or vials.

  • To each tube, add 2.0 mL of the p-DAB reagent.

  • Mix thoroughly and allow the reaction to proceed at room temperature for 15 minutes for full color development. The solution will turn yellow.

  • Set the spectrophotometer to measure absorbance at the λmax of the hydrazone product (determine this by scanning the 10 µg/mL standard from 350-600 nm; it will be approx. 457 nm).

  • Zero the instrument using the prepared blank solution.

  • Measure the absorbance of each standard and sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from this curve.

Method Validation Summary
Validation ParameterTypical Acceptance CriteriaExpected Result
Linearity Range r² > 0.9981 - 15 µg/mL.[9]
Correlation Coefficient (r²) > 0.998> 0.999
Molar Absorptivity -High (>10,000 L mol⁻¹cm⁻¹)
LOD Signal-to-Noise ≈ 3:1~0.2 µg/mL
LOQ Signal-to-Noise ≈ 10:1~0.6 µg/mL.[9]
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 101.5%
Precision (% RSD) Intra-day/Inter-day < 3.0%< 2.0%
UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_measure Measurement P1 Prepare p-DAB Reagent P2 Prepare Standards & Sample Solutions P1->P2 R1 Aliquot Standards & Samples P2->R1 R2 Add p-DAB Reagent & Mix R1->R2 R3 Incubate 15 min (Color Development) R2->R3 M1 Zero Spectrophotometer with Blank R3->M1 M2 Measure Absorbance at λmax M1->M2 M3 Generate Report M2->M3

Caption: Workflow for quantification by UV-Vis Spectrophotometry with p-DAB.

Method 3: Gas Chromatography (GC) - A Specialized Approach

Gas Chromatography is a powerful technique for analyzing volatile compounds. However, this compound is a polar, non-volatile compound due to its active hydrogen atoms (-NH, -NH2) which lead to strong intermolecular hydrogen bonding.[10] Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable analogue suitable for GC analysis.

Principle of the Method

This method involves converting the polar N-H groups of the analyte into less polar, more volatile derivatives. Common approaches include:

  • Silylation: Reacting the analyte with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.[11]

  • Acylation: Using an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to form stable amide derivatives.[12]

  • Hydrazone Formation: Reacting the analyte with a simple ketone like acetone to form a volatile hydrazone (acetone N-(1H-pyrazol-5-ylcarbonyl)hydrazone).[13][14]

The resulting derivative is then injected into the GC, where it is volatilized and separated on a capillary column. Detection is typically performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity.[15][16]

General Protocol Outline: GC-MS with Silylation
  • Sample Preparation: Accurately weigh the sample into a vial and dissolve in a dry, aprotic solvent (e.g., Pyridine, Acetonitrile).

  • Derivatization: Add the silylating reagent (e.g., BSTFA with 1% TMCS) to the vial. Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete reaction.

  • GC-MS Analysis: Inject an aliquot of the cooled, derivatized sample into the GC-MS system.

  • Separation: Use a mid-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Quantification: Use an internal standard for best results. Monitor characteristic ions of the derivatized analyte in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Aprotic Solvent P2 Add Derivatizing Agent (e.g., BSTFA) P1->P2 P3 Heat to Complete Reaction (e.g., 70°C) P2->P3 A1 Inject Derivatized Sample P3->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (SIM Mode) A2->A3 D1 Integrate Ion Chromatogram A3->D1 D2 Calculate Concentration vs. Internal Standard D1->D2 D3 Generate Report D2->D3

Caption: Workflow for the quantification of this compound by GC-MS.

Method Comparison and Concluding Remarks

The choice of analytical method depends critically on the specific requirements of the analysis.

  • HPLC is the most robust and reliable method, providing high specificity that is essential for quality control, stability testing, and impurity profiling in regulated environments.

  • UV-Visible Spectrophotometry is an excellent tool for rapid, high-throughput screening, reaction monitoring, or quantification in samples with a relatively clean matrix where high specificity is not the primary concern.

  • Gas Chromatography is a highly specialized technique, best suited for instances where GC-MS is the preferred instrumentation or for the analysis of volatile impurities related to the analyte.

Each protocol described herein provides a self-validating system when executed with care and adherence to established analytical practices.[17] Proper validation is not merely a regulatory formality but the cornerstone of generating reliable and trustworthy data in any scientific endeavor.[7]

References

  • Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
  • Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Anal Biochem, 175(1), 139-44.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Wang, M., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
  • ResearchGate. (2025). (PDF) Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid.
  • Unknown Author. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Unknown Author. (n.d.). Spectrophotometric determination of hydrazine using bromine and methyl red.
  • ACS Publications. (n.d.). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. Analytical Chemistry.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Unknown Author. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
  • NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • Unknown Author. (n.d.). Spectrophotometric Determination of Hydrazine Sulphate using Fe(II)- 2,2.
  • Chemistry LibreTexts. (2023). Derivatization.
  • ResearchGate. (2025). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Portal de recerca UAB. (1992). Determination of carbohydrazide at trace and subtrace levels.
  • PMC - NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives....
  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • NCBI - NIH. (2021). Carbohydrate analysis by gas-liquid chromatography.
  • BenchChem. (n.d.). stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions....
  • Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • Unknown Author. (n.d.). N'-[(2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 26275-64-9.
  • BenchChem. (n.d.). 3-hydroxy-1H-pyrazole-5-carbohydrazide | 66483-27-0.
  • Scilit. (n.d.). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance.
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild.
  • RSC Publishing. (n.d.). Analytical Methods.
  • PubChemLite. (n.d.). 5-(aminomethyl)-1h-pyrazole-4-carbohydrazide dihydrochloride.
  • BenchChem. (n.d.). Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-pyrazole-5-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during this synthesis. We will explore the causality behind common side product formation and provide robust troubleshooting strategies to enhance your yield, purity, and success rate.

Part 1: Understanding the Synthetic Landscape

The most prevalent and reliable method for synthesizing this compound is a two-step process. This pathway is favored for its accessibility and scalability.

  • Step A: Pyrazole Ring Formation. Typically, this involves a cyclocondensation reaction, such as the Knorr pyrazole synthesis, between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine to form the pyrazole ring, yielding an intermediate like ethyl 1H-pyrazole-5-carboxylate.[1]

  • Step B: Hydrazinolysis. The ester intermediate is then reacted with hydrazine hydrate to form the final this compound.[2]

While seemingly straightforward, each step presents unique challenges that can lead to a range of impurities and side products.

Synthetic_Workflow cluster_stepA Step A: Pyrazole Ring Formation cluster_stepB Step B: Hydrazinolysis dicarbonyl 1,3-Dicarbonyl (e.g., Diethyl 2-formyl-3-oxosuccinate) ester Ethyl 1H-pyrazole-5-carboxylate dicarbonyl->ester Cyclocondensation hydrazine1 Hydrazine Hydrate hydrazine1->ester product This compound ester->product hydrazine2 Hydrazine Hydrate (Excess) hydrazine2->product

Caption: General two-step workflow for this compound synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Regioisomer Formation During Ring Synthesis (Step A)

Q: My analytical data (¹H NMR, LC-MS) shows two distinct product spots with the same mass, suggesting the presence of isomers. What is happening and how can I fix it?

A: This is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl precursors. The cyclocondensation can proceed via two different pathways, leading to regioisomers. For example, the reaction of an unsymmetrical diketone with hydrazine can yield both a 5-substituted and a 3-substituted pyrazole.[3][4]

Causality: The regioselectivity is dictated by the relative reactivity of the two carbonyl groups. The more electrophilic (less sterically hindered or electronically deactivated) carbonyl is typically attacked first by the more nucleophilic nitrogen of the hydrazine.[3]

Troubleshooting Strategies:

  • Choice of Precursor: The most effective solution is to use a symmetrical precursor if your target allows, such as diethyl ethoxymethylidenemalonate, which eliminates the possibility of regioisomerism.[5][6]

  • Reaction Conditions: While often difficult to control completely, adjusting solvent polarity and temperature can sometimes favor one isomer over the other. Acid catalysis is typically required for the Knorr synthesis.[1]

  • Purification: If isomer formation is unavoidable, careful purification is necessary. The different polarity of the isomers usually allows for separation via flash column chromatography on silica gel.[7]

Regioisomer_Formation cluster_pathways start Unsymmetrical 1,3-Dicarbonyl + Hydrazine pathA Pathway A: Attack at Carbonyl 1 start->pathA More reactive carbonyl pathB Pathway B: Attack at Carbonyl 2 start->pathB Less reactive carbonyl product_desired Desired Product (e.g., 1H-Pyrazole-5-carboxylate) pathA->product_desired product_side Side Product (e.g., 1H-Pyrazole-3-carboxylate) pathB->product_side

Caption: Formation of regioisomers from an unsymmetrical precursor.

Issue 2: Incomplete Hydrazinolysis and Ester Hydrolysis (Step B)

Q: My final product is contaminated with the starting pyrazole ester and/or the corresponding pyrazole carboxylic acid. What went wrong?

A: This points to two potential issues: an incomplete reaction or a competing hydrolysis side reaction.

  • Incomplete Reaction: The conversion of the ester to the hydrazide is an equilibrium-driven process. Insufficient hydrazine, reaction time, or temperature can result in residual starting material.

  • Hydrolysis to Carboxylic Acid: The presence of water, especially under acidic or basic conditions during workup or if the hydrazine hydrate quality is poor, can lead to the hydrolysis of the ester (or the product hydrazide) to the corresponding carboxylic acid.[7]

Troubleshooting Strategies:

  • Drive the Reaction:

    • Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents).

    • Increase the reaction temperature (refluxing in ethanol is common).[8][9]

    • Extend the reaction time, monitoring progress by TLC or LC-MS until the starting ester spot disappears.

  • Prevent Hydrolysis:

    • Use anhydrous solvents if possible, although hydrazine hydrate itself contains water.

    • During workup, avoid strong acidic or basic washes if the carboxylic acid is a persistent issue. Neutralize carefully and extract promptly.

    • If the product precipitates upon cooling, it can often be collected by filtration, which helps separate it from the more soluble carboxylic acid impurity before further purification.[7]

Issue 3: High Molecular Weight Impurities and Dimerization

Q: I'm observing impurities with a mass roughly double that of my product. Could this be a dimer?

A: Yes, dimerization is a known, though less common, side reaction for pyrazole-containing compounds.[10] This can occur through various mechanisms, including copper-promoted C-H/N-H bond coupling if trace metals are present.[11][12] Additionally, under certain conditions, self-condensation of the carbohydrazide product can occur, or reactions between the hydrazide and any unreacted starting materials.

Troubleshooting Strategies:

  • Ensure Reagent Purity: Use high-purity solvents and reagents to avoid trace metal contamination that could catalyze dimerization.

  • Inert Atmosphere: If dimerization is a persistent problem, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative coupling pathways.

  • Purification: These higher molecular weight species are typically much less polar than the desired carbohydrazide. They can often be removed during recrystallization or by flash chromatography.

Issue 4: Loss of Substituents During Hydrazinolysis

Q: I am working with a substituted pyrazole (e.g., N-benzoyl), and the substituent is being cleaved during the reaction with hydrazine, leading to a de-protected amino-pyrazole side product. Why?

A: Hydrazine is a potent nucleophile. If your pyrazole ring contains a substituent that is a good leaving group or is susceptible to nucleophilic attack (like an acyl group), the hydrazine can cleave it. There is a documented case where attempting to form a pyrazole-4-carbohydrazide from a 5-benzamidopyrazole-4-carboxylic acid ethyl ester resulted in the loss of the benzoyl group, yielding the 5-amino derivative instead.[13]

Troubleshooting Strategies:

  • Protecting Group Choice: Select protecting groups that are stable to hydrazine (e.g., alkyl groups are generally stable).

  • Milder Conditions: Attempt the hydrazinolysis at a lower temperature (e.g., room temperature for a longer duration) to see if the desired reaction can occur without cleaving the sensitive group.

  • Alternative Synthetic Route: If cleavage is unavoidable, consider synthesizing the unsubstituted pyrazole carbohydrazide first and then introducing the desired substituent in a subsequent step.

Part 3: Core Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as hydrazine is toxic.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This protocol is adapted from the general Knorr synthesis methodology.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your 1,3-dicarbonyl ester (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Reaction: Cool the solution in an ice bath (0 °C). Slowly add hydrazine hydrate (1.1 eq) dropwise, keeping the internal temperature below 10 °C.

  • Acidification: After the addition is complete, add a catalytic amount of glacial acetic acid.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.[7] Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to afford the pure pyrazole-5-carboxylate ester.[7]

Protocol 2: Synthesis of this compound

This protocol is adapted from standard hydrazinolysis procedures.[2]

  • Setup: In a round-bottom flask, dissolve the ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol.

  • Reaction: Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Isolation: Cool the reaction mixture in an ice bath. The product, this compound, often precipitates as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove excess hydrazine and other soluble impurities. Dry the product under high vacuum.

Part 4: Data Summary for Key Compounds

Properly identifying your product and side products is critical. This table provides a reference for expected analytical data.

CompoundCommon Side Product?Key ¹H NMR Signals (DMSO-d₆)Expected Mass [M+H]⁺
This compound Desired Product ~13.0 ppm (br s, 1H, pyrazole NH), ~9.5 ppm (s, 1H, CONH ), ~7.5 ppm (d, 1H, pyrazole CH), ~6.5 ppm (d, 1H, pyrazole CH), ~4.5 ppm (br s, 2H, NH₂)127.06
Ethyl 1H-pyrazole-5-carboxylateYes (Incomplete Rxn)~13.5 ppm (br s, 1H, pyrazole NH), ~7.6 ppm (d, 1H, pyrazole CH), ~6.8 ppm (d, 1H, pyrazole CH), ~4.3 ppm (q, 2H, OCH₂), ~1.3 ppm (t, 3H, CH₃)155.07
1H-pyrazole-5-carboxylic acidYes (Hydrolysis)~13.2 ppm (br s, 2H, pyrazole NH & COOH), ~7.6 ppm (d, 1H, pyrazole CH), ~6.7 ppm (d, 1H, pyrazole CH)127.04
1H-pyrazole-3-carboxylate IsomerYes (Regioisomer)Chemical shifts for pyrazole protons will differ significantly from the 5-carboxylate isomer.155.07

References

  • Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). Molecules. Retrieved from [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025). ResearchGate. Retrieved from [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Dimerization of Pyrazole in Slit Jet Expansions. (2025). ResearchGate. Retrieved from [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). National Institutes of Health. Retrieved from [Link]

  • (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Institutes of Health. Retrieved from [Link]

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purification challenges of 1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-pyrazole-5-carbohydrazide. As Senior Application Scientists, we have compiled this guide based on established protocols and extensive field experience to help you navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate.

This document is designed to be a dynamic resource. We will first address frequently asked questions to provide a foundational understanding, followed by in-depth troubleshooting guides for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the handling, analysis, and purification of this compound.

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from the reaction of a pyrazole ester (e.g., ethyl 1H-pyrazole-5-carboxylate) with hydrazine hydrate. Common impurities include:

  • Unreacted Starting Materials: Residual pyrazole ester is a frequent contaminant if the reaction does not go to completion.

  • Excess Hydrazine Hydrate: As a water-soluble and highly polar reagent, it can often be retained in the crude product.

  • Symmetrically Di-substituted Hydrazides: These can form as byproducts from side reactions.[1]

  • Hydrazones: If any carbonyl compounds are present (e.g., from solvent impurities like acetone), hydrazones can form.[1]

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis, capable of separating the target compound from closely related impurities.[2]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-5%).

  • Melting Point: A sharp melting range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.

Q3: What are the key stability and storage considerations for this compound?

A3: The hydrazide functional group is susceptible to degradation. Key considerations are:

  • Oxidation: The hydrazinyl group can be oxidized by atmospheric oxygen.[4]

  • Hydrolysis: The hydrazide bond can be cleaved by water, a reaction often catalyzed by residual acid or base.

  • Light Sensitivity: Exposure to UV or high-intensity light can promote degradation.[4]

For optimal stability, store the purified solid in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) for short-term and frozen (-20°C) for long-term storage.[4][5][6]

Part 2: Purification Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific purification challenges.

Issue 1: Crude product is an oil or fails to solidify.
  • Question: My reaction workup yielded a persistent oil instead of a solid. How can I induce crystallization?

  • Answer & Protocol: This is a common issue often caused by residual solvents or the presence of impurities that act as a crystallization inhibitor. The most effective technique is trituration.

    Causality: Trituration works by dissolving the impurities in a solvent in which the desired product is insoluble. The mechanical action of stirring or scratching helps to break up the oil and provides nucleation sites for crystallization to begin.

    Protocol: Trituration of Oily Product

    • Place the crude oil in a flask.

    • Add a small volume of a non-polar solvent in which the product is expected to be poorly soluble (e.g., diethyl ether, hexane, or a mixture of ethyl acetate/hexane).

    • Stir the mixture vigorously with a spatula or magnetic stir bar. Gently scratch the inside surface of the flask below the solvent level with the spatula to create nucleation sites.

    • Often, a white or off-white solid will begin to precipitate from the oil. Continue stirring for 30-60 minutes.

    • Collect the resulting solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under high vacuum.

Issue 2: Low purity obtained after recrystallization.
  • Question: I performed a recrystallization, but my product purity is still low, or my recovery is poor. What went wrong?

  • Answer & Workflow: The success of recrystallization is entirely dependent on the choice of solvent.[1] An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point, while impurities should remain soluble or insoluble at all temperatures.

    Causality: If the solvent dissolves the product too well at room temperature, recovery will be low. If it doesn't dissolve the product well enough at high temperatures, you won't be able to form a saturated solution. If the impurities have similar solubility profiles to your product in that solvent, they will co-crystallize, leading to poor purity.

    The following workflow diagram illustrates a systematic approach to selecting an optimal recrystallization solvent.

    G start Start: Crude Solid test_solvents Test Solubility in Solvents (e.g., EtOH, MeOH, H2O, MeCN, EtOAc) start->test_solvents check_hot Soluble in Hot Solvent? test_solvents->check_hot check_cold Precipitates Upon Cooling? check_hot->check_cold Yes insoluble Result: Insoluble Action: Try More Polar Solvent check_hot->insoluble No too_soluble Result: Too Soluble Action: Try Less Polar Solvent or a Solvent/Anti-Solvent System check_cold->too_soluble No good_solvent Result: Good Candidate Solvent Action: Proceed with Bulk Recrystallization check_cold->good_solvent Yes insoluble->test_solvents too_soluble->test_solvents end End: Pure Crystals good_solvent->end

    Caption: Decision workflow for selecting a recrystallization solvent.

    Data Summary: Common Recrystallization Solvents

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar compounds; may require heat.
Methanol5.165Often a good first choice for polar heterocycles.
Ethanol4.378Similar to methanol, slightly less polar. Often yields good crystals.[7]
Acetonitrile5.882Aprotic polar solvent, can be effective.
Ethyl Acetate4.477Medium polarity; often used in combination with hexane.
Hexane0.169Non-polar; typically used as an anti-solvent.
Issue 3: Persistent contamination with starting material (e.g., pyrazole ester).
  • Question: My NMR/HPLC shows a persistent peak corresponding to my starting pyrazole ester. Recrystallization isn't removing it. What should I do?

  • Answer & Protocol: This scenario calls for purification by column chromatography, which separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

    Causality: this compound is significantly more polar than its corresponding ester precursor due to the presence of the -NHNH₂ group, which is a strong hydrogen bond donor and acceptor. On a polar stationary phase like silica gel, the carbohydrazide will interact more strongly and thus elute much later than the less polar ester.

    Protocol: Flash Column Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure.

    • Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like methanol or DCM) and adsorb it onto a small amount of silica gel. Dry this silica onto which the sample is adsorbed and carefully add it to the top of the packed column.

    • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% ethyl acetate or a mixture of ethyl acetate/hexane). The less polar ester will elute first.

    • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

    G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Step prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_sample Load Sample onto Silica pack_col->load_sample elute_nonpolar Elute with Low Polarity Solvent (Ester Comes Off) load_sample->elute_nonpolar elute_polar Increase Solvent Polarity (Product Comes Off) elute_nonpolar->elute_polar collect Collect Fractions elute_polar->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate

    Caption: Experimental workflow for purification by column chromatography.

Issue 4: Product appears to degrade on the silica gel column.
  • Question: My recovery from the silica gel column is very low, and TLC analysis of the fractions shows multiple new spots, suggesting decomposition. How can I prevent this?

  • Answer & Protocol: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive functional groups like hydrazides.[1] The solution is to use a deactivated stationary phase.

    Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can protonate the basic nitrogen atoms of the hydrazide, making it susceptible to hydrolysis or other decomposition pathways. Neutralizing these acidic sites minimizes this catalytic activity.

    Protocol: Deactivating Silica Gel

    • Method A (Pre-treatment): Before packing the column, wash the silica gel with a solvent mixture containing a small amount of a basic additive, such as 1% triethylamine (Et₃N) in your chosen mobile phase.

    • Method B (In-situ): Add ~0.5-1% triethylamine directly to your eluting solvents. This is a field-proven method that continuously neutralizes the column as you run it.[1]

    • Proceed with the chromatography as described in the previous section. This simple modification can dramatically improve the recovery and purity of acid-sensitive compounds.

References

  • BenchChem (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem.
  • Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. [Link]

  • AK Scientific, Inc. Safety Data Sheet: 3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
  • BenchChem (2025).
  • Chem-Impex International. 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. [Link]

  • Alam, M. A., et al. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 32(3). [Link]

  • BenchChem (2025). Preventing common side reactions during the synthesis and handling of hydrazones. BenchChem.
  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 134. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 134. [Link]

  • Daidone, G., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • BenchChem (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776448, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. [Link]

  • Deng, X., & Mani, N. S. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 87, 171. [Link]

  • Gomes, P. A. T. M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(24), 7643. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4737210, 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide. [Link]

  • LookChem. 3-(2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE. [Link]

  • da Silva, A. C. M., et al. (2017). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 10(1), 2. [Link]

  • Ataman Kimya. Carbohydrazide. [Link]

  • BenchChem (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.

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Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for pyrazole ring formation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the most common causes and how can I address them?

A1: Low yields are a frequent issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting materials are fully consumed before workup.[1] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.

  • Suboptimal Temperature: Temperature plays a critical role in pyrazole formation. Some reactions require heating (reflux) to proceed efficiently, while others may yield better results at room temperature to minimize side reactions.[2][3][4] A temperature screening experiment is often a worthwhile investment. For instance, a temperature-controlled approach has been shown to selectively yield different pyrazole products from the same starting materials.[3][4]

  • Poor Catalyst Performance: The choice and amount of catalyst can dramatically impact yield.[2] For reactions involving 1,3-dicarbonyl compounds and hydrazines, common catalysts include acetic acid, silver triflate, and nano-ZnO.[2][5] If you are using a catalyst, ensure it is active and consider screening other catalysts if the yield remains low.

  • Moisture Sensitivity: Some reagents and intermediates in pyrazole synthesis can be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Product Decomposition: The desired pyrazole product might be degrading under the reaction or workup conditions.[6] This can be particularly problematic at high temperatures.[1] If you suspect decomposition, try running the reaction at a lower temperature or for a shorter duration.

  • Loss during Workup and Purification: Significant product loss can occur during extraction and purification steps.[6] Ensure your extraction solvent is appropriate for your product's polarity. During column chromatography, basic pyrazole compounds can streak or be lost on silica gel; deactivating the silica with triethylamine can mitigate this issue.[7][8]

Q2: I am observing the formation of multiple products, including regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[5][8][9]

  • Controlling Reaction Conditions: The regioselectivity can often be influenced by the reaction conditions. For instance, in the condensation of aryl hydrazine hydrochlorides with 1,3-diketones, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can lead to better regioselectivity compared to protic solvents like ethanol.[5][9]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For example, silver-catalyzed reactions have been shown to provide high regioselectivity in certain pyrazole syntheses.[9]

  • Steric Hindrance: The steric bulk of the substituents on your starting materials can influence which nitrogen of the hydrazine attacks which carbonyl group. A nucleophilic attack is often favored at the less sterically hindered carbonyl.[10][11]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the reaction may favor the more stable thermodynamic product.[12] Experimenting with a range of temperatures can help you isolate the desired isomer.

Q3: My pyrazole product is difficult to purify. What purification strategies do you recommend?

A3: Purification can be challenging, especially if your product is an oil, has similar polarity to byproducts, or is a basic compound.[1]

  • Recrystallization: This is a cost-effective method for purifying solid products.[8] Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexane, and isopropanol.[1][7]

  • Column Chromatography: For complex mixtures or oily products, column chromatography is often necessary.[8]

    • Basic Pyrazoles: To prevent streaking and loss on silica gel, you can deactivate the silica by preparing a slurry with a small amount of triethylamine (e.g., 1 mL per 100 g of silica).[7] Neutral alumina can also be a good alternative stationary phase.[7]

    • Monitoring Fractions: Use TLC to monitor the fractions and identify those containing your pure product.[8]

  • Acid-Base Extraction: This technique is useful for removing unreacted hydrazine and other basic impurities.[1] During your workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl).

  • Trituration: If your product is an oil or a low-melting solid, trituration with a non-polar solvent like hexane can sometimes induce solidification.[1]

Troubleshooting Guides

Guide 1: Low Yield in Condensation of 1,3-Dicarbonyls with Hydrazines

This troubleshooting guide follows a logical flow to diagnose and resolve low yield issues in one of the most common pyrazole syntheses.

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time workup_issue Investigate Workup/Purification Loss complete->workup_issue extend_time->check_completion optimize_catalyst Optimize Catalyst (Type/Loading) decomposition Check for Product Decomposition optimize_catalyst->decomposition solution Improved Yield optimize_catalyst->solution Yield improves workup_issue->optimize_catalyst No significant loss workup_issue->solution Loss identified & resolved lower_temp Lower Reaction Temperature decomposition->lower_temp Decomposition observed decomposition->solution No decomposition lower_temp->check_completion

Caption: Troubleshooting workflow for low pyrazole yield.

Guide 2: Formation of Regioisomers

This guide outlines the steps to address the formation of unwanted regioisomers.

RegioisomerTroubleshooting start Regioisomer Formation Detected solvent_screen Screen Different Solvents (Protic vs. Aprotic) start->solvent_screen temp_screen Conduct Temperature Screening (Kinetic vs. Thermodynamic) solvent_screen->temp_screen No improvement solution Desired Regioisomer Isolated solvent_screen->solution Improved selectivity catalyst_screen Screen Alternative Catalysts temp_screen->catalyst_screen No improvement temp_screen->solution Improved selectivity separation Optimize Separation Technique (Chromatography/Crystallization) catalyst_screen->separation No improvement catalyst_screen->solution Improved selectivity separation->solution Successful separation

Caption: Decision tree for addressing regioisomer formation.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis via Condensation

This protocol provides a starting point for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine, which can be adapted and optimized.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or DMF)

  • Catalyst (if required, e.g., a catalytic amount of acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the hydrazine derivative to the solution. If using a solid hydrazine salt, it may be necessary to add a base to liberate the free hydrazine.

  • If a catalyst is required, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup. Typically, this involves dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Screening Reaction Solvents for Optimal Yield

Objective: To determine the optimal solvent for the pyrazole synthesis.

Procedure:

  • Set up multiple small-scale reactions in parallel (e.g., in vials with stir bars).

  • To each vial, add the same amounts of 1,3-dicarbonyl compound, hydrazine, and catalyst.

  • To each vial, add a different solvent to be tested (e.g., ethanol, methanol, DMF, DMSO, PEG-400, water).[13][14] Green solvents like water or PEG-400 are increasingly being used.[13][14]

  • Run all reactions at the same temperature for the same amount of time.

  • After the reaction time has elapsed, quench the reactions and analyze the crude reaction mixtures by a quantitative method such as NMR with an internal standard or LC-MS to determine the relative yield of the desired product in each solvent.

Data Presentation

Table 1: Influence of Catalyst on Pyrazole Synthesis Yield
CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidCatalyticEthanolRefluxVariesGood[2]
Silver Triflate (AgOTf)1 mol%Not SpecifiedRoom Temp1 hup to 99%[2]
Nano-ZnONot SpecifiedAqueous MediaNot SpecifiedShort95%[5]
Lithium PerchlorateNot SpecifiedEthylene GlycolRoom TempNot Specified70-95%[9]
Amberlyst-70Not SpecifiedWaterRoom TempNot SpecifiedGood[9]

This table summarizes the performance of various catalysts under different conditions, providing a clear comparison to guide your catalyst selection.[2][5][9]

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • What are some common causes of low reaction yields? : r/Chempros - Reddit.

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regioselectivity issues in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Regioselectivity Challenges

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenge of regioselectivity in pyrazole synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate the complexities of pyrazole regiochemistry and achieve your desired synthetic outcomes.

Introduction to the Regioselectivity Challenge

The synthesis of unsymmetrically substituted pyrazoles, a cornerstone of many pharmaceutical and agrochemical research programs, is often complicated by a lack of regioselectivity.[1][2] The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can, in principle, yield two different regioisomers.[3][4][5] Controlling which isomer is formed is a critical aspect of synthetic design and can significantly impact the biological activity and intellectual property of the final compounds. This guide will delve into the factors that govern this selectivity and provide actionable strategies to control it.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by a combination of electronic and steric factors, as well as reaction conditions.[5]

  • Electronic Effects: The inherent electronic differences between the two carbonyl groups of the 1,3-dicarbonyl substrate play a major role. The more electrophilic carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For instance, in a 1,3-diketone with one aryl and one trifluoromethyl group, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic.[6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[7]

  • Reaction Conditions:

    • pH: The acidity of the reaction medium is crucial.[5] In acidic conditions, the reaction is initiated by protonation of a carbonyl group, and the regioselectivity can be controlled by the relative basicity of the carbonyl oxygens. Under neutral or basic conditions, the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls are the dominant factors.

    • Solvent: The choice of solvent can have a profound impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in favor of the 5-aryl-3-trifluoromethylpyrazole isomer.[6]

    • Temperature: While less commonly the primary controlling factor, temperature can influence the reaction kinetics and, in some cases, the regiochemical outcome.

Q2: How can I reliably determine the regiochemistry of my synthesized pyrazole?

Unambiguous determination of the pyrazole regioisomer is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment is often the definitive method. It allows for the observation of through-space correlations between protons. For example, a correlation between the N-substituent's protons (e.g., N-methyl) and the protons of a substituent at the C5 position of the pyrazole ring provides conclusive evidence for that specific regioisomer.[8]

  • 1H-13C Heteronuclear Multiple Bond Correlation (HMBC): This experiment can reveal long-range couplings between protons and carbons, helping to piece together the connectivity of the molecule.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal structural assignment.[9]

While 1H and 13C NMR are essential for initial characterization, they may not always be sufficient on their own to distinguish between regioisomers, especially in complex molecules.[10][11]

Q3: I am getting a mixture of regioisomers. What are the first troubleshooting steps I should take?

Encountering a mixture of regioisomers is a common problem. Here’s a systematic approach to troubleshooting:

  • Analyze the Reactants: Re-evaluate the electronic and steric properties of your 1,3-dicarbonyl and hydrazine. Is there a significant difference in the electrophilicity of the two carbonyls? Is one side more sterically hindered? This analysis will help you predict the likely major isomer and understand the underlying reasons for the mixture.

  • Modify Reaction Conditions:

    • Solvent Screening: As a first step, consider changing the solvent. As mentioned, fluorinated alcohols can dramatically enhance regioselectivity.[6]

    • pH Adjustment: If your reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid).[12] Conversely, if you are using acidic conditions, consider a base-catalyzed approach.

    • Temperature Variation: Explore running the reaction at a lower or higher temperature to see if it influences the isomeric ratio.

  • Consider a Different Synthetic Route: If modifying the conditions of the Knorr synthesis is unsuccessful, alternative synthetic strategies that offer better regiocontrol might be necessary. This could include multi-component reactions or cycloaddition approaches.[13]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Poor or No Regioselectivity - Similar electronic and steric environments of the two carbonyl groups.- Suboptimal reaction conditions (solvent, pH).- Solvent Modification: Switch to a fluorinated alcohol like TFE or HFIP to enhance selectivity.[6]- pH Control: Add a catalytic amount of acid (e.g., acetic acid) or base depending on the specific substrates.- Substrate Modification: If possible, modify the 1,3-dicarbonyl to increase the electronic disparity between the carbonyls.
Low Yield of Desired Isomer - The desired isomer is the minor product under the current conditions.- Decomposition of starting materials or product.- Implement the solutions for poor regioselectivity to favor the desired isomer.- Temperature Optimization: Run the reaction at a lower temperature to minimize side reactions and decomposition.- Inert Atmosphere: If your substrates or products are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Separating Regioisomers - Similar polarity of the two isomers.- Chromatography Optimization: Experiment with different solvent systems and stationary phases (e.g., different silica gel grades, alumina).- Crystallization: Attempt to selectively crystallize one of the isomers from the mixture.- Derivatization: Temporarily derivatize the mixture to alter the physical properties of the isomers, facilitating separation, followed by removal of the derivatizing group.
Ambiguous Structural Assignment - Insufficient data from 1D NMR alone.- Perform 2D NMR: Run a NOESY experiment to definitively establish the spatial relationship between substituents and confirm the regiochemistry.[8]- Obtain X-ray Crystal Structure: If possible, grow a single crystal for X-ray diffraction analysis.[9]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Aryl-3-Trifluoromethyl-1-Substituted Pyrazoles using a Fluorinated Alcohol

This protocol is adapted from methodologies that have demonstrated high regioselectivity.[6]

Materials:

  • 1-Aryl-3-trifluoromethyl-1,3-propanedione

  • Substituted hydrazine (e.g., methylhydrazine)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1-aryl-3-trifluoromethyl-1,3-propanedione (1.0 eq) in HFIP.

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 5-aryl-3-trifluoromethyl-1-substituted pyrazole.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry. Confirm the regiochemistry using a 2D NOESY experiment.

Protocol 2: General Procedure for Knorr Pyrazole Synthesis with Acid Catalysis

This is a general protocol for the classic Knorr synthesis.[12]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound

  • Substituted hydrazine or hydrazine hydrate

  • Ethanol or 1-propanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/hot plate

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine (1.1-2.0 eq) in ethanol or 1-propanol.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Allow the reaction to cool to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, add water to the reaction mixture to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and air dry.

  • If necessary, purify the product by recrystallization or column chromatography.

  • Characterize the product(s) to determine the yield and isomeric ratio.

Visualizing the Reaction Pathway

The regioselectivity in the Knorr synthesis is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the 1,3-dicarbonyl compound. The following diagram illustrates the two competing pathways.

Knorr_Regioselectivity cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 1,3-Dicarbonyl->Attack_at_C1 Pathway A Attack_at_C2 Attack at Carbonyl 2 1,3-Dicarbonyl->Attack_at_C2 Pathway B Hydrazine Hydrazine Hydrazine->Attack_at_C1 Hydrazine->Attack_at_C2 Regioisomer_A Regioisomer_A Attack_at_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer_B Attack_at_C2->Regioisomer_B Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis leading to two possible regioisomers.

The factors discussed in this guide (electronics, sterics, solvent, pH) will influence the relative rates of Pathway A and Pathway B, thus determining the final product ratio.

Conclusion

Controlling regioselectivity in the synthesis of substituted pyrazoles is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the interplay of various experimental parameters. By systematically evaluating the electronic and steric nature of the substrates and carefully selecting reaction conditions, particularly the solvent and catalyst, researchers can significantly influence the regiochemical outcome. When faced with mixtures of isomers, a logical troubleshooting approach combined with powerful analytical techniques like 2D NMR is essential for both optimizing the synthesis and unambiguously identifying the products. This guide provides a foundational framework to empower scientists in their pursuit of novel pyrazole-based molecules.

References

  • Knorr pyrazole synthesis . Name-Reaction.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Publishing. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . NIH. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) . Slideshare. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . ACS Publications. [Link]

  • Knorr Pyrazole Synthesis . Chem Help Asap. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles . PMC - NIH. [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES . ijrpr. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . ACS Publications. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles . The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles . ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . PMC - NIH. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities . MDPI. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [URL Not Available]
  • Pyrazole synthesis . Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure . [Link]

  • Regioselective [3+2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles . ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles . PMC - NIH. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Chemistry Portal. [Link]

  • 1H NMR of pyrazole . Reddit. [Link]

  • Regioselectivity of pyrazole bromination . Reddit. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times . ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Hydrazinolysis of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the hydrazinolysis of pyrazole esters and related 1,3-dicarbonyl compounds to generate pyrazole hydrazides and pyrazolone scaffolds. These structures are critical building blocks in numerous pharmaceutical agents.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and extensive laboratory experience.

Part 1: Core Principles & Reaction Mechanism

The conversion of a pyrazole ester to its corresponding hydrazide is a specific application of the broader Knorr pyrazole synthesis, a robust method for forming pyrazole rings.[3][4] The fundamental transformation involves the reaction of a β-keto ester with hydrazine.[4]

The reaction proceeds via a two-stage mechanism:

  • Hydrazone Formation: The more reactive ketone carbonyl of the β-keto ester is first attacked by a nitrogen atom of hydrazine to form a hydrazone intermediate. This is a classic nucleophilic addition-elimination reaction.[5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic acyl substitution on the ester carbonyl. This intramolecular attack is favorable due to the formation of a stable five-membered ring. The subsequent elimination of the alcohol (e.g., ethanol from an ethyl ester) and tautomerization yields the final, stable aromatic pyrazolone product.[4][6]

Reaction Mechanism: Hydrazinolysis of a β-Keto Ester

Sources

Technical Support Center: Managing the Reactivity of the Carbohydrazide Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the reactivity of the carbohydrazide functional group. This guide is designed for researchers, scientists, and drug development professionals who utilize carbohydrazide and its derivatives in their experimental workflows. As a versatile, highly reactive functional group, carbohydrazide is a powerful tool in organic synthesis and bioconjugation; however, its reactivity requires careful management to ensure successful outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and scientifically-grounded solutions.

Issue 1: Low Yield or Incomplete Hydrazone Formation in Bioconjugation

Question: I am reacting a carbohydrazide-containing molecule with an aldehyde-modified glycoprotein, but I'm observing very low conjugation efficiency. What could be the cause, and how can I improve the yield?

Potential Causes & Solutions:

  • Suboptimal pH: The formation of a hydrazone bond is a pH-dependent, acid-catalyzed nucleophilic addition-elimination reaction.[1][2]

    • Scientific Rationale: At a high pH, the hydrazide nucleophile is deprotonated and reactive, but the aldehyde is less susceptible to nucleophilic attack, and the hydroxyl intermediate cannot be effectively protonated to facilitate water elimination. At a very low pH, the hydrazide nucleophile becomes protonated (R-NH-NH3+), rendering it non-nucleophilic.

    • Recommended Solution: The optimal pH for hydrazone ligation is typically between 5.0 and 7.0.[1] We recommend starting with a reaction buffer at pH 5.5 (e.g., 100 mM Sodium Acetate, 150 mM NaCl). Perform a pH optimization study by running small-scale reactions at pH 5.0, 5.5, 6.0, and 6.5 to determine the ideal condition for your specific biomolecule.

  • Inefficient Aldehyde Generation: The concentration of reactive aldehyde groups on your biomolecule may be insufficient.

    • Scientific Rationale: Aldehydes are often generated on glycoproteins by oxidizing vicinal diols in sugar residues (e.g., sialic acid) with sodium periodate (NaIO₄).[1] Incomplete oxidation, degradation of the generated aldehydes, or using a non-optimal periodate concentration can lead to a low number of available reaction sites.

    • Recommended Solution: Ensure your periodate oxidation protocol is optimized. Use fresh sodium periodate solution. The reaction should be performed in the dark (e.g., by wrapping the vial in foil) for 30-60 minutes at 4°C to prevent over-oxidation and degradation.[3] Immediately after oxidation, excess periodate must be quenched (e.g., with propylene glycol) and removed via buffer exchange or dialysis to prevent unwanted side reactions.[3]

  • Lack of a Catalyst: The reaction kinetics may be too slow without catalytic enhancement.

    • Scientific Rationale: Nucleophilic catalysts, such as aniline, can significantly accelerate the rate of hydrazone formation. Aniline functions by forming a more reactive Schiff base intermediate with the aldehyde, which is then rapidly attacked by the hydrazide.

    • Recommended Solution: Add aniline to your reaction mixture at a final concentration of 10-20 mM. Aniline catalysis can increase coupling efficiency to over 90% in just a few hours.[1]

  • Reagent Stoichiometry: An insufficient molar excess of the carbohydrazide reagent can lead to an incomplete reaction.

    • Scientific Rationale: To drive the reaction equilibrium towards product formation, Le Chatelier's principle dictates that an excess of one reactant should be used.

    • Recommended Solution: Use a significant molar excess of the carbohydrazide-containing molecule relative to the generated aldehyde sites on the biomolecule. A 20- to 50-fold molar excess is a good starting point.

Workflow for Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield Observed check_ph Is the reaction pH optimal (5.0-7.0)? start->check_ph check_aldehyde Was aldehyde generation efficient and confirmed? check_ph->check_aldehyde Yes adjust_ph Action: Optimize pH in 0.5 unit increments. check_ph->adjust_ph No / Unsure check_catalyst Is an aniline catalyst being used? check_aldehyde->check_catalyst Yes optimize_oxidation Action: Re-optimize periodate oxidation. - Use fresh NaIO4 - Protect from light - Quench and purify immediately check_aldehyde->optimize_oxidation No / Unsure check_stoich Is molar excess of carbohydrazide sufficient? check_catalyst->check_stoich Yes add_catalyst Action: Add 10-20 mM aniline to the reaction. check_catalyst->add_catalyst No increase_excess Action: Increase molar excess of carbohydrazide reagent (e.g., 50x or higher). check_stoich->increase_excess No / Unsure end_node Re-evaluate Yield check_stoich->end_node Yes adjust_ph->end_node optimize_oxidation->end_node add_catalyst->end_node increase_excess->end_node G RCHO R-CHO (Aldehyde) SchiffBase R-CH=N-Ph (Schiff Base Intermediate) + H₂O RCHO->SchiffBase + Aniline, -H₂O SchiffBase_2 R-CH=N-Ph Aniline Ph-NH₂ (Aniline) Carbohydrazide R'-NHNH₂ (Carbohydrazide) Hydrazone R-CH=N-NH-R' (Hydrazone Product) SchiffBase_2->Hydrazone + Carbohydrazide, -Aniline

Sources

Technical Support Center: Navigating the Chemistry of Hydrazides to Prevent Unwanted Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with the versatile yet sometimes challenging hydrazide moiety. This resource is designed to move beyond simple protocols, offering a deeper understanding of the causality behind experimental choices to help you anticipate and prevent common unwanted side reactions. Our goal is to empower you with the knowledge to create self-validating and robust experimental designs.

Introduction to Hydrazide Reactivity

Hydrazides (R-CO-NH-NH₂) and their derivatives are exceptionally useful functional groups in organic synthesis, bioconjugation, and materials science. Their nucleophilicity, particularly the α-effect of the adjacent nitrogen atoms, makes them highly reactive towards carbonyl compounds, leading to the formation of hydrazone linkages.[1] This reactivity is the cornerstone of many applications, including the pH-sensitive linkers in antibody-drug conjugates (ADCs) and dynamic combinatorial chemistry.[2][][4] However, the same reactivity that makes hydrazides so valuable can also be a source of frustrating side reactions, leading to low yields, impure products, and unstable conjugates. This guide will address the most common challenges and provide expert-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the yield of my hydrazone formation reaction consistently low?

Low yields in hydrazone formation are a frequent issue stemming from several potential causes. Understanding the reaction mechanism is key to troubleshooting. Hydrazone formation is a reversible condensation reaction that is typically catalyzed by acid.[5]

Root Cause Analysis & Solutions:
  • Suboptimal pH: The reaction rate of hydrazone formation is highly pH-dependent, often exhibiting a bell-shaped curve.[6]

    • The Problem: At very low pH (< 4), the hydrazine nucleophile becomes protonated and non-reactive. At neutral or basic pH, the protonation of the carbonyl oxygen, which is necessary to activate the carbonyl carbon for nucleophilic attack, is insufficient.[6]

    • The Solution: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4.5-6.[6][7] It is crucial to buffer your reaction mixture within this window.

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • The Solution: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If the reaction is slow, consider increasing the reaction time or gently warming the mixture if your substrates are stable at higher temperatures.

  • Reversibility and Water: The formation of a hydrazone produces water as a byproduct. As the reaction is reversible, the presence of excess water can drive the equilibrium back towards the starting materials.[8]

    • The Solution: In organic synthesis, water can be removed azeotropically using a Dean-Stark apparatus or by adding molecular sieves.[9]

  • Steric Hindrance: Bulky groups near the carbonyl or hydrazide functionality can sterically hinder the reaction.[10]

    • The Solution: If possible, redesign your substrates to reduce steric hindrance. Alternatively, prolonged reaction times or the use of a catalyst may be necessary.

Troubleshooting Workflow for Low Hydrazone Yield

LowYieldTroubleshooting start Low Hydrazone Yield check_pH Is the reaction pH between 4.5 and 6? start->check_pH adjust_pH Adjust pH to 4.5-6 using a suitable buffer. check_pH->adjust_pH No monitor_reaction Monitor reaction by TLC/LC-MS. Is it proceeding? check_pH->monitor_reaction Yes adjust_pH->check_pH increase_time_temp Increase reaction time or temperature. monitor_reaction->increase_time_temp No check_water Are you removing water (for organic synthesis)? monitor_reaction->check_water Yes, but slow increase_time_temp->monitor_reaction remove_water Use Dean-Stark or molecular sieves. check_water->remove_water No consider_catalyst Consider adding a catalyst like aniline. check_water->consider_catalyst Yes remove_water->check_water success Yield Improved consider_catalyst->success

Caption: A decision-making workflow for troubleshooting low yields in hydrazone formation reactions.

Q2: My purified hydrazone-linked conjugate is unstable and degrades over time. What is happening?

The stability of the hydrazone bond is a critical factor, especially in applications like ADCs where the linkage must be stable in circulation but cleavable in the acidic environment of tumor cells.[2][] Degradation can occur through hydrolysis or oxidation.

1. Hydrolytic Instability:

Hydrazone hydrolysis is the reverse of its formation and is catalyzed by acid.[5][11] The rate of hydrolysis is dependent on several factors:

  • pH: While formed under mild acid, prolonged exposure to acidic conditions can lead to hydrolysis.[10] Even at neutral pH, some hydrazones can be unstable.[5]

  • Electronic Effects: Electron-withdrawing groups near the hydrazone bond increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water and thus more prone to hydrolysis.[4][5] Conversely, electron-donating groups increase stability.[5]

  • Steric Effects: Steric hindrance around the hydrazone bond can protect it from water, increasing its stability.[5]

Substituent Effect on Hydrazone StabilityImpact on Hydrolysis RateRationale
Electron-Withdrawing Groups IncreasedIncreases electrophilicity of the imine carbon.[4][5]
Electron-Donating Groups DecreasedDecreases electrophilicity of the imine carbon.[5]
Steric Bulk near C=N bond DecreasedHinders access of water to the imine carbon.[5]
2. Oxidative Degradation:

Hydrazides and hydrazones with an N-H bond are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal ions.[7][12][13]

  • The Problem: Oxidation can lead to the formation of various byproducts and the cleavage of the hydrazone linkage, resulting in loss of activity.[14]

  • The Solution:

    • Store purified hydrazone compounds under an inert atmosphere (e.g., argon or nitrogen).[7]

    • Protect samples from light by using amber vials or storing them in the dark.

    • Store at low temperatures (e.g., -20°C or -80°C).

    • Use high-purity, degassed solvents and buffers to minimize exposure to oxygen and metal contaminants.

Experimental Protocol: Assessing Hydrazone Stability

This protocol allows for the quantitative assessment of your hydrazone conjugate's stability at different pH values.

  • Prepare Buffers: Prepare sterile-filtered buffers at pH 4.5 (e.g., acetate buffer) and pH 7.4 (e.g., phosphate-buffered saline).

  • Sample Preparation: Dissolve your purified hydrazone conjugate in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact conjugate remaining and the amount of released payload or starting material.

  • Data Interpretation: Plot the percentage of intact conjugate versus time for each pH to determine the hydrolysis rate and half-life of your conjugate under different conditions.

Q3: I am observing a significant amount of an unexpected byproduct. What could it be?

Besides hydrolysis and oxidation, other side reactions can plague experiments involving hydrazides.

1. Azine Formation:

This is a common byproduct, especially in reactions involving hydrazine (NH₂NH₂) itself. It occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.

  • Mechanism: R₂C=O + H₂N-NH₂ → R₂C=N-NH₂ (Hydrazone) R₂C=N-NH₂ + R₂C=O → R₂C=N-N=CR₂ (Azine) + H₂O

  • Prevention:

    • Use a slight excess (1.1-1.2 equivalents) of the hydrazine or hydrazide reagent.[7]

    • Add the carbonyl compound slowly to the solution of the hydrazide. This maintains a low concentration of the carbonyl compound, disfavoring the second reaction.[7]

2. Intramolecular Cyclization:

If your substrate contains other reactive functional groups, intramolecular reactions can compete with the desired hydrazone formation, leading to the formation of stable heterocyclic rings.[15]

  • Prevention:

    • Protecting Groups: Protect other reactive functional groups in your molecule before performing the hydrazone formation reaction. A wide variety of protecting groups are available for different functionalities.[16][17]

    • Milder Conditions: Harsher conditions (e.g., high temperatures) can promote cyclization. Try running the reaction at a lower temperature for a longer period.[15]

Visualizing Azine Formation Side Reaction

AzineFormation cluster_main Desired Hydrazone Formation cluster_side Azine Side Reaction Carbonyl_1 R₂C=O Hydrazone R₂C=N-NH₂ Carbonyl_1->Hydrazone + Hydrazine Hydrazine H₂N-NH₂ Hydrazone_side R₂C=N-NH₂ Azine R₂C=N-N=CR₂ Hydrazone_side->Azine + Carbonyl (excess) Carbonyl_2 R₂C=O

Caption: Reaction scheme illustrating the desired hydrazone formation versus the unwanted azine byproduct formation.

Q4: How can I use protecting groups to control hydrazide reactivity?

In multi-step synthesis, it is often necessary to temporarily block the reactivity of a hydrazide or a carboxylic acid from which it is derived.

  • Hydrazides as Protecting Groups for Carboxylic Acids: In peptide synthesis, the carboxyl group can be converted to a hydrazide to protect it during certain coupling reactions.[18][19] The hydrazide can be deprotected later in the synthetic sequence.

  • Protecting the Hydrazide Moiety: If the hydrazide itself needs to be protected, this can be achieved by reacting it with a carbonyl compound to form a hydrazone that is stable under the subsequent reaction conditions but can be cleaved later. For example, a Boc-protected hydrazide (Boc-NH-NH₂) is a common reagent where one nitrogen is protected by the tert-butyloxycarbonyl (Boc) group.

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for its removal (deprotection), which must be orthogonal to other protecting groups present in the molecule.

Conclusion

The hydrazide moiety is a powerful tool in the arsenal of chemists and drug developers. By understanding the fundamental principles of its reactivity and the common side reactions that can occur, you can design more robust and efficient experiments. Careful control of pH, strategic use of protecting groups, and awareness of potential degradation pathways are essential for success. This guide provides a foundation for troubleshooting common issues, but as with all scientific endeavors, meticulous experimental design and careful analysis are paramount.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3481–3484. [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). Retrieved from [Link]

  • PROTECTING GROUPs.pptx. (n.d.). Retrieved from [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions]. (2024, September 25). AxisPharm. Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008, August 19). Raines Lab. Retrieved from [Link]

  • The chemical and biochemical degradation of hydrazine. (1997). DTIC. Retrieved from [Link]

  • New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrazide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fang, G., & Li, Y. M. (2018). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 61(9), 1045-1052. [Link]

  • Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry, 30(1), 315-316. [Link]

  • Tanaka, S., Kanno, M., Tashiro, Y., Narumi, T., Mase, N., & Sato, K. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploration of Drug Science. [Link]

  • Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs. (2025, May 1). PubMed. Retrieved from [Link]

  • Loev, B. (1963). U.S. Patent No. 3,113,971. Washington, DC: U.S.
  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). OrgoSolver. Retrieved from [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.). Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024, April 3). The Journal of Organic Chemistry. [Link]

  • The chemical and biochemical degradation of hydrazine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. (n.d.). MDPI. Retrieved from [Link]

  • The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. (2006, November 7). UNT Digital Library. Retrieved from [Link]

  • The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis 1. (n.d.). ACS Publications. Retrieved from [Link]

  • Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC. Retrieved from [Link]

  • Side Reactions in - Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Help with Low Yield Synthesis. (2025, June 8). Reddit. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). Chemical Reviews. [Link]

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. (2022, April 6). PubMed Central. [Link]

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011, November 1). PubMed Central. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020, October 20). RSC Publishing. [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (n.d.). PubMed Central. [Link]

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Technical Support Center: Optimizing the Synthesis of 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this valuable heterocyclic building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your yield and purity.

I. Synthesis Overview: The Hydrazinolysis of a Pyrazole Ester

The most common and straightforward route to this compound is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 1H-pyrazole-5-carboxylate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine.[1][2] While seemingly simple, this process is susceptible to various issues that can impact both the yield and purity of the final product.

The overall transformation is depicted below:

Ethyl 1H-pyrazole-5-carboxylate + Hydrazine Hydrate → this compound + Ethanol

This guide will address the critical aspects of this reaction, from starting material quality to final product isolation and characterization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors throughout the synthetic process. Here are the most common culprits and their solutions:

  • Incomplete Reaction: The conversion of the ester to the hydrazide may not be reaching completion.

    • Cause: Insufficient reaction time, inadequate temperature, or a suboptimal amount of hydrazine hydrate can lead to an incomplete reaction.[3]

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester. A common mobile phase for this is a mixture of ethyl acetate and hexane.

      • Increase Reaction Time and/or Temperature: Refluxing the reaction mixture is a common practice.[2][4] Extending the reflux time can often drive the reaction to completion.

      • Optimize Hydrazine Hydrate Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight to moderate excess of hydrazine hydrate (e.g., 1.5-3 equivalents) can increase the reaction rate and ensure complete conversion of the ester.[5] However, a large excess can complicate purification.

  • Poor Quality Starting Materials: The purity of your starting ethyl 1H-pyrazole-5-carboxylate is crucial.

    • Cause: Impurities in the starting ester will not convert to the desired product and can interfere with the reaction or product isolation.

    • Solution:

      • Characterize Your Starting Material: Before starting the reaction, confirm the purity of your ethyl 1H-pyrazole-5-carboxylate using techniques like NMR or GC-MS.

      • Purify if Necessary: If significant impurities are present, consider purifying the starting ester by column chromatography or recrystallization.[6]

  • Product Loss During Work-up and Purification: A significant amount of product can be lost during the isolation steps.

    • Cause: The product, this compound, may have some solubility in the solvents used for washing or recrystallization.

    • Solution:

      • Cooling for Precipitation: After the reaction, cooling the mixture on an ice bath is often necessary to precipitate the product, as hydrazides can have poor solubility in alcoholic solvents upon cooling.[7]

      • Minimize Wash Volumes: When washing the filtered product, use minimal amounts of a cold solvent to reduce loss due to dissolution.

      • Optimize Recrystallization Solvent: If recrystallization is necessary, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Ethanol or mixtures of ethanol and water are often good starting points.[8]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 2.0 eq)

  • Ethanol (or Methanol)

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting ester spot has completely disappeared.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a white to off-white solid.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity is paramount, especially for applications in drug development. Here are common impurities and strategies for their removal:

  • Unreacted Starting Material (Ethyl 1H-pyrazole-5-carboxylate):

    • Cause: As discussed in Q1, this is due to an incomplete reaction.

    • Purification:

      • Recrystallization: This is often the most effective method. This compound is typically a solid, and a suitable recrystallization solvent (like ethanol) can effectively remove the more soluble ester.[8]

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane, is typically required to elute the polar hydrazide.[9]

  • Side-Products:

    • Cause: While the reaction is generally clean, side reactions can occur, especially if the starting materials are not pure. For instance, the formation of regioisomers can be an issue in the initial synthesis of the pyrazole ring.[10]

    • Purification: Column chromatography is the most reliable method for separating structurally similar impurities.[9]

  • Residual Hydrazine Hydrate:

    • Cause: Using a large excess of hydrazine hydrate can lead to its presence in the final product.

    • Purification:

      • Washing: Thoroughly washing the filtered product with a solvent in which hydrazine hydrate is soluble but the product is not (e.g., cold ethanol) is crucial.

      • Azeotropic Removal: In some cases, co-evaporation with a high-boiling point solvent under reduced pressure can help remove residual hydrazine.

Data Presentation: Expected Yield and Purity

The following table summarizes typical yields and purity levels for the synthesis of this compound, though actual results can vary based on reaction scale and specific conditions.

ParameterTypical RangeAnalytical Method for Assessment
Yield 75-95%Gravimetric analysis
Purity >98%HPLC, ¹H NMR

Visualization of Key Processes

To further clarify the experimental and logical workflows, the following diagrams are provided.

Reaction Mechanism: Nucleophilic Acyl Substitution

G cluster_0 Reaction Mechanism Ester Ethyl 1H-pyrazole-5-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination Ethanol Ethanol Tetrahedral_Intermediate->Ethanol

Caption: Nucleophilic attack of hydrazine on the ester carbonyl.

Troubleshooting Workflow for Low Yield

G cluster_1 Troubleshooting Workflow Start Low Yield Observed Check_Reaction Check for Complete Reaction (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time_Temp Increase Reflux Time/Temp Incomplete->Increase_Time_Temp Increase_Hydrazine Increase Hydrazine eq. Incomplete->Increase_Hydrazine Check_Purity Check Starting Material Purity Complete->Check_Purity End Yield Improved Increase_Time_Temp->End Increase_Hydrazine->End Impure_SM Impure Starting Material Check_Purity->Impure_SM Check_Workup Review Work-up/Purification Check_Purity->Check_Workup If Pure Purify_SM Purify Starting Material Impure_SM->Purify_SM Purify_SM->End Optimize_Workup Optimize Precipitation/Washing Check_Workup->Optimize_Workup Optimize_Workup->End

Caption: A logical guide to diagnosing and resolving low yield issues.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different solvent for the reaction?

    • A: Yes, other alcohols like methanol can also be used. The choice of solvent can sometimes influence the reaction rate and the solubility of the product. Ethanol is a good starting point due to its favorable boiling point and solvency properties.

  • Q: Is the reaction sensitive to air or moisture?

    • A: The reaction is generally not sensitive to air. While it is good practice to use dry glassware, the presence of small amounts of water (as in aqueous hydrazine hydrate solutions) is acceptable and does not typically interfere with the reaction.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended. ¹H NMR spectroscopy will confirm the structure of the molecule. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity with high accuracy. Melting point analysis can also be a good indicator of purity.

  • Q: What safety precautions should I take when working with hydrazine hydrate?

    • A: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Sources

Technical Support Center: Chemoselectivity in Reactions of 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazole-5-carbohydrazide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the chemoselectivity of this versatile but complex building block. Our goal is to explain the causality behind experimental outcomes and provide robust, field-proven protocols to help you achieve your synthetic targets with precision and confidence.

Introduction: The Challenge of Selectivity

This compound is a valuable synthon in medicinal chemistry, prized for its ability to form a wide range of biologically active derivatives, including anti-inflammatory, anticancer, and antimicrobial agents[1]. Its synthetic utility is, however, matched by its complexity. The molecule possesses four distinct nucleophilic nitrogen atoms, each with a different reactivity profile, creating significant challenges in achieving chemoselectivity.

Understanding the electronic and steric properties of these sites is the key to controlling reaction outcomes.

G cluster_pyrazole This compound cluster_key Nucleophilic Sites mol N1 N1: Pyrrole-like, acidic N-H. Deprotonation creates a potent nucleophile. N2 N2: Pyridine-like, basic sp² nitrogen. Generally the least nucleophilic site for alkylation but can direct metal coordination. N_alpha Nα: Hydrazide nitrogen adjacent to C=O. Nucleophilicity is reduced by the inductive effect of the carbonyl group. N_beta Nβ: Terminal hydrazide nitrogen (-NH₂). Often the most nucleophilic site for acylation due to its basicity and steric accessibility. G SM 1H-Pyrazole-5- carbohydrazide Protected N1-Boc Protected Intermediate SM->Protected 1. Boc₂O, Et₃N (Protect Pyrazole N-H) Acylated Selectively Acylated Product (Nβ) Protected->Acylated 2. Acyl Chloride, Base (Selective Acylation) Final Final Deprotected Product Acylated->Final 3. TFA / CH₂Cl₂ (Deprotection)

Sources

Technical Support Center: Navigating Solubility Challenges of Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carbohydrazide derivatives. This class of compounds holds immense therapeutic promise, with demonstrated activities ranging from anticancer to antimicrobial.[1][2] However, their complex heterocyclic structure often leads to poor aqueous solubility, a significant hurdle in experimental assays and preclinical development.[3]

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work. We will move from foundational techniques to advanced formulation strategies to address even the most persistent solubility issues.

Section 1: Foundational Troubleshooting: The First Response to Poor Solubility

This section addresses the most common initial challenge: getting your compound into a workable solution for in vitro experiments.

Q1: My pyrazole carbohydrazide derivative is insoluble in my standard aqueous buffer (e.g., PBS). Where do I even begin?

A1: The immediate goal is to find a suitable solvent system. For highly hydrophobic molecules like many pyrazole derivatives, starting with a strong, water-miscible organic solvent is the standard and most effective first step.

The Causality: These compounds often have rigid, planar structures and multiple hydrogen bond donors/acceptors, which can favor strong crystal lattice formation over interaction with water. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is exceptionally effective at disrupting these intermolecular forces and solvating a wide range of organic molecules.[4][5]

Recommended Starting Point: DMSO Dimethyl sulfoxide (DMSO) is the universal starting solvent in early-stage drug discovery for good reason. Its strong solubilizing power can dissolve approximately 80% of compounds.[5]

Initial Dissolution Protocol:

  • Weigh your compound accurately in a clean, dry vial.

  • Add a minimal volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Using anhydrous DMSO is critical, as absorbed water can reduce its solvating power.[6]

  • Use mechanical agitation. Vortex the vial vigorously for 1-2 minutes.

  • If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can be applied cautiously if the compound's thermal stability is known.[7]

  • Visually inspect for a clear, homogenous solution.

Q2: Success! My compound dissolved in DMSO. But when I add it to my aqueous cell culture media or assay buffer, it immediately crashes out or forms a cloudy suspension. What's going wrong?

A2: This is the most common follow-up problem, known as precipitation upon dilution. You've created a supersaturated aqueous solution that is thermodynamically unstable.

The Causality: When you add the highly concentrated DMSO stock to the aqueous buffer, the solvent environment rapidly shifts from being DMSO-dominant to water-dominant. The aqueous environment cannot maintain the high concentration of the hydrophobic compound that the DMSO could, causing the compound to rapidly precipitate out of the solution.[6][8]

The key is to control the dilution process to avoid creating localized areas of high supersaturation. A direct "pipette-and-squirt" method is often the cause of this issue.

Below is a troubleshooting workflow to address this common problem.

start Compound Precipitates Upon Dilution step1 Is your final DMSO concentration >1%? start->step1 step2 Refine Dilution Technique (See Protocol A) step1->step2 No step3 Reduce final DMSO concentration. High concentrations can cause cell toxicity or artifacts. step1->step3 Yes step4 Still Precipitating? step2->step4 step3->step2 step5 Incorporate Surfactants or Co-solvents (See Section 2) step4->step5 Yes step6 Success step4->step6 No step5->step6 step7 Consider Advanced Formulations (See Section 3) step5->step7 If still problematic

Caption: Troubleshooting workflow for compound precipitation.

See Appendix A for the Detailed Protocol for Preparing and Diluting DMSO Stock Solutions to minimize precipitation.

Section 2: Intermediate Strategies: Modifying Physicochemical Conditions

If careful dilution of a DMSO stock isn't sufficient, the next step is to modify the properties of the aqueous medium itself to make it more hospitable to your compound.

Q3: Can pH adjustment improve the solubility of my pyrazole carbohydrazide derivative?

A3: Yes, this can be a very powerful technique, but its effectiveness depends entirely on the presence of ionizable functional groups in your specific derivative.

The Causality: The solubility of weakly acidic or weakly basic compounds is highly pH-dependent.[9][10] By changing the pH of the solution, you can shift the equilibrium between the neutral (often less soluble) form and the ionized/salt (often more soluble) form of the molecule.

  • Weakly Basic Groups: The nitrogen atoms in the pyrazole ring can act as weak bases. In an acidic environment (lower pH), they can become protonated (N → N⁺-H), forming a cation that is generally more water-soluble.

  • Weakly Acidic Groups: The N-H protons of the carbohydrazide moiety can be weakly acidic. In a basic environment (higher pH), they can be deprotonated, forming an anion that is typically more soluble.

The best approach is to experimentally determine the pH-solubility profile of your compound. See Appendix A for a Protocol for Determining a pH-Solubility Profile .

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph low_ph low_ph_ion low_ph_ion high_ph high_ph high_ph_ion high_ph_ion title1 For a Weakly Basic Group: title2 For a Weakly Acidic Group:

Caption: Impact of pH on the solubility of ionizable compounds.
Q4: Are there other strategies besides pH adjustment to make my aqueous buffer more "organic-like"?

A4: Absolutely. The two main approaches are using co-solvents and surfactants. These are mainstays of preclinical formulation development.

1. Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar solutes by reducing the overall polarity of the solvent system.[11][12]

The Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic compound and the water. Essentially, they make the water a more favorable environment for the drug molecule.

Co-SolventProperties & Use CasesTypical Starting Concentration (v/v)
Ethanol Less toxic than DMSO. Good for compounds with moderate hydrophobicity.5-20%
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer. Excellent solubilizer, commonly used in oral and parenteral formulations.10-40%
Propylene Glycol (PG) Similar to PEG 400, widely used in pharmaceutical preparations.10-40%
Glycerol Increases viscosity, which can sometimes help stabilize a solution.5-20%

2. Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[13][14]

The Causality: These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble pyrazole derivative can be encapsulated within the hydrophobic core, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[15][16] This mechanism is known as micellar solubilization.

SurfactantTypeNotes
Polysorbate 80 (Tween® 80) Non-ionicVery common, low toxicity. Used in many commercial drug products.
Polyoxyl 35 Castor Oil (Cremophor® EL) Non-ionicExcellent solubilizer but associated with some toxicity concerns.
Solutol® HS 15 Non-ionicA newer surfactant with a good safety profile and strong solubilizing capacity.[17]
Sodium Dodecyl Sulfate (SDS) AnionicA very strong solubilizer, but generally limited to in vitro assays due to protein-denaturing effects.

Experimental Approach: Start with a low concentration of surfactant (e.g., 0.1-0.5%) in your buffer and determine if it prevents precipitation of your compound upon addition from the DMSO stock.

Section 3: Advanced Formulation Approaches for In Vivo and Challenging Applications

When co-solvents and surfactants are insufficient, or if you are preparing a formulation for animal studies, more advanced techniques are required. The goal of these methods is to present the drug to the aqueous environment in a high-energy, readily dissolvable form.

Q5: My compound is intended for an in vivo animal study, and I cannot achieve the required concentration even with co-solvents. What is the next logical step?

A5: For challenging compounds, particularly those in BCS Class II (low solubility, high permeability), creating an amorphous solid dispersion is a powerful and widely used pharmaceutical strategy.[18]

The Causality: Most compounds are difficult to dissolve because they are in a highly ordered, low-energy crystalline state. A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix (often a polymer).[19][20][21] This process achieves two critical things:

  • Amorphous State: It prevents the drug from crystallizing, holding it in a higher-energy, more readily dissolvable amorphous state.[19]

  • Increased Wettability & Surface Area: The hydrophilic carrier dissolves rapidly in water, releasing the drug as very fine, high-surface-area particles, which dramatically increases the dissolution rate according to the Noyes-Whitney equation.[12][22]

Common CarrierTypeKey Properties
Polyvinylpyrrolidone (PVP K30) PolymerExcellent at forming amorphous dispersions and inhibiting crystallization.
Polyethylene Glycol (PEG 6000) PolymerA water-soluble, crystalline carrier that can form eutectic mixtures.
Hydroxypropyl Methylcellulose (HPMC) PolymerCan also act as a precipitation inhibitor in solution.

See Appendix A for a Protocol for Preparing a Solid Dispersion via Solvent Evaporation .

Appendix A: Detailed Experimental Protocols

Protocol 1: Preparing and Diluting DMSO Stock Solutions
  • Preparation of High-Concentration Stock:

    • Accurately weigh 1-5 mg of your pyrazole carbohydrazide derivative into a 1.5 mL microcentrifuge tube or glass vial.

    • Consult the compound's molecular weight to calculate the volume of anhydrous DMSO needed to achieve a desired stock concentration (e.g., 20 mM).

    • Add the calculated volume of anhydrous DMSO directly to the solid powder.

    • Vortex vigorously for 2 minutes. Use a bath sonicator for 10 minutes if any solid remains.

    • Visually confirm the solution is completely clear. Store at -20°C, protected from light and moisture.

  • Optimized Dilution into Aqueous Buffer:

    • Prepare your final aqueous buffer (e.g., PBS, cell culture media).

    • To achieve a final concentration of 10 µM from a 20 mM stock (a 1:2000 dilution), do not add the stock directly to the final large volume. Instead, perform serial dilutions.

    • Step A (Intermediate Dilution): Pipette 2 µL of the 20 mM DMSO stock into 198 µL of the aqueous buffer in a microcentrifuge tube. This creates a 200 µM intermediate solution in 1% DMSO. Pipette up and down gently but thoroughly to mix.

    • Step B (Final Dilution): Take 50 µL of the 200 µM intermediate solution and add it to 950 µL of the final aqueous buffer. This achieves the target 10 µM concentration in a final DMSO concentration of 0.05%.

    • Rationale: This stepwise process gradually introduces the compound to the aqueous environment, minimizing localized supersaturation and reducing the likelihood of precipitation.

Protocol 2: Determining a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Dispense an excess amount of the solid compound into separate vials for each buffer (e.g., 1-2 mg per 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium solubility.

  • Separation: After equilibration, allow the vials to sit undisturbed for the excess solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Measure the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 3: Preparing a Solid Dispersion via Solvent Evaporation
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a drug-to-carrier ratio (e.g., 1:4 w/w).

  • Dissolution: Dissolve both the pyrazole carbohydrazide derivative and the carrier in a common volatile organic solvent in which both are highly soluble (e.g., methanol, ethanol, or a mixture).[21] Ensure a clear solution is formed.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature (e.g., 40-50°C) to form a thin, clear film on the flask wall.

  • Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Processing: Scrape the solid film from the flask. Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture, which could induce crystallization. The resulting powder can then be weighed and dispersed directly into aqueous media for experiments.

References

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solid Dispersion: A Strategy to Enhance the Solubility of Poorly Soluble Drugs. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Available from: [Link]

  • Asian Journal of Pharmaceutical Technology & Innovation. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • PharmaTutor. Surfactants And Their Role In Pharmaceutical Product Development. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available from: [Link]

  • National Institutes of Health (NIH). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from: [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?. Available from: [Link]

  • ResearchGate. Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Available from: [Link]

  • Quora. How to remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound. Available from: [Link]

  • University of Rochester Chemistry Department. Workup: DMF or DMSO. Available from: [Link]

  • Ataman Kimya. Carbohydrazide. Available from: [Link]

  • Wikipedia. Carbohydrazide. Available from: [Link]

  • Shandong Mingde Chemical Co., Ltd. Carbohydrazide Solubility In Water. Available from: [Link]

  • National Institutes of Health (NIH). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available from: [Link]

  • National Institutes of Health (NIH). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Journal of Advanced Pharmacy Education & Research. Different approaches toward the enhancement of Drug Solubility: A Review. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Digital Analysis Corp. pH Adjustment and Neutralization, the basics. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

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  • Khan Academy. pH and solubility. Available from: [Link]

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  • RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

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stability issues and degradation pathways of 1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile heterocyclic compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

I. Introduction to the Stability Profile of this compound

This compound incorporates two key functional moieties: the aromatic pyrazole ring and the reactive carbohydrazide group. The overall stability of the molecule is a composite of the properties of these two components.

  • The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally imparts significant stability. It is relatively resistant to oxidation and reduction under typical experimental conditions.[1] However, the ring can be susceptible to electrophilic substitution and, under harsh conditions, ring-opening reactions, particularly if activating groups are present.[2][3]

  • The Carbohydrazide Group: This functional group (-CO-NH-NH₂) is significantly more reactive and is the primary source of potential instability. It is susceptible to hydrolysis, oxidation, and reactions with carbonyl compounds.[4] The hydrazide moiety's nucleophilicity is central to its utility in synthesis but also a key factor in its degradation.

This guide will address the most common stability issues you may encounter and provide actionable troubleshooting advice.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[5] This minimizes exposure to the three main degradation catalysts: moisture, oxygen, and light.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions, especially thermal decomposition.[5]
Atmosphere Inert Gas (Argon, Nitrogen)The carbohydrazide moiety is susceptible to oxidation by atmospheric oxygen.[5]
Light Amber Vial / Protect from LightPrevents photolytic degradation, where UV or high-energy light can initiate cleavage of chemical bonds.[5]
Moisture Tightly Sealed ContainerMinimizes the risk of hydrolysis of the carbohydrazide group.[5]

Q2: I've noticed my solid sample of this compound has changed color from white to a yellowish or brownish tint. What does this indicate?

A2: A change in color is a common visual indicator of degradation. This is often due to oxidation of the carbohydrazide moiety, which can lead to the formation of colored impurities.[5] It is highly recommended to assess the purity of the sample using an analytical technique like HPLC before proceeding with any experiments.

Q3: Can I store this compound in solution?

A3: Long-term storage in solution is generally not recommended due to the increased risk of solvent-mediated degradation, particularly hydrolysis. If you must store a solution for a short period, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store it at low temperatures (-20°C or -80°C), and blanket the headspace with an inert gas.[5] Aqueous or protic solvent solutions (like methanol or ethanol) are particularly prone to hydrolysis and should be prepared fresh for each experiment.

Q4: What are the primary degradation pathways I should be aware of?

A4: The three primary degradation pathways for this compound are hydrolysis , oxidation , and thermal decomposition . Each of these pathways leads to distinct degradation products and can compromise the integrity of your sample. These are discussed in detail in the Troubleshooting Guide below.

III. Troubleshooting Guide: Common Stability Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Loss of Potency or Unexpected Side Products in Aqueous Media

Symptoms:

  • Inconsistent results in biological assays performed in aqueous buffers.

  • Appearance of a new, more polar peak in your HPLC chromatogram over time.

  • A decrease in the area of the parent compound peak in your analytical trace.

Probable Cause: Hydrolysis

The amide bond within the carbohydrazide moiety is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. The terminal hydrazine group can also be hydrolyzed, although this is generally slower.

Proposed Degradation Pathway (Hydrolysis):

Hydrolysis cluster_main Hydrolytic Degradation P5C This compound Acid 1H-Pyrazole-5-Carboxylic Acid Hydrazine Hydrazine

Mechanism Explanation: Under aqueous conditions, a water molecule can act as a nucleophile, attacking the carbonyl carbon of the carbohydrazide. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-N bond to yield 1H-pyrazole-5-carboxylic acid and hydrazine.[4][6] This process is accelerated in both acidic and basic environments.

Troubleshooting and Mitigation Protocol:

  • Buffer Selection:

    • Action: Screen a range of pH values for your experimental buffer. Aim for a pH as close to neutral (6.5-7.5) as possible, where the rate of hydrolysis is often at a minimum.

    • Causality: Both H⁺ and OH⁻ ions catalyze amide hydrolysis. By working at a neutral pH, you minimize the concentration of these catalytic species.

  • Temperature Control:

    • Action: Perform your experiments at the lowest practical temperature. If possible, conduct assays on an ice bath.

    • Causality: Hydrolysis is a chemical reaction with activation energy. Lowering the temperature reduces the kinetic energy of the system, thereby slowing the reaction rate.[5]

  • Fresh Preparation:

    • Action: Always prepare aqueous solutions of this compound immediately before use. Do not store stock solutions in aqueous buffers.

    • Causality: This minimizes the time the compound is exposed to the hydrolytic environment.

Issue 2: Sample Degradation Upon Exposure to Air or in the Presence of Metal Ions

Symptoms:

  • Rapid discoloration (yellowing/browning) of the solid or solution.

  • Formation of multiple, often poorly resolved, impurity peaks in the HPLC analysis.

  • Loss of the parent compound with no single, clear degradation product.

Probable Cause: Oxidation

The hydrazide functional group is a reducing agent and is highly susceptible to oxidation.[5] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or trace metal ion contaminants that can catalyze oxidative reactions.

Proposed Degradation Pathway (Oxidation):

Oxidation cluster_main Oxidative Degradation P5C This compound Diimide Acyl Diimide Intermediate Acid 1H-Pyrazole-5-Carboxylic Acid N2 Nitrogen Gas (N₂)

Mechanism Explanation: Oxidation of the hydrazide can proceed through a diimide intermediate. This species is often unstable and can decompose further, potentially leading to the formation of the corresponding carboxylic acid and nitrogen gas, or it can participate in other complex radical reactions, leading to a mixture of products.[7] The pyrazole ring itself is generally stable to oxidation, but strong oxidants could potentially lead to ring opening in some derivatives.[1][3]

Troubleshooting and Mitigation Protocol:

  • Inert Atmosphere Handling:

    • Action: Handle the solid compound in a glove box or glove bag under an inert atmosphere. For solutions, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Causality: This physically removes the primary oxidizing agent, atmospheric oxygen, from the environment of the compound.

  • Use of Antioxidants/Chelators:

    • Action: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) or a metal chelator (e.g., EDTA) to your solutions.

    • Causality: Antioxidants can scavenge radical species that initiate oxidation. Chelators like EDTA bind trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalytically promote the formation of reactive oxygen species.[7] Note: In some specific cases, antioxidants can have pro-oxidant effects, so validation is necessary.[7]

  • Purification of Solvents:

    • Action: Ensure all solvents are of high purity and free from peroxides, which can be potent oxidizing agents.

    • Causality: Peroxides, which can form in solvents like THF or diethyl ether upon storage, can directly oxidize the hydrazide group.

Issue 3: Decomposition During High-Temperature Procedures

Symptoms:

  • Melting point determination shows decomposition (gas evolution, charring) rather than a sharp melt.

  • Significant degradation is observed during thermal analysis (TGA/DSC).

  • Loss of sample integrity during reactions requiring elevated temperatures (e.g., reflux).

Probable Cause: Thermal Decomposition

This compound, like many hydrazide derivatives, has limited thermal stability. At elevated temperatures, it can decompose through several pathways.

Proposed Degradation Pathway (Thermal):

Thermal cluster_main Thermal Decomposition Pathways P5C This compound Decarbonylation 5-Hydrazinyl-1H-pyrazole + CO RingCleavage Fragmented Products (e.g., nitriles, N₂ gas) Condensation Self-Condensation Products (e.g., Bicyclic compounds)

Mechanism Explanation: High temperatures provide the energy to overcome activation barriers for several decomposition reactions.

  • Pathway 1 (Decarbonylation): Cleavage of the bond between the pyrazole ring and the carbonyl group.

  • Pathway 2 (Ring Cleavage): More energetic pathway involving the breakdown of the stable pyrazole ring, potentially starting with the cleavage of the weak N-N bond.[8]

  • Pathway 3 (Self-Condensation): The nucleophilic hydrazide of one molecule can attack the electrophilic carbonyl of another, leading to oligomeric or polymeric impurities, or cyclized products.

Troubleshooting and Mitigation Protocol:

  • Reaction Temperature Optimization:

    • Action: If performing a reaction, carefully determine the minimum temperature required for the desired transformation. Use a temperature-controlled reaction vessel.

    • Causality: Avoids providing excess thermal energy that could initiate decomposition pathways.

  • Inert Atmosphere:

    • Action: Conduct high-temperature reactions under an inert atmosphere.

    • Causality: This prevents thermo-oxidative degradation, which is often more aggressive than purely thermal decomposition.

  • Limit Exposure Time:

    • Action: Minimize the duration the compound is held at an elevated temperature.

    • Causality: Reduces the probability of degradation over time.

IV. Experimental Protocol: Forced Degradation Study

To systematically investigate the stability of this compound and identify its degradation products, a forced degradation study is essential.[9][10] This is a standard practice in pharmaceutical development.

Objective: To generate likely degradation products under stressed conditions to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • HPLC system with a UV or PDA detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).[11]

  • Stress Conditions: (Perform each in a separate vial)

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[11]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Incubate 2 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 100°C for 48 hours. Dissolve in the stock solution solvent before analysis.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

    • Control: Keep 2 mL of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a reverse-phase HPLC method, monitoring for the appearance of new peaks and the decrease in the parent peak. A gradient method is often required to resolve all degradation products.

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[11] If degradation is too rapid, reduce the stress (lower temperature, shorter time, lower reagent concentration). If it's too slow, increase the stress. The chromatograms will reveal the degradation profile under each condition, allowing for the development of a stability-indicating method capable of separating the parent compound from all its potential impurities.

V. References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing).

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett.

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC.

  • Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate.

  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. Chem-Impex.

  • Carbohydrazide. Ataman Kimya.

  • Synthesis of carbohydrazide. ChemicalBook.

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Request PDF - ResearchGate.

  • 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide. Chem-Impex.

  • Forced Degradation Studies. MedCrave online.

  • stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Chemistry of carbohydrazide and thiocarbohydrazide. datapdf.com.

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.

  • N'-[(2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. PubChem.

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.

  • 3-hydroxy-1H-pyrazole-5-carbohydrazide. Benchchem.

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC.

  • Current status of pyrazole and its biological activities. PMC.

  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate.

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.

  • Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate.

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry.

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate.

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Technical Support Center: Scale-Up Synthesis of 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established safety protocols and chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial questions and concerns that arise during the scale-up planning phase.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route involves a two-step process:

  • Esterification/Cyclization: Synthesis of a pyrazole ester intermediate, typically Ethyl 1H-pyrazole-5-carboxylate. This is often achieved through the condensation of a hydrazine source with a suitable 1,3-dicarbonyl compound equivalent.

  • Hydrazinolysis: Conversion of the pyrazole ester to the desired this compound by reaction with hydrazine hydrate.

This pathway is favored for its use of readily available starting materials and generally high yields.

Q2: What are the primary safety hazards to consider when scaling up this synthesis?

A2: The most significant hazard is the use of hydrazine hydrate . While a crucial reagent, it is toxic, a suspected carcinogen, and highly reactive.[1][2] Key scale-up concerns include:

  • Toxicity: The risk of exposure via inhalation or skin contact increases with the quantities handled.[3][4][5] Engineering controls are paramount.

  • Exothermic Reaction: The hydrazinolysis step is highly exothermic and can lead to a thermal runaway if not properly controlled.[1]

  • Flammability: Hydrazine hydrate is a flammable liquid, and its vapors can form explosive mixtures with air.[2][6]

  • Reactivity & Decomposition: It can react violently with oxidizing agents and can decompose, sometimes explosively, in the presence of catalytic metals like copper or iron.[1][4]

Q3: How do I manage the exothermic nature of the hydrazinolysis reaction at scale?

A3: Managing the exotherm is critical for safety.[1] Key strategies include:

  • Controlled Addition: Add the hydrazine hydrate slowly and sub-surface to the ester solution to control the reaction rate.

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system (e.g., jacketed vessel with a chiller) capable of handling the heat load generated by the reaction.

  • Dilution: Conducting the reaction in a suitable solvent helps to absorb and dissipate the heat of reaction. Using more dilute solutions of hydrazine is inherently safer.[1][4]

  • Monitoring: Continuous temperature monitoring with alarms is essential to detect any deviation from the expected thermal profile.

Q4: What are common impurities I should expect, and how can they be minimized?

A4: Common impurities may include unreacted starting materials (the pyrazole ester), regioisomers from the initial cyclization, and byproducts from side reactions.[1] To minimize these:

  • Control Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry during the pyrazole ring formation is crucial to favor the desired product and improve selectivity.[1]

  • High-Purity Starting Materials: Use high-quality starting materials to avoid introducing impurities that can be difficult to remove later.

  • Optimized Work-Up: A well-designed work-up procedure is essential to remove unreacted reagents and byproducts.

Section 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems encountered during the scale-up process.

Issue / Observation Potential Cause Troubleshooting Steps & Recommendations
Low Yield in Hydrazinolysis Step Incomplete reaction.Increase Reaction Time: Monitor the reaction progress using an appropriate analytical method like HPLC or TLC. • Increase Temperature: Gradually increase the reaction temperature, but carefully monitor for any uncontrolled exotherm. • Reagent Stoichiometry: Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction to completion.[2]
Product degradation during work-up.Minimize Exposure to Extremes: The product may be sensitive to prolonged exposure to acidic or basic conditions during work-up.[2] Neutralize and isolate the product promptly. • Temperature Control: Keep the work-up and isolation temperatures as low as possible to prevent degradation.
Runaway Reaction or Uncontrolled Exotherm Poor heat dissipation.Check Cooling System: Verify that the reactor's cooling system is adequately sized for the reaction scale and is functioning correctly.[7] • Improve Stirring: Inefficient stirring can create localized hot spots. Ensure the agitator design and speed provide good mixing.[7] • Reduce Addition Rate: Slow down the rate of hydrazine hydrate addition.[2]
Presence of contaminants.Ensure Equipment Cleanliness: Traces of metals (e.g., copper, iron) can catalyze the decomposition of hydrazine.[2] Use scrupulously clean equipment.[4]
Product Fails to Crystallize or Precipitates as an Oil Incorrect solvent system.Solvent Screening: The choice of solvent for precipitation or recrystallization is critical.[1] Perform small-scale screening with various anti-solvents. • Control Cooling Rate: A slow, controlled cooling rate often promotes the formation of crystals over oil.
Impurities inhibiting crystallization.Purify Crude Product: Consider an initial purification step, such as a wash or charcoal treatment, to remove impurities that may be interfering with crystallization.
Formation of Regioisomers Lack of selectivity in the pyrazole synthesis.Optimize Reaction Conditions: Screen different solvents, temperatures, and catalysts on a small scale to improve regioselectivity.[1] Lowering the reaction temperature can sometimes enhance selectivity.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Scale-Up Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This protocol outlines a general procedure. Specific quantities and conditions should be optimized at the lab scale first.

Materials:

  • Diethyl ethoxymethylenemalonate (DEMM)

  • Hydrazine hydrate (e.g., 55-64% solution in water)[3][6]

  • Ethanol (solvent)

Procedure:

  • Reactor Setup: Charge a suitably sized, clean reactor equipped with an overhead stirrer, condenser, temperature probe, and addition funnel with ethanol.

  • Reagent Charge: Add diethyl ethoxymethylenemalonate to the ethanol in the reactor.

  • Controlled Addition: Begin agitation and slowly add hydrazine hydrate via the addition funnel, maintaining the internal temperature below a pre-determined limit (e.g., 30°C) using the reactor's cooling system.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-Up: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Isolation: Isolate the crude product by filtration. Wash the filter cake with cold ethanol or another suitable solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram: Synthesis & Purification

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_0 Step 1: Pyrazole Ester Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Purification Start Charge Reactor with Ethanol & DEMM AddHydrazine Controlled Addition of Hydrazine Hydrate Start->AddHydrazine Exotherm Control Reflux Heat to Reflux & Monitor Reaction AddHydrazine->Reflux Cool Cool & Reduce Volume Reflux->Cool IsolateEster Isolate Crude Ester (Filtration) Cool->IsolateEster DissolveEster Dissolve Ester in Ethanol IsolateEster->DissolveEster Crude Ester AddHydrazine2 Controlled Addition of Hydrazine Hydrate DissolveEster->AddHydrazine2 Exotherm Control Reflux2 Heat to Reflux & Monitor Reaction AddHydrazine2->Reflux2 IsolateProduct Cool, Precipitate & Isolate Product Reflux2->IsolateProduct Recrystallize Recrystallization IsolateProduct->Recrystallize Crude Carbohydrazide Dry Dry Final Product Recrystallize->Dry End End Dry->End Final Product: This compound

Caption: Workflow for the two-step synthesis and purification of this compound.

Section 4: Safety & Handling Considerations for Hydrazine Hydrate

Engineering Controls and PPE

Given the hazards of hydrazine hydrate, robust safety measures are non-negotiable.

  • Ventilation: All handling and reactions should be conducted in a well-ventilated area, preferably within a fume hood or a closed system for larger scales, to prevent the accumulation of toxic and flammable vapors.[2][6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear permeation-resistant gloves.[6] Consult the manufacturer's data for suitability.

    • Eye Protection: Chemical goggles and a face shield are mandatory.[3]

    • Clothing: Use chemical-resistant clothing, such as a rubber apron.[3]

    • Respiratory Protection: For operations not in a closed system, a NIOSH-approved respirator is recommended.[6] Cartridge respirators are not suitable.[5]

  • Safety Equipment: An emergency shower and eyewash station must be immediately accessible.[3]

Spill & Waste Management
  • Spills: Contain spills with a non-combustible absorbent material like sand or earth.[8] Prevent entry into sewers or waterways.

  • Waste: Waste hydrazine must be neutralized before disposal. Dilute aqueous solutions will react with dissolved oxygen over time, but this can be accelerated with a dilute oxidizer solution.[5] Dispose of all waste via a licensed contractor and according to local regulations.[8]

Logical Relationship Diagram: Hazard Mitigation

This diagram shows the relationship between hydrazine hazards and the necessary control measures.

G cluster_hazards Primary Hazards of Hydrazine Hydrate cluster_controls Mitigation & Control Measures Toxicity Toxicity Inhalation & Skin Contact EngControls Engineering Controls Fume Hood, Closed System, Ventilation Toxicity->EngControls PPE Personal Protective Equipment (PPE) Gloves, Goggles, Face Shield, Apron Toxicity->PPE Reactivity Reactivity Exothermic, Decomposition Reactivity->EngControls Clean Equipment ProcControls Procedural Controls Slow Addition, Dilution, Temp. Monitoring Reactivity->ProcControls Flammability Flammability Vapors can ignite Flammability->EngControls SpillWaste Spill & Waste Mgmt Absorbents, Neutralization, Licensed Disposal Flammability->SpillWaste

Caption: Relationship between hydrazine hazards and the corresponding control strategies.

References

  • Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema Inc.
  • Hydrazine Hydrate. Lanxess.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications.
  • Safety and Handling of Hydrazine. DTIC.
  • Large-scale synthesis of 1H-pyrazole. ResearchGate.
  • hydrazine hydrate 55% - SAFETY DATA SHEET.
  • Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Clark University.
  • Gram-scale synthesis of ethyl 5-methyl-3-(phenylamino). ResearchGate.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. Benchchem.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Method for purifying pyrazoles. Google Patents.
  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed.
  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.

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Technical Support Center: Optimization of Coupling Reactions with 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of forming amide and hydrazone linkages with this versatile heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot common issues and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug discovery? this compound is a valuable scaffold in medicinal chemistry. The pyrazole core and the carbohydrazide functional group are present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antimalarial properties[1][2]. The carbohydrazide moiety serves as a key handle for coupling with various electrophiles (like aldehydes, ketones, or activated carboxylic acids) to generate diverse libraries of potential drug candidates[1].

Q2: What are the main types of coupling reactions performed with this compound? The two most common coupling reactions are:

  • Hydrazone Formation: The terminal -NH2 group of the carbohydrazide reacts with an aldehyde or ketone to form a hydrazone linkage (-C=N-NH-C(O)-). This reaction is often catalyzed by acid.

  • Amide Bond Formation (Acylation): The terminal -NH2 group acts as a nucleophile to attack an activated carboxylic acid or its derivative (e.g., acyl chloride, active ester), forming a new amide bond. This is a standard peptide-type coupling.

Q3: My starting pyrazole is a carboxylic acid or ester, not a carbohydrazide. How do I prepare this compound? Typically, you would start with an ethyl or methyl 1H-pyrazole-5-carboxylate. The synthesis involves the direct reaction of this ester with hydrazine hydrate (N₂H₄·H₂O), often by heating in a suitable solvent like ethanol. This is a standard and efficient method for converting an ester to a carbohydrazide. The synthesis of the initial pyrazole ring itself can be achieved through various methods, such as the Knorr pyrazole synthesis from a β-ketoester and a hydrazine derivative[3].

Q4: Is the N-H on the pyrazole ring reactive? Do I need to protect it? Yes, the pyrrole-like N-H of the pyrazole ring is acidic and can be nucleophilic[4]. In many coupling reactions, especially those involving strong bases or highly reactive electrophiles, this N-H can compete with the desired reaction at the carbohydrazide moiety[5]. Whether protection is necessary depends on the specific reaction conditions and substrates. If you observe side products related to N-alkylation or N-acylation, an N-protecting group (like Boc or a substituted benzyl group) may be required.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I'm attempting an amide coupling with a carboxylic acid, but I'm getting very low yield or only recovering my starting materials. What's going wrong?

This is a common issue often rooted in suboptimal activation of the carboxylic acid, poor reagent quality, or inappropriate reaction conditions.

Potential Cause 1: Inefficient Carboxylic Acid Activation. The direct reaction between a carboxylic acid and the hydrazide is unfavorable. The carboxylic acid must first be converted into a more reactive electrophile[6][7].

  • Recommended Action: Employ a reliable coupling reagent. The choice of reagent is critical and can dramatically affect yield. Phosphonium (e.g., PyBOP®, PyAOP®) and aminium/uronium (e.g., HATU, HBTU, HCTU) salts are highly efficient for forming active esters in situ[6]. Carbodiimides like EDC (or DCC) are also common but often require an additive like HOBt or Oxyma Pure to improve efficiency and suppress side reactions[8][9].

Potential Cause 2: Inactive or Degraded Reagents. Coupling reagents, particularly carbodiimides like EDC and additives like NHS, are sensitive to moisture and can hydrolyze over time, rendering them inactive[9].

  • Recommended Action: Use fresh, high-quality reagents. Store them in a desiccator at the recommended temperature. Always allow reagent vials to warm to room temperature before opening to prevent moisture condensation[9]. Prepare solutions of EDC and NHS immediately before use[9].

Potential Cause 3: Suboptimal pH or Incompatible Buffer. The two stages of carbodiimide coupling have different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine (hydrazide) is favored at a more neutral to slightly basic pH (7.0-8.5)[9].

  • Recommended Action:

    • For a one-pot reaction, maintain a pH between 6.5 and 7.5.

    • For a more controlled two-step protocol, first perform the activation step in a buffer like MES at pH 5.0-6.0. Then, adjust the pH to 7.2-7.5 before adding the this compound[9].

    • Crucially, avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete in the reaction [9]. Phosphate-buffered saline (PBS) or borate buffers are suitable choices for the coupling step[9].

Potential Cause 4: Poor Solubility. If any of your starting materials or activated intermediates are not fully dissolved, the reaction will be slow and incomplete.

  • Recommended Action: Screen different solvents. DMF and DCM are common choices for coupling reactions[8]. If solubility remains an issue in DCM, adding a minimal amount of DMF can help, though it may slightly slow the activation rate[8]. For highly polar substrates, DMSO can be used, but be aware it can be difficult to remove.

Issue 2: Formation of Multiple Side Products

Q: My reaction is messy, and I'm isolating several unexpected products alongside my desired compound. What are these, and how can I prevent them?

Side product formation often points to issues with selectivity, over-activation, or the use of conditions that are too harsh.

Potential Cause 1: Reaction at the Pyrazole N-H. As mentioned in the FAQs, the pyrazole N-H is a potential nucleophile. In the presence of a base and an activated electrophile, you can form N-acylated byproducts.

  • Recommended Action:

    • Use a Weaker Base: Strong bases can deprotonate the pyrazole N-H, increasing its nucleophilicity. Switch from strong bases like DBU or sodium hydride to milder organic bases like DIPEA or N-methylmorpholine (NMM)[6].

    • Protect the N-H: If milder conditions are ineffective, consider protecting the pyrazole nitrogen before the coupling step. The Boc group is a common choice and can be removed later under acidic conditions.

Potential Cause 2: Dimerization or Polymerization. If your coupling partner has multiple reactive sites, or if the activated carboxylic acid is highly unstable, it can self-react or cause polymerization.

  • Recommended Action: Consider a two-step activation protocol where the active ester is formed first, and any excess activating agent is removed or quenched before the nucleophile (the carbohydrazide) is added. Using pre-activated stable esters like NHS or pentafluorophenyl (OPfp) esters can also provide more control[6].

Potential Cause 3: Guanidinylation by Uronium Reagents. Uronium/aminium-based coupling reagents like HBTU and HATU can react with the nucleophilic -NH2 group of the carbohydrazide to form a guanidinium byproduct, capping the chain and preventing further reaction.

  • Recommended Action:

    • Avoid using a large excess of the uronium reagent.

    • Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.

    • Alternatively, use COMU, an oxyma-based aminium reagent that is also reported not to cause guanidinylation.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing a failed or low-yielding coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents 1. Assess Reagents start->check_reagents reagent_purity Purity of Starting Materials OK? check_reagents->reagent_purity check_conditions 2. Review Conditions solvent_solubility Substrates Soluble in Solvent? check_conditions->solvent_solubility check_activation 3. Verify Activation reagent_choice Coupling Reagent Sufficiently Reactive? check_activation->reagent_choice coupling_reagent_fresh Coupling Reagents Fresh & Anhydrous? reagent_purity->coupling_reagent_fresh Yes purify_sm Purify/Re-characterize Starting Materials reagent_purity->purify_sm No coupling_reagent_fresh->check_conditions Yes use_fresh_reagents Use Fresh Bottle of Coupling Reagents coupling_reagent_fresh->use_fresh_reagents No ph_base pH & Base Choice Appropriate? solvent_solubility->ph_base Yes screen_solvents Screen Solvents (DMF, NMP, DCM) solvent_solubility->screen_solvents No ph_base->check_activation Yes adjust_ph Adjust pH / Screen Milder Bases (DIPEA, NMM) ph_base->adjust_ph No side_reactions Evidence of Side Reactions (e.g., N-acylation)? reagent_choice->side_reactions Yes stronger_reagent Switch to Stronger Reagent (e.g., HATU, COMU) reagent_choice->stronger_reagent No protect_group Consider N-H Protection or Use Phosphonium Reagent side_reactions->protect_group Yes

Caption: A logical guide for troubleshooting common coupling reaction issues.

Optimized Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a robust method for coupling a carboxylic acid with this compound using HATU, a highly effective coupling reagent[7].

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 equiv) to the solution and stir for 2-3 minutes.

  • Add DIPEA (2.5 equiv) and stir the mixture at room temperature. The solution may change color, indicating the formation of the active ester. Allow the activation to proceed for 15-20 minutes.

  • In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the carbohydrazide solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrazone Formation with an Aldehyde

This protocol details the formation of a hydrazone from an aldehyde, a common reaction for this class of compounds. Aniline can be used as an effective catalyst for this transformation[10].

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Ethanol or Methanol

  • Aniline (0.1 equiv, optional catalyst) or Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

  • Add the aldehyde (1.05 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) or aniline (0.1 equiv) to the mixture[10].

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The product often precipitates from the solution as it forms.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough for use without further purification.

Data Summary Tables

Table 1: Comparison of Common Amide Coupling Reagents

Reagent NameTypeKey AdvantagesPotential Drawbacks
EDC (or DCC)CarbodiimideCost-effective, widely used.[8]Requires additive (HOBt, Oxyma), can cause racemization, DCU byproduct is insoluble.[8][9]
HBTU / TBTU Aminium SaltHighly efficient, fast reactions, byproducts are water-soluble.[6]Can cause guanidinylation of the amine, less stable in solution than some others.
HATU Aminium SaltMore reactive than HBTU, very fast, low racemization, good for hindered couplings.[11]More expensive, can also cause guanidinylation.
PyBOP® Phosphonium SaltHigh reactivity, does not cause guanidinylation, good for sensitive substrates.[6]Solutions in DMF have moderate stability.
COMU® Aminium (Oxyma)High reactivity (comparable to HATU), non-explosive, does not cause guanidinylation.[6]Limited solution stability.
General Workflow Diagram

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagent_prep Reagent Preparation (Anhydrous Solvents, Fresh Reagents) activation Activation (e.g., with HATU/DIPEA) reagent_prep->activation coupling Coupling (Addition of Carbohydrazide) activation->coupling monitoring Monitoring (TLC / LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product Final Product Characterization purification->product

Caption: A standard experimental workflow for pyrazole amide coupling.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem. 3

  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck.

  • BenchChem. (2025). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. BenchChem. 5

  • BenchChem. (2025). Troubleshooting low yield in CME-carbodiimide coupling reactions. BenchChem. 9

  • Li, Y. M., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(15), 4991.

  • Al-Iraqi, M., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 8(25), e202301077.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 14(8), 819.

  • Khan, I. U., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 395.

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem. 12

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

  • Ivashkevich, O. A., et al. (2022). Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. Chemistry of Heterocyclic Compounds, 58(1), 1-10.

  • Kushwaha, P., et al. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect, 9(2), e202303867.

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid. BenchChem. 13

  • da Silva, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(8), 9593-9612.

  • da Silva, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate.

  • Rahman, M. M., et al. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate.

  • Chahdi, F. O., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3448.

  • Chahdi, F. O., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

  • Al-Iraqi, M., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information.

  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros on Reddit.

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Technical Support Center: A Troubleshooting Guide to Carbohydrazide-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbohydrazide-based reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize carbohydrazide in their experimental workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. Our aim is to provide you with the expertise and field-proven insights necessary to troubleshoot and optimize your reactions effectively.

Section 1: Safety First - Handling and Storage of Carbohydrazide

Before initiating any experiment, a thorough understanding of the safety protocols for handling carbohydrazide is paramount. While it is considered a safer alternative to hydrazine, it is not without hazards.

Question: What are the primary hazards associated with carbohydrazide and what precautions should I take?

Answer: Carbohydrazide is an irritant to the skin, eyes, and respiratory tract.[1][2] It may cause an allergic skin reaction.[2] Ingestion is harmful.[1]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] A face shield may be necessary for certain operations.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][4]

  • Handling: Avoid creating dust.[4] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[4]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[5]

    • Skin: Wash off with soap and plenty of water.[1]

    • Inhalation: Move the person to fresh air.[1]

    • Ingestion: Rinse mouth with water and consult a physician.[4]

Question: How should I properly store carbohydrazide?

Answer: Proper storage is crucial for maintaining the stability and purity of carbohydrazide.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]

  • Temperature: Store in a cool place, with some sources recommending refrigeration below 4°C (39°F).[5]

  • Incompatibilities: Store away from strong acids and strong oxidizing agents.[4][5][6]

  • Stability: Carbohydrazide is stable under normal temperatures and pressures, but may explode if heated under confinement.[1][6]

Section 2: Carbohydrazide as an Oxygen Scavenger in Aqueous Systems

One of the primary industrial applications of carbohydrazide is as an oxygen scavenger in boiler water treatment to prevent corrosion. It is a volatile oxygen scavenger that does not contribute dissolved solids to the boiler system.

Mechanism of Oxygen Scavenging

Carbohydrazide reacts directly with oxygen to form harmless, volatile products. This reaction passivates metal surfaces by forming a protective layer.

CON₄H₆ + 2O₂ → 2N₂ + 3H₂O + CO₂

At temperatures above 180°C (350°F), carbohydrazide can decompose to form hydrazine, which also acts as an oxygen scavenger.[7] However, this decomposition is not a prerequisite for its oxygen scavenging activity.[7]

Troubleshooting Guide for Oxygen Scavenging
Issue Potential Cause Troubleshooting Action & Explanation
Incomplete Oxygen Removal Insufficient Dosage Ensure a dosage of at least 0.5 moles of carbohydrazide per mole of dissolved oxygen. An excess is often recommended to ensure complete removal.[3]
Low Temperature The reaction rate is slower at lower temperatures. The optimal temperature range is 87.8-176.7°C.[3] For systems below 150°C, consider using a catalyst like hydroquinone to increase the reaction rate.[8]
Incorrect pH The reaction is most effective in an alkaline pH range.
Corrosion Continues Despite Treatment Low pH in Condensate Lines The reaction produces carbon dioxide, which can dissolve in water to form carbonic acid, lowering the pH and potentially causing corrosion.[9] Monitor the pH of the condensate and use a neutralizing amine if necessary.
Improper Dosing Point Carbohydrazide should be added to the boiler feedwater after the deaerator to remove residual oxygen. Maximizing the residence time before steam formation enhances corrosion protection.[1]
High Levels of Ammonia Detected Thermal Decomposition At temperatures above 200°C, carbohydrazide can decompose to ammonia, nitrogen, and hydrogen.[8] If high ammonia levels are problematic for your system, monitor operating temperatures closely.
Experimental Protocol: Application of Carbohydrazide as an Oxygen Scavenger
  • System Analysis: Determine the concentration of dissolved oxygen in your boiler feedwater.

  • Dosage Calculation: Calculate the required amount of carbohydrazide, ensuring a minimum of a 0.5 molar ratio to dissolved oxygen.

  • Preparation of Stock Solution: Prepare an aqueous solution of carbohydrazide. It is soluble in water.[6]

  • Dosing: Inject the carbohydrazide solution into the feedwater line, preferably after the deaerator, using a dosing pump.[1]

  • Monitoring: Regularly monitor the dissolved oxygen levels downstream of the injection point to ensure complete removal. Also, monitor the pH of the boiler water and condensate to check for any significant decrease.

  • Adjustment: Adjust the dosage based on the monitoring results to maintain optimal performance.

Section 3: Synthesis of Hydrazones from Carbohydrazide

Carbohydrazide is a versatile reagent in organic synthesis, commonly used to form hydrazones through condensation with aldehydes and ketones.[6] These reactions are fundamental in the synthesis of various biologically active molecules and heterocyclic compounds.[10]

Mechanism of Hydrazone Formation

The formation of hydrazones is typically an acid-catalyzed reaction. The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the protonated carbonyl carbon, followed by dehydration to yield the hydrazone.[11]

Hydrazone_Formation Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=O⁺H)-R' Carbonyl->Protonated_Carbonyl Protonation Carbohydrazide H₂N-NH-C(=O)-NH-NH₂ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(NH-NH-C(=O)-NH-NH₂)-R' Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Intermediate R-C(O⁺H₂)(NH-NH-C(=O)-NH-NH₂)-R' Tetrahedral_Intermediate->Protonated_Intermediate +H⁺ Hydrazone R-C(=N-NH-C(=O)-NH-NH₂)-R' Protonated_Intermediate->Hydrazone -H₂O Water H₂O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting Guide for Hydrazone Synthesis
Issue Potential Cause Troubleshooting Action & Explanation
Low or No Product Yield Incorrect pH The reaction is optimal in a mildly acidic range (pH 4-6).[12] Strong acids can fully protonate the carbohydrazide, rendering it non-nucleophilic, while basic conditions do not sufficiently activate the carbonyl group. Add a catalytic amount of acetic acid.[12]
Steric Hindrance Bulky aldehydes/ketones or substituted hydrazines can slow down the reaction. Increase the reaction time or temperature.[12]
Poor Quality Reagents Ensure starting materials are pure. Impurities can inhibit the reaction. Consider purifying reagents if necessary.[12]
Formation of Azine Byproduct Incorrect Stoichiometry Azine formation (R₂C=N-N=CR₂) occurs when the formed hydrazone reacts with a second equivalent of the carbonyl compound.[6] Use a slight excess (1.1-1.2 equivalents) of carbohydrazide.[12]
Reaction Conditions Add the carbonyl compound slowly to the solution of carbohydrazide to maintain a relative excess of the hydrazine throughout the addition.
Product Hydrolyzes During Workup or Storage Presence of Acid Hydrazones are susceptible to acid-catalyzed hydrolysis, reverting to the starting carbonyl and hydrazine.[6][13] Neutralize any acid catalyst during workup with a mild base wash (e.g., saturated sodium bicarbonate solution).[12]
Presence of Water Ensure the purified product is thoroughly dried and stored in a desiccator or under an inert atmosphere to prevent hydrolysis.
Difficulty in Product Purification Oily Product If the product is an oil and difficult to crystallize, column chromatography is the preferred method of purification.[14]
Streaking on TLC Plate The basic nature of the hydrazone can cause streaking on silica gel. Add a small amount (~1%) of triethylamine to the eluent to improve separation during column chromatography.[12]
Product Insoluble for Recrystallization Finding a suitable recrystallization solvent is key. Common choices include ethanol, methanol, or mixtures like hexane/ethyl acetate.[12]
Experimental Protocol: Synthesis and Purification of a Hydrazone
  • Reaction Setup: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[12]

  • Addition of Reagents: Add carbohydrazide (1.1 equivalents) to the solution. Then, add a catalytic amount of glacial acetic acid (2-3 drops).[12]

  • Reaction: Stir the mixture at room temperature or reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Spot the starting carbonyl, the reaction mixture, and a co-spot of both on the TLC plate. The reaction is complete when the starting carbonyl spot has disappeared from the reaction mixture lane.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.[12]

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).[12]

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[12]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

  • Purification by Column Chromatography:

    • If recrystallization is not effective, purify the crude product by silica gel column chromatography.[15][16]

    • Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) based on TLC analysis.[15]

    • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[12]

Section 4: Analytical Methods for Reaction Monitoring

Accurate monitoring is crucial for troubleshooting and optimizing carbohydrazide-based reactions.

Question: How can I monitor the progress of my hydrazone synthesis?

Answer: Thin Layer Chromatography (TLC) is the most common and effective method.

TLC_Monitoring cluster_0 TLC Plate Setup cluster_1 Interpretation Lane1 Lane 1: Starting Material (SM) Start Start of Reaction: - SM spot visible in Lane 1 & 3. - No Product spot in Lane 3. Lane1->Start Lane2 Lane 2: Co-spot (SM + RM) Progress Reaction in Progress: - SM spot in Lane 3 diminishes. - New Product spot appears in Lane 3. Lane2->Progress Lane3 Lane 3: Reaction Mixture (RM) Completion Reaction Complete: - SM spot absent in Lane 3. - Intense Product spot in Lane 3. Lane3->Completion

Caption: Workflow for monitoring reaction progress using TLC.

Question: What methods are available for quantifying carbohydrazide in aqueous solutions?

Answer: Several analytical methods can be used to determine the concentration of carbohydrazide, which is particularly useful for optimizing its application as an oxygen scavenger.

  • Spectrophotometry: A method based on the reduction of Iron(III) and measurement of the resulting Iron(II) complex is available for concentrations in the µg/L range.[9] Another method involves the reaction with PDTS (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt) to form a colored complex.[17]

  • Titration: For concentrations above 10 mg/L, a volumetric titration with bromate ion can be used.[9]

  • Polarography: Differential pulse polarography is a highly sensitive method for determining carbohydrazide concentrations from 4 to 3000 µg/L.[9]

Section 5: Frequently Asked Questions (FAQs)

Q1: My carbohydrazide solution turned yellow. Is it still usable? A1: Discoloration may indicate decomposition or the presence of impurities. It is recommended to use a fresh, pure sample of carbohydrazide, which should be a white crystalline powder.

Q2: Can I use carbohydrazide in acidic media for organic synthesis? A2: While a catalytic amount of acid is necessary for hydrazone formation, strongly acidic conditions should be avoided as they can protonate the carbohydrazide, making it non-nucleophilic and halting the reaction.[11]

Q3: What is the main advantage of using carbohydrazide over hydrazine as an oxygen scavenger? A3: The primary advantage is safety. Carbohydrazide has lower toxicity and is not considered a carcinogen, unlike hydrazine.

Q4: My hydrazone product is unstable and decomposes over time. How can I improve its stability? A4: Hydrazone stability is influenced by several factors. Ensure all traces of acid from the synthesis are removed during workup. Store the purified, dry product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to minimize degradation.

References

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  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved January 12, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). Retrieved January 12, 2026, from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved January 12, 2026, from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved January 12, 2026, from [Link]

  • PubMed. (1992). Determination of carbohydrazide at trace and subtrace levels. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (1989). On the mechanism of formation of azines from hydrazones. Retrieved January 12, 2026, from [Link]

  • Ronald, T. B., & Kalia, J. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

  • ResearchGate. (n.d.). The proposed mechanism of formation of azines by reaction between.... Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). On the mechanism of formation of azines from hydrazones. Retrieved January 12, 2026, from [Link]

  • Química Organica.org. (n.d.). Azine Formation. Retrieved January 12, 2026, from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved January 12, 2026, from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (1992). Determination of carbohydrazide at trace and subtrace levels. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. Retrieved January 12, 2026, from [Link]

  • atamankimya.com. (n.d.). CARBOHYDRAZIDE. Retrieved January 12, 2026, from [Link]

  • Chemicke Zvesti. (n.d.). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Retrieved January 12, 2026, from [Link]

  • PubMed. (2017). Construction of a hydrazone-linked chiral covalent organic framework-silica composite as the stationary phase for high performance liquid chromatography. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • ACS Omega. (2024). Carbohydrazone/Thiocarbohydrazone-Based Dual-Responsive Probes for Highly Selective Detection of Cu2+/Fe3+ Cations and F–/ClO4– Anions, and Their Application in Bioimaging of Live Cells and Zebrafish Larvae. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2016). XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2?-carbohydrazide. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2016). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (1992). Determination of carbohydrazide at trace and subtrace levels. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved January 12, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 12, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Retrieved January 12, 2026, from [Link]

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  • Chemistry For Everyone. (2025). What Is The Mobile Phase In Column Chromatography?. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Troubleshooting Guide: Common Issues in Catalyzed Pyrazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Low or No Product Yield

Q: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in pyrazole synthesis is a common issue that can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Incompatibility:

    • The Cause: The chosen catalyst may not be suitable for your specific substrates (e.g., 1,3-dicarbonyl compound and hydrazine derivative). Catalyst activity can be highly dependent on the electronic and steric properties of the reactants[1]. For instance, some catalysts are more effective for specific classes of substrates, like trifluoromethylated ynones[2].

    • Troubleshooting Protocol:

      • Verify Catalyst Suitability: Consult literature for catalysts proven to be effective for your substrate class. A wide range of catalysts, from simple acids to transition metals and nanocatalysts, have been reported for pyrazole synthesis[2][3].

      • Catalyst Screening: If the initial choice is ineffective, perform a small-scale screen with different types of catalysts. Consider both homogeneous (e.g., acetic acid, silver triflate) and heterogeneous catalysts (e.g., nano-ZnO, Amberlyst-70)[2][3][4]. Heterogeneous catalysts offer the advantage of easier separation and potential reusability[5].

      • Check Catalyst Loading: The optimal catalyst loading can vary. Start with the literature-recomended loading and then screen a range (e.g., 1 mol% to 10 mol%) to find the sweet spot for your reaction[2][5].

  • Suboptimal Reaction Conditions:

    • The Cause: Temperature, solvent, and reaction time are critical parameters. For example, some reactions proceed efficiently at room temperature, while others require reflux[2][3]. The solvent can also play a crucial role in reaction kinetics and selectivity[6].

    • Troubleshooting Protocol:

      • Temperature Optimization: If the reaction is sluggish at room temperature, incrementally increase the temperature. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures[7].

      • Solvent Screening: The choice of solvent can significantly impact yield. Protic solvents like ethanol are common, but aprotic solvents may be more suitable for certain catalyst systems[6]. Consider screening a panel of solvents with varying polarities.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction by TLC until the starting materials are consumed[7].

  • Poor Quality of Reagents:

    • The Cause: Hydrazine derivatives can degrade over time. The purity of the 1,3-dicarbonyl compound is also important.

    • Troubleshooting Protocol:

      • Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents. Hydrazine hydrate, in particular, should be handled with care and its purity verified.

      • Check for Contaminants: Impurities in the starting materials can interfere with the catalyst or lead to side reactions.

Issue 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds[1]. The regioselectivity is influenced by the reaction mechanism, which can be directed by several factors.

Controlling Factors & Optimization Strategies:

  • pH of the Reaction Medium:

    • The Underlying Principle: The initial step in the Knorr pyrazole synthesis is the acid-catalyzed formation of an imine[8][9]. The regioselectivity can be influenced by which carbonyl group is more readily protonated and attacked by the hydrazine. The pH can modulate the reactivity of both the dicarbonyl compound and the hydrazine.

    • Optimization Protocol:

      • Acid Catalyst Variation: Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) to find one that favors the formation of the desired isomer.

      • pH Adjustment: Carefully adjust the pH of the reaction mixture. In some cases, a slightly acidic medium is optimal, while in others, neutral conditions might be preferred[1].

  • Steric and Electronic Effects:

    • The Underlying Principle: The substituents on the 1,3-dicarbonyl compound and the hydrazine can exert significant steric and electronic effects, influencing the site of initial nucleophilic attack[1]. A bulky substituent on the dicarbonyl may hinder the approach of the hydrazine to the adjacent carbonyl group.

    • Strategic Considerations:

      • Substrate Design: If possible, consider modifying the substrates to enhance the steric or electronic differentiation between the two carbonyl groups.

      • Catalyst Choice: Some catalysts may exhibit a higher degree of regioselectivity due to their coordination with the substrates. For example, certain metal catalysts can direct the reaction pathway[2].

  • Solvent Effects:

    • The Underlying Principle: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the transition state energies of the competing reaction pathways.

    • Optimization Protocol:

      • Solvent Screening: Test a range of solvents with different polarities and hydrogen-bonding capabilities. Protic solvents like ethanol and aprotic solvents like DMF or NMP can lead to different isomeric ratios[4].

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst selection and optimization in pyrazole synthesis.

Q1: What are the main classes of catalysts used for pyrazole synthesis, and how do I choose between them?

A1: Catalysts for pyrazole synthesis can be broadly categorized into:

  • Homogeneous Catalysts: These include Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., silver triflate, copper triflate)[3][4]. They are often highly active but can be difficult to separate from the reaction mixture.

  • Heterogeneous Catalysts: These are solid-phase catalysts such as nano-ZnO, Amberlyst-70, and magnetic nanoparticles[2][4][10]. Their primary advantage is ease of separation and recyclability, aligning with green chemistry principles[5].

  • Nanocatalysts: These materials, like nano-ZnO and copper ferrite, offer high surface area and catalytic activity, often leading to excellent yields in shorter reaction times[4][10][11].

The choice of catalyst depends on factors like substrate scope, desired reaction conditions (e.g., temperature, solvent), and scalability. For green and sustainable synthesis, heterogeneous and nanocatalysts are often preferred[12].

Q2: How can I optimize the reaction conditions for my pyrazole synthesis?

A2: Optimization is a multi-parameter process. A systematic approach is recommended:

  • Catalyst Loading: Start with a literature-reported value and then perform a series of experiments with varying catalyst amounts to find the optimal loading that maximizes yield without unnecessary cost or side reactions[5].

  • Temperature: Evaluate the reaction at different temperatures, from room temperature to reflux, to determine the ideal balance between reaction rate and product stability[13].

  • Solvent: The choice of solvent can dramatically affect the outcome. Screen a variety of solvents, considering both protic and aprotic options[6].

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum conversion and avoid product degradation from prolonged reaction times[7].

Q3: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?

A3: Yes, several green chemistry approaches have been developed for pyrazole synthesis. These often involve:

  • Use of Heterogeneous Catalysts: As mentioned, these catalysts are easily recoverable and reusable[5][10].

  • Green Solvents: Utilizing water or other environmentally benign solvents instead of volatile organic compounds[10].

  • Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction[10][14].

  • Multicomponent Reactions: One-pot syntheses that combine multiple steps reduce waste and improve efficiency[5][15].

Q4: My pyrazole product is difficult to purify. What are some common purification challenges and solutions?

A4: Purification of pyrazoles can be challenging due to the presence of regioisomers, unreacted starting materials, or byproducts.

  • Separating Regioisomers: This often requires careful column chromatography. Experiment with different solvent systems to achieve optimal separation. In some cases, fractional crystallization can be effective if the isomers have different solubilities[7].

  • Removing Hydrazine Byproducts: An acid-base extraction can be used to remove unreacted hydrazine. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and extract the basic hydrazine impurities[7].

  • Product is an Oil: If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization. If this fails, column chromatography is the next step. For basic pyrazoles that are difficult to purify on silica gel, consider deactivating the silica with triethylamine or using reverse-phase chromatography[7].

Data & Protocols

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a comparative overview to aid in catalyst selection.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedControlledNot SpecifiedShort95%Reported
Nickel-based heterogeneous catalystHydrazine, Ketone, Aldehyde10 mol%EthanolRoom Temp3 hGood to ExcellentUp to 7 cycles
Amberlyst-70Hydrazines, 1,3-DiketonesNot SpecifiedAqueousRoom TempNot SpecifiedGoodReported

This table is a compilation of data from multiple sources[2][3][4][5].

Experimental Protocol: General Procedure for Heterogeneous Nickel-Catalyzed One-Pot Pyrazole Synthesis

This protocol is adapted from a reported procedure for the one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst[5].

  • To a round-bottom flask containing ethanol (10 mL), add the ketone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Wash the catalyst with ethanol and dry it for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole derivative.

Visual Diagrams

Workflow for Troubleshooting Low Yield in Pyrazole Synthesis

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst 1. Catalyst Issues start->catalyst conditions 2. Reaction Conditions start->conditions reagents 3. Reagent Quality start->reagents sub_catalyst1 Incompatible Catalyst? catalyst->sub_catalyst1 sub_conditions1 Suboptimal Temperature? conditions->sub_conditions1 sub_reagents Degraded Reagents? reagents->sub_reagents sub_catalyst2 Incorrect Loading? sub_catalyst1->sub_catalyst2 No action_catalyst1 Screen Different Catalysts (Homogeneous/Heterogeneous) sub_catalyst1->action_catalyst1 Yes action_catalyst2 Optimize Catalyst Loading sub_catalyst2->action_catalyst2 Yes sub_conditions2 Incorrect Solvent? sub_conditions1->sub_conditions2 No action_conditions1 Vary Reaction Temperature sub_conditions1->action_conditions1 Yes action_conditions2 Screen Solvents sub_conditions2->action_conditions2 Yes action_reagents Use Fresh/Purified Reagents sub_reagents->action_reagents Yes end Improved Yield action_catalyst1->end action_catalyst2->end action_conditions1->end action_conditions2->end action_reagents->end

Caption: A decision tree for troubleshooting low product yield.

Decision Logic for Catalyst Selection

Catalyst_Selection start Start: Catalyst Selection green_chem Is Green Chemistry/ Reusability a Priority? start->green_chem heterogeneous Consider Heterogeneous Catalysts (e.g., nano-ZnO, Amberlyst-70) green_chem->heterogeneous Yes homogeneous Consider Homogeneous Catalysts (e.g., Acetic Acid, AgOTf) green_chem->homogeneous No optimize Optimize Reaction Conditions heterogeneous->optimize special_substrates Are Substrates Specialized? (e.g., fluorinated) homogeneous->special_substrates specific_catalyst Select Catalyst Based on Literature for Specific Substrates (e.g., AgOTf for CF3-ynones) special_substrates->specific_catalyst Yes general_catalyst Start with a General Purpose Catalyst (e.g., Acetic Acid) special_substrates->general_catalyst No specific_catalyst->optimize general_catalyst->optimize

Caption: A flowchart for selecting an appropriate catalyst.

References

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
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Validation & Comparative

A Comparative Analysis of 1H-Pyrazole-Carbohydrazide Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[2] When combined with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole-carbohydrazide structure becomes a powerful pharmacophore, known to be a crucial building block for a plethora of heterocyclic compounds with significant biological activities.[3] The position of the carbohydrazide group on the pyrazole ring gives rise to three primary isomers: 1H-pyrazole-3-carbohydrazide, 1H-pyrazole-4-carbohydrazide, and 1H-pyrazole-5-carbohydrazide. The seemingly subtle shift in this functional group's position can profoundly influence the molecule's physicochemical properties, steric hindrance, and electronic distribution, thereby dictating its interaction with biological targets and ultimately its therapeutic potential.

This guide provides a comparative analysis of these three key isomers, offering insights into their synthesis, physicochemical characteristics, and reported biological activities. We will delve into the causality behind experimental choices and present supporting data to aid researchers, scientists, and drug development professionals in navigating the chemical space of these promising compounds.

Synthetic Strategies: A Convergent Approach

The synthesis of 1H-pyrazole-carbohydrazide isomers typically follows a reliable and straightforward two-step sequence. The foundational step is the construction of the corresponding ethyl pyrazole-carboxylate ester, which is then converted to the desired carbohydrazide.

Workflow for the Synthesis of Pyrazole-Carbohydrazide Isomers

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Carbohydrazide Formation 1,3-Dicarbonyl 1,3-Dicarbonyl Ethyl Pyrazole-carboxylate Ethyl Pyrazole-carboxylate 1,3-Dicarbonyl->Ethyl Pyrazole-carboxylate Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrazine->Ethyl Pyrazole-carboxylate Pyrazole-carbohydrazide Pyrazole-carbohydrazide Ethyl Pyrazole-carboxylate->Pyrazole-carbohydrazide Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazole-carbohydrazide

Caption: General synthetic workflow for pyrazole-carbohydrazides.

Experimental Protocol: Synthesis of a Pyrazole-Carbohydrazide

This protocol provides a generalized method for the hydrazinolysis of an ethyl pyrazole-carboxylate to yield the corresponding carbohydrazide.

Materials:

  • Ethyl pyrazole-carboxylate isomer (1.0 eq)

  • Hydrazine hydrate (85% or 99%) (5.0-10.0 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolution: Dissolve the starting ethyl pyrazole-carboxylate in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the ethanolic solution. The use of excess hydrazine hydrate drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being less soluble, will often precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting material and excess hydrazine hydrate.

  • Drying: Dry the obtained solid product under vacuum to yield the pure pyrazole-carbohydrazide.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate and its boiling point is suitable for reflux conditions.

  • Excess Hydrazine Hydrate: The reaction is an equilibrium process. Using a large excess of hydrazine hydrate shifts the equilibrium towards the product side, ensuring a high yield of the desired carbohydrazide.

Comparative Physicochemical Properties

While a comprehensive, side-by-side experimental comparison of the parent isomers is scarce in the literature, we can compile available data and predicted properties to draw meaningful comparisons. The position of the carbohydrazide group influences the molecule's polarity, hydrogen bonding potential, and overall electronic character.

Property1H-Pyrazole-3-carbohydrazide1H-Pyrazole-4-carbohydrazideThis compound
Molecular Formula C₄H₆N₄OC₄H₆N₄OC₄H₆N₄O
Molecular Weight 126.12 g/mol 126.12 g/mol [4]126.12 g/mol
XLogP3 Data not readily available-1.3[4]Data not readily available
Hydrogen Bond Donors 33[4]3
Hydrogen Bond Acceptors 33[4]3

Note: Data for the 3- and 5-isomers are not as readily available in public databases as for the 4-isomer. The values presented are based on the parent, unsubstituted structures.

The negative XLogP3 value for the 4-isomer suggests it is the most hydrophilic of the three. This is likely due to the carbohydrazide group being positioned on the carbon atom furthest from the influence of the two ring nitrogens, potentially leading to a more exposed and polar functional group.

Comparative Biological Activities: A Positional Paradigm

The isomeric position of the carbohydrazide moiety is a critical determinant of the biological activity profile of the resulting derivatives. While direct comparative studies on the parent compounds are limited, a survey of the literature on their derivatives reveals distinct therapeutic tendencies for each isomeric class.

General Biological Activity Spectrum

G cluster_3 3-Carbohydrazide Derivatives cluster_4 4-Carbohydrazide Derivatives cluster_5 5-Carbohydrazide Derivatives Isomers 1H-Pyrazole-3-carbohydrazide 1H-Pyrazole-4-carbohydrazide This compound Antitumor_3 Antitumor Isomers:f0->Antitumor_3 Cannabinoid_Antagonist Cannabinoid Antagonist Isomers:f0->Cannabinoid_Antagonist Antinociceptive Antinociceptive Isomers:f1->Antinociceptive Antiparasitic Antiparasitic Isomers:f1->Antiparasitic Antimicrobial_4 Antimicrobial Isomers:f1->Antimicrobial_4 Antitumor_5 Antitumor Isomers:f2->Antitumor_5 Fungicidal Fungicidal Isomers:f2->Fungicidal Herbicidal Herbicidal Isomers:f2->Herbicidal

Caption: Predominant biological activities of pyrazole-carbohydrazide isomer derivatives.

  • 1H-Pyrazole-3-carbohydrazide Derivatives: This class has shown significant promise in oncology, with numerous derivatives exhibiting antitumor properties.[3] Notably, the famous CB1 cannabinoid receptor antagonist, Rimonabant, is a derivative of 1H-pyrazole-3-carbohydrazide, highlighting the potential of this scaffold in targeting CNS disorders.[3]

  • 1H-Pyrazole-4-carbohydrazide Derivatives: The substitution at the C-4 position appears to steer the biological activity towards antinociceptive, antibacterial, and antiparasitic applications.[3] For instance, a 4-dimethylaminephenyl derivative of 1H-pyrazole-4-carbohydrazide demonstrated antinociceptive activity significantly more potent than dipyrone.[3] Additionally, other derivatives have shown potential as antimalarial agents by inhibiting Plasmodium falciparum cysteine protease.[3]

  • This compound Derivatives: Similar to the 3-isomers, derivatives of this compound are frequently investigated for their antitumor activity.[3] Studies have shown that these compounds can inhibit the growth of cancer cell lines like A549 in a dose- and time-dependent manner.[3] This scaffold has also been explored for fungicidal and herbicidal applications.[3]

Focus on Anticancer Activity: Mechanism of Action

A significant body of research on pyrazole-carbohydrazide isomers is focused on their potential as anticancer agents. While the precise mechanism can vary depending on the specific derivative, a common theme is the inhibition of protein kinases. Due to their structural similarity to purines, pyrazolo[3,4-d]pyrimidines, which can be synthesized from pyrazole precursors, are known to act as ATP-competitive inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[5] The inhibition of these kinases disrupts signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis, ultimately leading to apoptosis (programmed cell death).[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer compounds.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (1H-pyrazole-carbohydrazide isomers) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Perspectives

The positional isomerism of the carbohydrazide group on the 1H-pyrazole ring is a critical factor that dictates the pharmacological profile of its derivatives. While 3- and 5-substituted pyrazole-carbohydrazides are predominantly explored for their anticancer potential, the 4-substituted isomers have shown promise in developing antinociceptive and anti-infective agents. This comparative guide highlights the importance of strategic functional group placement in drug design.

Future research should focus on conducting direct, head-to-head comparisons of the parent isomers under standardized conditions to provide a clearer baseline for their physicochemical and biological properties. Furthermore, exploring the nuanced mechanisms of action for each isomeric class will undoubtedly unveil new therapeutic opportunities and pave the way for the rational design of next-generation pyrazole-based pharmaceuticals.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

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A Comparative Guide for Drug Development Professionals: 1H-Pyrazole-5-Carbohydrazide vs. Isonicotinic Acid Hydrazide (Isoniazid)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison between the cornerstone anti-tubercular drug, isonicotinic acid hydrazide (isoniazid), and the versatile chemical scaffold, 1H-pyrazole-5-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced differences in chemical structure, mechanism of action, and biological performance, supported by experimental data and protocols. Our analysis aims to equip researchers with the foundational knowledge required to contextualize these compounds within modern antimicrobial discovery programs.

Introduction: A Tale of Two Hydrazides

In the landscape of antimicrobial agents, few molecules are as iconic as isonicotinic acid hydrazide, universally known as isoniazid (INH). Since its introduction in the 1950s, INH has been a first-line treatment for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb).[1][2] Its remarkable success is owed to its high potency and specificity.[3] Structurally similar, yet functionally distinct, is the this compound scaffold. While not a clinical drug in its parent form, this molecule is the foundation for a vast library of derivatives that exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

This guide dissects these two hydrazide-containing compounds, comparing the highly specialized "sharpshooter," isoniazid, with the versatile "scaffold," this compound, to illuminate their respective roles and potential in drug discovery.

Chemical and Structural Analysis

At a glance, both molecules share the carbohydrazide functional group (-CONHNH₂), which is crucial for their biological activity.[7][8] However, their core heterocyclic rings—a pyridine ring for isoniazid and a pyrazole ring for this compound—dictate their fundamental chemical properties and, consequently, their pharmacological profiles.

PropertyIsonicotinic Acid Hydrazide (Isoniazid)This compound
Chemical Structure Isoniazid Structurethis compound Structure
Core Heterocycle PyridinePyrazole
Molecular Formula C₆H₇N₃O[1][9]C₄H₆N₄O
Molar Mass 137.14 g/mol [1][9]126.12 g/mol
Synthesis Synopsis Typically synthesized by reacting ethyl isonicotinate or 4-cyanopyridine with hydrazine hydrate.[1][10]Commonly prepared via the reaction of a corresponding ethyl pyrazole-5-carboxylate with hydrazine hydrate.[11][12]
Physical Properties Odorless, colorless or white crystalline powder, soluble in water and alcohol.[9][13]Varies by derivative, but the parent compound is a solid.

The pyridine ring in isoniazid is a six-membered aromatic heterocycle with one nitrogen atom, while the pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[14] This seemingly small difference profoundly impacts electron distribution, basicity, and the overall three-dimensional shape of the molecules, influencing how they interact with biological targets.

Comparative Mechanism of Action

The most striking difference between these two compounds lies in their mechanism of action. Isoniazid's pathway is exquisitely specific and well-documented, whereas the activity of pyrazole carbohydrazides is diverse and dependent on the specific derivatives synthesized.

Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it is inactive until it is chemically converted into its active form within the target pathogen.[1][2] This activation is a critical step that ensures its selective toxicity against mycobacteria.

The activation and action pathway involves several key steps:

  • Uptake and Activation: INH is taken up by M. tuberculosis and activated by the bacterial catalase-peroxidase enzyme, KatG.[1][15][16]

  • Radical Formation: KatG converts INH into an isonicotinic acyl radical.[1][17]

  • Adduct Formation: This highly reactive radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD⁺ or NADH) to form a potent INH-NAD adduct.[17][18]

  • Target Inhibition: The INH-NAD complex tightly binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[1][15]

  • Cell Wall Disruption: InhA is an essential enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids.[3] Mycolic acids are unique, long-chain fatty acids that are the primary component of the mycobacterial cell wall. Their inhibition leads to a loss of cell wall integrity and ultimately, bacterial death.[1][15]

A range of other reactive species, including nitric oxide, are also generated during INH activation, which may contribute to its overall bactericidal effect.[1][19]

Isoniazid_Activation_Pathway cluster_Mtb Inside Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Form) Radical->Adduct NADH NADH NADH->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FASII FAS-II Pathway InhA->FASII Blocks Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Death Bacterial Death FASII->Death Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Figure 1: Isoniazid (INH) activation pathway in M. tuberculosis.
This compound: A Versatile Scaffold with Diverse Targets

Unlike isoniazid, there is no single, defined mechanism of action for the this compound family. The pyrazole ring serves as a versatile scaffold, and the biological target is determined by the various chemical groups attached to it.[4][5] Research into pyrazole derivatives has revealed a wide array of activities:

  • Broad-Spectrum Antimicrobial Activity: Different pyrazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, as well as various fungi.[20][21][22]

  • Diverse Molecular Targets: The mechanisms are varied. For instance, some complex pyrazole-containing antibiotics like cefoselis are known to target bacterial cell wall synthesis.[20] Other pyrazole-hydrazone derivatives have been reported to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[23]

  • Other Pharmacological Activities: Beyond antimicrobial effects, pyrazole carbohydrazide derivatives have been synthesized and investigated for their anticancer, anti-inflammatory, and antiviral properties, highlighting the scaffold's adaptability in targeting different biological pathways.[5][6][11]

In essence, while isoniazid's action is focused and deep, the pyrazole scaffold offers a broad but more variable therapeutic potential, making it a rich area for new drug discovery.

Comparative Biological Performance: A Data-Driven Overview

The theoretical differences in mechanism translate into distinct performance profiles in experimental settings. Isoniazid is a narrow-spectrum antibiotic, whereas pyrazole derivatives typically exhibit broader but less specific activity.

ParameterIsoniazid (INH)This compound Derivatives
Target Organism Primarily Mycobacterium tuberculosis.[2]Broad spectrum: Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli, P. aeruginosa), fungi, and others.[20][23]
Spectrum of Activity Narrow, highly specific.[24]Broad, varies significantly with chemical substitution.[4]
Antimicrobial Potency (MIC) M. tuberculosis H37Rv: ~0.02-0.06 µg/mL.MRSA: As low as 4 µg/mL for some tethered thiazolo-pyrazole derivatives.[20] Gram-positive bacteria: 1.95–7.81 μg/mL for certain hydrazide-hydrazones.[23][25] M. tuberculosis: Varies widely; some novel hydrazones show MICs of 3.1–12.5 µg/mL.[26]
Toxicity Profile Primary concerns: Hepatotoxicity (liver damage) and peripheral neuropathy.[1][15]Generally reported as low against human cell lines (e.g., HEK-293), but is highly compound-specific and requires individual evaluation.[20]

Note: MIC (Minimum Inhibitory Concentration) values are sourced from various studies and represent examples; they can vary based on experimental conditions.

This data underscores the fundamental trade-off: isoniazid offers unparalleled potency against its specific target, while the pyrazole scaffold provides a platform for developing agents against a wider range of pathogens, particularly those where resistance to conventional drugs is a concern.

Key Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are detailed methodologies for two core assays used to generate the comparative data discussed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method is preferred for its efficiency and quantitative results. Using a 96-well plate format allows for simultaneous testing of multiple concentrations and compounds. The use of a standardized inoculum ensures that the results are comparable across experiments. Resazurin is used as a viability indicator; metabolically active (living) cells reduce the blue dye to pink resorufin.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound (e.g., in DMSO).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria) to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as positive and negative growth controls, respectively.

  • Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours (or longer for slow-growing organisms like Mtb).

  • Result Determination: After incubation, add 20 µL of a resazurin solution (e.g., 0.015% w/v) to each well and incubate for another 4-6 hours. The MIC is the lowest compound concentration in a well that remains blue (indicating no metabolic activity/growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Analysis A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilutions A->C B Prepare Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Add Viability Dye (Resazurin) E->F G Determine MIC (Lowest Non-Growth Conc.) F->G

Figure 2: Experimental workflow for MIC determination.
Protocol 2: Cytotoxicity Assessment by MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is a common method for measuring the cytotoxic effects of chemical compounds.

Causality: The principle lies in the ability of mitochondrial reductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for hepatotoxicity or HEK293 for general cytotoxicity) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined by plotting viability against compound concentration.

Conclusion and Future Outlook

The comparison between isonicotinic acid hydrazide and this compound is a study in contrasts:

  • Isoniazid is a highly specialized, potent, narrow-spectrum prodrug that remains a vital tool against tuberculosis. Its well-defined mechanism of action is both its greatest strength and its limitation, as resistance often arises from mutations in the activation pathway (e.g., in the katG gene).[1][2]

  • This compound represents a versatile chemical scaffold. Its derivatives lack the singular potency of isoniazid against Mtb but offer immense potential for developing novel agents with a broader spectrum of activity.[4][21] This versatility is critical in the fight against a wide range of pathogens and in circumventing existing drug resistance mechanisms.[20][27]

For drug development professionals, the path forward is not a matter of choosing one over the other. Rather, the challenge lies in leveraging the lessons learned from isoniazid's success—namely, the power of specific targeting and prodrug strategies—and applying them to versatile and adaptable scaffolds like the pyrazole nucleus. The development of novel pyrazole-hydrazide hybrids that are either potent against a broad range of bacteria or specifically engineered to overcome isoniazid resistance in Mtb represents a promising frontier in antimicrobial research.[22][25][28]

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A Comparative Guide to the Biological Activity of Pyrazole and Triazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a heterocyclic core is a foundational decision that profoundly influences the therapeutic potential of a drug candidate. Among the most versatile and frequently employed scaffolds, pyrazoles and triazoles stand out as "privileged structures."[1] Their value is rooted in their metabolic stability, synthetic accessibility, and their capacity to act as bioisosteres, mimicking other functional groups to engage in crucial biological interactions like hydrogen bonding.[1] When combined with a carbohydrazide moiety—an important pharmacophoric group in its own right—these heterocyclic systems give rise to a class of compounds with a remarkably broad spectrum of biological activities.[2][3]

This guide offers an in-depth, objective comparison of the biological activities of pyrazole and triazole carbohydrazides. Moving beyond a simple recitation of findings, we will dissect the experimental data, explain the causality behind methodological choices, and provide the detailed protocols necessary for researchers to validate and build upon these insights in their own laboratories.

Comparative Analysis of Biological Activities

The subtle difference in the arrangement and number of nitrogen atoms between the pyrazole (a 1,2-diazole) and triazole (a 1,2,3- or 1,2,4-triazole) rings significantly impacts the molecule's physicochemical properties, such as its dipole moment, pKa, and hydrogen bonding capacity.[1] These differences, in turn, dictate how the resulting carbohydrazide derivatives interact with biological targets, leading to distinct profiles in antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Both pyrazole and triazole carbohydrazides have been extensively investigated as potential antimicrobial agents. The carbohydrazide functional group and the nature of substituents on the heterocyclic and phenyl rings are critical in determining the potency and spectrum of their activity.[3]

  • Pyrazole Carbohydrazides: Derivatives of pyrazole carbohydrazide have demonstrated notable antibacterial and antifungal properties.[4][5] For example, studies have shown that substituting the carbohydrazide moiety at the C-4 position of the pyrazole ring can yield compounds with significant antibacterial activity.[3][6] The antimicrobial potential is often linked to the lipophilicity and stereoelectronic factors of the substituents.[3]

  • Triazole Carbohydrazides: 1,2,4-triazole carbohydrazide derivatives have also been synthesized and evaluated for their antibacterial activity, with some showing efficacy against both Gram-positive and Gram-negative bacteria.[7] The triazole core is a key feature in many established antifungal drugs, such as fluconazole, and this property often extends to its carbohydrazide derivatives.[8][9]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound Class Derivative Example S. aureus (Gram +) E. coli (Gram -) A. niger (Fungus) Reference
Pyrazole 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide 0.25 (vs. S. epidermidis) 0.25 1.0 [5]
Pyrazole Hybrid 1,2,4-triazole linked to pyrazole (Compound 8h) 8.0 - - [10]

| Triazole | 1,2,4-triazole-3-carbohydrazide derivatives | - | - | - |[7] |

Note: Direct comparative studies are limited; data is aggregated from separate studies to illustrate potential. MIC values can vary based on specific assay conditions.

Anticancer Activity

The development of novel cytotoxic agents is a critical area of research where both scaffolds have shown immense promise.

  • Pyrazole Carbohydrazides: A significant body of research highlights the anticancer potential of pyrazole carbohydrazides, particularly against lung cancer cell lines like A549.[2][6][11] Studies by Xia et al. synthesized novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and found that several compounds could inhibit the growth of A549 cells and induce apoptosis.[11][12] The position of the carbohydrazide group on the pyrazole ring appears to be a key determinant of antitumor activity.[2]

  • Triazole Carbohydrazides: The triazole nucleus is a well-established pharmacophore in anticancer drug design.[13][14][15] Derivatives incorporating the 1,2,4-triazole ring have shown potent cytotoxic effects against various cancer cell lines.[15] Hybrids that combine the triazole core with other known anticancer scaffolds are a particularly active area of development.[16] For instance, novel triazole-based carbohydrazide hydrazones have been synthesized and shown to have potent radical scavenging capacity, which can be linked to anticancer effects.[17]

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

Compound Class Derivative Example HT-29 (Colon) A549 (Lung) PC-3 (Prostate) U87MG (Glioblastoma) Reference
Pyrazole-Triazole Hybrid Compound 23 1.74 2.12 2.65 0.86 [16]
Pyrazole-Triazole Hybrid Compound 29 2.02 2.34 3.72 1.15 [16]

| Triazole-Amino Acid Conjugate | Compound 7 | - | - | - | - |[18] |

Note: The table highlights data from a study on pyrazole-triazole hybrids, demonstrating the potency of combining these scaffolds.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many, like celecoxib, are based on a pyrazole core.[19]

  • Pyrazole Carbohydrazides: The pyrazole scaffold is renowned for its anti-inflammatory properties, largely through the inhibition of cyclooxygenase (COX) enzymes.[19] Certain pyrazole carbohydrazide derivatives have been evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model and have shown significant effects.[5][6]

  • Triazole Derivatives: Triazole-containing compounds have also demonstrated potent anti-inflammatory activity. In one comparative study of diaryl-based derivatives, a triazole-containing compound exhibited the most potent COX-2 inhibition, even surpassing the pyrazole analogues and the reference drug, Celecoxib.[1][20] This suggests that for certain molecular frameworks, the triazole core may offer a superior configuration for interacting with the COX-2 active site.[1]

Table 3: Comparative Anti-inflammatory Activity

Compound Class Derivative Example Assay Result Reference
Pyrazole Diarylpyrazole (Compound 4d) COX-2 Inhibition IC₅₀ = 0.098 µM [20]
Triazole Diaryltriazole (Compound 15a) COX-2 Inhibition IC₅₀ = 0.002 µM [20]
Pyrazole Pyrazole Derivative (Compound 4) Carrageenan-induced paw edema Better activity than Diclofenac sodium [5]

| Triazole | 1,3,5-triazine derivatives | Carrageenan-induced paw edema | 99.69% inhibition at 4 hours |[21] |

Experimental Design and Rationale

The trustworthiness of comparative data hinges on robust and standardized experimental protocols. The choice of assay is dictated by the biological activity being screened. A multi-tiered approach, from initial in vitro screening to in vivo validation, is crucial for drug development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation synthesis Compound Synthesis (Pyrazole & Triazole Carbohydrazides) antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) synthesis->antimicrobial Determine MIC anticancer Cytotoxicity Assay (e.g., MTT Assay) synthesis->anticancer Determine IC50 anti_inflammatory Enzyme Inhibition Assay (e.g., COX-2 Assay) synthesis->anti_inflammatory Determine IC50 animal_model Animal Model Selection (e.g., Rodent) anti_inflammatory->animal_model Promising candidates inflammation_model Inflammation Model (Carrageenan Paw Edema) animal_model->inflammation_model data_analysis Data Analysis (Edema Inhibition %, Histopathology) inflammation_model->data_analysis G cluster_0 Mechanism of COX Inhibition ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 (Constitutive) COX-2 (Inducible) ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAID NSAID (Pyrazole/Triazole Derivative) NSAID->COX_Enzyme Inhibition

Caption: Simplified pathway of COX-mediated inflammation and NSAID action.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds. [22]Carrageenan, an irritant, stimulates the release of pro-inflammatory mediators, causing localized edema. [21][22] 1. Animal Handling and Grouping: a. Use male Wistar rats (180-200g). Acclimatize the animals to laboratory conditions for at least one week. [21] b. Divide animals into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg), and test groups for different doses of the pyrazole/triazole compounds.

2. Compound Administration: a. Administer the test compounds and control drugs, typically via oral (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation. [22][23] 3. Induction of Edema: a. Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat. [23][24] b. The contralateral (left) paw can be injected with saline as a control. [22] 4. Measurement of Paw Edema: a. Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (time 0, just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). [23][24] 5. Data Analysis: a. Calculate the percentage increase in paw volume (inflammation) for each animal at each time point compared to its baseline volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group. [24] c. At the end of the experiment, tissue can be collected for histopathological analysis to observe inflammatory cell infiltration and edema. [21][24]

Conclusion

Both pyrazole and triazole carbohydrazides represent highly versatile and potent chemical scaffolds with a broad spectrum of biological activities. While pyrazole derivatives have a long history, particularly as anti-inflammatory agents, comparative studies suggest that triazole-based analogues can, in specific structural contexts, offer superior potency, for instance in COX-2 inhibition. [20]The choice between these two heterocyclic cores is not straightforward and must be guided by empirical data. Structure-activity relationship studies consistently show that the nature and position of substituents on the heterocyclic and associated phenyl rings are paramount in dictating the ultimate biological profile.

The protocols detailed in this guide provide a standardized framework for researchers to conduct their own comparative evaluations, ensuring the generation of reliable and reproducible data. By understanding the underlying experimental rationale and methodologies, drug development professionals can make more informed decisions in the strategic design of novel, potent, and selective therapeutic agents based on these privileged structures.

References

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A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrazole-5-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazole-5-carbohydrazide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents.[1] Its inherent structural features, including the pyrazole core and the versatile carbohydrazide linker, allow for systematic modifications that can significantly modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the causality behind experimental choices in their design and synthesis, present comparative experimental data, and provide detailed protocols for their evaluation.

Anticancer Activity: A Tale of Substituents and Lipophilicity

Numerous studies have explored the anticancer potential of this compound derivatives, revealing key structural features that govern their cytotoxicity against various cancer cell lines. A significant body of work has focused on modifications at the N1 and C3 positions of the pyrazole ring, as well as the terminal nitrogen of the hydrazide moiety.

Comparative Analysis of Anticancer Potency

A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have been synthesized and evaluated for their inhibitory effects on the growth of A549 lung cancer cells.[2] The results consistently demonstrate that the nature of the substituents on the aryl rings and the overall lipophilicity of the compounds play a crucial role in their anticancer activity.

Compound IDR1 (at N1)R2 (at C3)R3 (Hydrazone Moiety)IC50 (µM) against A549 cellsReference
1a BenzylPhenylSalicylaldehyde49.85[3][4]
1b 4-ChlorobenzylPhenylSalicylaldehyde32.56[2]
1c 4-MethylbenzylPhenylSalicylaldehyde58.23[2]
2a Benzyl4-ChlorophenylSalicylaldehyde28.15[2]
2b BenzylPhenyl4-Nitrobenzaldehyde>100[2]

Table 1: Comparative cytotoxic activity of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives against A549 lung cancer cells.

Structure-Activity Relationship Insights

The data presented in Table 1 reveals several key SAR trends:

  • Influence of N1-substituent: The presence of an electron-withdrawing group, such as a chloro group, on the N1-benzyl substituent (compound 1b ) enhances anticancer activity compared to an unsubstituted benzyl group (compound 1a ) or an electron-donating methyl group (compound 1c ). This suggests that modulation of the electronic properties at this position is critical for potency.

  • Influence of C3-substituent: Similarly, a chloro-substituted phenyl ring at the C3 position (compound 2a ) leads to a significant increase in activity compared to the unsubstituted phenyl ring (compound 1a ).

  • Importance of the Hydrazone Moiety: The hydrazone derived from salicylaldehyde consistently demonstrates potent activity. The hydroxyl group of the salicylaldehyde moiety is thought to be crucial for biological activity, potentially through hydrogen bonding interactions with the target protein. Replacement with a 4-nitrobenzaldehyde moiety (compound 2b ) results in a loss of activity.

  • Lipophilicity: Studies have indicated a correlation between the lipophilicity (expressed as logP) and the anticancer activity of these compounds. Derivatives with logP values in the range of 3.12–4.94 tend to exhibit more potent inhibitory effects on the growth of A549 cells.[3][4]

SAR_Anticancer cluster_scaffold This compound Core cluster_modifications Key Modification Points cluster_activity Biological Activity Scaffold Pyrazole-Carbohydrazide Core N1 N1-substituent (Arylmethyl) Scaffold->N1 Influences Lipophilicity & Potency C3 C3-substituent (Aryl) Scaffold->C3 Modulates Electronic Properties Hydrazone Hydrazone Moiety (Terminal Nitrogen) Scaffold->Hydrazone Critical for Target Interaction Activity Anticancer Potency (A549 Cells) N1->Activity C3->Activity Hydrazone->Activity

Caption: SAR of this compound derivatives as anticancer agents.

Experimental Protocol: Synthesis of a Representative Anticancer Derivative

The synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives generally involves a multi-step process.[2]

Step 1: Synthesis of Ethyl 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate

  • To a solution of an appropriate aryl hydrazine hydrochloride in ethanol, add an equivalent amount of ethyl 2,4-dioxo-4-arylbutanoate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pyrazole ester.

Step 2: Synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

  • Dissolve the pyrazole ester from Step 1 in ethanol.

  • Add an excess of hydrazine hydrate (80%).

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with cold ethanol, and dry to yield the carbohydrazide.

Step 3: Synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone

  • To a solution of the carbohydrazide from Step 2 in ethanol, add a catalytic amount of glacial acetic acid.

  • Add an equimolar amount of the desired aldehyde (e.g., salicylaldehyde).

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture, filter the precipitated solid, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the final hydrazone derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity: Targeting Microbial Growth

The this compound scaffold has also been investigated for its antimicrobial properties. Modifications to the core structure have led to the discovery of compounds with potent activity against a range of bacterial and fungal strains.

Comparative Analysis of Antimicrobial Potency

A study on novel acetohydrazide pyrazole derivatives revealed their potential as antimicrobial agents.[5][6] The structure-activity relationship suggests that the presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole nucleus enhances the antimicrobial potential.

Compound IDR group on Phenyl RingMIC (µg/mL) vs E. coliMIC (µg/mL) vs S. aureusMIC (µg/mL) vs C. albicansReference
3a H125250250[5]
3b 4-Cl62.5125125[5]
3c 4-F31.2562.562.5[5][6]
3d 4-NO262.562.5125[5]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of acetohydrazide pyrazole derivatives.

Structure-Activity Relationship Insights

The antimicrobial SAR of these derivatives highlights the following:

  • Electron-Withdrawing Groups are Favorable: Compounds with electron-withdrawing substituents on the phenyl ring, such as chloro (3b ), fluoro (3c ), and nitro (3d ), exhibit significantly better antimicrobial activity compared to the unsubstituted analog (3a ).

  • Fluorine Substitution is Optimal: The fluoro-substituted derivative (3c ) displayed the highest potency against all tested microbial strains, suggesting that the high electronegativity and small size of the fluorine atom are beneficial for activity.

SAR_Antimicrobial cluster_scaffold Acetohydrazide Pyrazole Core cluster_modifications Key Modification Point cluster_activity Biological Activity Scaffold Acetohydrazide Pyrazole Core Phenyl_Sub Phenyl Ring Substituent (Electron-Withdrawing Groups) Scaffold->Phenyl_Sub Enhances Activity Activity Antimicrobial Potency (MIC) Phenyl_Sub->Activity

Caption: SAR of acetohydrazide pyrazole derivatives as antimicrobial agents.

Experimental Protocol: Synthesis of a Representative Antimicrobial Derivative

The synthesis of acetohydrazide pyrazole derivatives involves the condensation of a formyl pyrazole with acetohydrazide.[6]

Step 1: Synthesis of 1-Phenyl-3-(substituted phenyl)-1H-pyrazole-4-carbaldehyde

  • A mixture of an appropriate substituted acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at reflux for 6-8 hours.

  • The resulting intermediate is then treated with phenylhydrazine hydrochloride in ethanol and refluxed for 4-6 hours to yield the formyl pyrazole.

Step 2: Synthesis of Acetohydrazide Pyrazole Derivative

  • A solution of the formyl pyrazole from Step 1 in ethanol is treated with acetohydrazide.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 5-7 hours.

  • Upon cooling, the product precipitates out, which is then filtered, washed with ethanol, and dried.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to potent and selective anticancer and antimicrobial agents. For anticancer activity, the introduction of electron-withdrawing groups at the N1 and C3 positions of the pyrazole ring and the presence of a salicylaldehyde-derived hydrazone are key determinants of potency. In the realm of antimicrobial agents, electron-withdrawing substituents on an appended phenyl ring significantly enhance activity, with fluoro-substitution being particularly effective. The insights and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize the next generation of this compound-based therapeutics.

References

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Validation of Pyrazole-Based Inhibitors' Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibition.[1][2][3] Its prevalence in FDA-approved drugs underscores its versatility and efficacy. However, the journey from a promising pyrazole-based compound to a validated therapeutic hinges on a rigorous and multi-faceted validation of its mechanism of action. This guide provides an in-depth, objective comparison of the experimental approaches required to elucidate and confirm how these inhibitors function at a molecular and cellular level, using prominent examples to illustrate key principles and provide actionable protocols.

The Central Role of Kinase Inhibition

The vast majority of pyrazole-based inhibitors target protein kinases, enzymes that play pivotal roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Pyrazole-containing compounds have been successfully developed to target a range of kinases, including Janus kinases (JAKs) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][4][5] This guide will focus on the validation strategies for inhibitors of these two important kinase families, drawing direct comparisons between pyrazole-based inhibitors and other chemical scaffolds.

Comparative Analysis of Kinase Inhibitors

A critical aspect of validating a new inhibitor is benchmarking its performance against existing compounds. This includes not only other pyrazole-based molecules but also inhibitors with different core structures that target the same enzyme.

Case Study 1: JAK Inhibition - Ruxolitinib (Pyrazole) vs. Tofacitinib (Non-Pyrazole)

The JAK-STAT signaling pathway is crucial for immune cell development and function, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[6][7] Ruxolitinib, a pyrazole-containing inhibitor, and Tofacitinib, which has a pyrrolopyrimidine core, are both approved JAK inhibitors.

InhibitorChemical ScaffoldPrimary TargetsIC50 (JAK1)IC50 (JAK2)IC50 (JAK3)Reference
Ruxolitinib PyrazoleJAK1, JAK2~3 nM~3 nM~430 nM[1]
Tofacitinib PyrrolopyrimidineJAK1, JAK31-3 nM20-100 nM1-5 nM[8]

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% and are a measure of potency. Lower values indicate greater potency.

This comparison highlights the differing selectivity profiles. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, while Tofacitinib shows higher potency against JAK1 and JAK3.[1][8] This differential activity, stemming from their distinct chemical structures, dictates their therapeutic applications and potential side effects.

Case Study 2: p38 MAPK Inhibition - BIRB 796 (Pyrazole) vs. SB203580 (Non-Pyrazole)

The p38 MAPK pathway is a key regulator of inflammatory responses. BIRB 796, a pyrazole-urea based compound, is a highly potent and selective p38 MAPK inhibitor, while SB203580 is a widely used pyridinyl imidazole-based research inhibitor.

InhibitorChemical ScaffoldTargetKdReference
BIRB 796 Pyrazole-Ureap38 MAPK50-100 pM
SB203580 Pyridinyl Imidazolep38α/β MAPK~20 nM[9]

Kd (dissociation constant) is a measure of the binding affinity between the inhibitor and its target. Lower values indicate a stronger binding affinity.

BIRB 796 demonstrates significantly higher affinity for p38 MAPK compared to SB203580.[9] Furthermore, BIRB 796 is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, a mechanism that will be explored in the validation section.[10]

Validating the Mechanism of Action: A Multi-pronged Approach

Confirming the mechanism of action is not a single experiment but a suite of orthogonal assays that, together, provide a comprehensive picture of the inhibitor's behavior. The following sections detail the key experimental workflows.

Biochemical Assays: Direct Measurement of Kinase Inhibition

The first step is to determine if the compound directly inhibits the catalytic activity of the target kinase in a purified system.

TR-FRET assays, such as LanthaScreen®, are robust, high-throughput methods for quantifying kinase activity.[11][12][13]

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium donor and the substrate's fluorescent acceptor are brought into close proximity, resulting in a FRET signal.

Detailed Protocol for a LanthaScreen® TR-FRET Kinase Assay: [11][12]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the Km,app for the kinase.

    • Prepare a 2X inhibitor stock solution and perform serial dilutions to create a dose-response curve.

    • Prepare a 2X Tb-labeled antibody/2X EDTA solution (Detection Mix) in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor dilutions.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the Detection Mix to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a purified system isolates the interaction between the inhibitor and the kinase, confirming direct inhibition. The inclusion of EDTA in the detection mix chelates Mg2+, a necessary cofactor for kinase activity, effectively stopping the reaction and ensuring a stable signal for reading.

Experimental Workflow for a TR-FRET Kinase Assay

TR_FRET_Workflow reagent_prep Reagent Preparation kinase_reaction Kinase Reaction (1 hour) reagent_prep->kinase_reaction Add inhibitor, kinase, substrate/ATP detection Detection (30-60 min) kinase_reaction->detection Add detection mix (Ab + EDTA) data_analysis Data Analysis (IC50 determination) detection->data_analysis Read plate

Caption: Workflow for a TR-FRET kinase inhibition assay.

Biophysical Assays: Quantifying Binding Affinity and Thermodynamics

While biochemical assays confirm functional inhibition, biophysical methods directly measure the binding interaction between the inhibitor and the target protein, providing crucial data on affinity, kinetics, and thermodynamics.

SPR is a label-free technique that provides real-time data on the association and dissociation of an inhibitor to its target kinase.[9][14][15]

Principle: The target kinase is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the kinase changes the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Protocol for a Biacore SPR Analysis: [15][16]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the kinase to the surface via amine coupling by injecting the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the pyrazole-based inhibitor in running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase, followed by a dissociation phase where only running buffer is flowed over the surface.

  • Regeneration:

    • If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Causality Behind Experimental Choices: Immobilizing the kinase allows for the direct measurement of the inhibitor binding in real-time. The use of a reference flow cell is critical for correcting non-specific binding and buffer effects, ensuring the measured signal is due to the specific interaction of interest.

ITC is the gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile of the interaction in a single experiment.[17][18][19]

Principle: ITC directly measures the heat released or absorbed when an inhibitor binds to its target kinase.

Detailed Protocol for an ITC Experiment: [17][20]

  • Sample Preparation:

    • Prepare the kinase and inhibitor solutions in the exact same, thoroughly degassed buffer to minimize heats of dilution.

    • Typically, the kinase is placed in the sample cell (e.g., 20-50 µM) and the inhibitor is loaded into the syringe at a 10-15 fold higher concentration.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe.

    • Load the kinase solution into the sample cell and the inhibitor solution into the syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the kinase solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Causality Behind Experimental Choices: The direct measurement of heat provides a label-free, in-solution assessment of binding, avoiding potential artifacts from immobilization or labeling. Performing a control titration of the inhibitor into buffer is essential to determine and subtract the heat of dilution.

General Workflow for Biophysical Characterization

Biophysical_Workflow start Validated Biochemical Inhibition spr Surface Plasmon Resonance (SPR) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc kinetics Binding Kinetics (ka, kd) spr->kinetics affinity Binding Affinity (Kd) spr->affinity itc->affinity thermo Thermodynamics (ΔH, ΔS) itc->thermo

Caption: Orthogonal biophysical methods for inhibitor validation.

Structural Biology: Visualizing the Binding Mode

X-ray crystallography provides atomic-level detail of how the pyrazole-based inhibitor binds to the kinase active site, confirming the binding mode and informing structure-activity relationship (SAR) studies.

Principle: A high-resolution 3D structure of the kinase-inhibitor complex is generated by analyzing the diffraction pattern of X-rays passed through a crystal of the complex.

Generalized Protocol for X-ray Crystallography:

  • Protein Expression and Purification: Produce high-purity, homogenous kinase protein.

  • Crystallization: Screen a wide range of conditions (e.g., precipitants, pH, temperature) to obtain well-ordered crystals of the kinase.

  • Soaking or Co-crystallization: Introduce the pyrazole inhibitor into the crystal (soaking) or crystallize the protein in the presence of the inhibitor (co-crystallization).

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to generate an electron density map and build and refine the atomic model of the kinase-inhibitor complex.

Insights from Structural Data: The crystal structure can reveal key hydrogen bonds, hydrophobic interactions, and the overall conformation of the kinase upon inhibitor binding. For example, the structure of BIRB 796 in complex with p38 MAPK confirmed its allosteric binding mode, showing that it stabilizes the "DFG-out" inactive conformation of the kinase.

Cell-Based Assays: Confirming Target Engagement and Cellular Effects

Ultimately, an inhibitor must be effective in a cellular context. Cell-based assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its target, and elicit the desired downstream biological response.

Methods for Assessing Cellular Activity:

  • Target Phosphorylation: Western blotting or ELISA-based assays can be used to measure the phosphorylation status of the direct substrate of the target kinase. For example, a JAK1/2 inhibitor like Ruxolitinib should decrease the phosphorylation of STAT proteins.

  • Downstream Signaling: Measure the activity of downstream components of the signaling pathway. For a p38 MAPK inhibitor, this could involve measuring the production of inflammatory cytokines like TNF-α.[10]

  • Cellular Phenotypes: Assess the inhibitor's effect on cellular processes such as proliferation, migration, or apoptosis. For instance, BIRB 796 has been shown to inhibit the proliferation and invasion of glioblastoma cells.[4][5]

Visualizing the Mechanism: Signaling Pathways

Understanding the signaling context is paramount. The following diagrams illustrate the points of intervention for our example pyrazole-based inhibitors.

JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor JAK Cytokine->Receptor:p1 Binds STAT STAT Receptor:p2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Ruxolitinib Ruxolitinib Ruxolitinib->Receptor:p2 Inhibits Transcription Gene Transcription DNA->Transcription

Caption: Ruxolitinib inhibits the phosphorylation of STAT proteins by JAKs.[21]

p38 MAPK Signaling Pathway and BIRB 796 Inhibition

p38_MAPK_Pathway Stress Stress/Cytokines MAP3K MAP3K Stress->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Substrates Downstream Substrates p38->Substrates Phosphorylates Inflammation Inflammatory Response Substrates->Inflammation BIRB796 BIRB 796 BIRB796->p38 Allosteric Inhibition

Caption: BIRB 796 allosterically inhibits p38 MAPK, blocking downstream inflammatory responses.[4][10]

Conclusion

The validation of the mechanism of action for a pyrazole-based inhibitor is a comprehensive process that requires the integration of biochemical, biophysical, structural, and cellular data. By employing a suite of orthogonal assays, researchers can build a self-validating system that provides a high degree of confidence in the inhibitor's function. This guide has outlined the key experimental approaches and provided a comparative framework for evaluating these potent therapeutic agents. A thorough understanding of these validation principles is essential for the successful translation of novel pyrazole-based compounds from the bench to the clinic.

References

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. PathWhiz. Retrieved from [Link]

  • Ghias, M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(1), 159. Retrieved from [Link]

  • ResearchGate. (n.d.). Ruxolitinib mechanism of action on the JAK–STAT pathway. Retrieved from [Link]

  • Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). Jakafi. Retrieved from [Link]

  • Patsnap. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. Retrieved from [Link]

  • Sonsu, M., & Sir, G. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Cytokine & Growth Factor Reviews, 54, 41-49. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11495-11504. Retrieved from [Link]

  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Retrieved from [Link]

  • opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • Unknown. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • opnMe. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 1H-Pyrazole-5-Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological evaluation of 1H-pyrazole-5-carbohydrazide compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their performance against alternative agents, supported by experimental data and detailed methodologies.

The core structure, a pyrazole ring linked to a carbohydrazide moiety, serves as a versatile scaffold for chemical modifications, leading to a diverse library of derivatives with varying biological potencies. Understanding the nuances of their evaluation is paramount for advancing promising candidates through the drug discovery pipeline.

In Vitro Evaluation: Assessing Cellular and Molecular Activity

The initial assessment of this compound compounds invariably begins with a battery of in vitro assays to determine their biological activity at the cellular and molecular level. These assays are crucial for preliminary screening, mechanism of action studies, and establishing structure-activity relationships (SAR).

Anticancer Activity: Cytotoxicity Profiling

A primary focus of research on this compound derivatives has been their potential as anticancer agents. The most common in vitro method to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Comparative Performance of this compound Derivatives as Anticancer Agents

The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines, with a comparison to standard chemotherapeutic agents.

Compound IDCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Compound A A549 (Lung)49.855-Fluorouracil-[2]
Compound B HepG-2 (Liver)0.715-Fluorouracil>50
Compound C BGC823 (Gastric)0.715-Fluorouracil>50
Compound D BT474 (Breast)1.395-Fluorouracil>50
Compound E K562 (Leukemia)0.021Doxorubicin0.15[3]
Compound F MCF-7 (Breast)1.7Doxorubicin0.85[3]

Note: IC50 values can vary depending on the specific experimental conditions.

The data clearly indicates that certain this compound derivatives exhibit potent anticancer activity, with some compounds demonstrating superior or comparable efficacy to standard drugs in specific cell lines. The causality behind these differences often lies in the specific substitutions on the pyrazole and phenyl rings, which influence the compound's ability to interact with biological targets.

dot graph TD; A[Start: Cancer Cell Line Culture] --> B{Seeding in 96-well plates}; B --> C{24h Incubation}; C --> D{Treatment with Pyrazole Compounds}; D --> E{Incubation (24-72h)}; E --> F{Addition of MTT solution}; F --> G{Incubation (2-4h)}; G --> H{Formation of Formazan Crystals}; H --> I{Removal of Medium & Addition of DMSO}; I --> J{Absorbance Measurement at 570 nm}; J --> K[End: Calculation of IC50];

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

This compound derivatives have also been investigated for their potential to combat bacterial and fungal infections. The standard in vitro method for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Performance of this compound Derivatives as Antimicrobial Agents

Compound IDMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Compound G Staphylococcus aureus16Ciprofloxacin8[5]
Compound H Escherichia coli32Ciprofloxacin4[5]
Compound I Candida albicans8Fluconazole4[4]
Compound J Aspergillus fumigatus16Fluconazole8[4]

Note: MIC values can vary depending on the specific strain and testing conditions.

While some derivatives show promising activity, they often exhibit higher MIC values compared to established antibiotics, indicating a need for further optimization of the chemical scaffold to enhance antimicrobial potency.

In Vivo Evaluation: Assessing Efficacy and Safety in Living Organisms

Following promising in vitro results, the evaluation of this compound compounds progresses to in vivo studies in animal models. These studies are essential for determining the efficacy, pharmacokinetics, and safety profile of a compound in a complex biological system.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced paw edema model in rats, a well-established and reproducible model of acute inflammation.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the rats, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time, a subsiding dose of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Comparative Performance of this compound Derivatives as Anti-inflammatory Agents

Compound IDDose (mg/kg)Inhibition of Edema (%)Standard DrugDose (mg/kg)Inhibition of Edema (%)Reference
Compound K 10055.2Indomethacin1068.4[7]
Compound L 5048.7Indomethacin1068.4[7]

The results suggest that this compound derivatives can exert significant anti-inflammatory effects in vivo, although their potency may be lower than that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

dot graph TD; A[Start: Acclimatized Rats] --> B{Administration of Test Compound/Standard}; B --> C{1-hour Wait}; C --> D{Sub-plantar Injection of Carrageenan}; D --> E{Measurement of Paw Volume at 0, 1, 2, 3, 4 hours}; E --> F{Calculation of Edema Inhibition}; F --> G[End: Comparative Efficacy Assessment];

Carrageenan-Induced Paw Edema Workflow.

Pharmacokinetic Studies: Understanding ADME Properties

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific in vivo pharmacokinetic data for this compound compounds is limited in the public domain, a general protocol for such studies in rats is outlined below. These studies are essential for determining key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and bioavailability.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Preparation: Rats are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Compound Administration: The compound is administered, typically intravenously (IV) and orally (PO), to different groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters.

dot graph TD; subgraph "IV Administration" A[IV Bolus Dose] --> B(Serial Blood Sampling); end subgraph "Oral Administration" C[Oral Gavage Dose] --> D(Serial Blood Sampling); end B --> E{Plasma Separation}; D --> E; E --> F{LC-MS Analysis}; F --> G{Pharmacokinetic Modeling}; G --> H[Cmax, Tmax, t1/2, AUC, Bioavailability];

Pharmacokinetic Study Workflow.

The unique physicochemical properties of the pyrazole core can lead to favorable pharmacokinetic profiles compared to other heterocyclic rings.[8] However, without specific data for this compound derivatives, a direct comparison with alternatives is not feasible at this time.

Conclusion and Future Directions

The in vitro and in vivo evaluation of this compound compounds has revealed a promising class of molecules with diverse biological activities. Certain derivatives have demonstrated potent anticancer effects, in some cases surpassing standard chemotherapeutic agents in vitro. Their antimicrobial and anti-inflammatory properties, while notable, often require further optimization to compete with existing drugs.

A critical gap in the current body of research is the limited availability of in vivo pharmacokinetic and xenograft efficacy data for this specific class of compounds. Future research should prioritize these studies to provide a more complete picture of their therapeutic potential. The versatility of the this compound scaffold, however, presents a significant opportunity for medicinal chemists to design and synthesize next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

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  • Zhang, X., et al. (2014). Synthesis and biological evaluation of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4479-4482.
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A Senior Application Scientist's Guide to Computational Docking Studies of 1H-Pyrazole-5-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of computational docking studies focused on 1H-pyrazole-5-carbohydrazide derivatives. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach. We will explore the performance of these versatile compounds against various therapeutic targets, supported by a synthesis of data from recent literature.

The Ascendancy of Pyrazole Scaffolds in Drug Discovery

The 1H-pyrazole nucleus is a cornerstone of medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] Specifically, the introduction of a carbohydrazide moiety at the C-5 position often enhances the therapeutic potential, making this compound derivatives a subject of intense investigation.[1] Computational molecular docking has become an indispensable tool in this field, allowing for the rapid, cost-effective screening of virtual libraries to predict the binding affinity and orientation of these ligands within a target protein's active site.[5][6] This in silico approach provides a theoretical framework that rationally guides the synthesis and optimization of new, more potent therapeutic agents.[7]

A Validated Workflow for Reliable Docking Predictions

The credibility of any docking study hinges on the robustness of its methodology. A protocol must be a self-validating system to ensure that the computational predictions are not artifacts of the chosen parameters but are instead a reliable reflection of molecular interactions. The following section details a comprehensive and validated workflow, emphasizing the scientific rationale at each stage.

Experimental Protocol: A Step-by-Step Validated Docking Workflow

This protocol is designed for use with common docking software like AutoDock, which is frequently employed for studying pyrazole derivatives.[7][8]

Step 1: Receptor Preparation (The "Lock")

  • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[9] For example, VEGFR-2 (PDB ID: 2QU5) for anticancer studies or Tyrosyl-tRNA synthetase (PDB ID: 1JIL) for antimicrobial research.[7][8]

  • Cleaning the Structure: Remove all non-essential molecules, including water (HOH), co-ligands, and ions from the PDB file.[10][11] Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket that should be explored by the ligand. Removing the original ligand is essential for unbiased docking of new compounds.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate atomic charges (e.g., Kollman charges).[10] Causality: Correct protonation states at physiological pH are critical for accurately modeling electrostatic interactions, such as hydrogen bonds, which are often key to ligand binding.

Step 2: Ligand Preparation (The "Key")

  • Structure Generation: Draw the 2D structure of the this compound derivative and convert it to a 3D structure using software like OpenBabel.[7]

  • Energy Minimization: Optimize the ligand's geometry using a force field (e.g., MMFF94).[7] Causality: This step ensures the ligand is in a low-energy, stable conformation before docking, preventing steric clashes and unrealistic geometries.

  • Define Rotatable Bonds: Identify and set the torsional degrees of freedom (rotatable bonds) for the ligand. Causality: This allows for ligand flexibility during the docking simulation, enabling it to adapt its conformation to fit the binding pocket, which is crucial for identifying the optimal binding pose.

  • Save in Required Format: Save the prepared ligand in the .pdbqt format for use with AutoDock.

Step 3: Defining the Search Space (Grid Generation)

  • Active Site Identification: Determine the coordinates of the binding pocket. If a co-crystallized ligand is present in the original PDB file, its location is the most reliable guide.[12]

  • Grid Box Creation: Generate a grid map that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.

Step 4: Running the Docking Simulation

  • Algorithm Selection: Employ a robust search algorithm. The Lamarckian Genetic Algorithm (LGA) is widely used and effective.[7][10]

  • Parameter Configuration: Set the docking parameters, such as the number of genetic algorithm runs (e.g., 30-100 runs), population size (e.g., 150), and the maximum number of energy evaluations.[10] Causality: Multiple independent runs are essential to ensure a thorough exploration of the conformational space and to increase the probability of finding the true lowest-energy binding mode.

Step 5: Validation of the Docking Protocol

  • Redocking of Native Ligand: Before docking your novel derivatives, the protocol's validity must be established. Extract the native co-crystallized ligand from the PDB file and dock it back into the receptor's binding site using the exact parameters defined above.[13]

  • RMSD Calculation: Superimpose the lowest-energy pose of the redocked ligand with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Acceptance Criterion: A resulting RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[13][14] This step is the cornerstone of a trustworthy and self-validating system.

Step 6: Analysis of Results

  • Binding Affinity: Rank the docked poses based on their binding energy (in kcal/mol). Lower, more negative values indicate stronger predicted binding affinity.[5]

  • Interaction Analysis: Visualize the top-ranked poses using software like Biovia Discovery Studio or UCSF Chimera.[11][12] Analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the pyrazole derivative and the amino acid residues of the target protein.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Obtain Target Structure (e.g., from RCSB PDB) Clean 2. Clean Receptor (Remove Water, Ions, Co-Ligands) PDB->Clean Protonate 3. Add Hydrogens & Charges Clean->Protonate Grid 5. Define Binding Site (Grid Box Generation) Protonate->Grid Ligand 4. Prepare Ligand (3D Structure, Energy Minimization) Ligand->Grid Redock 6. VALIDATION: Redock Native Ligand Grid->Redock RMSD 7. Calculate RMSD (Criterion: < 2.0 Å) Redock->RMSD Dock 8. Dock Pyrazole Derivatives RMSD->Dock RMSD->Dock Protocol Validated Analyze 9. Analyze Docking Score (Binding Energy) Dock->Analyze Visualize 10. Visualize Interactions (H-Bonds, Hydrophobic, etc.) Analyze->Visualize Report 11. Report Findings Visualize->Report

Caption: A validated workflow for computational molecular docking.

Comparative Performance of Pyrazole Derivatives Across Key Targets

Compound Class/DerivativeTherapeutic AreaProtein Target (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Substituted Pyrazole-ThiadiazoleAnticancerVEGFR-2 (2QU5)AutoDock 4.2-10.09 kJ/molCys917, Asp1044[7][15]
Substituted Pyrazole-ThiadiazoleAnticancerCDK2 (2VTO)AutoDock 4.2-10.35 kJ/molLeu83, Asp86[7][15]
Pyrazole N-Mannich BaseAntimicrobialS. aureus TyrRS (1JIL)AutoDock 4.2-8.11Tyr36, Asp178[8]
1,3,5-Trisubstituted PyrazoleAntimicrobialGlcN-6-P SynthaseAutoDock 4.2-8.52Cys300, Gln348, Ser349[16][17]
Pyrazole-Phthalimide HybridAnti-inflammatoryCOX-2MOE-12.907 (Score)Arg513, Ser530, Tyr385[3]
Pyrazole-Benzimidazolone HybridTyrosinemiaHPPD (6J36)AutoDock-8.5His203, His284, Gln367[18]
Salicylaldehyde-Pyrazole-CarbohydrazideAnticancerA549 Lung Cancer TargetNot SpecifiedPotent Growth InhibitorNot Specified[1]
Pyrazolo-PyrimidinonesAnticancerG-quadruplex DNANot SpecifiedSignificant InhibitionNot Specified[19]

Note: Binding energies from different studies/software are not always directly comparable due to different scoring functions. The values are presented as reported in the source. Some studies report scores in kJ/mol, which are retained for accuracy.

Visualizing Key Molecular Interactions

The efficacy of a docked compound is determined by its interactions within the active site. The carbohydrazide linker, common in these derivatives, frequently acts as a hydrogen bond donor and acceptor, anchoring the ligand to the protein. The pyrazole ring and its substituents often engage in hydrophobic interactions or form additional hydrogen bonds, contributing to binding affinity and selectivity.

G cluster_protein Protein Active Site cluster_ligand This compound Ligand A1 Amino Acid 1 (H-Bond Donor) HydrazideNH Hydrazide (NH-NH) A1->HydrazideNH H-Bond A2 Amino Acid 2 (H-Bond Acceptor) A3 Hydrophobic Pocket (e.g., Leu, Val) A4 Amino Acid 3 (e.g., Asp, Glu) Pyrazole Pyrazole Ring (R1) Pyrazole->A3 Hydrophobic Interaction Carbonyl Carbonyl (C=O) Pyrazole->Carbonyl Carbonyl->A2 H-Bond Carbonyl->HydrazideNH Substituent Substituent (R2) HydrazideNH->Substituent Substituent->A4 Electrostatic/H-Bond

Caption: Common binding interactions of pyrazole derivatives.

Conclusion and Future Directions

The collective evidence from numerous computational studies strongly supports the role of this compound derivatives as a privileged scaffold for developing novel therapeutic agents. The consistent prediction of strong binding affinities across anticancer, antimicrobial, and anti-inflammatory targets underscores their versatility.

However, it is crucial to recognize that molecular docking is a predictive tool. While it excels at identifying promising candidates and elucidating potential binding modes, the results are static. The next logical step to enhance the reliability of these findings is to employ more computationally intensive methods. Molecular Dynamics (MD) simulations can provide invaluable insights into the stability of the predicted ligand-protein complex over time, accounting for protein flexibility and the presence of solvent.[13][20] By integrating robustly validated docking protocols with subsequent MD simulations, researchers can significantly increase the confidence in their in silico hits before committing resources to chemical synthesis and in vitro biological testing.

References

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  • Asian Journal of Chemistry. (2024). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. [Link]

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  • Alolayan, R. A., et al. (2023). Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials. Chemistry & Biodiversity. [Link]

  • TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicr. [Link]

  • MDPI. (2022). Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. [Link]

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  • ResearchGate. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. [Link]

  • Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]

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  • El-Malah, A., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazone Moiety. International Journal of Molecular Sciences. [Link]

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A Senior Application Scientist's Guide to Validating Pyrazole Carbohydrazide Binding Modes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole carbohydrazides have emerged as a versatile scaffold, demonstrating a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The efficacy of these compounds is intrinsically linked to their precise interaction with target proteins. Therefore, rigorously validating the binding mode—the specific orientation and interactions of the compound within the protein's binding site—is not merely a confirmatory step but a cornerstone of successful structure-based drug design.

This guide provides an in-depth comparison of the essential computational and experimental techniques used to elucidate and validate the binding modes of pyrazole carbohydrazide inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the strengths and limitations of each method to empower researchers in making informed decisions for their drug discovery campaigns.

The Integrated Workflow: A Multi-Pillar Approach

Validating a binding mode is rarely accomplished with a single technique. Instead, it relies on an integrated workflow where computational predictions inform experimental design, and experimental data, in turn, validates and refines the computational models. This synergistic approach provides the highest degree of confidence in the proposed protein-ligand interactions.

G cluster_0 In Silico Prediction cluster_1 Biophysical & Biochemical Validation cluster_2 High-Resolution Structural Validation Docking Molecular Docking (Initial Pose Prediction) MD Molecular Dynamics (Pose Refinement & Stability) Docking->MD Provides initial complex SPR SPR (Kinetics & Affinity) MD->SPR Suggests stable interactions to test ITC ITC (Thermodynamics & Affinity) MD->ITC Predicts binding favorability Xray X-ray Crystallography (Atomic-Level Structure) SPR->Xray Confirms binding for structural studies ITC->Xray Validates thermodynamic feasibility Xray->Docking Refines and validates initial model NMR NMR Spectroscopy (Solution Structure & Dynamics) NMR->Docking Provides solution-state constraints G cluster_0 SPR Workflow A 1. Protein Immobilization Target protein is covalently attached to the sensor chip surface. B 2. Analyte Injection Pyrazole carbohydrazide solution flows over the surface. A->B C 3. Association Phase Binding causes a mass change, increasing the SPR signal. B->C D 4. Dissociation Phase Buffer flows over, compound dissociates, signal decreases. C->D E 5. Regeneration A harsh solution removes all remaining bound compound. D->E F Data Analysis Sensorgram curves are fit to kinetic models to determine ka, kd, and KD. E->F G cluster_0 X-ray Crystallography Workflow A 1. Complex Formation Co-crystallization or crystal soaking with the pyrazole carbohydrazide. B 2. Crystal Growth Grow high-quality single crystals of the protein-ligand complex. A->B C 3. X-ray Diffraction Expose crystal to an X-ray beam and collect diffraction pattern. B->C D 4. Data Processing Process diffraction data to calculate an electron density map. C->D E 5. Model Building & Refinement Build an atomic model into the electron density map and refine it. D->E F 6. Structure Validation Validate the final model's geometry and fit to the data. E->F

Sources

The Evolving Landscape of Therapeutic Agents: A Comparative Efficacy Analysis of 1H-Pyrazole-5-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. The pyrazole scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, derivatives of 1H-pyrazole-5-carbohydrazide have emerged as a particularly promising class, demonstrating significant potential in anticancer and anti-inflammatory applications. This guide provides an in-depth, objective comparison of the efficacy of select this compound derivatives against established drugs in these therapeutic areas, supported by experimental data and mechanistic insights. Our analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive resource to inform and guide future research endeavors.

Section 1: Anticancer Efficacy

The proliferation of cancer cells is a complex process involving numerous signaling pathways. The ability to selectively target these pathways is a hallmark of effective anticancer therapies. Several derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines, with a notable focus on non-small cell lung cancer (NSCLC), exemplified by the A549 cell line.

Comparative Analysis with 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that functions as a thymidylate synthase inhibitor, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[1][2] While effective, 5-FU is associated with significant side effects, driving the search for more targeted alternatives.

Quantitative Data Summary: Anticancer Activity

Compound/DrugTarget Cell LineIC50 (µM)Citation(s)
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative (logP 3.12-4.94)A549Not explicitly stated, but showed significant inhibitory effects.[3]
Salicylaldehyde-pyrazole-carbohydrazide derivativeA549Not explicitly stated, but shown to be a potent growth inhibitor.[4]
5-Fluorouracil (Reference)A549Varies by study, often used as a positive control.[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The available data indicates that specific derivatives of this compound exhibit promising inhibitory effects on the growth of A549 lung cancer cells.[3][4] While direct, side-by-side IC50 comparisons with 5-FU under identical experimental conditions are not extensively available in the reviewed literature, the demonstrated potency of these pyrazole derivatives warrants further investigation as potential alternatives or adjuncts to traditional chemotherapy.

Mechanism of Action: Induction of Apoptosis

Unlike the antimetabolic action of 5-FU, many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[4] This is a highly desirable mechanism as it leverages the cell's own machinery to eliminate malignant cells.

The primary apoptotic pathway implicated for these pyrazole derivatives is the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[6][7][8]

Signaling Pathway: this compound Induced Apoptosis

Pyraz This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyraz->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyraz->Bax Upregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Signaling Pathway: 5-Fluorouracil Mechanism of Action

FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolized to TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP dTMP TS->dTMP Converts dUMP to dUMP dUMP dUMP->dTMP Blocked Conversion DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn Required for

Caption: Mechanism of action of 5-Fluorouracil via thymidylate synthase inhibition.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (e.g., 5-FU) in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Workflow: MTT Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed A549 cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds and controls Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT solution Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read absorbance Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.

Section 2: Anti-inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, with many acting through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis with Celecoxib

Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][11] Several pyrazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating COX-2 inhibitory activity.

Quantitative Data Summary: Anti-inflammatory Activity

Compound/DrugAssayDose% Inhibition of EdemaCitation(s)
Pyrazole derivative 6aCarrageenan-induced rat paw edema10 mg/kg82.5[12]
Pyrazole derivative 16aCarrageenan-induced rat paw edema10 mg/kg84[12]
Celecoxib (Reference)Carrageenan-induced rat paw edema10 mg/kgSignificantly lower than 6a and 16a[12]
Celecoxib (Reference)Carrageenan-induced rat paw edema50 mg/kg47.56[13]

The data from in vivo studies, such as the carrageenan-induced rat paw edema model, suggests that certain pyrazole derivatives can exhibit potent anti-inflammatory effects, in some cases surpassing the efficacy of celecoxib at similar dosages.[12]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory action of celecoxib and many pyrazole-based compounds is attributed to the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.

Signaling Pathway: Celecoxib and Pyrazole Derivative-mediated COX-2 Inhibition

Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Stimuli->COX2 Induces expression AA Arachidonic Acid PGs Prostaglandins (PGs) AA->PGs Catalyzed by Inflammation Inflammation (Pain, Edema) PGs->Inflammation Mediates Celecoxib Celecoxib / Pyrazole Derivative Celecoxib->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.[11][14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in a controlled environment with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups) with at least six animals per group. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds (this compound derivatives) and the standard drug (e.g., celecoxib or indomethacin) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow: Carrageenan-Induced Paw Edema Assay

cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Acclimate Acclimatize rats Group Group and fast rats Acclimate->Group Admin Administer compounds/ vehicle Group->Admin Induce Induce edema with carrageenan (1 hr post-admin) Admin->Induce Measure Measure paw volume (0, 1, 2, 3, 4 hrs) Induce->Measure Analyze Calculate % inhibition of edema Measure->Analyze

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant therapeutic potential of this compound derivatives as both anticancer and anti-inflammatory agents. In preclinical models, select derivatives have demonstrated efficacy comparable to, and in some instances exceeding, that of established drugs such as 5-Fluorouracil and Celecoxib. The distinct mechanisms of action, particularly the induction of apoptosis in cancer cells, highlight their potential for development as targeted therapies with potentially improved safety profiles.

However, it is crucial to acknowledge that the data, while promising, is still in its nascent stages. To advance the clinical translation of these compounds, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head preclinical studies of the most promising pyrazole derivatives against standard-of-care drugs under standardized conditions to obtain robust comparative efficacy and safety data.

  • Detailed Mechanistic Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action and identify potential biomarkers for patient stratification.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety of these derivatives.

The continued exploration of the this compound scaffold holds considerable promise for the development of next-generation therapeutic agents. The insights and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in this exciting area of drug discovery.

References

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  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H.
  • Synthesis and Structure-Activity Relationships of Novel1-Arylmethyl-3-Aryl-1 H - Pyrazole-5-Carbohydrazidederivatives As Potential Agents Against A549 Lung Cancer Cells. Scribd.
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  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC - PubMed Central.
  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube.
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Sources

A Senior Application Scientist's Guide to Establishing the Pharmacokinetic Profile of Novel Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a carbohydrazide moiety can significantly modulate the physicochemical and biological properties of these compounds, leading to promising new therapeutic candidates with activities ranging from anticancer to antimicrobial.[2][3] However, a promising biological activity profile is only one part of the equation for a successful drug candidate. A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as its pharmacokinetic (PK) profile—is critical for translating in vitro potency into in vivo efficacy and safety.[4][5]

This guide provides a comprehensive framework for establishing the pharmacokinetic profile of novel pyrazole carbohydrazides. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach. This guide is structured to walk you through the logical progression of experiments, from early in vitro assays that drive structure-activity relationship (SAR) decisions to the integrated data package required for advancing a candidate toward preclinical development.

The Integrated Pharmacokinetic Profiling Workflow

The characterization of a compound's pharmacokinetic profile is not a single experiment but an integrated workflow. Early, high-throughput in vitro assays are used to screen and rank compounds, while more complex in vivo studies provide a holistic view of the drug's behavior in a biological system.[4][6][7] This tiered approach ensures that resources are focused on the most promising candidates.

PK_Workflow cluster_0 Early Discovery & Screening cluster_1 Lead Optimization & Candidate Selection In_Silico In Silico ADME Prediction In_Vitro High-Throughput In Vitro ADME Assays In_Silico->In_Vitro Guide Assay Selection SAR Structure-Activity Relationship (SAR) Optimization In_Vitro->SAR Iterative Feedback SAR->In_Vitro Synthesize New Analogs Definitive_In_Vitro Definitive In Vitro Assays (e.g., Transporter Studies, MetID) SAR->Definitive_In_Vitro Select Leads In_Vivo_PK In Vivo PK Studies (Rodent) Definitive_In_Vitro->In_Vivo_PK Provide Mechanistic Insight PK_PD PK/PD Modeling Definitive_In_Vitro->PK_PD Inform Model Parameters In_Vivo_PK->PK_PD Generate Exposure Data Candidate Development Candidate PK_PD->Candidate Select Development Candidate

Caption: Integrated workflow for pharmacokinetic profiling.

Foundational In Vitro ADME Assays

Early in vitro ADME assessment is crucial for identifying potential liabilities and guiding the optimization of chemical series.[8] These assays are designed to be resource-efficient and predictive of in vivo outcomes.

Metabolic Stability

Expertise & Experience: The first question we ask is: "How long will our compound last in the body?" Liver metabolism is a primary route of elimination for many drugs.[9] We assess metabolic stability using subcellular fractions (microsomes) or whole cells (hepatocytes). Microsomal assays primarily evaluate Phase I (CYP-mediated) metabolism, while hepatocytes capture both Phase I and Phase II pathways, providing a more complete picture.[9][10] A compound with very high metabolic instability may struggle to achieve therapeutic concentrations in vivo, whereas a highly stable compound might accumulate and cause toxicity.

Comparative Data:

ParameterPyrazole Carbohydrazide (PZ-C1)Comparator (PZ-C2)Rationale & Interpretation
HLM Half-Life (t½, min) 25> 60PZ-C1 shows moderate stability, while PZ-C2 is highly stable in human liver microsomes (HLM). PZ-C1 may be subject to more rapid first-pass metabolism.
HLM Intrinsic Clearance (Clint, µL/min/mg) 55< 10The calculated intrinsic clearance reflects the half-life data. High Clint suggests high hepatic extraction in vivo.
Hepatocyte Half-Life (t½, min) 18> 120The shorter half-life of PZ-C1 in hepatocytes vs. microsomes suggests potential involvement of Phase II metabolism or other non-CYP enzymes.

Detailed Protocol: Microsomal Stability Assay

  • Preparation:

    • Prepare stock solutions of test compounds (PZ-C1, PZ-C2) and positive controls (e.g., Midazolam for high clearance, Diclofenac for low clearance) at 10 mM in DMSO.[11]

    • Thaw pooled human liver microsomes on ice. Prepare a microsomal suspension in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[12]

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[12]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compounds to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[11]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., terfenadine) to stop the reaction and precipitate proteins.[11][13]

  • Analysis:

    • Centrifuge the quench plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).[11]

Plasma Protein Binding (PPB)

Expertise & Experience: The "free drug hypothesis" states that only the unbound fraction of a drug in circulation is available to interact with its target, be metabolized, and be cleared.[14] Highly bound drugs (>99%) can have a narrow therapeutic window and are more susceptible to drug-drug interactions. We measure PPB to understand the clinically relevant unbound concentration. Equilibrium dialysis is considered the gold standard method due to its accuracy and minimal nonspecific binding.[14][15]

Comparative Data:

ParameterPyrazole Carbohydrazide (PZ-C1)Comparator (PZ-C2)Rationale & Interpretation
Human Plasma Protein Binding (%) 92.5%99.8%PZ-C1 has moderate-to-high binding, leaving a significant unbound fraction (7.5%). PZ-C2 is very highly bound, meaning small changes in binding could dramatically alter the free drug concentration.
Fraction Unbound (fu) 0.0750.002The fraction unbound is critical for interpreting potency data (e.g., calculating a plasma-unbound IC50) and predicting in vivo clearance.
Intestinal Permeability & Efflux

Expertise & Experience: For orally administered drugs, absorption across the intestinal wall is a prerequisite for efficacy. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[16][17][18] These cells, derived from human colon adenocarcinoma, form a monolayer with tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), mimicking the intestinal barrier.[18][19] By measuring transport from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), we can not only predict absorption but also identify if the compound is a substrate of efflux transporters. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux, which can limit oral bioavailability.[18]

Sources

A Senior Application Scientist’s Guide to Validating Analytical Methods for 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1H-Pyrazole-5-Carbohydrazide

This compound is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a "privileged structure," appearing in numerous pharmacologically active agents, while the carbohydrazide functional group is a key pharmacophore contributing to a wide spectrum of biological activities.[1][2][3][4] Given its role as a precursor to potentially therapeutic agents, the purity, potency, and stability of this compound must be unequivocally established. This requires robust, validated analytical methods.

This guide provides an in-depth comparison of primary analytical techniques for the comprehensive characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices. We will explore how to design and validate analytical procedures that are not only compliant with regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, but are also scientifically sound and fit for their intended purpose.[5][6][7]

Pillar 1: The Foundation of Trustworthiness - ICH Q2(R2) Validation Principles

Before comparing instruments and techniques, we must establish the framework for validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][8] The ICH Q2(R2) guideline provides a harmonized international approach, ensuring that analytical data is reliable and reproducible.[5][9]

The core performance characteristics that must be evaluated are interconnected. A logical flow ensures that foundational parameters are established before subsequent characteristics are tested.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) Spec Specificity / Selectivity Dev->Spec Initial Suitability Lin Linearity & Range Spec->Lin Ensures response is from analyte Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec LOQ Quantitation Limit (LOQ) Lin->LOQ Defines working boundaries Robust Robustness Acc->Robust Test under varied conditions Prec->Robust Test under varied conditions LOD Detection Limit (LOD) LOQ->LOD

Caption: Logical workflow for analytical method validation based on ICH guidelines.

Pillar 2: Comparative Analysis of Analytical Techniques

The choice of an analytical technique depends entirely on its intended purpose: is it for quantifying the bulk substance (assay), detecting trace impurities (purity), or a simple identity check? We will compare four primary methods for analyzing this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the gold standard for both assay and purity analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and specificity. For this compound, which contains both a polar carbohydrazide group and a moderately non-polar pyrazole ring, RP-HPLC with a C18 column is the logical starting point. The stationary phase provides hydrophobic interaction with the pyrazole ring, while a polar mobile phase allows for elution.

Causality of Experimental Choices:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its versatility and proven performance with heterocyclic compounds.[10][11]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is effective. The inclusion of a modifier like 0.1% trifluoroacetic acid (TFA) is critical.[10][12] The acidic pH protonates the basic nitrogens on the pyrazole ring, ensuring a single ionic species, which results in sharp, symmetrical peaks and prevents unwanted interactions with residual silanols on the column.

  • Detection: The pyrazole ring is an excellent chromophore. A photodiode array (PDA) detector is superior to a simple UV detector, as it allows for the simultaneous acquisition of spectra across a range of wavelengths (e.g., 200-400 nm). This is invaluable for assessing peak purity and identifying impurities with different spectral properties. Based on similar structures, a primary monitoring wavelength around 230-240 nm is a reasonable starting point.[10]

Gas Chromatography (GC)

Expertise & Experience: GC is a powerful technique for separating volatile and semi-volatile compounds.[13] However, this compound, with its polar carbohydrazide group and potential for hydrogen bonding, is non-volatile and thermally labile. Direct injection into a GC would lead to decomposition and no discernible peak.

Causality of Experimental Choices:

  • Derivatization is Mandatory: To make the analyte suitable for GC, the polar N-H protons of the hydrazide must be derivatized. A common approach for hydrazines is to react them with a ketone (like acetone) to form a more volatile and stable hydrazone (in this case, an azine).[14] Alternatively, silylation with agents like BSTFA could be employed.

  • Application: The primary utility of GC would be for the analysis of volatile synthetic precursors or impurities (e.g., residual solvents) that may be present in the bulk substance. It is generally not the preferred method for the assay of the main compound itself due to the extra derivatization step, which introduces potential variability.

  • Detection: A Flame Ionization Detector (FID) offers excellent sensitivity for carbon-containing compounds. For definitive identification of unknown impurities, coupling GC with a Mass Spectrometer (MS) is the most powerful approach, as the fragmentation patterns of pyrazole derivatives can be used for structural elucidation.[15]

UV-Visible Spectrophotometry

Expertise & Experience: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantitative analysis.[16][17] It relies on the principle that a substance absorbs light at specific wavelengths.

Causality of Experimental Choices:

  • Application: This method is best suited for a straightforward assay of the bulk substance when it is known to be of high purity, or for dissolution testing of a formulated product. Its major limitation is the lack of specificity; it cannot distinguish the analyte from any impurities that absorb at the same wavelength.[17]

  • Methodology: A solution of this compound is prepared in a suitable solvent (e.g., methanol or a buffered aqueous solution), and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration is then determined using a calibration curve constructed from standards of known concentration (Beer's Law).

Titrimetry

Expertise & Experience: Titrimetry is a classic, absolute chemical method for determining the concentration of an analyte. For this compound, the hydrazide moiety is readily oxidizable, making it amenable to redox titration.

Causality of Experimental Choices:

  • Methodology: A common and reliable method involves the titration of the hydrazide with a standard solution of potassium iodate (KIO₃) in a strong hydrochloric acid medium.[18] The endpoint can be detected potentiometrically or using a visual indicator. This method is robust and inexpensive.

  • Application: Titrimetry is an excellent choice for the assay of the raw material or bulk drug substance, providing a direct measure of its purity by percentage. Like UV-Vis, it is a non-specific method and would quantify other reducing agents present as impurities. However, for standardizing reference materials, its accuracy is a significant advantage.[19][20]

Pillar 3: Head-to-Head Performance Comparison

The choice of method is a balance of technical requirements, sample throughput needs, and available resources.

Parameter RP-HPLC Gas Chromatography (GC) UV-Vis Spectrophotometry Titrimetry
Primary Application Assay, Purity, StabilityVolatile Impurities, Residual SolventsSimple Assay, DissolutionBulk Material Assay, Standardisation
Specificity Very High (Separates analyte from impurities)High (with MS detection)Low (Measures total absorbance)Low (Measures total reducing substances)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)Low (mg/mL)
Linearity Range Wide (Typically 2-3 orders of magnitude)WideNarrow (Typically 1 order of magnitude)Narrow
Sample Throughput Moderate (10-30 min/sample)Moderate (20-40 min/sample)High (<1 min/sample)Low (Requires manual titration)
Cost per Sample ModerateModerate-HighVery LowVery Low
Expertise Required HighHighLowModerate
ICH Validation Standard & Well-Defined[10][12]Requires derivatization validationStraightforwardStraightforward[19]

Experimental Protocols & Workflows

Protocol 1: Validated RP-HPLC Method for Assay and Purity

This protocol is a synthesized, robust starting point based on established methods for related pyrazole derivatives.[10][11][12]

HPLC_Workflow prep Sample Prep: Dissolve ~10mg in 100mL Methanol (Stock). Dilute with Mobile Phase to ~10 µg/mL. inject Inject Blank (Mobile Phase), Standards, and Samples (20 µL). prep->inject system HPLC System Setup (See Table Below) equilibrate Equilibrate System with Mobile Phase B until baseline is stable. system->equilibrate equilibrate->inject acquire Acquire Data (Chromatogram & Spectra) inject->acquire process Process Data: Integrate Analyte Peak. Construct Calibration Curve. acquire->process report Calculate Concentration & Impurity Profile. Verify Peak Purity via PDA. process->report

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., Shim-pack GIST, 250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 min, hold 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection PDA at 235 nm, spectral scan 200-400 nm

Validation Steps:

  • Specificity: Inject the analyte, a blank, and the analyte spiked with known related substances. The principal peak should be free of interference. Peak purity analysis via PDA should pass.

  • Linearity: Prepare at least five concentrations across the range (e.g., 1-50 µg/mL). Plot peak area vs. concentration. The correlation coefficient (r²) should be > 0.999.[10][12]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.

  • Precision:

    • Repeatability: Inject one sample six times. The relative standard deviation (%RSD) of the peak area should be < 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two data sets should be < 2.0%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Titrimetric Assay

This protocol is based on the standard iodometric titration of hydrazine derivatives.[18][21]

  • Preparation: Accurately weigh approximately 150 mg of this compound into a 250 mL conical flask.

  • Dissolution: Add 50 mL of concentrated Hydrochloric Acid and stir until dissolved.

  • Titration: Titrate immediately with a standardized 0.1 M Potassium Iodate (KIO₃) solution.

  • Endpoint Detection: The endpoint is the disappearance of the violet color of iodine, which can be sharpened by adding a small amount of an immiscible solvent like chloroform or carbon tetrachloride to extract the iodine. A potentiometric endpoint can also be used for higher accuracy.

  • Calculation: Calculate the percentage purity based on the stoichiometry of the reaction between the hydrazide and KIO₃.

Conclusion and Recommendations

Validating analytical methods for this compound requires a multi-faceted approach grounded in the principles of scientific integrity and regulatory compliance.

  • For regulatory filings, stability studies, and quality control where both potency and impurity profiling are required, RP-HPLC with PDA detection is the unequivocal method of choice . Its high specificity, sensitivity, and ability to perform peak purity analysis make it the most powerful and trustworthy technique.

  • For assaying the bulk raw material where high purity is expected and cost/simplicity are factors, titrimetry offers a robust and accurate alternative.

  • UV-Vis spectrophotometry should be reserved for non-specific, high-throughput applications such as in-process checks or dissolution screening, where speed is more critical than specificity.

  • Gas Chromatography is a specialized tool, best employed for orthogonal impurity analysis, specifically for volatile organic impurities and residual solvents , and is not recommended for the primary assay of this compound itself.

By selecting the appropriate method for the intended purpose and rigorously validating it against the internationally recognized ICH Q2(R2) criteria, researchers and drug developers can ensure the quality and integrity of their data, forming a solid foundation for successful product development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ValiMation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • BenchChem. GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Blanco, M., Coello, J., Iturriaga, H., Maspoch, S., & Redon, M. (1992). Determination of carbohydrazide at trace and subtrace levels. PubMed.
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A Comparative Guide to the Synthetic Routes of 1H-Pyrazole-5-Carbohydrazide: From Traditional Methods to Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of 1H-pyrazole-5-carbohydrazide, a key building block in medicinal chemistry, presents a variety of strategic choices. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and detailed protocols. We will explore the venerable two-step classical approach, a modern one-pot multi-component reaction, and the impact of enabling technologies like microwave irradiation and flow chemistry.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, and the carbohydrazide functional group is a versatile synthon for constructing more complex bioactive molecules. The combination of these two moieties in this compound makes it a sought-after intermediate for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. The choice of synthetic route can significantly impact the efficiency, scalability, and environmental footprint of its production.

At a Glance: Comparison of Synthetic Strategies

ParameterTwo-Step Classical SynthesisOne-Pot, Four-Component SynthesisMicrowave-Assisted Synthesis
Overall Yield Good to Excellent (typically 70-95%)Good (typically 60-80%)Excellent (often >90%)[1]
Reaction Time Several hours to daysSeveral hoursMinutes[1][2]
Scalability Well-established and scalableCan be challenging to scale-upScalable with appropriate equipment
Simplicity Two distinct stepsSingle operationSimplified workup
Versatility High, allows for isolation of intermediateGood, but can be substrate-dependentHigh, applicable to various substrates
Green Chemistry Moderate, often requires solvent heatingGood, reduces intermediate handlingExcellent, reduced energy and solvent use

Route 1: The Classical Two-Step Synthesis

This is the most established and widely employed method for preparing this compound. It involves two sequential reactions: the Knorr pyrazole synthesis to form a pyrazole ester intermediate, followed by hydrazinolysis of the ester.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1H-pyrazole-5-carboxylate

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the unsubstituted pyrazole ring, hydrazine hydrate is reacted with a suitable β-ketoester, such as ethyl 2,4-dioxovalerate (ethyl acetylpyruvate).

Causality of Experimental Choices: The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the initial condensation by protonating the carbonyl oxygen, making the carbon more electrophilic. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring. Ethanol is a common solvent as it readily dissolves the reactants and is suitable for reflux conditions.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (1.0 eq) in ethanol (approximately 0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Slowly add ethyl 2,4-dioxovalerate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure ethyl 1H-pyrazole-5-carboxylate.

Expected Yield: 70-90%

Step 2: Hydrazinolysis of Ethyl 1H-pyrazole-5-carboxylate

The ester intermediate is then converted to the desired carbohydrazide by treatment with hydrazine hydrate.

Causality of Experimental Choices: Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a protic solvent like ethanol and often requires heating to drive the reaction to completion. The product, being a solid, often precipitates from the reaction mixture upon cooling, simplifying its isolation.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, suspend ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield this compound as a white solid.

Expected Yield: 85-95%

Logical Flow of the Classical Two-Step Synthesis

classical_synthesis start Hydrazine Hydrate + Ethyl 2,4-dioxovalerate knorr Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) start->knorr ester Ethyl 1H-pyrazole-5-carboxylate knorr->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) ester->hydrazinolysis product This compound hydrazinolysis->product

Caption: Workflow of the classical two-step synthesis.

Route 2: One-Pot, Multi-Component Synthesis

Multi-component reactions (MCRs) offer a streamlined approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic operations and purification steps. While a direct one-pot synthesis of the unsubstituted this compound is not widely reported, a notable four-component reaction provides a pathway to highly functionalized pyrazoles from arylcarbohydrazides.[4] This approach highlights the potential for developing more direct routes.

Causality of Experimental Choices: This reaction leverages the reactivity of isocyanides to generate a ketenimine intermediate, which then undergoes cyclization with the in-situ formed enolate from the acetylenic ester and the carbohydrazide. The reaction proceeds under neutral conditions, which is advantageous for sensitive functional groups.

Illustrative Protocol: One-Pot Synthesis of Functionalized Pyrazoles

  • To a stirred solution of an arylcarbohydrazide (1.0 eq) and a dialkyl acetylenedicarboxylate (2.0 eq) in a suitable solvent (e.g., dichloromethane), add cyclohexyl isocyanide (1.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the highly functionalized pyrazole product.

Reported Yield: Excellent (up to 98% for certain substrates).[4]

Note: While this specific protocol yields a more complex pyrazole, it serves as a proof-of-concept for the feasibility of MCRs in constructing the pyrazole core with a carbohydrazide-derived moiety in a single step. Further research could adapt this strategy for the synthesis of the simpler this compound.

Conceptual Flow of a One-Pot Synthesis

onepot_synthesis reactants Starting Materials (e.g., Hydrazine, Dicarbonyl, etc.) onepot One-Pot Reaction (Catalyst, Solvent, Temp.) reactants->onepot product This compound (or functionalized analogue) onepot->product

Caption: Generalized workflow for a one-pot synthesis.

Enabling Technologies: Accelerating Pyrazole Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times and often improve yields compared to conventional heating methods.[2][5]

Causality of Experimental Choices: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating. For the synthesis of pyrazoles, microwave irradiation can significantly shorten the time required for the cyclocondensation reaction.[1]

Comparative Data: Conventional vs. Microwave-Assisted Pyrazole Synthesis

ParameterConventional RefluxMicrowave-Assisted
Reaction Time 2 hours5 minutes[1]
Yield 72-90%91-98%[1]
Temperature 75°C60°C[1]

Illustrative Microwave-Assisted Protocol: Pyrazole Ring Formation

  • In a microwave-safe reaction vessel, combine the appropriate aryl hydrazine and β-ketoester in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[1]

  • After the reaction is complete, cool the vessel to a safe temperature.

  • Evaporate the solvent and purify the product as described in the conventional method.

Flow Chemistry

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control.[6] While still an emerging area for the synthesis of this compound specifically, flow processes have been successfully developed for the synthesis of various pyrazole derivatives.[7][8]

Causality of Experimental Choices: In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yields. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer.

Conceptual Flow Chemistry Setup

flow_chemistry reagentA Reagent A Syringe Pump mixer reagentA->mixer reagentB Reagent B Syringe Pump reagentB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A simplified schematic of a flow chemistry setup.

Conclusion and Future Perspectives

The synthesis of this compound can be efficiently achieved through several routes. The classical two-step synthesis remains a robust and reliable method, particularly for large-scale production where protocols are well-optimized. However, for rapid lead discovery and process optimization in a research and development setting, modern techniques offer significant advantages.

Microwave-assisted synthesis provides a dramatic acceleration of the reaction, leading to higher throughput and improved energy efficiency. One-pot, multi-component reactions, while requiring further development for the specific synthesis of the title compound, hold immense promise for streamlining synthetic sequences and improving atom economy. Flow chemistry represents the next frontier, offering unparalleled control over reaction conditions and the potential for safe, automated, and scalable production.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, speed, cost, and available equipment. As the demand for novel pyrazole-based pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of focus.

References

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Bridging the Gap: A Comparative Guide to the Experimental Validation of Theoretical Predictions for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds.[1][2][3][4] Their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point of intensive research.[1][3][4][5] The process of developing novel pyrazole-based therapeutics and materials is increasingly driven by a synergy between theoretical predictions and experimental validation.[6][7] Computational chemistry offers powerful tools to forecast the physicochemical properties, spectroscopic signatures, and biological activities of these molecules, thereby streamlining the discovery pipeline.[6][8][9] However, the ultimate confirmation of these in silico hypotheses rests upon rigorous experimental verification.

This guide provides a comprehensive comparison of theoretical prediction methodologies with their corresponding experimental validation techniques for pyrazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the iterative process of designing, synthesizing, and validating novel pyrazole compounds.

The Predictive Power of Computational Chemistry

Computational methods have become indispensable in the study of pyrazole derivatives, offering a cost-effective and efficient means to screen vast virtual libraries of compounds and prioritize candidates for synthesis.[6] Key theoretical approaches include:

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of pyrazole derivatives.[6][7][9] These calculations can predict NMR and IR spectra, which are crucial for structural elucidation.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity.[1][10][11][12] These models are instrumental in predicting the potency of new derivatives.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a specific biological target, such as an enzyme or receptor.[1][10][13] It provides valuable information about binding affinity and intermolecular interactions.

The relationship between these theoretical predictions and their subsequent experimental validation forms a crucial feedback loop in the research and development process.

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Quantum Mechanics (DFT) Quantum Mechanics (DFT) Spectroscopic Analysis Spectroscopic Analysis Quantum Mechanics (DFT)->Spectroscopic Analysis Predicts Spectra QSAR Modeling QSAR Modeling Biological Activity Screening Biological Activity Screening QSAR Modeling->Biological Activity Screening Predicts Potency Molecular Docking Molecular Docking Molecular Docking->Biological Activity Screening Predicts Binding Synthesis & Purification Synthesis & Purification Synthesis & Purification->Spectroscopic Analysis Synthesis & Purification->Biological Activity Screening Spectroscopic Analysis->Quantum Mechanics (DFT) Confirms Structure Biological Activity Screening->QSAR Modeling Refines Model

Caption: The iterative cycle of theoretical prediction and experimental validation in pyrazole derivative research.

I. Synthesis and Structural Elucidation: From Blueprint to Reality

The journey from a computationally designed pyrazole derivative to a tangible compound begins with its synthesis. A multitude of synthetic strategies exist, often tailored to the specific substitution pattern desired.[14][15]

A. Common Synthetic Routes for Pyrazole Derivatives

One of the most prevalent methods for synthesizing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[15] Variations of this approach allow for the introduction of diverse substituents on the pyrazole core.

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the substituted hydrazine (1 equivalent).

  • Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the condensation reaction.

  • Reflux: The reaction mixture is heated under reflux for a specified period (typically 2-8 hours), with the progress monitored by Thin Layer Chromatography (TLC).[9][16]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[16][17]

The choice of reactants and reaction conditions is critical and is often guided by the desired final product, as predicted by computational design.

B. Spectroscopic Characterization: Confirming the Molecular Architecture

Once a pyrazole derivative has been synthesized and purified, its chemical structure must be unequivocally confirmed. This is where the synergy between theoretical predictions and experimental spectroscopy becomes paramount. DFT calculations can provide theoretical spectra that serve as a benchmark for comparison with experimental data.[7][9]

Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic TechniqueTheoretical Prediction MethodKey Parameters PredictedExperimental ValidationPurpose of Comparison
¹H NMR DFT (GIAO method)Chemical shifts (δ)¹H NMR SpectroscopyConfirms proton environment and connectivity.
¹³C NMR DFT (GIAO method)Chemical shifts (δ)¹³C NMR SpectroscopyConfirms the carbon skeleton of the molecule.[8][18]
Infrared (IR) DFTVibrational frequencies (cm⁻¹)FT-IR SpectroscopyIdentifies functional groups present in the molecule.[9][18]
Mass Spectrometry (MS) N/A (predicts m/z)Molecular weightMass SpectrometryConfirms the molecular weight and elemental composition.[8][16]

A strong correlation between the computed and experimental spectra provides a high degree of confidence in the synthesized structure.[7]

G Theoretical Design Theoretical Design Synthesis Synthesis Theoretical Design->Synthesis Purification Purification Synthesis->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Structure Confirmation Structure Confirmation Spectroscopic Analysis->Structure Confirmation

Caption: Workflow for the synthesis and structural confirmation of pyrazole derivatives.

II. Biological Evaluation: Testing the Hypothesized Activity

For pyrazole derivatives intended for pharmaceutical applications, the ultimate test is their biological activity. In silico models like QSAR and molecular docking provide hypotheses about a compound's potential efficacy, which must be validated through in vitro and in vivo assays.[1][13]

A. In Vitro Screening: The First Look at Biological Function

In vitro assays are performed on isolated biological targets (e.g., enzymes, cells) to determine the compound's activity and potency. The choice of assay is dictated by the therapeutic target of interest. For example, for anti-inflammatory pyrazole derivatives, a common target is the cyclooxygenase (COX) enzyme.[2][19]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate (e.g., arachidonic acid) in a suitable buffer.

  • Compound Incubation: Incubate the enzyme with various concentrations of the synthesized pyrazole derivative for a specific time at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

The experimentally determined IC₅₀ values can then be compared with the potencies predicted by QSAR models.[20] A strong correlation between predicted and experimental activities validates the QSAR model and provides confidence in its predictive power for future compound design.[21]

Comparison of Predicted vs. Experimental Biological Activity

Theoretical PredictionExperimental ValidationKey MetricPurpose of Comparison
QSAR Model In vitro bioassay (e.g., enzyme inhibition, cell viability)pIC₅₀ / IC₅₀To validate the predictive power of the QSAR model and guide lead optimization.[11][20]
Molecular Docking In vitro binding assay (e.g., fluorescence polarization, surface plasmon resonance)Binding affinity (Kd)To confirm the predicted binding mode and affinity to the biological target.[10][13]
B. Cellular and In Vivo Studies: Assessing Therapeutic Potential

Promising compounds from in vitro screening are often advanced to more complex biological systems. Cellular assays assess the compound's effect on whole cells, while in vivo studies are conducted in animal models to evaluate efficacy, pharmacokinetics, and safety.[2] For instance, the anti-inflammatory activity of a pyrazole derivative can be assessed in a carrageenan-induced rat paw edema model.[2][19]

Conclusion: An Integrated Approach for Accelerated Discovery

The development of novel pyrazole derivatives is most effective when guided by a close interplay between theoretical predictions and experimental validation. Computational chemistry provides a powerful lens to explore vast chemical spaces and generate testable hypotheses. Rigorous experimental work, from synthesis and structural elucidation to biological evaluation, is essential to confirm these predictions and provide the empirical data needed to refine theoretical models. By embracing this integrated approach, researchers can accelerate the discovery and development of next-generation pyrazole-based drugs and materials.

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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflamm
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). Scientific Reports, 15(1), 12345.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Journal of Biomolecular Structure and Dynamics, 40(1), 1-16.
  • Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents. (2023).
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Egyptian Journal of Chemistry, 60(4), 663-672.
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 28765.
  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). Scientific Reports, 14(1), 25341.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1H-pyrazole-5-carbohydrazide and its derivatives. As compounds featuring the pyrazole and carbohydrazide motifs are integral to drug discovery and medicinal chemistry for their diverse pharmacological activities, ensuring their safe handling and disposal is paramount to protecting both laboratory personnel and the environment.[1] This document moves beyond mere procedural lists to explain the causality behind each step, ensuring a robust and self-validating system for waste management in a professional research setting.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

  • Health Hazards: The compound is likely harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[2][3][4][5][6] Entry into the bloodstream through cuts or abrasions may lead to systemic injury.[7]

  • Reactivity Hazards: This class of compounds is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches), which may result in ignition.[2][6][8] Heating may cause an explosion, a known risk for carbohydrazide.[4][7]

  • Environmental Hazards: Pyrazole and carbohydrazide derivatives are often toxic to aquatic life with long-lasting effects.[4][7] Therefore, discharge into drains, sewers, or waterways is strictly prohibited.[2][4][7][9]

  • Physical Hazards: As a solid powder, this compound may form combustible dust concentrations in the air, requiring measures to control dust generation.[4][10]

Table 1: Summary of Key Hazard and Safety Information for Pyrazole-Carbohydrazide Analogs

Property Value / Statement Source
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [2][4][5][6]
Signal Word Warning [3][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. [2][3][4][5]
Incompatibilities Strong oxidizing agents, acids, metals. [2][8][11][12]

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). |[2][6][9] |

Regulatory Framework for Chemical Waste Disposal

The disposal of this compound is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) establishes the foundational rules under the Resource Conservation and Recovery Act (RCRA).[13] These federal regulations outline the "cradle-to-grave" management of hazardous waste, including its identification, generation, and disposal.[13]

However, state-level environmental agencies and, most critically, your own institution's Environmental Health and Safety (EHS) department provide the specific, actionable policies you must follow.[11][14] Always consult your EHS office before initiating any disposal procedure. They are the final authority and will provide guidance based on local, state, and federal laws.[11]

Standard Operating Procedure (SOP) for Disposal

This SOP outlines the primary, safest pathway for disposing of this compound waste, which is through professional collection and management by a licensed hazardous waste contractor. In-lab chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts.

Step 3.1: Personal Protective Equipment (PPE) Before handling the chemical in any capacity, including for disposal, ensure you are wearing the appropriate PPE.

  • Hand Protection: Wear impervious, chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[15][16]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[15] A face shield is recommended if there is a risk of splashing or dust generation.

  • Body Protection: A standard laboratory coat is required. Ensure it is laundered separately from personal clothing.[7]

Step 3.2: Waste Segregation and Collection Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Designate a Waste Stream: Dedicate a specific waste container for this compound and structurally similar compounds.

  • Avoid Incompatibles: Do NOT mix this waste with strong oxidizing agents, acids, or other reactive chemicals.[2][11] Do not mix different waste streams.[17]

  • Collect All Forms: This includes pure, unreacted compound; contaminated solutions; and materials used for cleanup (e.g., absorbent pads, contaminated paper towels).

Step 3.3: Containerization and Labeling Proper containment and labeling ensure safety during storage and transport.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[17] A high-density polyethylene (HDPE) bottle with a tightly fitting screw cap is often suitable.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[17] The label must also include the full chemical name ("this compound") and the approximate concentration or quantity of all constituents.[14][17]

Step 3.4: On-Site Storage Store the waste container safely in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Closure: The waste container must be kept tightly closed at all times, except when waste is actively being added.[14][17] Using a funnel that is left in the opening is not acceptable.[14]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

Step 3.5: Final Disposal Pathway

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup of the hazardous waste container.[14] They will manage the final disposal through a licensed and approved waste disposal facility.

  • Prohibited Actions: Under no circumstances should this compound be disposed of down the sanitary sewer.[4][7][18] This is illegal and environmentally harmful. Do not dispose of it in the regular trash.

Decontamination and Empty Container Management

Empty containers that once held this compound must be decontaminated before being disposed of as regular waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent that can dissolve the compound).[14]

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected and added to your designated hazardous waste container.[14]

  • Container Disposal: After triple-rinsing, the container can typically be disposed of in the regular laboratory glassware or plastic waste stream. Deface the original label to prevent confusion.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

Minor Spills (Small quantity, contained on a benchtop):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a chemical fume hood if possible or ensure the area is well-ventilated.

  • Control Ignition Sources: Remove any potential sources of ignition.[7]

  • Clean Up: Use a dry, inert absorbent material like sand, earth, or vermiculite.[7] Avoid generating dust.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after cleanup is complete.[7]

Major Spills (Large quantity, outside of containment):

  • Evacuate: Clear the area of all personnel immediately.[7]

  • Alert Authorities: Notify your institution's EHS and emergency response team. Tell them the location and nature of the hazard.[7]

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of professional emergency responders.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from work with this compound.

G Disposal Workflow for this compound cluster_start cluster_process cluster_end start Waste Generated is_empty Is it an empty container? start->is_empty is_spill Is it a spill? is_empty->is_spill No rinse Triple-rinse container with suitable solvent is_empty->rinse Yes waste_type Characterize Waste (e.g., Unused Solid, Solution, Contaminated Labware) is_spill->waste_type No spill_proc Follow Spill Procedure (Section 5) is_spill->spill_proc Yes collect_waste Collect in compatible, labeled 'Hazardous Waste' container waste_type->collect_waste spill_proc->collect_waste collect_rinsate Collect all rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of rinsed container in appropriate lab waste rinse->dispose_container collect_rinsate->collect_waste segregate Segregate from incompatible materials (e.g., Oxidizers) collect_waste->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store ehs_pickup Arrange Pickup by EHS for Final Disposal store->ehs_pickup

Caption: Decision workflow for managing this compound waste.

References

  • Carbohydrazide - Santa Cruz Biotechnology. Material Safety Data Sheet.Link

  • 3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide - AK Scientific, Inc. Safety Data Sheet.Link

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide - AK Scientific, Inc. Safety Data Sheet.Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Carbohydrazide Safety Data Sheet.Link

  • 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide - AK Scientific, Inc. Safety Data Sheet.Link

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  • SAFETY DATA SHEET - AFG Bioscience LLC. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Safety Data Sheet.Link

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  • N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-pyrazole-5-carbohydrazide - Compound. MolPort.Link

  • N'-[(2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. MolPort.Link

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  • 3-hydroxy-1H-pyrazole-5-carbohydrazide | 66483-27-0 | Benchchem. Benchchem.Link

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Definitive Guide to Personal Protective Equipment for Handling 1H-Pyrazole-5-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1H-pyrazole-5-carbohydrazide. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a self-validating system of safety that builds trust and expertise. Our core mission is to equip you with the knowledge to not only protect yourself but also to foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: Understanding the Risks of Pyrazole Carbohydrazides

This compound and its analogues are heterocyclic compounds that, while vital in medicinal chemistry, present a distinct set of handling hazards. Safety Data Sheets (SDS) for structurally similar compounds consistently indicate the following risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4] Symptoms can include redness, itching, scaling, or blistering.[2][3]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory system.[1][2][3][4]

  • Harmful if Swallowed (H302): Some analogues are classified as harmful if ingested.[3]

  • General Hydrazide Toxicity: The broader class of hydrazide compounds can exhibit significant toxicity.[5] While specific data for this molecule is limited, a conservative approach is warranted. Animal studies on related compounds like carbohydrazide show potential for liver necrosis and renal failure after exposure.[6]

Furthermore, as a fine powder, this compound poses a risk of forming combustible dust concentrations in the air, which could ignite or explode under the right conditions.[6][7] Therefore, all handling procedures must be designed to minimize dust generation.[3][4]

The Hierarchy of Controls: A Foundational Safety Strategy

Personal Protective Equipment (PPE) is the final and crucial line of defense, but it should never be the only one. Effective laboratory safety relies on the "Hierarchy of Controls," a systematic approach to minimizing risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Before handling this compound, always consider:

  • Engineering Controls: Can the procedure be performed in a certified chemical fume hood or a glove box to contain dust and vapors?[5][8] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][9]

  • Administrative Controls: Have you developed a Standard Operating Procedure (SOP) for this chemical? Is the work area clearly demarcated? Are all personnel trained on the specific hazards?[5][10]

Core PPE Requirements for this compound

The following PPE is mandatory for any procedure involving this compound. The specific level of protection may be adjusted based on the scale and nature of the operation, as detailed in the subsequent table.

Eye and Face Protection

Due to the serious eye irritation risk (H319), appropriate eye protection is non-negotiable.[1][2][3]

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling solutions in closed systems or for low-volume transfers.[8]

  • Chemical Splash Goggles: These are required when there is any risk of splashing, such as during solution preparation, transfers of larger volumes, or when working with reactions under pressure.[5][11] Goggles provide a seal around the eyes, offering superior protection against splashes and dust.

  • Face Shield: A full face shield should be worn over safety goggles during procedures with a high splash potential or when handling highly concentrated solutions.[5][8]

Skin and Body Protection

Preventing dermal contact is critical to avoid skin irritation (H315).[1][2][3]

  • Laboratory Coat: A clean, flame-resistant lab coat that is fully buttoned is required.[8][12] This protects your skin and personal clothing from contamination.

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling hydrazide compounds.[5][8]

    • Causality: These materials provide a robust barrier against a wide range of chemicals. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.

    • Protocol: Inspect gloves for any signs of degradation or puncture before each use.[13] Remove gloves using the proper technique (peeling one off and balling it into the gloved hand) to avoid contaminating your skin.[14] Wash hands thoroughly with soap and water after removing gloves.[12][15]

  • Appropriate Attire: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[5][14] Sandals, perforated shoes, and shorts offer no protection and are not permitted in the laboratory.[14]

Respiratory Protection

Given the risk of respiratory irritation (H335), all procedures that could generate dust must be performed within a fume hood or other ventilated enclosure.[1][2][3][4]

  • When to Use a Respirator: If engineering controls are insufficient to keep airborne concentrations low, or during a large spill cleanup, respiratory protection is necessary.[5]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination ABEK filter) should be used.[5] All personnel requiring a respirator must be part of a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[5][16]

Operational Plans: PPE for Specific Laboratory Tasks

The required level of PPE changes based on the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for common laboratory operations.

Laboratory Operation Minimum Required PPE Rationale & Key Considerations
Weighing & Solids Handling Chemical Splash Goggles, Lab Coat, Nitrile Gloves, Long Pants, Closed-Toe Shoes.High Dust Potential. This task must be performed in a chemical fume hood or a balance enclosure to control dust.[6][8] Avoid creating dust clouds.[6]
Solution Preparation Chemical Splash Goggles, Lab Coat, Nitrile Gloves, Long Pants, Closed-Toe Shoes.Splash Hazard. Always add the solid to the solvent slowly. For volatile solvents, perform this in a fume hood. Always add acid to water, never the reverse.[15]
Running Reactions & Transfers Chemical Splash Goggles (or Face Shield over Safety Glasses), Lab Coat, Nitrile Gloves, Long Pants, Closed-Toe Shoes.Variable Risk. The risk depends on reaction scale, temperature, and pressure. A face shield is recommended for larger-scale reactions.[8]
Spill Cleanup Full-Face Respirator, Chemical-Resistant Apron or Suit, Heavy-Duty Gloves (e.g., Butyl Rubber), Chemical-Resistant Boots.Maximum Exposure Risk. Evacuate the area and alert others.[8] Only personnel trained in hazardous spill response should perform the cleanup.[6] Use a spill kit with appropriate absorbent materials.

Procedural Step-by-Step Guidance

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate PPE.

Start Start: Prepare to handle This compound CheckHood Is a certified chemical fume hood available? Start->CheckHood Task What is the task? CheckHood->Task Yes Stop Do NOT proceed. Consult EHS. CheckHood->Stop No Weighing Weighing Solid Task->Weighing Solid Handling Solution Preparing Solution Task->Solution Liquid Handling Reaction Running Reaction Task->Reaction Reaction Spill Spill / Emergency Task->Spill Emergency PPE_Goggles Upgrade to: Chemical Splash Goggles Weighing->PPE_Goggles Solution->PPE_Goggles Reaction->PPE_Goggles PPE_Full Full Emergency PPE: - Full-Face Respirator - Chemical Suit - Heavy-Duty Gloves Spill->PPE_Full PPE_Standard Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Proceed Proceed with Caution PPE_Goggles->Proceed PPE_Full->Proceed

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Contaminated PPE and chemical waste must be handled as hazardous materials.

  • Solid Waste: Used gloves, weigh boats, and contaminated paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[6][17]

  • Liquid Waste: Solutions containing this compound must be disposed of in a properly labeled, leak-proof hazardous waste container.[17][18] Do not discharge chemical waste down the drain.[13][17]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[17]

In the event of an exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][9][19] Remove all contaminated clothing while flushing.[2] For inhalation, move to fresh air immediately.[2]

By adhering to these rigorous, evidence-based protocols, you ensure the integrity of your research and the safety of yourself and your colleagues.

References

  • Risk Management and Safety, University of Texas at Dallas. (n.d.). Hydrazine - Standard Operating Procedure. Retrieved from [Link]

  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS - Standard Operating Procedure. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • EPFL. (n.d.). Safety in the laboratory. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (n.d.). General Laboratory Safety Practices. Retrieved from [Link]s.utoronto.ca/laboratory-safety/general-laboratory-safety-practices/)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.